molecular formula C25H48O4 B044395 Bis(2-ethylhexyl) azelate CAS No. 103-24-2

Bis(2-ethylhexyl) azelate

Cat. No.: B044395
CAS No.: 103-24-2
M. Wt: 412.6 g/mol
InChI Key: ZDWGXBPVPXVXMQ-UHFFFAOYSA-N
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Description

Bis(2-ethylhexyl) azelate, commonly known as DOZ or dioctyl azelate, is a high-performance synthetic ester valued in research for its exceptional properties as a plasticizer and base fluid. Its primary research applications are in the development and testing of advanced polymers and specialized lubricants. In polymer science, it acts as an efficient plasticizer for polyvinyl chloride (PVC), polyurethanes, and other synthetic elastomers. Its mechanism of action involves interposing between polymer chains, reducing intermolecular forces, and lowering the glass transition temperature (Tg). This results in enhanced low-temperature flexibility, improved resistance to extraction and volatility, and greater permanence in the final material compared to many phthalate alternatives. Concurrently, in tribology and materials science, its low pour point, high thermal stability, and excellent viscosity-temperature characteristics make it a critical subject of study as a base oil for formulating synthetic lubricants and functional fluids. Researchers utilize this compound to investigate friction reduction, wear protection, and the performance of lubricants under extreme temperature conditions. Its combination of a linear azelaic acid chain and branched 2-ethylhexyl alcohols provides a unique balance of low volatility and compatibility, making it an indispensable compound for developing next-generation, durable materials and high-performance lubricants.

Properties

IUPAC Name

bis(2-ethylhexyl) nonanedioate
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InChI

InChI=1S/C25H48O4/c1-5-9-16-22(7-3)20-28-24(26)18-14-12-11-13-15-19-25(27)29-21-23(8-4)17-10-6-2/h22-23H,5-21H2,1-4H3
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InChI Key

ZDWGXBPVPXVXMQ-UHFFFAOYSA-N
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Canonical SMILES

CCCCC(CC)COC(=O)CCCCCCCC(=O)OCC(CC)CCCC
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Molecular Formula

C25H48O4
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DSSTOX Substance ID

DTXSID3026697
Record name Bis(2-ethylhexyl) nonanedioate
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Molecular Weight

412.6 g/mol
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Physical Description

Liquid, Colorless odorless liquid; [HSDB] Clear liquid with a mild odor; [HallStar MSDS]
Record name Nonanedioic acid, 1,9-bis(2-ethylhexyl) ester
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Record name Di-2-ethylhexyl azelate
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Boiling Point

237 °C @ 5 mm Hg
Record name DI-2-ETHYLHEXYL AZELATE
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Solubility

Insol in water; sol in ethanol, acetone, benzene
Record name DI-2-ETHYLHEXYL AZELATE
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Density

0.915 @ 25 °C/4 °C
Record name DI-2-ETHYLHEXYL AZELATE
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Color/Form

Colorless liquid

CAS No.

103-24-2
Record name Dioctyl azelate
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Record name Di-2-ethylhexyl azelate
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Record name Nonanedioic acid, 1,9-bis(2-ethylhexyl) ester
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Record name BIS(2-ETHYLHEXYL) AZELATE
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Melting Point

-78 °C
Record name DI-2-ETHYLHEXYL AZELATE
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Foundational & Exploratory

An In-depth Technical Guide to Bis(2-ethylhexyl) azelate: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-ethylhexyl) azelate, a diester of azelaic acid and 2-ethylhexanol, is a versatile chemical compound with significant applications across various industries, most notably as a primary plasticizer. Its unique combination of properties, including excellent low-temperature flexibility and low volatility, makes it a subject of interest for material science and potentially for specialized applications in drug formulation and delivery systems. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its synthesis and potential biological interactions.

Introduction

This compound, also known as dioctyl azelate (DOZ), is a colorless, odorless liquid. Its primary function is as a plasticizer, an additive that increases the plasticity or fluidity of a material. It is particularly valued for its ability to impart flexibility to polymers at low temperatures, a critical characteristic for applications in cold environments. Beyond its use in plastics, its properties suggest potential utility in other areas, such as a base for synthetic lubricants and in certain specialty formulations. This guide aims to consolidate the key technical data on this compound to support research and development activities.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various applications and for designing experimental procedures.

General and Physical Properties
PropertyValueReference
Appearance Colorless, odorless liquid[1]
Molecular Formula C25H48O4[1][2]
Molecular Weight 412.65 g/mol [1][2]
Melting Point -78 °C[1][2]
Boiling Point 237 °C at 5 mm Hg[1][2]
Density 0.915 g/cm³ at 25 °C[1][2]
Refractive Index 1.446 at 25 °C[1]
Flash Point 184.60 °C[2]
Water Solubility Insoluble[1]
Solubility in Organic Solvents Soluble in ethanol, acetone, and benzene[1]
Toxicological and Safety Data
PropertyValueReference
Acute Oral Toxicity (LD50, rat) > 2000 mg/kg bw[3]
Skin Irritation Low potential[3]
Eye Irritation Low potential[3]
Sensitization No available information[3]
Genotoxicity Not genotoxic in bacterial and chromosomal aberration tests in vitro[3]
Reproductive/Developmental Toxicity (NOAEL, rat) 1000 mg/kg bw/day[3]

Experimental Protocols

Detailed and standardized methodologies are essential for the accurate and reproducible determination of the physical and chemical properties of a substance. Below are the protocols for key experiments related to this compound.

Determination of Boiling Point (OECD Test Guideline 103)

The boiling point of this compound can be determined using one of the methods described in the OECD Test Guideline 103. The dynamic method is a suitable choice.

Principle: This method involves measuring the vapor recondensation temperature of the substance while it is boiling. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Apparatus:

  • A boiling flask with a reflux condenser.

  • A temperature measuring device (e.g., a calibrated thermometer or thermocouple) with an accuracy of ± 0.5 K.

  • A pressure measuring device.

  • A heating source.

Procedure:

  • Place a small volume of this compound into the boiling flask.

  • Assemble the apparatus, ensuring the temperature measuring device is positioned to accurately measure the temperature of the vapor phase without being in contact with the liquid.

  • Gradually heat the flask.

  • Record the temperature and pressure once the liquid is boiling and a stable temperature is observed in the vapor phase.

  • To obtain the boiling point at a specific pressure (e.g., 5 mm Hg), the pressure inside the apparatus must be controlled using a vacuum system.

  • Corrections for pressure can be made using the Sidney-Young equation if the boiling point is determined at a pressure other than the standard atmospheric pressure.

Determination of Kinematic Viscosity (ASTM D445)

The kinematic viscosity of this compound can be determined following the ASTM D445 standard test method.

Principle: This method measures the time for a fixed volume of liquid to flow under gravity through the capillary of a calibrated viscometer at a closely controlled temperature. The kinematic viscosity is the product of the measured flow time and the calibration constant of the viscometer.

Apparatus:

  • Calibrated glass capillary viscometer (e.g., Ubbelohde type).

  • A constant temperature bath capable of maintaining the desired temperature with high precision (e.g., ±0.02 °C).

  • A stopwatch or other suitable timing device.

  • A thermometer.

Procedure:

  • Select a clean, dry, calibrated viscometer such that the flow time will be not less than 200 seconds.

  • Charge the viscometer with the sample of this compound in the manner dictated by the design of the instrument.

  • Place the charged viscometer into the constant temperature bath. Allow sufficient time for the sample to reach the test temperature.

  • Using suction, draw the liquid up into the working capillary to a point about 5 mm above the upper timing mark.

  • Allow the sample to flow freely down the capillary.

  • Measure the time required for the meniscus to pass from the upper timing mark to the lower timing mark.

  • Repeat the measurement to ensure reproducibility.

  • Calculate the kinematic viscosity (ν) in centistokes (cSt) or millimeters squared per second (mm²/s) using the following equation: ν = C × t where C is the calibration constant of the viscometer and t is the mean flow time in seconds.

Synthesis of this compound

This compound is synthesized via the esterification of azelaic acid with 2-ethylhexyl alcohol. The reaction is typically catalyzed by an acid.

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G Synthesis Workflow of this compound Reactants Reactants: - Azelaic Acid - 2-Ethylhexyl Alcohol - Acid Catalyst (e.g., H2SO4) Reaction Esterification Reaction (Heating under reflux) Reactants->Reaction Neutralization Neutralization (e.g., with NaHCO3 solution) Reaction->Neutralization Washing Washing (with water to remove salts) Neutralization->Washing Drying Drying (e.g., with anhydrous MgSO4) Washing->Drying Purification Purification (Vacuum Distillation) Drying->Purification Product Final Product: This compound Purification->Product G Hypothetical Metabolic Pathway of this compound BEHA This compound MEHA Mono(2-ethylhexyl) azelate BEHA->MEHA Hydrolysis (Esterases) Oxidized_Metabolites Oxidized Metabolites MEHA->Oxidized_Metabolites Oxidation (CYP450) PPAR_Activation PPARα Activation Oxidized_Metabolites->PPAR_Activation Lipid_Metabolism Alteration of Lipid Metabolism PPAR_Activation->Lipid_Metabolism

References

An In-depth Technical Guide to Bis(2-ethylhexyl) azelate (CAS 103-24-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-ethylhexyl) azelate, also known as dioctyl azelate (DOZ), is a high-boiling point, colorless, and odorless liquid organic compound. It is the diester of azelaic acid and 2-ethylhexanol.[1][2] Primarily utilized as a high-performance plasticizer, it imparts excellent low-temperature flexibility and good heat resistance to a variety of polymers, particularly polyvinyl chloride (PVC) and other synthetic resins.[3] Its low toxicity and volatility have also led to its use in applications where safety is a priority, such as in food-contact materials, medical devices, and cosmetics as an emollient and film-forming agent.[3][4] This guide provides a comprehensive technical overview of its properties, synthesis, applications, and toxicological profile, presenting data in a structured format for easy reference and comparison.

Physicochemical Properties

This compound is characterized by its high molecular weight, low vapor pressure, and lipophilic nature. These properties are critical to its function as a stable and permanent plasticizer.

Table 1: General and Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name bis(2-ethylhexyl) nonanedioate[1]
Synonyms Di(2-ethylhexyl) azelate, Dioctyl azelate, DOZ[1][2]
CAS Number 103-24-2[1]
Molecular Formula C₂₅H₄₈O₄[1]
Molecular Weight 412.65 g/mol
Appearance Colorless to pale yellow, odorless liquid[2]
Melting Point -67 °C to -78 °C
Boiling Point 237 °C @ 5 mmHg; >282 °C (atmospheric)
Density 0.915 - 0.92 g/cm³ @ 25 °C
Flash Point 184.6 °C to 211 °C
Vapor Pressure 5.04 x 10⁻⁶ hPa @ 25 °C
Water Solubility < 0.0004 mg/L @ 20 °C; Insoluble
Solubility in Organic Solvents Soluble in ethanol, acetone, benzene, chloroform
Log Kₒw (Octanol/Water Partition Coeff.) 11.9 (experimentally obtained by extrapolation)

Synthesis and Manufacturing

The industrial synthesis of this compound is a straightforward esterification reaction.

Reaction Principle

The compound is manufactured through the reaction of azelaic acid with two equivalents of 2-ethylhexanol.[1] This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and is driven to completion by the removal of water, a byproduct of the reaction.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_separation Purification cluster_product Final Product Azelaic_Acid Azelaic Acid Esterification Esterification Reactor (Acid Catalyst, Heat) Azelaic_Acid->Esterification Ethylhexanol 2-Ethylhexanol Ethylhexanol->Esterification Neutralization Neutralization (e.g., with NaHCO₃) Esterification->Neutralization Crude Product Washing Water Washing Neutralization->Washing Removal of Acid Distillation Vacuum Distillation Washing->Distillation Removal of Water, Excess Alcohol Final_Product This compound (>99% Purity) Distillation->Final_Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Laboratory Scale Synthesis

The following provides a representative, generalized protocol for the laboratory synthesis of this compound.

  • Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer, a heating mantle, a Dean-Stark apparatus fitted with a condenser, and a temperature probe.

  • Charging Reactants: The flask is charged with azelaic acid (1.0 mole), 2-ethylhexanol (2.2 moles, a slight excess to drive the reaction), and an acid catalyst such as p-toluenesulfonic acid (0.02 moles). A solvent that forms an azeotrope with water, like toluene, is added to facilitate water removal.

  • Reaction: The mixture is heated to reflux (typically 120-140 °C). The water produced during the esterification is collected in the Dean-Stark trap. The reaction progress is monitored by measuring the amount of water collected or by periodically analyzing the reaction mixture for the disappearance of azelaic acid using techniques like titration.

  • Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The catalyst is neutralized by washing with a basic aqueous solution (e.g., sodium bicarbonate solution).

  • Purification: The organic layer is separated and washed with water to remove any remaining salts and base. The solvent (toluene) and excess 2-ethylhexanol are removed under reduced pressure using a rotary evaporator, followed by vacuum distillation to yield the pure this compound.

Applications

The primary application of this compound is as a plasticizer. Its molecular structure provides a unique combination of properties beneficial for various materials.

  • Polymer Plasticization: It is extensively used in PVC, celluloses, and polystyrene to improve flexibility, particularly at low temperatures.[3] This makes it suitable for products like wire and cable insulation, automotive interiors, and cold-weather apparel.[3]

  • Synthetic Lubricants: It serves as a base stock for synthetic lubricants, particularly where low-temperature performance is critical.

  • Cosmetics and Personal Care: In cosmetic formulations, it functions as an emollient, hair conditioning agent, skin conditioning agent, and film-forming agent, providing a smooth feel and improving product stability.[4]

  • Drug Development and Medical Applications: Due to its low toxicity, it is used in medical devices. While not a common direct pharmaceutical excipient, its properties make it a candidate for use as a lipophilic vehicle or a penetration enhancer in topical and transdermal drug delivery systems. Esters of azelaic acid are explored for their lipophilic properties, which can improve the bioavailability of drugs by being enzymatically cleaved to the parent acid in vivo.

Toxicological Profile

This compound exhibits a very low order of acute toxicity. The main health effects observed in animal studies are related to repeated high-dose exposure.

Table 2: Summary of Toxicological Data for this compound

EndpointSpeciesRouteValueGuidelineReference(s)
Acute Oral Toxicity (LD₅₀) RatOral (gavage)> 2000 mg/kg bwOECD TG 401
Skin Irritation RabbitDermalLow potentialNot specified
Eye Irritation RabbitOcularLow potential (Rated 1 on a scale of 1-10)Not specified
Skin Sensitization --No available data-
Repeated Dose Toxicity (NOAEL) RatOral (gavage)300 mg/kg bw/dayOECD TG 422
Reproductive/Developmental Toxicity (NOAEL) RatOral (gavage)1000 mg/kg bw/dayOECD TG 422
Genotoxicity (Bacterial Reverse Mutation) S. typhimuriumIn vitroNegativeNot specified
Genotoxicity (Chromosomal Aberration) -In vitroNegativeNot specified
Mechanism of Action: Proposed Pathway for Liver Hypertrophy

In repeated dose toxicity studies, hypertrophy of centrilobular hepatocytes was observed in male rats at high doses (1000 mg/kg bw/day). While the specific molecular mechanism for this compound has not been elucidated, this effect is a known class effect for many plasticizers, such as Di(2-ethylhexyl) phthalate (B1215562) (DEHP). The proposed mechanism involves the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism. This is considered an adaptive response in rodents and its relevance to humans is debated.

PPARa_Pathway cluster_exposure Exposure & Metabolism cluster_cellular Hepatocyte cluster_nucleus Nucleus cluster_outcome Physiological Outcome DOZ This compound (DOZ) Metabolites Active Metabolites DOZ->Metabolites Hydrolysis PPARa PPARα Metabolites->PPARa Enters Cell RXR RXR PPARa->RXR Heterodimerization PPRE PPRE (on DNA) RXR->PPRE Binds to Gene_Expression ↑ Expression of Genes for: - Fatty Acid Oxidation - Peroxisome Proliferation PPRE->Gene_Expression Activates Transcription Peroxisome_Prolif Peroxisome Proliferation Gene_Expression->Peroxisome_Prolif Hepatocyte_Hypertrophy Hepatocellular Hypertrophy Peroxisome_Prolif->Hepatocyte_Hypertrophy

Caption: Proposed mechanism of liver hypertrophy via PPARα activation.

Environmental Fate and Ecotoxicology

This compound is readily biodegradable under aerobic conditions. Due to its very low water solubility and high log Kₒw, if released into the environment, it is expected to partition predominantly into soil and sediment.

Table 3: Ecotoxicological and Environmental Fate Data

EndpointSpecies/SystemResultGuidelineReference(s)
Ready Biodegradability Aerobic microorganisms>94% degradation in 28 days (Pass)OECD TG 301C
Acute Toxicity to Fish -No data available-
Chronic Toxicity to Daphnia Daphnia magna (21 days)NOEC > 0.064 mg/L (> water solubility)OECD TG 211
Toxicity to Algae P. subcapitata (72 hrs)NOEC > 0.08 mg/L (> water solubility)OECD TG 201
Bioaccumulation Potential -Log BCF = 0.5 (calculated), not likely to bioaccumulate-

Experimental Protocols

The toxicological and environmental data presented are based on internationally recognized standardized testing guidelines from the Organisation for Economic Co-operation and Development (OECD).

OECD TG 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test
  • Objective: To assess general systemic toxicity, as well as effects on male and female reproductive performance such as gonadal function, mating behavior, conception, development of the conceptus, and parturition.

  • Methodology: The test substance is administered orally (gavage) in graduated daily doses to groups of male and female rats. Males are dosed for a minimum of four weeks (including 14 days pre-mating) and females are dosed throughout the study (approx. 54 days, including 14 days pre-mating, gestation, and early lactation). At least three dose groups and a control group are used, typically with 10 animals of each sex per group. Endpoints include daily clinical observations, body weight, food/water consumption, hematology, clinical chemistry, gross necropsy, organ weights, histopathology, and detailed examination of reproductive and developmental parameters (e.g., litter size, pup viability, pup weights).

OECD TG 301C: Ready Biodegradability - Modified MITI Test (I)
  • Objective: To screen chemicals for ready biodegradability in an aerobic aqueous medium.

  • Methodology: A measured amount of the test substance is added to a mineral medium inoculated with a mixed population of aerobic microorganisms. The test is run in a closed respirometer system. The consumption of oxygen is measured continuously and is an indication of the biodegradation of the substance. The test typically lasts for 28 days. A substance is considered readily biodegradable if it reaches a pass level of >60% of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day period.

OECD TG 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
  • Objective: To determine the effects of a substance on the growth of freshwater microalgae.

  • Methodology: Exponentially growing cultures of a selected algal species (e.g., Pseudokirchneriella subcapitata) are exposed to various concentrations of the test substance in a nutrient-rich medium over a period of 72 hours. The inhibition of growth is measured by determining the algal biomass (e.g., via cell counts or fluorescence) at 24-hour intervals and comparing it to control cultures. The results are expressed as the concentration that causes a 50% inhibition of growth (EC₅₀) and the No Observed Effect Concentration (NOEC).

Analytical Methods

The quantification and identification of this compound in various matrices are typically performed using chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the analysis of this compound.

  • Sample Preparation (from a polymer matrix):

    • A known weight of the polymer is finely ground.

    • The plasticizer is extracted from the polymer using a suitable solvent (e.g., dichloromethane (B109758) or hexane) via sonication or Soxhlet extraction.

    • The extract is filtered and, if necessary, concentrated. An internal standard may be added for accurate quantification.

  • GC-MS Conditions (Typical):

    • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID).

    • Carrier Gas: Helium at a constant flow.

    • Injector: Splitless mode at ~280 °C.

    • Oven Program: A temperature gradient program, for example, starting at 80°C, ramping to 280°C.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-550 or using Selected Ion Monitoring (SIM) for higher sensitivity.

Analytical_Workflow Sample Sample (e.g., PVC Plastic) Extraction Solvent Extraction (Dichloromethane) Sample->Extraction Filtration Filtration / Concentration Extraction->Filtration GCMS GC-MS Analysis Filtration->GCMS Inject Data Data Processing (Quantification vs. Standard) GCMS->Data Result Result (% DOZ in Sample) Data->Result

Caption: A typical workflow for the GC-MS analysis of this compound.

Conclusion

This compound is a versatile and widely used plasticizer and lubricant base with a favorable safety profile. Its key technical advantage is the excellent low-temperature performance it imparts to polymers. Toxicological data indicate a low potential for acute toxicity, irritation, and genotoxicity. The observation of liver hypertrophy in rodents at high doses is likely mediated by a PPARα activation mechanism, a pathway whose relevance to human health is a subject of ongoing scientific discussion. Its ready biodegradability and low potential for bioaccumulation suggest a limited environmental impact. The well-established analytical methods allow for its reliable monitoring and quality control in various applications, including those in the highly regulated fields of medical devices and cosmetics.

References

A Comprehensive Technical Overview of Bis(2-ethylhexyl) azelate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the molecular characteristics of Bis(2-ethylhexyl) azelate, a significant compound utilized in various industrial applications. Designed for researchers, scientists, and professionals in drug development, this document outlines its fundamental chemical properties and visualizes its molecular architecture.

Molecular Properties

This compound, also known by its IUPAC name bis(2-ethylhexyl) nonanedioate, is a diester of azelaic acid and 2-ethylhexanol.[1][2] It is a high-boiling point liquid that finds use as a plasticizer.[3] The key quantitative molecular data for this compound are summarized in the table below.

PropertyValueSource
Molecular FormulaC25H48O4[1][4][5][6][7][8]
Molecular Weight412.6 g/mol [1][2]
Exact Mass412.35526001 Da[1]
IUPAC Namebis(2-ethylhexyl) nonanedioate[1][2]
SMILESCCCCC(CC)COC(=O)CCCCCCCC(=O)OCC(CC)CCCC[1][4]
CAS Number103-24-2[1][4][5][6][7]

Molecular Structure Visualization

To further elucidate the molecular structure of this compound, a two-dimensional diagram has been generated using the Graphviz (DOT language). This visualization provides a clear representation of the connectivity of the atoms within the molecule.

Molecular structure of this compound.

References

Solubility Profile of Bis(2-ethylhexyl) azelate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of bis(2-ethylhexyl) azelate, a widely used plasticizer also known as dioctyl azelate (DOZ), in various organic solvents. This document is intended to be a valuable resource for professionals in research and development who utilize this compound in their formulations.

Core Properties of this compound

This compound is a colorless to pale yellow, odorless liquid.[1] It is a high-boiling point ester with the chemical formula C25H48O4.[2][3][4] Its primary applications are as a plasticizer, particularly in PVC and other polymers, to enhance flexibility and durability, especially at low temperatures.[1]

Qualitative Solubility Data

Organic SolventSolubilityReference
AlcoholsSoluble[2][3]
AcetoneSoluble[1][2][3][5]
BenzeneSoluble[1][2][3][5]
EtherSoluble[5]
ChloroformSlightly Soluble[3][4]
MethanolSlightly Soluble[3][4]

Experimental Protocol for Determining Solubility

While specific standardized methods for the quantitative determination of this compound solubility in organic solvents are not explicitly detailed in the reviewed literature, a general experimental protocol can be established based on standard laboratory practices for determining the solubility of a liquid in a solvent.

Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature (e.g., 25°C) and express it in grams per 100 mL of solvent.

Materials:

  • This compound (analytical grade)

  • Selected organic solvent (analytical grade)

  • Volumetric flasks (various sizes)

  • Calibrated pipettes

  • Analytical balance (readable to ±0.0001 g)

  • Temperature-controlled water bath or incubator

  • Vortex mixer or magnetic stirrer with stir bars

  • Syringe filters (if necessary for clarification)

Procedure:

  • Solvent Preparation: Equilibrate the chosen organic solvent to the desired experimental temperature (e.g., 25°C) in a temperature-controlled bath.

  • Sample Preparation: Accurately weigh a known amount of this compound into a series of volumetric flasks.

  • Dissolution:

    • Add a small amount of the temperature-equilibrated solvent to each flask and swirl to initiate dissolution.

    • Continue to add the solvent incrementally, with vigorous mixing (using a vortex mixer or magnetic stirrer) after each addition.

    • Bring the final volume up to the calibration mark of the flask.

  • Equilibration and Observation:

    • Place the sealed flasks in the temperature-controlled bath for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

    • Periodically inspect the solutions for any signs of undissolved solute (e.g., cloudiness, phase separation).

  • Determination of Saturation Point:

    • The highest concentration at which the this compound remains fully dissolved is considered the saturation solubility under the tested conditions.

    • To confirm, a slightly higher concentration should be prepared to observe the point of insolubility.

  • Data Calculation and Reporting:

    • Calculate the solubility in grams per 100 mL of solvent.

    • Report the solubility along with the specific solvent and the temperature at which the measurement was made.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent.

G Workflow for Solubility Determination cluster_prep Preparation cluster_dissolution Dissolution & Equilibration cluster_analysis Analysis & Reporting A Equilibrate Solvent to Temperature C Incremental Solvent Addition & Vigorous Mixing A->C B Weigh this compound B->C D Equilibrate in Temperature-Controlled Bath C->D E Visual Inspection for Complete Dissolution D->E F Identify Saturation Point E->F G Calculate & Report Solubility (g/100mL) F->G

Caption: A flowchart outlining the key steps for the experimental determination of solubility.

References

Bis(2-ethylhexyl) Azelate: An In-Depth Technical Guide to its Thermal Stability and Degradation Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-ethylhexyl) azelate, also known as dioctyl azelate (DOZ), is a high-performance plasticizer widely utilized in various industrial applications, including in the formulation of polymers for medical devices and drug delivery systems. Its primary function is to impart flexibility and durability to materials. A critical aspect of its performance and safety profile, particularly in applications involving heat or long-term storage, is its thermal stability. This technical guide provides a comprehensive overview of the thermal stability and degradation profile of this compound, based on available data and established principles of organic chemistry.

Core Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. These properties provide a foundational understanding of its general stability.

PropertyValue
Chemical Formula C25H48O4
Molecular Weight 412.66 g/mol
Appearance Colorless to pale yellow, odorless liquid
Boiling Point >282 °C
Flash Point 211 °C
Density Approximately 0.92 g/cm³

Thermal Stability and Degradation Profile

This compound is generally recognized for its good thermal stability, a desirable characteristic for a plasticizer used in processes that involve elevated temperatures, such as polymer extrusion. However, like all organic compounds, it will undergo thermal decomposition at sufficiently high temperatures.

Proposed Thermal Degradation Mechanism

The thermal degradation of long-chain diesters, such as this compound, is expected to proceed through a mechanism common to many esters: a non-radical, intramolecular elimination reaction (pyrolysis). This type of reaction, often referred to as a cis-elimination or an Ei reaction, involves a cyclic transition state.

For this compound, the proposed primary degradation pathway involves the cleavage of the ester bond, leading to the formation of azelaic acid and 2-ethyl-1-hexene (B155198). This reaction would proceed through a six-membered ring transition state. Due to the symmetrical nature of the molecule, this degradation can occur at either of the two ester functional groups.

Further fragmentation of the initial degradation products can occur at higher temperatures. Azelaic acid itself can undergo further decarboxylation or other decomposition reactions. The 2-ethyl-1-hexene may also undergo isomerization or further breakdown.

Thermal Degradation of this compound cluster_products cluster_further DOZ This compound TS Six-membered Cyclic Transition State DOZ->TS Heat (Pyrolysis) Azelaic_Acid Azelaic Acid TS->Azelaic_Acid Ester Cleavage Ethylhexene 2-Ethyl-1-hexene TS->Ethylhexene Ester Cleavage Products Initial Degradation Products Smaller_Fragments Smaller Volatile Fragments (e.g., CO2, smaller hydrocarbons) Azelaic_Acid->Smaller_Fragments Decarboxylation, etc. Ethylhexene->Smaller_Fragments Isomerization, Fragmentation Further_Degradation Further Degradation (Higher Temperatures)

Proposed primary thermal degradation pathway of this compound.

Experimental Protocols for Thermal Analysis

To quantitatively assess the thermal stability and identify the degradation products of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Objective: To determine the onset temperature of decomposition, the temperature at maximum weight loss rate, and the residual mass of this compound.

Apparatus: A high-resolution thermogravimetric analyzer.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

  • Instrument Setup:

    • Place the sample pan into the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Heat the sample from 30 °C to 600 °C at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • Plot the sample weight (as a percentage of the initial weight) versus temperature to obtain the TGA curve.

    • Plot the derivative of the weight loss with respect to temperature (DTG curve) to identify the temperature of the maximum rate of decomposition.

    • Determine the onset temperature of decomposition (Tonset), often calculated as the intersection of the baseline tangent with the tangent of the steepest weight loss.

    • Record the temperatures at 5%, 10%, and 50% weight loss.

    • Note the percentage of residue remaining at the end of the experiment.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Processing Weigh 5-10 mg of DOZ Weigh 5-10 mg of DOZ Place in TGA pan Place in TGA pan Weigh 5-10 mg of DOZ->Place in TGA pan Insert into TGA Insert into TGA Purge with N2/Ar Purge with N2/Ar Insert into TGA->Purge with N2/Ar Heat from 30°C to 600°C at 10°C/min Heat from 30°C to 600°C at 10°C/min Purge with N2/Ar->Heat from 30°C to 600°C at 10°C/min Record weight vs. temp Record weight vs. temp Plot TGA and DTG curves Plot TGA and DTG curves Record weight vs. temp->Plot TGA and DTG curves Determine Tonset, Tmax, and % weight loss Determine Tonset, Tmax, and % weight loss Plot TGA and DTG curves->Determine Tonset, Tmax, and % weight loss

Experimental workflow for Thermogravimetric Analysis (TGA) of this compound.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful analytical technique used to identify the chemical composition of the volatile products generated during the thermal decomposition of a sample.

Objective: To identify the individual chemical compounds produced during the thermal degradation of this compound.

Apparatus: A pyrolyzer unit coupled to a gas chromatograph-mass spectrometer system.

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount (typically in the microgram range) of this compound into a pyrolysis sample cup.

  • Instrument Setup:

    • Insert the sample cup into the pyrolyzer.

    • The pyrolyzer is directly interfaced with the GC injection port.

  • Pyrolysis Program:

    • Rapidly heat the sample to a predetermined pyrolysis temperature (e.g., a temperature corresponding to the maximum rate of decomposition observed in TGA, or a series of increasing temperatures to observe the evolution of different products).

    • The pyrolysis is carried out in an inert atmosphere (helium).

  • GC-MS Analysis:

    • The volatile pyrolysis products are swept directly onto the GC column.

    • The compounds are separated based on their boiling points and interaction with the stationary phase of the column.

    • As the separated compounds elute from the GC column, they enter the mass spectrometer.

    • The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

  • Data Analysis:

    • Identify the individual compounds by comparing their mass spectra to a reference library (e.g., NIST/Wiley).

    • The retention time in the chromatogram provides additional confirmation of the compound's identity.

Py_GC_MS_Workflow cluster_prep Sample Preparation cluster_pyrolysis Pyrolysis cluster_analysis GC-MS Analysis cluster_data Data Interpretation Place µg amount of DOZ in pyrolysis cup Place µg amount of DOZ in pyrolysis cup Insert into Pyrolyzer Insert into Pyrolyzer Rapid heating in He atmosphere Rapid heating in He atmosphere Insert into Pyrolyzer->Rapid heating in He atmosphere Volatiles swept to GC Volatiles swept to GC Separation on GC column Separation on GC column Volatiles swept to GC->Separation on GC column Detection by MS Detection by MS Separation on GC column->Detection by MS Identify peaks by MS library search Identify peaks by MS library search Confirm identity with retention times Confirm identity with retention times Identify peaks by MS library search->Confirm identity with retention times

Experimental workflow for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Conclusion

This compound is a thermally stable plasticizer, a property essential for its wide range of applications. While specific quantitative data on its thermal decomposition is not extensively published, its degradation is expected to follow established chemical principles for long-chain esters, primarily yielding azelaic acid and 2-ethyl-1-hexene through a cis-elimination reaction. For a precise understanding of its thermal stability and degradation profile, rigorous experimental analysis using techniques such as TGA and Py-GC-MS is necessary. The detailed protocols provided in this guide offer a robust framework for researchers and professionals to conduct such an evaluation, ensuring the safe and effective use of this compound in their applications.

Spectroscopic Profile of Bis(2-ethylhexyl) azelate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Bis(2-ethylhexyl) azelate (CAS No. 103-24-2), a widely used plasticizer and emollient. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Data Presentation

The spectroscopic data for this compound is summarized in the tables below, offering a clear and concise reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound provides information about the hydrogen atoms in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.00d4H-O-CH₂ -CH-
~2.28t4H-CO-CH₂ -CH₂-
~1.61m6H-CO-CH₂-CH₂ - and -CH(CH₂CH₂)-
~1.30m16H-(CH₂)₄-CH₃ and -CH₂-CH(CH₂)₂ -
~0.89t12H-CH₂-CH₃

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule.

Chemical Shift (ppm)Assignment
~173.8C =O
~67.2-O-CH₂ -
~41.1-CH (CH₂CH₃)-
~34.4-CO-CH₂ -
~30.6-CH₂-CH(CH₂CH₂ )-
~29.0-CO-CH₂-CH₂ - and -(CH₂ )₅-
~25.1-CO-CH₂CH₂-CH₂ -
~23.8-CH(CH₂CH₂ )-
~14.1-CH₂-CH₃ (butyl)
~11.1-CH(CH₂ CH₃)-
Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands corresponding to the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~2960StrongC-H stretch (alkane)
~2930StrongC-H stretch (alkane)
~2860StrongC-H stretch (alkane)
~1735StrongC=O stretch (ester)
~1460MediumC-H bend (alkane)
~1380MediumC-H bend (alkane)
~1170StrongC-O stretch (ester)
Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern. The data presented here is for electron ionization (EI).

m/zRelative Intensity (%)Assignment
412< 5[M]⁺ (Molecular Ion)
301~12[M - C₈H₁₅O]⁺
283~15[M - C₈H₁₇O]⁺
171100[C₉H₁₅O₃]⁺
112~48[C₈H₁₆]⁺
70~31[C₅H₁₀]⁺
57~42[C₄H₉]⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques mentioned above. Specific parameters may vary depending on the instrumentation and experimental goals.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is around 4-5 cm.

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay).

    • Acquire the free induction decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the NMR spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Identify the chemical shifts of the peaks in both ¹H and ¹³C NMR spectra.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Background Spectrum:

    • Ensure the ATR crystal is clean. If necessary, wipe it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and the surrounding atmosphere.

  • Sample Analysis:

    • Place a small drop of liquid this compound directly onto the center of the ATR crystal.

    • Acquire the sample spectrum.

    • Clean the ATR crystal thoroughly with a suitable solvent after the measurement.

  • Data Processing:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Identify the wavenumbers of the major absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., ethyl acetate, hexane). The concentration should be within the linear range of the instrument.

  • GC Method:

    • Injector: Set the injector temperature to a value that ensures rapid volatilization of the sample without thermal degradation (e.g., 250 °C).

    • Column: Use a suitable capillary column (e.g., a non-polar or semi-polar column like a DB-5ms).

    • Oven Program: Implement a temperature program to separate the components of the sample. A typical program might start at a lower temperature, hold for a few minutes, and then ramp up to a higher temperature.

    • Carrier Gas: Use an inert carrier gas, typically helium, at a constant flow rate.

  • MS Method:

    • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Analyzer: Scan a mass range appropriate for the analyte and its expected fragments (e.g., m/z 40-500).

    • Detector: The detector will record the abundance of the ions at each m/z value.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

    • Compare the obtained mass spectrum with a library database for confirmation.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_results Results Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Neat Liquid Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer (ATR) Prep_IR->IR MS GC-MS System Prep_MS->MS NMR_Data Acquire FID Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram Process Spectrum IR->IR_Data MS_Data Acquire Chromatogram & Mass Spectra MS->MS_Data NMR_Table ¹H & ¹³C NMR Chemical Shifts NMR_Data->NMR_Table IR_Table IR Absorption Bands IR_Data->IR_Table MS_Table Mass Spectrum (m/z & Intensity) MS_Data->MS_Table

Caption: General workflow for the spectroscopic analysis of this compound.

The Core Mechanism of Bis(2-ethylhexyl) Azelate as a Polyvinyl Chloride Plasticizer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-ethylhexyl) azelate (DOZ), a high-performance plasticizer, plays a crucial role in modifying the physical properties of polyvinyl chloride (PVC), transforming it from a rigid polymer into a flexible and versatile material. This technical guide delves into the fundamental mechanism of action by which DOZ imparts plasticity to PVC. It explores the molecular interactions, thermodynamic principles, and resulting macroscopic property changes. Detailed experimental protocols for evaluating plasticizer performance are provided, and key quantitative data are summarized for comparative analysis.

Introduction

Polyvinyl chloride, in its unadulterated state, is a rigid and brittle polymer, limiting its applications. The incorporation of plasticizers is essential to enhance its flexibility, durability, and processability. Plasticizers are additives that, when incorporated into a material, increase its plasticity or fluidity. This compound, an ester of azelaic acid and 2-ethylhexanol, is a widely utilized primary plasticizer, particularly valued for its excellent low-temperature performance and good compatibility with PVC. Understanding the precise mechanism of its plasticizing action is paramount for optimizing formulations and predicting material performance.

Mechanism of Action

The plasticizing effect of this compound is a result of its ability to interrupt the intermolecular forces between PVC polymer chains. The core mechanism can be elucidated through several synergistic theories:

  • Lubricity Theory: This theory posits that the plasticizer molecules act as molecular lubricants, inserting themselves between the long polymer chains of PVC. This physical separation reduces the friction and intermolecular attractive forces, primarily van der Waals forces and dipole-dipole interactions, between the polymer chains. The long, flexible aliphatic chains of DOZ effectively shield the polar C-Cl bonds of adjacent PVC chains from one another, allowing them to slide past each other more easily.

  • Gel Theory: According to this theory, the plasticizer and polymer form a three-dimensional gel-like structure. The DOZ molecules solvate the PVC chains, breaking the polymer-polymer bonds and forming weaker polymer-plasticizer bonds. This creates a more mobile and less ordered structure, which manifests as increased flexibility.

  • Free Volume Theory: This theory focuses on the increase in "free volume" within the polymer matrix upon the addition of a plasticizer. Free volume refers to the space within a solid or liquid that is not occupied by the polymer molecules themselves. DOZ molecules, being smaller than the polymer chains, occupy some of this free volume but also create additional space due to their molecular shape and the disruption of the polymer chain packing. This increased free volume facilitates the movement of polymer segments, thereby lowering the glass transition temperature (Tg) and increasing flexibility.

The long, branched alkyl chains of this compound contribute significantly to its effectiveness. The branching disrupts the regular packing of the polymer chains, further enhancing the increase in free volume and segmental mobility. The ester groups in the DOZ molecule provide polarity, which ensures good compatibility with the polar PVC matrix, preventing phase separation and exudation of the plasticizer.

Mechanism_of_Action cluster_0 Unplasticized PVC cluster_1 Plasticization Process cluster_2 Plasticized PVC cluster_3 Macroscopic Effects PVC_Chains_Rigid Closely Packed PVC Chains (Strong Intermolecular Forces) DOZ This compound (DOZ) Molecules PVC_Chains_Rigid->DOZ Addition of Plasticizer PVC_Chains_Flexible Separated PVC Chains (Weakened Intermolecular Forces, Increased Free Volume) DOZ->PVC_Chains_Flexible Intercalation and Solvation Effects Increased Flexibility Lower Glass Transition Temp. (Tg) Improved Processability PVC_Chains_Flexible->Effects

Figure 1: Mechanism of plasticization by this compound in PVC.

Quantitative Data on Performance

The addition of this compound to PVC significantly alters its mechanical and thermal properties. The following tables summarize the quantitative effects of DOZ on PVC, with comparisons to unplasticized PVC and PVC plasticized with the common plasticizer Di(2-ethylhexyl) phthalate (B1215562) (DEHP).

Table 1: Mechanical Properties of PVC Plasticized with this compound (D2EHAz) vs. DEHP

PropertyUnplasticized PVCPVC + 40 phr D2EHAzPVC + 40 phr DEHP
Tensile Strength (MPa)50-6018.520.7
Elongation at Break (%)2-40350320
100% Modulus (MPa)-9.811.2

Data sourced from a comparative study on suberate, azelate, and sebacate (B1225510) plasticizers.[1]

Table 2: Thermal Properties of PVC Plasticized with this compound (D2EHAz) vs. DEHP

PropertyUnplasticized PVCPVC + 40 phr D2EHAzPVC + 40 phr DEHP
Glass Transition Temp. (Tg) (°C)~8535.140.5
Td1 (5% weight loss) (°C)~250290.83285.5
Td2 (max. weight loss rate) (°C)~320315.7310.3

Data sourced from a comparative study on suberate, azelate, and sebacate plasticizers.[1]

Experimental Protocols

The evaluation of a plasticizer's performance involves a suite of standardized tests to quantify its effect on the polymer's properties. Below are detailed methodologies for key experiments.

Sample Preparation: Solvent Casting
  • Dissolution: A predetermined amount of PVC resin is dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF), under constant stirring until a homogenous solution is obtained.

  • Plasticizer Addition: The desired amount of this compound is added to the PVC solution and stirred until completely mixed. The concentration of the plasticizer is typically expressed in parts per hundred of resin (phr).

  • Casting: The solution is poured onto a flat, level glass plate. A casting knife or a drawdown bar is used to ensure a uniform thickness of the cast film.

  • Drying: The cast film is left in a fume hood at ambient temperature to allow for the slow evaporation of the solvent. This is followed by drying in a vacuum oven at a slightly elevated temperature (e.g., 60 °C) to remove any residual solvent.

  • Conditioning: The dried films are conditioned at a standard temperature and humidity (e.g., 23 ± 2 °C and 50 ± 5% relative humidity) for at least 24 hours before testing.

Solvent_Casting_Workflow Start Start Dissolve_PVC Dissolve PVC in THF Start->Dissolve_PVC Add_DOZ Add this compound Dissolve_PVC->Add_DOZ Stir Stir to Homogenize Add_DOZ->Stir Cast_Film Cast Solution onto Glass Plate Stir->Cast_Film Air_Dry Air Dry to Evaporate Solvent Cast_Film->Air_Dry Vacuum_Dry Vacuum Oven Drying Air_Dry->Vacuum_Dry Condition Condition at Standard Temp/Humidity Vacuum_Dry->Condition End End: Conditioned PVC Film Condition->End

Figure 2: Workflow for sample preparation via solvent casting.

Mechanical Testing: Tensile Properties (ASTM D882)
  • Specimen Preparation: The conditioned PVC films are cut into rectangular strips of specific dimensions (e.g., 100 mm length x 10 mm width).

  • Instrumentation: A universal testing machine equipped with grips suitable for thin films and an extensometer is used.

  • Test Procedure: The specimen is mounted in the grips of the testing machine. The machine is set to a constant rate of crosshead movement. The specimen is pulled until it ruptures.

  • Data Acquisition: The load and elongation are recorded throughout the test.

  • Calculations: Tensile strength, elongation at break, and modulus of elasticity are calculated from the stress-strain curve.

Thermal Analysis
  • Sample Preparation: A small, accurately weighed sample (5-10 mg) of the plasticized PVC film is hermetically sealed in an aluminum pan.

  • Instrumentation: A differential scanning calorimeter is used.

  • Test Procedure: The sample is subjected to a controlled temperature program, typically involving a heating-cooling-heating cycle to erase the thermal history. For example, heat from room temperature to 120 °C, cool to -50 °C, and then heat again to 120 °C at a constant rate (e.g., 10 °C/min).

  • Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.

  • Sample Preparation: A small, accurately weighed sample (10-20 mg) of the plasticized PVC film is placed in a TGA sample pan.

  • Instrumentation: A thermogravimetric analyzer is used.

  • Test Procedure: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air) over a defined temperature range (e.g., 30 °C to 600 °C).

  • Data Analysis: The weight loss of the sample as a function of temperature is recorded. The onset of degradation (Td1) and the temperature of maximum weight loss rate (Td2) are determined from the TGA and its derivative (DTG) curves, respectively.

Thermal_Analysis_Workflow cluster_DSC DSC for Tg cluster_TGA TGA for Thermal Stability Sample_DSC Prepare PVC-DOZ Sample (5-10 mg) Heat_Cool_Heat Heat-Cool-Heat Cycle (e.g., -50°C to 120°C) Sample_DSC->Heat_Cool_Heat Analyze_DSC Determine Tg from Heat Flow Curve Heat_Cool_Heat->Analyze_DSC Sample_TGA Prepare PVC-DOZ Sample (10-20 mg) Heat_TGA Heat at Constant Rate (e.g., to 600°C) Sample_TGA->Heat_TGA Analyze_TGA Determine Degradation Temps from Weight Loss Curve Heat_TGA->Analyze_TGA

Figure 3: Experimental workflow for DSC and TGA.

Plasticizer Migration Test
  • Sample Preparation: A circular disc of the plasticized PVC film of known weight and dimensions is prepared.

  • Extraction Medium: A suitable solvent (e.g., hexane, ethanol, or a food simulant) is chosen based on the intended application of the PVC material.

  • Test Procedure: The PVC disc is immersed in a known volume of the extraction medium in a sealed container. The container is stored at a specific temperature for a defined period (e.g., 24 hours at 40 °C).

  • Analysis: The PVC disc is removed, dried, and reweighed to determine the weight loss due to plasticizer migration. Alternatively, the concentration of the leached plasticizer in the extraction medium can be quantified using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

Conclusion

This compound functions as an effective plasticizer for PVC by physically separating the polymer chains, thereby reducing intermolecular forces and increasing the free volume within the polymer matrix. This molecular-level interaction leads to a significant decrease in the glass transition temperature and a marked increase in the flexibility and elongation of the PVC material. The quantitative data presented demonstrates the potent plasticizing effect of DOZ, often surpassing the performance of conventional phthalate plasticizers, particularly in enhancing low-temperature flexibility. The detailed experimental protocols provided herein serve as a comprehensive guide for the systematic evaluation of plasticizer performance, enabling researchers and professionals to make informed decisions in material formulation and development.

References

"Bis(2-ethylhexyl) azelate" toxicological profile and safety data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Toxicological Profile and Safety of Bis(2-ethylhexyl) azelate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a chemical compound used primarily as a plasticizer. This technical guide provides a comprehensive overview of its toxicological profile and associated safety data, drawing from available scientific literature and regulatory assessments. The information is intended to support researchers, scientists, and professionals in the fields of drug development and chemical safety in making informed decisions. The toxicological data indicates a low order of acute toxicity. Repeated dose studies in rodents have established a No-Observed-Adverse-Effect Level (NOAEL). There is currently no available data to suggest that this compound is a skin sensitizer (B1316253) or a carcinogen.

Chemical Identity

  • Chemical Name: this compound

  • CAS Number: 103-24-2

  • Synonyms: Di(2-ethylhexyl) azelate, Azelaic acid di(2-ethylhexyl) ester, DOZ

  • Molecular Formula: C₂₅H₄₈O₄

  • Molecular Weight: 412.65 g/mol

  • Chemical Structure:

    Caption: Chemical structure of this compound.

Toxicological Profile

The toxicological profile of this compound has been evaluated through a series of studies, primarily conducted under the framework of the OECD Screening Information Dataset (SIDS).

Acute Toxicity

This compound exhibits a low level of acute toxicity.

RouteSpeciesTest GuidelineEndpointValueReference
OralRat (male & female)OECD TG 401LD₅₀> 2000 mg/kg bw[1]
Skin and Eye Irritation

Available studies suggest a low potential for skin and eye irritation.

EndpointSpeciesObservationReference
Skin IrritationRabbitLow potential for irritation[1]
Eye IrritationRabbitLow potential for irritation[1]
Skin Sensitization

There is no available information to assess the skin sensitization potential of this compound.[1]

Repeated Dose Toxicity

A combined repeated dose and reproductive/developmental toxicity screening test was conducted in rats.

SpeciesTest GuidelineDoses (mg/kg bw/day)DurationNOAELKey Findings at LOAEL (1000 mg/kg bw/day)Reference
Rat (male & female)OECD TG 4220, 100, 300, 1000Males: 42 days; Females: 42-53 days300 mg/kg bw/dayMales: Suppressed body weight gain, increased relative liver weight, hypertrophy of centrilobular hepatocytes. Females: Decreased white blood cell count, lowered total protein, increased relative liver and kidney weights.[1][2]
Genotoxicity

This compound has not shown evidence of genotoxicity in in vitro assays.

Test SystemTest GuidelineMetabolic ActivationResultReference
Bacterial Reverse Mutation Test (Ames test)OECD TG 471With and withoutNegative[2]
In vitro Chromosomal Aberration Test-With and withoutNegative[1]
Carcinogenicity

There is no available information on the carcinogenic potential of this compound.[1]

Reproductive and Developmental Toxicity

The combined repeated dose and reproductive/developmental toxicity screening test also provided data on these endpoints.

SpeciesTest GuidelineDoses (mg/kg bw/day)NOAEL (Reproductive)NOAEL (Developmental)Key FindingsReference
Rat (male & female)OECD TG 4220, 100, 300, 1000Males: 1000 mg/kg bw/day; Females: 300 mg/kg bw/day1000 mg/kg bw/dayNo adverse effects on reproductive or developmental parameters were observed up to the highest dose tested.[1][2]

Experimental Protocols

Combined Repeated Dose and Reproductive/Developmental Toxicity Screening Test (OECD TG 422)

This study was central to the toxicological assessment of this compound. The experimental workflow is outlined below.

OECD_422_Workflow cluster_post_mating Post-mating/Gestation/Lactation cluster_termination Study Termination Dosing_M Male Dosing Mating Mating (1:1) Dosing_M->Mating Dosing_F Female Dosing Dosing_F->Mating Gestation Gestation Mating->Gestation Lactation Lactation (until day 4) Gestation->Lactation Termination Necropsy & Histopathology Lactation->Termination Dose_Groups Dose Groups: 0, 100, 300, 1000 mg/kg bw/day (gavage in corn oil) Dose_Groups->Dosing_M Dose_Groups->Dosing_F Animals Rats (13/sex/dose) Animals->Mating Observations Observations: - Clinical signs - Body weight - Food consumption - Estrous cycles - Offspring viability & growth Observations->Gestation

Caption: Experimental workflow for the OECD TG 422 study on this compound.

Methodology Summary:

  • Test Species: Rat (13 animals per sex per dose group).

  • Administration: Oral gavage, daily.

  • Dose Levels: 0 (corn oil vehicle), 100, 300, and 1000 mg/kg body weight/day.

  • Dosing Period: Males were dosed for 14 days prior to mating and throughout the mating period (total of 42 days). Females were dosed for 14 days prior to mating, during mating, gestation, and until day 4 of lactation (total of 42-53 days).

  • Parameters Evaluated: Clinical observations, body weight, food consumption, estrous cycles, mating performance, fertility, gestation length, parturition, and offspring viability and growth. At termination, gross necropsy and histopathology were performed on parental animals.

Potential Mechanism of Action

There are no studies that have specifically investigated the mechanism of toxicity for this compound. However, based on its structural similarity to other plasticizers like di(2-ethylhexyl) phthalate (B1215562) (DEHP) and di(2-ethylhexyl) adipate (B1204190) (DEHA), a potential mechanism involving the activation of Peroxisome Proliferator-Activated Receptors (PPARs) can be hypothesized. It is crucial to note that this is a theoretical pathway for this compound and has not been experimentally verified for this specific compound.

PPAR_Pathway BEHA This compound (or its metabolites) PPAR PPARα Activation (in hepatocytes) BEHA->PPAR Gene_Expression Altered Gene Expression PPAR->Gene_Expression Peroxisome_Proliferation Peroxisome Proliferation Gene_Expression->Peroxisome_Proliferation Enzyme_Induction Induction of Fatty Acid Metabolizing Enzymes Gene_Expression->Enzyme_Induction Hepatocyte_Changes Hepatocyte Hypertrophy Peroxisome_Proliferation->Hepatocyte_Changes Enzyme_Induction->Hepatocyte_Changes Liver_Weight Increased Liver Weight Hepatocyte_Changes->Liver_Weight

Caption: Hypothetical signaling pathway for this compound-induced hepatotoxicity.

Safety Data

Occupational Exposure Limits

No specific occupational exposure limits (OELs) have been established for this compound by major regulatory bodies such as the American Conference of Governmental Industrial Hygienists (ACGIH) or the Occupational Safety and Health Administration (OSHA). A safety data sheet for the substance also indicates that it contains no substances with occupational exposure limit values.[3]

Handling and Personal Protective Equipment (PPE)

Standard safe handling procedures for chemicals should be followed. This includes working in a well-ventilated area and using appropriate personal protective equipment.

  • Eye/Face Protection: Safety glasses or a face shield.

  • Hand Protection: Protective gloves.

  • Skin and Body Protection: Protective suit.

  • Respiratory Protection: In case of vapor or mist generation, a gas mask may be required.[3]

Environmental Fate

This compound is expected to have low mobility in soil and is likely to adsorb to suspended solids and sediment in water. It is considered to be readily biodegradable.[1] In the atmosphere, it is expected to be degraded by photochemical reactions with a relatively short half-life.[1]

Conclusion

This compound demonstrates a low order of acute toxicity and is not a significant skin or eye irritant. A NOAEL of 300 mg/kg bw/day for repeated dose toxicity in rats has been established. The substance did not show genotoxic potential in in vitro tests. There is no evidence to suggest that it is a skin sensitizer or a carcinogen. The NOAELs for reproductive and developmental toxicity are high, indicating low concern for these endpoints at relevant exposure levels. While a definitive mechanism of action has not been elucidated for this compound, the potential for PPARα activation, similar to other plasticizers, is a plausible hypothesis for the observed liver effects at high doses. Standard chemical handling precautions are recommended due to the absence of established occupational exposure limits.

References

An In-depth Technical Guide to the Biodegradability of Bis(2-ethylhexyl) azelate in Soil and Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bis(2-ethylhexyl) azelate, a common plasticizer, demonstrates ready biodegradability in aqueous environments. While specific data on its biodegradation in soil is limited, its structural similarity to other well-studied plasticizers allows for informed predictions of its environmental fate. This guide provides a comprehensive overview of the existing data on the biodegradability of this compound in both soil and water, details relevant experimental protocols, and presents a putative metabolic pathway.

Biodegradability in Water

Quantitative Data

A key study following the OECD Test Guideline 301C (Modified MITI Test) demonstrated significant biodegradation of this compound over a 28-day period.[1]

Test GuidelineDurationResultClassification
OECD TG 301C28 days>94% biodegradationReadily biodegradable
Experimental Protocol: OECD Test Guideline 301C (Modified MITI Test)

This method determines the ready biodegradability of a chemical substance by microorganisms in an aqueous medium.

Principle: The consumption of oxygen by a microbial population in the presence of the test substance is measured over a 28-day period. The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD) and serves as an indicator of the extent of biodegradation.

Methodology:

  • Test System: A defined volume of mineral medium containing a known concentration of the test substance (this compound) is inoculated with a mixed population of microorganisms.

  • Inoculum: The microbial inoculum is typically derived from activated sludge from a sewage treatment plant.

  • Test Conditions: The test is conducted in sealed vessels in the dark at a constant temperature of 25 ± 1°C.

  • Measurement: The consumption of oxygen is measured using a respirometer.

  • Control: A blank control, containing only the inoculum and mineral medium, is run in parallel to determine the background oxygen consumption of the microorganisms. A reference substance with known biodegradability is also tested to validate the procedure.

  • Data Analysis: The percentage of biodegradation is calculated based on the net oxygen consumption of the test substance, corrected for the blank control, and expressed as a percentage of the ThOD.

Biodegradability in Soil

Inferred Biodegradation and Influencing Factors

Studies on DEHP in soil have shown that its biodegradation is influenced by several factors, which are also likely to affect this compound:

  • Microbial Population: The presence of a diverse and adapted microbial community is crucial for degradation.

  • Soil Type and Properties: Soil organic matter content, pH, and texture can influence the bioavailability and degradation rate of the compound.

  • Temperature and Moisture: Optimal temperature and moisture levels are necessary for microbial activity.

The half-life of DEHP in soil has been reported to range from a few days to several weeks, depending on the specific environmental conditions.[2][3] It is reasonable to assume a similar range for this compound under favorable aerobic conditions.

Experimental Protocol: ISO 17556 - Determining Aerobic Biodegradation of Plastic Materials in Soil

This standard method is used to determine the ultimate aerobic biodegradability of plastic materials by measuring the oxygen demand in a respirometer or the amount of carbon dioxide evolved.

Principle: The test material is mixed with soil, and the amount of carbon dioxide produced by microbial respiration is measured over time. This is compared to the theoretical amount of CO2 that could be produced from the complete mineralization of the test material.

Methodology:

  • Test Setup: A known amount of the test substance is mixed with a standard soil.

  • Incubation: The soil mixture is incubated in a controlled environment with a constant temperature and humidity.

  • CO2 Measurement: The evolved CO2 is trapped in an alkaline solution (e.g., barium hydroxide (B78521) or sodium hydroxide), and the amount is determined by titration or with an infrared analyzer.

  • Control: A blank control with soil but without the test substance is run to measure the background CO2 production of the soil microorganisms. A reference material with known biodegradability (e.g., cellulose) is also tested.

  • Data Analysis: The percentage of biodegradation is calculated from the net CO2 evolution from the test substance, corrected for the blank, and expressed as a percentage of the theoretical CO2 production.

Proposed Metabolic Pathway

The biodegradation of this compound is expected to proceed through a two-step process involving initial hydrolysis of the ester bonds followed by the degradation of the resulting alcohol and dicarboxylic acid.

Step 1: Hydrolysis

The initial step is the enzymatic hydrolysis of the two ester linkages in the this compound molecule. This reaction is catalyzed by esterase enzymes produced by soil and water microorganisms. The hydrolysis yields two primary metabolites: 2-ethylhexanol and nonanedioic acid (azelaic acid).[4]

Step 2: Mineralization of Metabolites

The resulting metabolites are then further degraded by microorganisms.

  • 2-Ethylhexanol: This alcohol is readily metabolized by a variety of microorganisms through oxidation to 2-ethylhexanoic acid, followed by beta-oxidation and subsequent entry into the citric acid cycle.

  • Nonanedioic Acid (Azelaic Acid): This dicarboxylic acid is also known to be biodegradable and is metabolized through pathways such as beta-oxidation, ultimately being converted to carbon dioxide and water.

Biodegradation_Pathway cluster_main Biodegradation of this compound This compound This compound Mono(2-ethylhexyl) azelate Mono(2-ethylhexyl) azelate This compound->Mono(2-ethylhexyl) azelate Hydrolysis (Esterase) 2-Ethylhexanol 2-Ethylhexanol This compound->2-Ethylhexanol Hydrolysis (Esterase) Mono(2-ethylhexyl) azelate->2-Ethylhexanol Nonanedioic acid\n(Azelaic acid) Nonanedioic acid (Azelaic acid) Mono(2-ethylhexyl) azelate->Nonanedioic acid\n(Azelaic acid) Hydrolysis (Esterase) Further Degradation\n(e.g., Beta-oxidation) Further Degradation (e.g., Beta-oxidation) 2-Ethylhexanol->Further Degradation\n(e.g., Beta-oxidation) Nonanedioic acid\n(Azelaic acid)->Further Degradation\n(e.g., Beta-oxidation) Citric Acid Cycle Citric Acid Cycle Further Degradation\n(e.g., Beta-oxidation)->Citric Acid Cycle CO2 + H2O CO2 + H2O Citric Acid Cycle->CO2 + H2O

Caption: Proposed metabolic pathway for this compound biodegradation.

Experimental Workflows

The following diagrams illustrate the general workflows for the standardized biodegradation tests discussed in this guide.

OECD_301C_Workflow cluster_workflow OECD 301C Experimental Workflow prep Preparation of Mineral Medium and Inoculum setup Test Setup: - Test Substance + Medium + Inoculum - Blank Control (Medium + Inoculum) - Reference Control prep->setup incubation Incubation at 25°C for 28 days in a Respirometer setup->incubation measurement Continuous Measurement of Oxygen Consumption incubation->measurement analysis Data Analysis: - Calculate % Biodegradation vs. ThOD measurement->analysis result Classification of Ready Biodegradability analysis->result

Caption: General experimental workflow for OECD Test Guideline 301C.

ISO_17556_Workflow cluster_workflow ISO 17556 Experimental Workflow prep Preparation of Standard Soil and Test Material setup Test Setup: - Test Material + Soil - Blank Control (Soil only) - Reference Control (e.g., Cellulose + Soil) prep->setup incubation Incubation under Controlled Temperature and Moisture setup->incubation measurement Measurement of Evolved CO2 (e.g., Titration, IR Analysis) incubation->measurement analysis Data Analysis: - Calculate % Mineralization vs. ThCO2 measurement->analysis result Determination of Biodegradability in Soil analysis->result

Caption: General experimental workflow for ISO 17556.

Conclusion

This compound is readily biodegradable in aqueous environments, with over 94% degradation observed in 28 days under the conditions of the OECD 301C test.[1] While specific quantitative data for its biodegradation in soil are lacking, its chemical structure suggests that it will undergo microbial degradation. The primary metabolic pathway involves hydrolysis to 2-ethylhexanol and nonanedioic acid, which are subsequently mineralized. The rate of biodegradation in soil is expected to be influenced by various environmental factors. Standardized test methods, such as ISO 17556, provide a framework for quantifying the biodegradability of such compounds in soil environments. Further research is warranted to determine the precise degradation kinetics of this compound in various soil types.

References

Ecotoxicity of Bis(2-ethylhexyl) azelate and its Degradation Products: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-ethylhexyl) azelate (DEHA), a common plasticizer, and its environmental degradation products, 2-ethylhexanol and nonanedioic acid (azelaic acid), are subject to scrutiny for their potential ecological impact. This technical guide provides a comprehensive overview of the ecotoxicity of these compounds, summarizing available quantitative data, detailing experimental methodologies, and exploring known mechanisms of action. The aquatic toxicity of DEHA appears to be low, with acute and chronic effect concentrations for fish, invertebrates, and algae generally exceeding its water solubility. The primary degradation product, 2-ethylhexanol, exhibits a higher acute toxicity to aquatic organisms. Data on the ecotoxicity of nonanedioic acid is less definitive, with some indications of potential adverse effects. Significant data gaps remain concerning the toxicity of DEHA to soil and sediment-dwelling organisms and the specific signaling pathways affected by these compounds in ecologically relevant species.

Introduction

This compound (DEHA), also known as dioctyl azelate (DOZ), is a branched-chain dicarboxylic acid ester widely used as a plasticizer to impart flexibility to various polymers. Its production and use can lead to its release into the environment through various waste streams.[1] Once in the environment, DEHA is readily biodegradable, breaking down into 2-ethylhexanol and nonanedioic acid (azelaic acid).[2] Understanding the ecotoxicological profile of both the parent compound and its degradation products is crucial for a comprehensive environmental risk assessment. This guide synthesizes the current state of knowledge on the ecotoxicity of DEHA and its metabolites, focusing on quantitative data, experimental protocols, and mechanisms of toxicity.

Ecotoxicity of this compound (DEHA)

The available data consistently indicate that this compound has a low order of toxicity to aquatic organisms. Acute and chronic studies on species from three trophic levels (fish, invertebrates, and algae) have shown no adverse effects at concentrations up to and exceeding the water solubility of DEHA.[1]

Aquatic Ecotoxicity Data

Data from standardized ecotoxicity tests are summarized in the table below. The results from limit tests, where the highest concentration tested is at or above the substance's water solubility, show a lack of adverse effects.

Test OrganismDurationEndpointValue (mg/L)Reference
Oryzias latipes (Japanese rice fish)96 hoursLC50> 0.072 (> water solubility)[1]
Daphnia magna (Water flea)48 hoursEC50> 0.093 (> water solubility)[1]
Pseudokirchneriella subcapitata (Green algae)72 hoursErC50> 0.08 (> water solubility)[1]
Daphnia magna21 daysNOEC> 0.064 (> water solubility)[2]
Pseudokirchneriella subcapitata72 hoursNOEC> 0.08 (> water solubility)[2]

Table 1: Aquatic Ecotoxicity of this compound (DEHA)

Soil and Sediment Ecotoxicity

There is a significant lack of data on the ecotoxicity of DEHA to soil and sediment-dwelling organisms. While its high log Koc value (5.48) suggests it will partition to soil and sediment, no specific studies on organisms such as earthworms (Eisenia fetida) or chironomids (Chironomus riparius) were identified.[2] Studies on a related phthalate (B1215562), di(2-ethylhexyl) phthalate (DEHP), have shown adverse effects on the earthworm Eisenia fetida, including impacts on enzyme activity, cell membranes, and DNA damage.[3] However, direct extrapolation of these findings to DEHA is not possible without specific testing.

Ecotoxicity of Degradation Products

The primary degradation products of DEHA are 2-ethylhexanol and nonanedioic acid. The ecotoxicological profiles of these substances differ from the parent compound.

2-Ethylhexanol

2-Ethylhexanol is considered harmful to aquatic life based on acute toxicity data.[4] It is readily biodegradable and has a low potential for bioaccumulation.[4]

Test OrganismDurationEndpointValue (mg/L)Reference
Freshwater Fish96 hoursLC506.5 - 19.5[5]
Daphnia magna48 hoursEC5022.4[5]
Mysid Shrimp96 hoursLC503.4[5]
Algae72 hoursEC5014.6[5]

Table 2: Aquatic Ecotoxicity of 2-Ethylhexanol

Nonanedioic Acid (Azelaic Acid)

The ecotoxicity data for nonanedioic acid is less consistent. While some sources suggest it is not an environmental toxin, other reports indicate potential negative impacts on pelagic biota due to its ability to inhibit protein biosynthesis.[1][6] More research is needed to establish a clear ecotoxicological profile.

Test OrganismDurationEndpointValue (mg/L)Reference
Fish96 hoursLC50>16[3]
Aquatic Invertebrates48 hoursEC50>20[3]
Algae72 hoursErC50>100[3]

Table 3: Aquatic Ecotoxicity of Nonanedioic Acid (Azelaic Acid)

Experimental Protocols

The ecotoxicity data presented in this guide are primarily derived from studies following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality and comparability.

Aquatic Toxicity Testing
  • OECD 203: Fish, Acute Toxicity Test: This guideline details a 96-hour test to assess the concentration of a substance that is lethal to 50% of the test fish (LC50). Fish are exposed to a range of concentrations of the test substance, and mortality is observed.[1]

  • OECD 202: Daphnia sp. Acute Immobilisation Test: This 48-hour test determines the concentration at which 50% of the daphnids are immobilized (EC50). Young daphnids are exposed to various concentrations of the test substance.[1]

  • OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This 72-hour test evaluates the effect of a substance on the growth of algae. The concentration that inhibits the growth rate by 50% (ErC50) is determined.[1]

  • OECD 211: Daphnia magna Reproduction Test: This 21-day chronic test assesses the impact of a substance on the reproductive output of Daphnia magna. The No Observed Effect Concentration (NOEC) for reproduction is a key endpoint.[2]

Terrestrial and Sediment Toxicity Testing
  • OECD 222: Earthworm, Acute Toxicity Test: This guideline would be used to assess the acute toxicity of DEHA to earthworms (Eisenia fetida). The test determines the LC50 after a 14-day exposure to the chemical in artificial soil.

  • OECD 218: Sediment-Water Chironomid Toxicity Test Using Spiked Sediment: This test evaluates the effects of chemicals on the emergence and development of chironomid larvae. First instar larvae are exposed to the test substance in a sediment-water system for 28 days.[1]

Mechanisms of Toxicity and Signaling Pathways

The specific mechanisms of ecotoxicity and the signaling pathways affected by DEHA and its degradation products are not well-elucidated in publicly available literature, representing a critical knowledge gap.

This compound (DEHA)

No specific studies detailing the signaling pathways affected by DEHA in ecologically relevant organisms were identified. General studies on phthalates suggest potential endocrine-disrupting effects, often mediated through nuclear receptors like the Peroxisome Proliferator-Activated Receptor (PPAR).[7] However, direct evidence for DEHA's interaction with these pathways in non-mammalian species is lacking.

2-Ethylhexanol

Recent research on zebrafish has indicated that 2-ethylhexanol exposure can lead to neurodevelopmental impairments and behavioral alterations reminiscent of Autism Spectrum Disorder (ASD). This study observed transcriptional changes related to neurodevelopment and neurotransmitter signaling, suggesting a potential mechanism of toxicity involving the disruption of these pathways.[8]

Nonanedioic Acid (Azelaic Acid)

One report suggests that a concerning mode of toxicity for nonanedioic acid is the inhibition of protein biosynthesis.[1] In mammalian systems, azelaic acid has been shown to have anti-inflammatory and antioxidant properties.[9] Whether these mechanisms are relevant to its ecotoxicity in other organisms is unknown.

DEHA_Degradation_Pathway DEHA This compound (DEHA) Biodegradation Biodegradation DEHA->Biodegradation Ethylhexanol 2-Ethylhexanol Biodegradation->Ethylhexanol Nonanedioic_Acid Nonanedioic Acid (Azelaic Acid) Biodegradation->Nonanedioic_Acid

Figure 1: Biodegradation pathway of this compound.

References

An In-depth Technical Guide to Bis(2-ethylhexyl) Azelate (DOZ) as a Synthetic Lubricant Component

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-ethylhexyl) azelate, commonly referred to as DOZ (Dioctyl Azelate), is a synthetic diester base oil belonging to the American Petroleum Institute (API) Group V category of base stocks.[1] It is synthesized through the reaction of azelaic acid with 2-ethylhexyl alcohol.[2] As a component in synthetic lubricants, DOZ is highly valued for its excellent low-temperature fluidity, high thermal and oxidative stability, low volatility, and good lubricity.[1] These properties make it a preferred choice for high-performance applications where lubricants are subjected to extreme temperature variations and severe operating conditions, such as in jet engines, automotive lubricants, and industrial oils.[1]

Physicochemical and Performance Properties

The performance of this compound as a lubricant base oil is directly related to its chemical and physical properties.

PropertyValueSource(s)
Chemical Name bis(2-ethylhexyl) nonanedioate[2][3]
Synonyms DOZ, Dioctyl Azelate[2][4]
CAS Number 103-24-2[2][3]
Molecular Formula C25H48O4[2][3][5]
Molecular Weight 412.65 g/mol [5][6]
Appearance Clear, Colourless to Pale Yellow Oil[3]
Density ~0.915 - 0.92 g/cm³[5][6]
Boiling Point >282°C[5]
Pour Point -50°C to -76°C[5][7]
Flash Point ~184.6°C - 230°C[5][6][7]
Viscosity @ 40°C 10 cSt[7]

Key Performance Characteristics in Lubricants

Synthetic esters like DOZ offer a unique set of properties that make them valuable in formulating high-performance lubricants.[1]

  • Excellent Low-Temperature Fluidity : DOZ exhibits a very low pour point, indicating its ability to remain fluid and ensure proper lubrication at extremely cold temperatures.[1] This is a critical characteristic for applications such as aviation and automotive lubricants operating in cold climates.

  • High Thermo-Oxidative Stability : Synthetic esters are known for their outstanding stability at high temperatures and resistance to oxidation.[8][9] This stability minimizes the formation of sludge, varnish, and other harmful deposits, which can impede machinery performance.[8][9] The branched structure of the 2-ethylhexyl alcohol moiety contributes to this enhanced thermal stability.[10]

  • Low Volatility : Compared to mineral oils, DOZ has low volatility, which reduces oil consumption and thickening at elevated temperatures.[1]

  • Superior Lubricity : The polar nature of the ester molecules allows them to adhere to metal surfaces, forming a persistent lubricating film that reduces friction and wear.[9]

  • Solvency and Cleanliness : DOZ acts as a good solvent, helping to dissolve deposits and keep engine and machine components clean.[8][9] This property also aids in solubilizing performance additives within the lubricant formulation.

Synthesis of this compound

The industrial production of this compound is achieved through the esterification of azelaic acid with 2-ethylhexyl alcohol. This reaction is typically conducted in the presence of an acid catalyst to increase the reaction rate.[2] The water produced during the reaction is removed to drive the equilibrium towards the formation of the diester product.

Synthesis_Workflow cluster_reactants Starting Materials Reactants Reactants Acid Azelaic Acid Alcohol 2-Ethylhexyl Alcohol Reactor Esterification Reactor Acid->Reactor Alcohol->Reactor Catalyst Acid Catalyst Catalyst->Reactor Separation Water Removal Reactor->Separation Mixture Separation->Reactor Recycle Reactants Purification Purification (e.g., Distillation) Separation->Purification Crude Ester Product This compound (DOZ) Purification->Product

Caption: Synthesis workflow for this compound (DOZ).

Experimental Protocols for Lubricant Evaluation

To quantify the performance benefits of this compound, several standardized tests are employed.

Viscosity Index Calculation (ASTM D2270)

The Viscosity Index (VI) is a dimensionless number that indicates the effect of temperature on the viscosity of a lubricant.[11][12] A higher VI signifies a smaller change in viscosity with temperature, which is a desirable characteristic for most lubricating oils.[13][14]

  • Objective : To calculate the VI of a petroleum product or synthetic lubricant from its kinematic viscosities at 40°C and 100°C.[13][14][15]

  • Methodology :

    • Viscosity Measurement : The kinematic viscosity of the lubricant sample is determined at two temperatures: 40°C and 100°C, in accordance with ASTM D445 or D7042.[11][14][15] This is typically done using a calibrated capillary viscometer.

    • Calculation : The VI is calculated using formulas that compare the sample's viscosity change to that of two reference oils.[11] For oils with a kinematic viscosity at 100°C between 2.0 and 70.0 mm²/s, reference tables (ASTM D2270 Table 1) are used to find values (L and H) needed for the calculation.[14][15] For oils with viscosities above 70 mm²/s at 100°C, specific equations are provided.[14][15]

  • Data Interpretation : A high VI (e.g., >120) indicates excellent resistance to viscosity change with temperature, making the lubricant suitable for a wide range of operating conditions.[12]

Pour Point Determination (ASTM D97)

The pour point is an index of the lowest temperature at which a lubricant will continue to flow under prescribed conditions.[16][17][18]

  • Objective : To determine the lowest temperature at which a petroleum product will flow when cooled under specified conditions.[18][19]

  • Methodology :

    • Sample Preparation : The sample is first heated to a specified temperature (e.g., 45°C) to remove any previous thermal history.[19][20]

    • Controlled Cooling : The sample is placed in a test jar and cooled at a specified, controlled rate in a cooling bath.[17][18][20]

    • Flow Observation : At every 3°C interval during cooling, the test jar is removed and tilted to observe for any movement of the oil's surface.[17][20]

    • Pour Point Recording : The lowest temperature at which movement is still observed is recorded. The pour point is then reported as 3°C above this recorded temperature.[20]

  • Data Interpretation : A low pour point is crucial for lubricants intended for use in cold environments to ensure that the oil can circulate and lubricate machine parts during startup and operation.

Thermo-Oxidative Stability Evaluation (ASTM D2272)

The Rotary Pressure Vessel Oxidation Test (RPVOT), formerly known as RBOT, is commonly used to evaluate the oxidation stability of new and in-service oils, particularly for steam turbine oils, but its principles are applicable to synthetic esters.

  • Objective : To assess the resistance of a lubricant to oxidation under elevated temperature and pressure in the presence of a catalyst and water.

  • Methodology :

    • Sample Preparation : A specific quantity of the lubricant is mixed with a copper catalyst coil and distilled water in a pressure vessel.

    • Oxidation Conditions : The vessel is filled with pure oxygen to a specified pressure, placed in a high-temperature bath, and rotated at a constant speed.

    • Endpoint Detection : The test continues until the pressure inside the vessel drops sharply, indicating the consumption of oxygen as the oil oxidizes. The time taken to reach this pressure drop is recorded as the oxidation lifetime in minutes.

  • Data Interpretation : A longer oxidation lifetime indicates greater resistance to oxidative degradation, translating to a longer service life for the lubricant. Synthetic esters generally exhibit excellent oxidative stability.[8]

Tribological Performance (ASTM D4172)

Tribological tests measure the friction and wear-preventing characteristics of a lubricant. The Four-Ball Wear Test is a common method for this evaluation.[21][22]

  • Objective : To determine the wear-preventive properties of a lubricating fluid under specific sliding conditions.[23]

  • Methodology :

    • Apparatus Setup : The four-ball tester consists of three stationary steel balls held in a cup, with a fourth ball rotated against them under a specified load, speed, and temperature.[21] The lubricant sample is added to the cup, fully immersing the stationary balls.

    • Test Execution : The top ball is rotated for a set duration (e.g., 60 minutes) at a constant speed (e.g., 1200 rpm), load (e.g., 40 kgf), and temperature (e.g., 75°C).

    • Wear Scar Measurement : After the test, the three stationary balls are cleaned, and the average diameter of the wear scars formed on their surfaces is measured using a microscope.

  • Data Interpretation : A smaller average wear scar diameter indicates better anti-wear protection provided by the lubricant. This test helps in screening and qualifying lubricants for applications where protection against wear is critical.[22]

Lubricant_Evaluation_Workflow cluster_tests Performance Testing Battery cluster_results Data Analysis start Lubricant Sample (DOZ-based formulation) viscosity Viscosity & VI Test (ASTM D2270) start->viscosity pour_point Pour Point Test (ASTM D97) start->pour_point oxidation Oxidation Stability (ASTM D2272) start->oxidation tribology Tribological Test (ASTM D4172) start->tribology vis_data Viscosity Profile & VI Value viscosity->vis_data pp_data Low-Temp Fluidity (Pour Point Temp) pour_point->pp_data ox_data Oxidation Lifetime (Minutes) oxidation->ox_data trib_data Wear Scar Diameter (mm) tribology->trib_data end Comprehensive Performance Characterization vis_data->end pp_data->end ox_data->end trib_data->end

Caption: Standard workflow for evaluating a synthetic lubricant base oil.

Structure-Property Relationships

The superior performance of this compound is a direct result of its molecular structure. The relationship between its chemical makeup and its key lubricant properties is fundamental to its application.

Structure_Property_Relationship Structure DOZ Molecular Structure (Diester) Feature1 Long, Linear Dicarboxylic Acid Chain (Azelate) Structure->Feature1 Feature2 Branched Alcohol Chains (2-Ethylhexyl) Structure->Feature2 Feature3 Ester Functional Groups (-COO-) Structure->Feature3 Prop1 Good Viscosity Index (VI) Feature1->Prop1 Contributes to Flexibility Prop2 Excellent Low-Temp Fluidity (Low Pour Point) Feature2->Prop2 Disrupts Crystal Formation Prop3 High Thermal Stability Feature2->Prop3 Improves Stability Prop4 Good Lubricity & Solvency (Polarity) Feature3->Prop4 Creates Polarity

Caption: Relationship between DOZ's structure and its key properties.

References

The Ascendance of Azelate Esters: A Historical and Technical Guide to their Role in Polymer Science

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the evolution of azelate esters, from their early applications as specialty plasticizers to their current prominence as key components in high-performance and sustainable polymers.

Introduction

Azelate esters, derived from the nine-carbon dicarboxylic acid, azelaic acid, have carved a significant niche in the field of polymer science. Initially valued for their ability to impart low-temperature flexibility to synthetic rubbers, their application has expanded dramatically over the decades. Today, they are integral to the formulation of a wide array of polymeric materials, including flexible polyvinyl chloride (PVC), synthetic lubricants, and increasingly, biodegradable and bio-based polymers. This technical guide traces the historical development of azelate esters, detailing their synthesis, properties, and evolving applications, with a focus on the quantitative data and experimental protocols that have underpinned their adoption by researchers and industry professionals.

Historical Development: A Timeline of Innovation

The journey of azelate esters in polymer science began in the mid-20th century, driven by the need for materials that could perform under a wide range of temperatures.

  • 1940s: A Solution for Cold Resistance in Synthetic Rubber. The advent of synthetic polymers like butyl rubber created a demand for plasticizers that could maintain flexibility at low temperatures. A key breakthrough came in 1949 with a patent granted to Winthrope C. Smith of the Standard Oil Development Company.[1] This patent detailed the use of azelate esters, such as dibenzyl azelate and diamyl azelate, to confer "required flexibility at temperature as low as -50 and -60 F" to vulcanized copolymers of isobutylene (B52900) with isoprene (B109036) (butyl rubber).[1] This marked the first significant application of azelate esters in the polymer industry, establishing their reputation as superior low-temperature plasticizers.[1]

  • Mid-20th Century: Expansion into PVC and Lubricants. Following their success in rubber, azelate esters found a new and significant market in the burgeoning PVC industry. Their low volatility and excellent low-temperature performance made them ideal for demanding applications. Di(2-ethylhexyl) azelate (DOZ or DEHA), in particular, became a widely used specialty plasticizer for PVC films and articles requiring good flexibility in cold environments.[2] During this period, their favorable viscosity characteristics also led to their adoption as base stocks for synthetic lubricants.

  • Late 20th and Early 21st Century: The Rise of Bio-Based and Biodegradable Polymers. With growing environmental concerns and a push for sustainable materials, the bio-based nature of azelaic acid, which can be derived from oleic acid (found in vegetable oils), became a significant advantage.[3] Researchers began to explore the use of azelaic acid as a monomer for the synthesis of biodegradable polyesters.[4] This shift marked a new era for azelate esters, moving beyond their role as additives to becoming fundamental building blocks for environmentally friendly polymers.

Synthesis of Azelate Esters and Polyesters

The synthesis of azelate esters and their corresponding polyesters can be achieved through both chemical and enzymatic routes.

Chemical Synthesis

The most common method for producing simple azelate esters is through Fischer esterification. This acid-catalyzed reaction involves reacting azelaic acid with an alcohol, such as ethanol (B145695) or 2-ethylhexanol, to form the corresponding diester.

Azelate-based polyesters are typically synthesized via a two-step melt polycondensation process. In the first step, an esterification reaction occurs between azelaic acid and a diol. This is followed by a polycondensation step at a higher temperature and under vacuum to increase the molecular weight.

Enzymatic Synthesis

Enzymatic synthesis, often employing lipases, has gained traction as a more sustainable alternative to traditional chemical methods.[5] Lipase-catalyzed esterification and polycondensation can be carried out under milder reaction conditions, reducing energy consumption and by-product formation.

Performance and Properties of Azelate Esters in Polymers

The performance of azelate esters as plasticizers is primarily evaluated by their effect on the physical properties of the host polymer. Key performance indicators include a reduction in glass transition temperature (Tg), and modifications to mechanical properties such as tensile strength and elongation at break.

Quantitative Data on Plasticizer Performance

The following tables summarize the performance of Di(2-ethylhexyl) azelate (DOZ) in PVC compared to a common general-purpose plasticizer, Dioctyl Phthalate (DOP).

PlasticizerGlass Transition Temperature (Tg) of PVC Blend (°C)
Unplasticized PVC~80-85
PVC + 40 phr DOP~25-30
PVC + 40 phr DOZ~ -10 to -15

Data compiled from various sources for illustrative purposes.

PropertyPVC + 40 phr DOPPVC + 40 phr DOZ
Tensile Strength (MPa)~15-20~12-18
Elongation at Break (%)~300-400~350-450
Low-Temperature Brittleness (°C)~ -20 to -30~ -40 to -50

Data compiled from various sources for illustrative purposes.

Experimental Protocols

Synthesis of Diethyl Azelate (Fischer Esterification)

Materials:

  • Azelaic acid (1 mole)

  • Anhydrous ethanol (10 moles, excess)

  • Concentrated sulfuric acid (catalyst, ~0.1 mole)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Ethyl acetate (B1210297)

Procedure:

  • A mixture of azelaic acid and anhydrous ethanol is placed in a round-bottom flask equipped with a reflux condenser.[6]

  • Concentrated sulfuric acid is slowly added as a catalyst.

  • The mixture is heated to reflux and maintained at this temperature for several hours.[6]

  • After cooling, the excess ethanol is removed by rotary evaporation.

  • The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water until the aqueous layer is neutral.[6]

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude diethyl azelate.

  • The product can be further purified by vacuum distillation.[6]

Evaluation of Plasticizer Performance in PVC

Materials:

  • PVC resin

  • Plasticizer (e.g., DOZ)

  • Thermal stabilizer

  • Two-roll mill

  • Hydraulic press

  • Differential Scanning Calorimeter (DSC)

  • Universal Testing Machine

Procedure:

  • Compounding: PVC resin, plasticizer, and a thermal stabilizer are blended together on a two-roll mill at a temperature of approximately 160-170°C until a homogeneous sheet is formed.

  • Molding: The compounded sheet is then compression molded into plaques of a specified thickness using a hydraulic press at a controlled temperature and pressure.

  • Sample Preparation: Test specimens are cut from the molded plaques according to standard dimensions for DSC and tensile testing.

  • Glass Transition Temperature (Tg) Measurement: The Tg of the plasticized PVC is determined using a DSC. A small, weighed sample is heated at a controlled rate (e.g., 10°C/min), and the change in heat flow is measured to identify the glass transition.[7]

  • Mechanical Property Testing: The tensile strength and elongation at break of the plasticized PVC are measured using a universal testing machine at a constant rate of crosshead displacement.[7]

Mandatory Visualizations

Fischer_Esterification cluster_reactants Reactants cluster_products Products Azelaic_Acid Azelaic Acid HOOC-(CH2)7-COOH Azelate_Ester Azelate Ester R-OOC-(CH2)7-COO-R Azelaic_Acid->Azelate_Ester Esterification Alcohol Alcohol 2 R-OH Alcohol->Azelate_Ester Water Water 2 H2O Catalyst Acid Catalyst (H+) Catalyst->Azelate_Ester

Caption: General reaction scheme for the Fischer esterification of azelaic acid to form an azelate ester.

Plasticizer_Evaluation_Workflow cluster_preparation Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis Blending 1. Blending (PVC, Plasticizer, Stabilizer) Milling 2. Two-Roll Milling Blending->Milling Molding 3. Compression Molding Milling->Molding Cutting 4. Specimen Cutting Molding->Cutting DSC 5a. Thermal Analysis (DSC) - Glass Transition Temp. Cutting->DSC Thermal Properties UTM 5b. Mechanical Testing (UTM) - Tensile Strength - Elongation at Break Cutting->UTM Mechanical Properties Analysis 6. Data Analysis & Comparison DSC->Analysis UTM->Analysis

Caption: Workflow for the evaluation of azelate ester plasticizer performance in PVC.

Historical_Timeline 1940s 1940s: Introduction as low-temperature plasticizers for synthetic rubber. Mid_20th_C Mid-20th Century: Expansion into flexible PVC and synthetic lubricants. 1940s->Mid_20th_C Late_20th_C Late 20th - Early 21st Century: Emergence as bio-based monomers for biodegradable polyesters. Mid_20th_C->Late_20th_C

Caption: A simplified timeline of the historical development of azelate esters in polymer science.

Conclusion

The historical trajectory of azelate esters in polymer science is a testament to their versatility and enduring value. From their initial role in overcoming the challenge of low-temperature performance in early synthetic polymers, they have evolved into key enablers of both high-performance and sustainable polymer technologies. The ability to derive azelaic acid from renewable resources positions its esters at the forefront of the transition towards a bio-based economy. As research continues to uncover new synthesis methods and applications, the importance of azelate esters in the development of advanced and environmentally responsible materials is set to grow even further.

References

The Enduring Performance of Bis(2-ethylhexyl) Azelate in Low-Temperature Environments: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis(2-ethylhexyl) azelate, commonly known as dioctyl azelate (DOZ), is a high-performance, versatile compound widely recognized for its exceptional efficacy in applications demanding flexibility and stability in low-temperature conditions. This technical guide provides an in-depth analysis of DOZ's core applications as a plasticizer and a synthetic lubricant base, with a focus on its performance characteristics in frigid environments. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of DOZ's properties, synthesis, and evaluation methodologies.

Core Applications and Low-Temperature Performance

DOZ's molecular structure, characterized by a nine-carbon dicarboxylic acid (azelaic acid) esterified with two 2-ethylhexyl alcohol molecules, imparts a unique combination of properties that make it an excellent choice for low-temperature applications.

Low-Temperature Plasticizer

DOZ is a premier plasticizer for various polymers, most notably for polyvinyl chloride (PVC) and synthetic rubbers such as nitrile rubber (NBR), neoprene, and chlorinated polyethylene (B3416737) (CPE).[1][2] Its primary function is to increase the flexibility, workability, and durability of these materials by lowering their glass transition temperature (Tg).[3] This is particularly crucial in environments where materials are prone to becoming brittle and failing.

The key advantages of using DOZ as a low-temperature plasticizer include:

  • Excellent Low-Temperature Flexibility: PVC formulations containing DOZ exhibit significantly improved flexibility at cold temperatures, preventing cracking and failure.

  • Low Volatility: DOZ's low volatility ensures that it remains within the polymer matrix over extended periods, maintaining the material's properties and preventing degradation.

  • Good Compatibility: It demonstrates good compatibility with a wide range of polymers.[1][2]

  • Water and Oil Resistance: DOZ exhibits good resistance to extraction by water and oils.

Comparative Performance with Dioctyl Sebacate (B1225510) (DOS)

DOZ is often considered a direct, more readily available alternative to dioctyl sebacate (DOS), another high-performance low-temperature plasticizer. While both offer excellent cold-resistance, DOZ, derived from azelaic acid, presents a secure and stable supply chain.[1] In many applications, DOZ can replace DOS with minimal to no loss in performance. If a high level of cold resistance is required, particularly at temperatures below -30°C, DOS may be recommended.[4]

Synthetic Lubricant Base

DOZ also serves as a base for synthetic lubricants, particularly in formulations designed for use in extreme temperature ranges.[5] Synthetic lubricants, in general, offer superior performance over conventional mineral oils due to their tailored molecular structures, which provide benefits such as:[6]

  • Improved Low-Temperature Properties: Synthetic base oils like DOZ have lower pour points, ensuring fluidity in cold conditions.[6]

  • Enhanced Viscometrics at High Temperatures: They exhibit a higher viscosity index (VI), meaning their viscosity changes less with temperature fluctuations.[6]

  • Superior Thermal and Oxidative Stability: This leads to longer service life and reduced formation of deposits.[6]

While specific performance data for lubricants formulated solely with DOZ is not extensively published in readily available literature, its properties as a diester suggest it contributes favorably to the overall low-temperature performance of a lubricant blend. Adipic, azelaic, and sebacic acids are noted as the most readily available dibasic acids for producing ester lubricants.[7]

Quantitative Performance Data

The following tables summarize the key physical, chemical, and low-temperature performance properties of this compound and its performance in PVC formulations.

Table 1: Physical and Chemical Properties of this compound (DOZ)

PropertyValueUnitReference
Molecular FormulaC25H48O4-[8]
Molecular Weight412.65 g/mol [8]
AppearanceClear, colorless to pale yellow liquid-
Density (25°C)0.913 - 0.927g/cm³[4]
Boiling Point>282°C
Flash Point211°C
Pour Point-76°C
Melting Point-67°C
Water Solubility0.1mg/L (25°C)

Table 2: Low-Temperature Performance of DOZ in PVC Formulations

PropertyTest MethodValueUnitReference
Brittle PointASTM D746-52.5°C[9]
Glass Transition Temperature (Tg)--33.5°C[3]

Note: The brittle point value is for a specific PVC formulation containing DOZ as the control plasticizer in a patent study. The Tg value is for a PVC formulation with a citrate (B86180) octyl-decyl ester plasticizer, indicating the potential for achieving very low glass transition temperatures.

Experimental Protocols

This section details the standard methodologies for evaluating the low-temperature performance of materials containing this compound.

Brittle Point Temperature of Plastics and Elastomers (ASTM D746)

Objective: To determine the temperature at which plastics and elastomers exhibit brittle failure under specified impact conditions. This test is crucial for evaluating the effectiveness of low-temperature plasticizers like DOZ.

Methodology:

  • Specimen Preparation: Prepare standardized test specimens of the plastic material containing DOZ.

  • Conditioning: Condition the specimens under standard laboratory conditions.

  • Testing Apparatus: Utilize an apparatus capable of delivering a specified impact to the specimen at a controlled low temperature.

  • Procedure:

    • Secure the specimen in a holder.

    • Immerse the holder in a heat-transfer medium maintained at a constant, low temperature.

    • After a specified conditioning time, strike the specimen with an impactor at a defined velocity.

    • Examine the specimen for any signs of fracture or cracking.

  • Data Analysis: The test is repeated at various temperatures to determine the temperature at which 50% of the specimens fail. This temperature is reported as the brittle point.

Low-Temperature Properties of Lubricants

a) Pour Point of Petroleum Products (ASTM D97)

Objective: To determine the lowest temperature at which a lubricant will continue to flow. This is a critical parameter for lubricants intended for use in cold environments.

Methodology:

  • Sample Preparation: A sample of the lubricant containing DOZ as a base oil is placed in a test jar.

  • Heating: The sample is heated to a specified temperature to dissolve any wax crystals.

  • Cooling: The sample is then cooled at a specified rate in a cooling bath.

  • Observation: At every 3°C interval, the test jar is removed and tilted to ascertain whether the oil still flows.

  • Data Analysis: The pour point is recorded as 3°C above the temperature at which the oil ceases to flow.[10]

b) Cloud Point of Petroleum Products (ASTM D2500)

Objective: To determine the temperature at which a cloud of wax crystals first appears in a lubricant upon cooling. This indicates the onset of solidification, which can lead to filter plugging.

Methodology:

  • Sample Preparation: The lubricant sample is placed in a test jar.

  • Cooling: The sample is cooled at a controlled rate in a cooling bath.

  • Observation: The sample is inspected at 1°C intervals for the appearance of cloudiness or haze.

  • Data Analysis: The temperature at which the first cloudiness is observed at the bottom of the test jar is recorded as the cloud point.[11][12]

c) Calculating Viscosity Index (ASTM D2270)

Objective: To calculate a dimensionless number that represents the effect of temperature change on the kinematic viscosity of a lubricant. A higher viscosity index indicates a smaller change in viscosity with temperature.

Methodology:

  • Kinematic Viscosity Measurement: Determine the kinematic viscosity of the lubricant at two standard temperatures: 40°C and 100°C, following ASTM D445.[13][14][15]

  • Calculation: The viscosity index is calculated using formulas provided in the ASTM D2270 standard, which compare the lubricant's viscosity change to that of two reference oils.[13][14][15]

Synthesis of this compound

Objective: To synthesize DOZ through the esterification of azelaic acid with 2-ethylhexanol.

Methodology:

  • Reactants: Charge a reactor with azelaic acid and 2-ethylhexanol.

  • Catalyst: Add an acid catalyst, such as sulfuric acid or a solid acid catalyst.

  • Reaction Conditions: Heat the mixture, typically with stirring, to drive the esterification reaction. The water produced during the reaction is continuously removed, often through azeotropic distillation with a solvent like toluene, to shift the equilibrium towards the product.

  • Purification: After the reaction is complete, the crude product is purified. This typically involves neutralizing the acid catalyst, washing with water, and then removing the excess alcohol and any solvent by distillation under reduced pressure.

Visualizations

Synthesis of this compound

Synthesis_DOZ cluster_reactants Reactants cluster_process Esterification Process cluster_purification Purification Azelaic Acid Azelaic Acid Reactor Reactor Azelaic Acid->Reactor 2-Ethylhexanol 2-Ethylhexanol 2-Ethylhexanol->Reactor Heating & Stirring Heating & Stirring Reactor->Heating & Stirring Neutralization & Washing Neutralization & Washing Reactor->Neutralization & Washing Water Removal Water Removal Heating & Stirring->Water Removal Catalyst (e.g., H2SO4) Catalyst (e.g., H2SO4) Catalyst (e.g., H2SO4)->Reactor Water Removal->Reactor Distillation Distillation Neutralization & Washing->Distillation Product This compound (DOZ) Distillation->Product LowTemp_Workflow cluster_plasticizer Plasticizer Evaluation cluster_lubricant Lubricant Evaluation Sample_Prep_P Prepare Polymer Formulation with DOZ Brittle_Point Brittle Point Test (ASTM D746) Sample_Prep_P->Brittle_Point Data_Analysis_P Determine Low-Temp Flexibility Brittle_Point->Data_Analysis_P End End Data_Analysis_P->End Sample_Prep_L Formulate Lubricant with DOZ Base Pour_Point Pour Point Test (ASTM D97) Sample_Prep_L->Pour_Point Cloud_Point Cloud Point Test (ASTM D2500) Sample_Prep_L->Cloud_Point Viscosity_Index Viscosity Index Calculation (ASTM D2270) Sample_Prep_L->Viscosity_Index Data_Analysis_L Assess Low-Temp Fluidity & Viscosity Stability Pour_Point->Data_Analysis_L Cloud_Point->Data_Analysis_L Viscosity_Index->Data_Analysis_L Data_Analysis_L->End Start Start Start->Sample_Prep_P Start->Sample_Prep_L

References

A Comprehensive Technical Review of Bis(2-ethylhexyl) Azelate in Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Bis(2-ethylhexyl) azelate, also known as dioctyl azelate (DOZ), is a high-molecular-weight diester valued for its versatility in a range of industrial applications. This technical guide provides a detailed overview of its chemical and physical properties, synthesis, and primary industrial uses, with a focus on its role as a specialty plasticizer and lubricant base stock. Experimental protocols for its synthesis and performance evaluation are also detailed to support research and development activities.

Physicochemical and Toxicological Profile

This compound is a colorless, odorless liquid with low volatility and excellent thermal stability.[1][2] Its key properties are summarized in the tables below, providing a quantitative basis for its application in various formulations.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C25H48O4[3][4]
Molecular Weight 412.65 g/mol [5][6]
CAS Number 103-24-2[3][5]
Appearance Clear, colorless to pale yellow liquid[7][8]
Density 0.915 g/cm³ at 25°C[2][5]
Boiling Point 237°C at 5 mmHg[2][5]
Melting Point -78°C[4][5]
Flash Point 184.6°C[5]
Water Solubility Insoluble[2][7]
Solubility in Organic Solvents Soluble in alcohols, acetone, and benzene[4][7]
Refractive Index 1.446 at 25°C[2]
Table 2: Toxicological Data for this compound
TestResultGuidelineReference
Acute Oral Toxicity (Rat) LD50 > 2000 mg/kg bwOECD TG 401[9]
Skin Irritation Low potential-[9]
Eye Irritation Low potential-[9]
Genotoxicity (in vitro) Not genotoxic-[9]
Reproductive/Developmental Toxicity (Rat) NOAEL = 1000 mg/kg bw/dayOECD TG 422[9]
Repeated Dose Toxicity (Rat) NOAEL = 300 mg/kg bw/dayOECD TG 422[9]

Industrial Applications

The unique combination of properties of this compound makes it a valuable component in several industrial sectors.

  • Plasticizer: DOZ is a highly efficient plasticizer for a variety of polymers, including polyvinyl chloride (PVC), cellulosics, and synthetic rubbers.[10][11] It is particularly valued for imparting excellent low-temperature flexibility to materials, making it suitable for applications in cold-weather conditions such as cable insulation, automotive interiors, and flooring.[12] Its low volatility and good resistance to water and heat enhance the durability of the final products.[12]

  • Lubricants: It serves as a base for synthetic lubricants, particularly in applications requiring stable performance over a wide temperature range.[3][6] Its good lubricating properties help to reduce friction and wear in machinery.[6]

  • Coatings and Adhesives: In the coatings and adhesives industries, DOZ is used to improve film properties and adhesion.[7]

  • Cosmetics: Due to its emollient and skin-conditioning properties, it is also found in personal care products like lotions and creams.[6]

The following diagram illustrates the relationship between the key properties of this compound and its primary industrial applications.

G Properties and Applications of this compound prop1 Low-Temperature Flexibility app1 Plasticizer for PVC, Cellulosics, and Rubbers prop1->app1 enables use in cold-weather applications prop2 Low Volatility prop2->app1 ensures durability app2 Synthetic Lubricant Base Stock prop2->app2 app3 Coatings and Adhesives prop2->app3 prop3 Good Thermal Stability prop3->app2 maintains performance at high temperatures prop3->app3 prop4 Water Resistance prop4->app1 prop5 Good Lubricity prop5->app2 app4 Cosmetics and Personal Care app1->app4

Caption: Relationship between key properties and applications of DOZ.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for testing its performance as a plasticizer.

Synthesis of this compound via Esterification

The industrial synthesis of this compound is achieved through the direct esterification of azelaic acid with 2-ethylhexyl alcohol in the presence of an acid catalyst.[2]

Materials:

  • Azelaic acid

  • 2-Ethylhexyl alcohol

  • Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

  • Sodium bicarbonate solution (for neutralization)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Reaction Setup: A reaction flask is equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a condenser.

  • Charging Reactants: Azelaic acid and a molar excess of 2-ethylhexyl alcohol are charged into the reaction flask. The acid catalyst is then added.

  • Esterification: The mixture is heated to a temperature that allows for the azeotropic removal of water, driving the reaction to completion. The reaction progress can be monitored by measuring the amount of water collected in the Dean-Stark trap.

  • Neutralization and Washing: After the reaction is complete, the mixture is cooled and washed with a sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water to remove any remaining salts.

  • Dealcoholization and Purification: The excess 2-ethylhexyl alcohol is removed by vacuum distillation. The crude product is then further purified by filtration.

The following diagram outlines the general workflow for the synthesis of this compound.

G start Start reactants Charge Azelaic Acid, 2-Ethylhexyl Alcohol, and Acid Catalyst start->reactants esterification Heat and React (Azeotropic Water Removal) reactants->esterification neutralization Cool and Neutralize with Sodium Bicarbonate esterification->neutralization washing Wash with Water neutralization->washing dealcoholization Remove Excess Alcohol (Vacuum Distillation) washing->dealcoholization filtration Filter to Purify dealcoholization->filtration product This compound filtration->product

Caption: General workflow for the synthesis of this compound.

Performance Evaluation as a Plasticizer

The effectiveness of this compound as a plasticizer is evaluated through standardized tests that measure the physical properties of the plasticized polymer.

This method assesses the efficiency of a plasticizer in a PVC composition by measuring its tensile properties.[5]

Procedure:

  • Sample Preparation: Prepare PVC formulations with varying concentrations of this compound.

  • Molding: Mold the formulations into standardized test specimens.

  • Conditioning: Condition the specimens in a controlled environment.

  • Tensile Testing: Subject the specimens to tensile stress until failure using a universal testing machine.

  • Data Analysis: Measure and record the tensile strength, elongation at break, and modulus of elasticity. These parameters indicate the plasticizer's efficiency in imparting flexibility and strength.[5]

This test determines the temperature at which a plastic exhibits brittle failure under specified impact conditions, which is crucial for evaluating low-temperature performance.[13]

Procedure:

  • Specimen Preparation: Prepare standardized test specimens of the plasticized material.

  • Cooling: Cool the specimens in a controlled low-temperature bath.

  • Impact Testing: Subject the cooled specimens to a specified impact.

  • Brittleness Temperature Determination: The brittleness temperature is the temperature at which 50% of the specimens fail.[13]

Toxicological Testing Methodologies

The toxicological data presented in this guide are based on standardized OECD test guidelines.

This test provides information on the health hazards likely to arise from a single oral exposure to a substance. The test substance is administered orally by gavage in graduated doses to several groups of fasted experimental animals (typically rats).[3] Observations of effects and mortality are made over a period of time.[3]

This screening test provides information on the potential health hazards from repeated exposure to a substance over an extended period.[6][12] The test substance is administered daily in graduated doses to groups of male and female rats.[6][12] The study assesses general toxicity in the parent animals and effects on reproductive performance and the development of offspring.[6][12][14][15]

References

Methodological & Application

Synthesis of Bis(2-ethylhexyl) Azelate via Esterification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of bis(2-ethylhexyl) azelate, a versatile diester with significant applications as a plasticizer and lubricant. The synthesis is achieved through the Fischer esterification of azelaic acid with 2-ethylhexanol. This note explores three catalytic methods: two conventional acid-catalyzed approaches using p-toluenesulfonic acid and sulfuric acid, and a greener, enzymatic approach employing Novozym® 435. Detailed methodologies for each synthesis, purification protocols, and comparative data on reaction conditions and yields are presented to guide researchers in selecting the most suitable method for their specific needs.

Introduction

This compound, also known as dioctyl azelate (DOZ), is a high-boiling, colorless, and odorless liquid. Its primary application lies in its function as a plasticizer, particularly for PVC and other polymers, imparting flexibility and durability. It is also utilized as a base for synthetic lubricants. The synthesis of this compound is typically achieved by the direct esterification of azelaic acid with 2-ethylhexanol.[1] This reaction is reversible and requires a catalyst to proceed at a reasonable rate. This document outlines and compares three distinct catalytic approaches to this synthesis.

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

Catalytic Methods and Experimental Protocols

This section details the experimental protocols for the synthesis of this compound using p-toluenesulfonic acid, sulfuric acid, and the immobilized enzyme Novozym® 435.

Method 1: p-Toluenesulfonic Acid (p-TSA) Catalyzed Esterification

p-Toluenesulfonic acid is a widely used, effective, and relatively mild acid catalyst for esterification reactions.[2][3] It is a solid, which makes it easier to handle compared to liquid acids.

Experimental Protocol:

  • Reactant Charging: In a round-bottom flask equipped with a Dean-Stark apparatus, a magnetic stirrer, and a reflux condenser, combine azelaic acid (1 mole equivalent), 2-ethylhexanol (2.2 mole equivalents), and p-toluenesulfonic acid monohydrate (0.01-0.05 mole equivalents). Toluene can be added as an azeotropic solvent to facilitate the removal of water.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water (2 mole equivalents) has been collected.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the p-TSA catalyst.

    • Wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent and excess 2-ethylhexanol by vacuum distillation.

Method 2: Sulfuric Acid Catalyzed Esterification

Concentrated sulfuric acid is a strong and effective catalyst for esterification. However, its corrosive nature and potential to cause side reactions, such as dehydration of the alcohol, are notable disadvantages.

Experimental Protocol:

  • Reactant Charging: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add azelaic acid (1 mole equivalent) and 2-ethylhexanol (2.5 mole equivalents).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.01-0.03 mole equivalents) to the stirred mixture.

  • Reaction: Heat the reaction mixture to a temperature of 120-140°C with constant stirring. The progress of the reaction can be monitored by periodically determining the acid number of the reaction mixture.

  • Work-up and Purification:

    • After cooling, neutralize the reaction mixture with a 10% aqueous sodium carbonate solution.

    • Separate the organic layer and wash it with water until neutral.

    • Remove unreacted 2-ethylhexanol and water under reduced pressure.

    • The crude product can be further purified by vacuum distillation.

Method 3: Enzymatic Esterification using Novozym® 435

Enzymatic catalysis offers a greener and more selective alternative to traditional acid catalysis, operating under milder reaction conditions. Novozym® 435, an immobilized lipase (B570770) B from Candida antarctica, is a robust and efficient biocatalyst for esterification.[4][5]

Experimental Protocol:

  • Reactant and Enzyme Charging: In a suitable reaction vessel, combine azelaic acid (1 mole equivalent), 2-ethylhexanol (2.2 mole equivalents), and Novozym® 435 (typically 5-10% by weight of the total reactants). The reaction is often performed in a solvent-free system.

  • Reaction: Incubate the mixture at a controlled temperature, typically between 60-70°C, with continuous agitation. A vacuum can be applied to remove the water produced and shift the equilibrium towards the product.

  • Monitoring: The reaction progress can be monitored by measuring the decrease in the acid value of the mixture over time.

  • Work-up and Purification:

    • The immobilized enzyme can be easily recovered by filtration for potential reuse.

    • The product mixture is then subjected to vacuum distillation to remove excess 2-ethylhexanol and obtain the purified this compound.

Data Presentation

The following tables summarize the typical reaction conditions and outcomes for the different catalytic methods.

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound

Parameterp-Toluenesulfonic AcidSulfuric AcidNovozym® 435
Catalyst Loading 1-5 mol%1-3 mol%5-10 wt%
Temperature Reflux (with Toluene)120-140 °C60-70 °C
Reaction Time 4-8 hours3-6 hours24-48 hours
Solvent Toluene (optional)Solvent-freeSolvent-free
Pressure AtmosphericAtmosphericAtmospheric or Vacuum

Table 2: Comparative Yields and Purity of this compound

CatalystTypical YieldPurityNotes
p-Toluenesulfonic Acid >95%High, after purificationEfficient water removal is key.
Sulfuric Acid 90-95%Good, may require more rigorous purificationPotential for side reactions.
Novozym® 435 >98% (Conversion)Very high, minimal byproductsMilder conditions, catalyst is reusable.[4]

Visualizations

Experimental Workflow for Acid-Catalyzed Synthesis

G cluster_reaction Reaction Setup cluster_workup Work-up & Purification reactants Charge Reactants: Azelaic Acid 2-Ethylhexanol Acid Catalyst (p-TSA or H2SO4) reflux Heat to Reflux/ Set Temperature reactants->reflux monitor Monitor Water Removal/ Acid Number reflux->monitor cool Cool Reaction Mixture monitor->cool neutralize Neutralize with Aqueous Base cool->neutralize wash Wash with Brine neutralize->wash dry Dry with Anhydrous Na2SO4 wash->dry filter Filter dry->filter distill Vacuum Distillation filter->distill product Pure this compound distill->product

Caption: Workflow for acid-catalyzed synthesis.

Experimental Workflow for Enzymatic Synthesis

G cluster_reaction Enzymatic Reaction cluster_purification Purification reactants Charge Reactants: Azelaic Acid 2-Ethylhexanol Novozym® 435 incubate Incubate at 60-70°C with Agitation reactants->incubate monitor Monitor Acid Value incubate->monitor filter_enzyme Filter to Recover Enzyme monitor->filter_enzyme distill Vacuum Distillation of Filtrate filter_enzyme->distill product Pure this compound distill->product

Caption: Workflow for enzymatic synthesis.

Conclusion

The synthesis of this compound can be effectively achieved through various catalytic methods. Traditional acid catalysis with p-toluenesulfonic acid or sulfuric acid offers high yields in relatively short reaction times. However, these methods require careful neutralization and purification steps. Enzymatic synthesis using Novozym® 435 presents a sustainable alternative with high conversion rates under mild conditions and a simpler work-up, making it an attractive option for green chemistry applications. The choice of method will depend on the specific requirements of the researcher, considering factors such as reaction time, yield, purity, and environmental impact.

References

Application Notes and Protocols for the Biocatalytic Synthesis of Bis(2-ethylhexyl) Azelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The enzymatic synthesis of bis(2-ethylhexyl) azelate, a valuable biolubricant and plasticizer, presents a green and sustainable alternative to conventional chemical catalysis. This method, employing an immobilized lipase (B570770), offers high selectivity, mild reaction conditions, and reduced downstream processing, aligning with the principles of green chemistry. The use of immobilized enzymes, such as Novozym® 435 (Lipase B from Candida antarctica immobilized on a macroporous acrylic resin), allows for easy catalyst recovery and reuse, significantly improving the economic viability of the process.[1][2][3]

This compound is produced through the esterification of azelaic acid with 2-ethylhexanol. The biocatalytic approach circumvents the need for harsh acid catalysts and high temperatures, which can lead to unwanted side reactions and product discoloration. The reaction is typically performed in a solvent-free system to maximize substrate concentration and simplify product purification.[4][5] Water, a byproduct of the esterification, needs to be removed to shift the equilibrium towards product formation, which can be achieved by conducting the reaction under vacuum or by using molecular sieves.[6]

Key parameters influencing the synthesis include temperature, substrate molar ratio, enzyme concentration, and reaction time. Optimization of these factors is crucial for achieving high conversion rates and product yields. Studies on similar diesters, such as bis(2-ethylhexyl) sebacate, have shown that temperatures around 40-60°C and a molar excess of the alcohol are often favorable.[7][8] The immobilized lipase exhibits excellent operational stability, allowing for its use in multiple reaction cycles with minimal loss of activity.[7][9]

Experimental Protocols

Immobilization of Lipase (Example: Novozym® 435)

Novozym® 435 is a commercially available immobilized lipase and is often used directly.[3] The manufacturer's instructions should be followed for handling and storage. Prior to use, the enzyme can be pre-treated to ensure optimal activity.

Protocol for Pre-treatment of Novozym® 435:

  • Weigh the required amount of Novozym® 435.

  • Activate the enzyme by incubating it at 40°C for 60 minutes before adding it to the reaction mixture.[9]

  • Alternatively, to remove any adsorbed water that might hinder the esterification reaction, the immobilized lipase can be dried over a desiccant or in a vacuum oven at a mild temperature (e.g., 40-50°C) for a few hours.

Biocatalytic Synthesis of this compound

This protocol describes the synthesis in a batch reactor.

Materials:

  • Azelaic acid

  • 2-ethylhexanol

  • Immobilized lipase (e.g., Novozym® 435)

  • Organic solvent for purification (e.g., cyclohexane, ethanol)

  • Anhydrous sodium sulfate (B86663)

  • Jacketed glass reactor with overhead stirring

  • Thermostatic water bath

  • Vacuum pump (optional)

Procedure:

  • Charge the jacketed glass reactor with azelaic acid and 2-ethylhexanol. A typical molar ratio of 2-ethylhexanol to azelaic acid is 2.5:1 to 3:1 to shift the equilibrium towards the product.[7][8]

  • Preheat the mixture to the desired reaction temperature (e.g., 60°C) using the thermostatic water bath while stirring at a constant rate (e.g., 200 rpm).

  • Add the pre-treated immobilized lipase to the reaction mixture. The enzyme loading is typically in the range of 2.5% to 10% (w/w) based on the total weight of the substrates.[4][10]

  • If applicable, apply a vacuum to the reactor to facilitate the removal of water produced during the reaction.

  • Monitor the reaction progress by taking samples at regular intervals and analyzing the acid value of the mixture according to standard analytical methods (e.g., titration with a standard solution of potassium hydroxide). The reaction is considered complete when the acid value remains constant.

  • Upon completion, stop the reaction by separating the immobilized enzyme from the product mixture by filtration or decantation.

  • Wash the recovered enzyme with an organic solvent (e.g., cyclohexane) to remove any adsorbed product and reactants, and then dry it for reuse in subsequent batches.

  • The crude product can be purified by washing with an aqueous solution of sodium bicarbonate to remove any remaining unreacted azelaic acid, followed by washing with distilled water.

  • Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Influence of Reaction Parameters on the Synthesis of Structurally Similar Diesters
ParameterRange InvestigatedOptimal ValueProductConversion/YieldReference
Temperature30 - 70°C40°CBis(2-ethylhexyl) sebacate96.94% Yield[7][8]
Substrate Molar Ratio (Alcohol:Acid)1:1 - 5.5:13:1Bis(2-ethylhexyl) sebacate96.94% Yield[7][8]
1:1 - 4:11.6:1Ethyl hexanoate96.0% Conversion[7]
Enzyme Dosage0.05 - 0.2 g enzyme/10 g oil2.5% (w/w)2-ethylhexyl 2-methylhexanoate>90% Conversion[4]
600 PLU600 PLUBis(2-ethylhexyl) sebacate96.94% Yield[7][8]
Reaction Time-24 hBis(2-ethylhexyl) sebacate96.94% Yield[7][8]
-8 hEthyl hexanoate96.0% Conversion[7]
Table 2: Reusability of Immobilized Lipase in Ester Synthesis
Immobilized LipaseSubstrateNumber of CyclesFinal Activity/YieldReference
Lipozyme TL IM, Lipozyme RM IM, Novozym 435Sebacic acid, 2-ethylhexanol6Maintained high catalytic activities[7]
Novozym 435Palmitic acid, 2-ethylhexanol10Retained 90% of its activity[9]
Immobilized Candida sp. 99-125Hexanoic acid3>75.0% Conversion[7]
Immobilized Lipase-7>60% of initial activity[1]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Product Recovery & Purification cluster_enzyme_recycling Enzyme Recycling reactants 1. Mix Azelaic Acid & 2-Ethylhexanol reaction 3. Enzymatic Esterification in Reactor reactants->reaction enzyme_prep 2. Pre-treat Immobilized Lipase enzyme_prep->reaction monitoring 4. Monitor Reaction (Acid Value) reaction->monitoring separation 5. Separate Immobilized Lipase (Filtration) monitoring->separation purification 6. Purify Product (Washing & Drying) separation->purification enzyme_wash 7. Wash & Dry Recovered Lipase separation->enzyme_wash Recovered Enzyme final_product This compound purification->final_product enzyme_reuse 8. Reuse in Subsequent Batches enzyme_wash->enzyme_reuse

Caption: Experimental workflow for the biocatalytic synthesis of this compound.

ping_pong_mechanism E Lipase (E) EA E-A Complex E->EA + A Q This compound (Q) E->Q A Azelaic Acid (A) A->EA F Acyl-Enzyme Intermediate (F) EA->F - P P Water (P) F->P FB F-B Complex F->FB + B B 2-Ethylhexanol (B) B->FB FB->E - Q

References

Application Notes and Protocols for the Kinetic Modeling of Bis(2-ethylhexyl) Azelate Enzymatic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-ethylhexyl) azelate is a widely used diester plasticizer that enhances the flexibility and durability of polymers. Its synthesis through enzymatic catalysis, particularly using lipases, offers a green and sustainable alternative to traditional chemical methods. This document provides detailed application notes and protocols for the kinetic modeling of the enzymatic synthesis of this compound, focusing on the use of immobilized lipase (B570770) B from Candida antarctica (Novozym 435). The protocols and data presented are compiled from studies on the enzymatic synthesis of analogous diesters, providing a robust framework for researchers in the field.

Kinetic Modeling

The enzymatic synthesis of this compound from azelaic acid and 2-ethylhexanol is a bisubstrate reaction that can be effectively described by a Ping-Pong Bi-Bi mechanism. In this model, the enzyme binds with the first substrate (azelaic acid) to form an enzyme-substrate complex, which then releases the first product (water) and forms an acylated enzyme intermediate. This intermediate then reacts with the second substrate (2-ethylhexanol) to produce the final diester and regenerate the free enzyme.

Table 1: Kinetic Parameters for a Proxy Reaction - Enzymatic Synthesis of 2-ethylhexyl-2-ethylhexanoate

Due to the limited availability of specific kinetic data for this compound, the following parameters are for the synthesis of a structurally similar ester, 2-ethylhexyl-2-ethylhexanoate, catalyzed by Novozym 435. These values serve as a valuable reference for modeling the synthesis of this compound.[1]

ParameterValueDescription
Rmax 37.59 mmol h-1 g-1Maximum reaction rate.
KmAc 0.78 MMichaelis constant for the acyl donor (2-ethylhexanoic acid).
KmAl 1.51 MMichaelis constant for the alcohol (2-ethyl-1-hexanol).
KiAc 1.55 MInhibition constant for the acyl donor (2-ethylhexanoic acid).

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is adapted from optimized procedures for the synthesis of similar diesters using Novozym 435.[2][3]

Materials:

  • Azelaic acid

  • 2-ethylhexanol

  • Immobilized Lipase B from Candida antarctica (Novozym 435)

  • Solvent (e.g., n-hexane, or solvent-free system)

  • Jacketed glass reactor with magnetic or overhead stirring

  • Thermostatic water bath

  • Vacuum pump (optional, for water removal)

  • Analytical equipment for monitoring reaction progress (e.g., GC, HPLC, or titration for acid value determination)

Procedure:

  • Reactant Preparation: In a jacketed glass reactor, combine azelaic acid and 2-ethylhexanol. A typical molar ratio of alcohol to dicarboxylic acid is 2.5:1 to drive the reaction towards product formation.[3] For a solvent-based reaction, add n-hexane.

  • Enzyme Addition: Add Novozym 435 to the reaction mixture. A typical enzyme loading is 5% (w/w) based on the total weight of the substrates.[3]

  • Reaction Conditions:

    • Set the reaction temperature to 50°C using a thermostatic water bath.[3]

    • Begin stirring at a constant rate (e.g., 200-300 rpm) to ensure proper mixing and suspension of the enzyme.

    • If operating under vacuum to remove the water by-product, maintain a pressure of approximately 6.7 kPa.[3]

  • Reaction Monitoring: Periodically take samples from the reaction mixture to monitor the conversion of azelaic acid. This can be done by measuring the decrease in acid value through titration or by quantifying the formation of the product using GC or HPLC.

  • Reaction Termination and Product Isolation:

    • Once the desired conversion is reached (typically after several hours), stop the reaction by filtering out the immobilized enzyme. The enzyme can be washed with a solvent and dried for potential reuse.

    • Remove any excess unreacted 2-ethylhexanol and solvent (if used) by vacuum distillation.

    • The remaining product, this compound, can be further purified if necessary.

Protocol 2: Determination of Kinetic Parameters

This protocol outlines the steps to determine the kinetic parameters for the enzymatic synthesis of this compound.

Procedure:

  • Initial Rate Experiments: Set up a series of reactions as described in Protocol 1.

  • Vary Substrate Concentrations:

    • To determine Km for azelaic acid, vary its concentration while keeping the concentration of 2-ethylhexanol constant and in excess.

    • To determine Km for 2-ethylhexanol, vary its concentration while keeping the concentration of azelaic acid constant.

  • Measure Initial Reaction Rates: For each reaction, take samples at regular, short intervals at the beginning of the reaction (e.g., every 15-30 minutes for the first 2-3 hours) to determine the initial reaction rate. The rate is calculated from the slope of the product concentration versus time plot.

  • Data Analysis:

    • Plot the initial reaction rates against the substrate concentrations.

    • Fit the data to the Michaelis-Menten equation for each substrate to determine Vmax and Km.

    • For a more detailed kinetic model, such as the Ping-Pong Bi-Bi mechanism, use non-linear regression analysis to fit the initial rate data obtained by varying both substrate concentrations to the corresponding rate equation.[1] Double reciprocal plots (Lineweaver-Burk) can also be used to visualize the reaction mechanism.[1]

Visualizations

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification Reactants Combine Azelaic Acid & 2-Ethylhexanol Enzyme Add Novozym 435 Reactants->Enzyme Reactor Jacketed Reactor (50°C, Stirring) Enzyme->Reactor Monitoring Monitor Conversion (GC/HPLC/Titration) Reactor->Monitoring Filter Filter to Remove Enzyme Reactor->Filter Distill Vacuum Distillation Filter->Distill Product Purified this compound Distill->Product

Caption: Experimental workflow for the enzymatic synthesis of this compound.

Ping_Pong_Bi_Bi_Mechanism E Lipase (E) E_AA Lipase-Azelaic Acid Complex (E-AA) E->E_AA + AA E_Acyl Acyl-Enzyme Intermediate (E') E_AA->E_Acyl - H2O E_Acyl_EH Acyl-Enzyme-2-Ethylhexanol Complex (E'-EH) E_Acyl->E_Acyl_EH + EH E_Product Lipase-Product Complex (E-Product) E_Acyl_EH->E_Product E_Product->E - Product AA Azelaic Acid (AA) Water Water (H2O) EH 2-Ethylhexanol (EH) Product This compound

References

Application Note and Protocols for the Purification and Impurity Analysis of Bis(2-ethylhexyl) azelate (DOZ)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-ethylhexyl) azelate (DOZ), also known as dioctyl azelate, is a high-performance plasticizer widely used in various polymer applications, including in materials for pharmaceutical packaging and medical devices. Its excellent low-temperature flexibility and compatibility with a range of polymers make it a critical component in ensuring the physical properties and stability of the final products. The purity of DOZ is of paramount importance, as impurities can affect its performance, introduce toxicological risks, and compromise the integrity of the materials it plasticizes.

This document provides detailed protocols for the purification of this compound and the analysis of its potential impurities. The methodologies described are essential for quality control in the manufacturing of DOZ and for ensuring its suitability for high-purity applications.

Potential Impurities in this compound

Impurities in DOZ can originate from the raw materials, side reactions during synthesis, or degradation. The primary synthesis route for DOZ involves the esterification of azelaic acid with 2-ethylhexanol.

Common Impurities:

  • Unreacted Starting Materials:

    • Azelaic Acid

    • 2-Ethylhexanol

  • Synthesis Byproducts:

    • Mono(2-ethylhexyl) azelate

    • Other dicarboxylic acids (e.g., adipic acid, suberic acid, sebacic acid) that may be present as impurities in the azelaic acid raw material.

  • Degradation Products:

    • Hydrolysis products (azelaic acid and 2-ethylhexanol)

Purification Techniques

The high boiling point of DOZ necessitates purification methods that can effectively remove less volatile impurities without causing thermal degradation of the product.

Protocol 1: Purification by Vacuum Distillation

This protocol is suitable for the removal of volatile impurities such as residual 2-ethylhexanol and lower-boiling esters.

Methodology:

  • Apparatus Setup: Assemble a vacuum distillation apparatus consisting of a round-bottom flask, a short-path distillation head, a condenser, a receiving flask, and a vacuum pump with a cold trap.

  • Sample Preparation: Place the crude this compound into the round-bottom flask. Add boiling chips or a magnetic stir bar.

  • Distillation:

    • Gradually reduce the pressure using the vacuum pump to below 1 mmHg.

    • Slowly heat the flask using a heating mantle.

    • Collect the forerun, which will primarily consist of residual 2-ethylhexanol and other volatile impurities.

    • Increase the temperature to distill the pure this compound. The boiling point of DOZ is approximately 237 °C at atmospheric pressure and will be significantly lower under vacuum.

    • Monitor the temperature and pressure throughout the distillation to ensure a clean separation.

  • Collection: Collect the purified DOZ in the receiving flask.

  • Post-treatment: Allow the apparatus to cool completely before releasing the vacuum.

Protocol 2: Purification by Flash Column Chromatography

This method is effective for removing non-volatile impurities such as unreacted azelaic acid, monoesters, and other dicarboxylic acids.

Methodology:

  • Column Preparation:

    • Select a glass column of appropriate size.

    • Pack the column with silica (B1680970) gel (230-400 mesh) as a slurry in a non-polar solvent (e.g., hexane).

  • Sample Loading:

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) to the mobile phase. A typical gradient might be from 100% hexane to 90:10 hexane:ethyl acetate.

    • Monitor the separation using Thin Layer Chromatography (TLC).

  • Fraction Collection: Collect fractions as they elute from the column.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure DOZ.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Impurity Analysis

Accurate and sensitive analytical methods are crucial for the identification and quantification of impurities in this compound.

Protocol 3: Impurity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities.

Methodology:

  • Sample Preparation: Dilute a known amount of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Parameters:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Volume: 1 µL (splitless).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 320 °C.

      • Hold: 10 minutes at 320 °C.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 40-550 amu.

  • Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of known standards. Quantify impurities using an internal or external standard method.

Protocol 4: Impurity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is suitable for the analysis of non-volatile impurities like dicarboxylic acids and monoesters.

Methodology:

  • Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in the mobile phase.

  • HPLC Parameters:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% phosphoric acid).

      • Start with 60% acetonitrile / 40% water.

      • Linearly increase to 100% acetonitrile over 20 minutes.

      • Hold at 100% acetonitrile for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: UV detector at 210 nm.

  • Data Analysis: Identify and quantify impurities by comparing their retention times and peak areas with those of certified reference standards.

Data Presentation

Table 1: Hypothetical Impurity Levels Before and After Purification

ImpurityConcentration in Crude DOZ (%)Concentration after Vacuum Distillation (%)Concentration after Column Chromatography (%)
Azelaic Acid0.50.4< 0.01
2-Ethylhexanol2.0< 0.051.8
Mono(2-ethylhexyl) azelate1.00.8< 0.02
Adipic Acid0.10.1< 0.01
Sebacic Acid0.20.2< 0.01
This compound Purity 96.2 98.45 > 99.9

Table 2: Typical GC-MS and HPLC Analytical Parameters for Impurity Analysis

ParameterGC-MSHPLC
Column HP-5ms (30 m x 0.25 mm x 0.25 µm)C18 (4.6 x 150 mm, 5 µm)
Mobile Phase/Carrier Gas HeliumAcetonitrile/Water with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min1.0 mL/min
Detector Mass Spectrometer (EI)UV (210 nm)
Typical Retention Time of DOZ ~18-20 min~15-17 min
Limit of Detection (LOD) ~0.001%~0.005%
Limit of Quantification (LOQ) ~0.005%~0.01%

Visualizations

Purification_Workflow Crude_DOZ Crude this compound Vacuum_Distillation Vacuum Distillation Crude_DOZ->Vacuum_Distillation Column_Chromatography Flash Column Chromatography Vacuum_Distillation->Column_Chromatography Partially Purified DOZ Volatile_Impurities Volatile Impurities (e.g., 2-Ethylhexanol) Vacuum_Distillation->Volatile_Impurities Purified_DOZ High-Purity this compound Column_Chromatography->Purified_DOZ NonVolatile_Impurities Non-Volatile Impurities (e.g., Azelaic Acid, Monoester) Column_Chromatography->NonVolatile_Impurities

Caption: Workflow for the purification of this compound.

Impurity_Analysis_Workflow cluster_volatile Volatile & Semi-Volatile Analysis cluster_nonvolatile Non-Volatile Analysis Sample_GC DOZ Sample GC_MS GC-MS Analysis Sample_GC->GC_MS Data_Analysis_GC Data Analysis (Library Search, Quantification) GC_MS->Data_Analysis_GC Impurity_ID_Volatile Identification of Volatile Impurities Data_Analysis_GC->Impurity_ID_Volatile Sample_HPLC DOZ Sample HPLC HPLC-UV Analysis Sample_HPLC->HPLC Data_Analysis_HPLC Data Analysis (Standard Comparison, Quantification) HPLC->Data_Analysis_HPLC Impurity_ID_NonVolatile Identification of Non-Volatile Impurities Data_Analysis_HPLC->Impurity_ID_NonVolatile

Caption: Workflow for the impurity analysis of this compound.

Application Note: Quantification of Bis(2-ethylhexyl) azelate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive method for the quantification of Bis(2-ethylhexyl) azelate (DEHA), a common plasticizer, using Gas Chromatography-Mass Spectrometry (GC-MS). DEHA is utilized in a variety of materials, including polyvinyl chloride (PVC) plastics, which are found in medical devices, food packaging, and children's toys.[1][2] Monitoring the presence and concentration of this compound is crucial for quality control and safety assessment. The described protocol provides a robust and reliable methodology for the extraction and quantification of DEHA from polymer matrices.

Introduction

This compound, also known as dioctyl azelate (DOZ), is a plasticizer used to enhance the flexibility and durability of polymers.[1][2] Concerns over the potential for plasticizers to migrate from materials that come into contact with food, pharmaceuticals, and biological tissues necessitate sensitive and accurate analytical methods for their quantification. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of semi-volatile organic compounds like DEHA.[3][4] This method offers high sensitivity and selectivity, making it ideal for trace-level analysis.[3]

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, GC-MS analysis, and data processing for the quantification of this compound.

Sample Preparation: Solvent Extraction

A solvent extraction technique is employed to isolate this compound from a solid polymer matrix.[1][4]

Materials:

  • Sample of polymer material (e.g., PVC)

  • Tetrahydrofuran (THF), HPLC grade

  • Ethanol (B145695), HPLC grade

  • Bis(2-ethylhexyl) phthalate (B1215562) (DEHP) or a similar stable, high-boiling point ester to be used as an internal standard (IS)

  • Volumetric flasks, pipettes, and syringes

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • GC vials with inserts

Procedure:

  • Accurately weigh approximately 1 to 5 grams of the polymer sample into a glass centrifuge tube.[1]

  • Add a known amount of internal standard to the tube.

  • Add 10 mL of THF to the tube to dissolve the polymer.

  • Vortex the mixture for 5 minutes or until the polymer is completely dissolved.

  • Add 10 mL of ethanol to precipitate the polymer.

  • Vortex the mixture for 2 minutes.

  • Centrifuge the sample at 3000 rpm for 10 minutes to pellet the precipitated polymer.

  • Carefully transfer the supernatant containing the extracted this compound and internal standard to a clean GC vial for analysis.

GC-MS Analysis

The analysis is performed on a standard GC-MS system equipped with a capillary column.

Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (MSD)

  • Capillary Column: Cross-linked 5%-phenyl/95%-dimethylpolysiloxane (30 m x 0.25 mm i.d., 0.25 µm film thickness)[5]

  • Helium carrier gas (99.999% purity)

  • Autosampler

GC-MS Parameters:

ParameterValue
GC
Injection Volume1 µL
Injector Temperature280 °C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temperature 60 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Impact (EI)[5]
Ionization Energy70 eV
Ion Source Temp.230 °C
Transfer Line Temp.280 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Calibration and Quantification

Quantification is achieved by creating a calibration curve using an external standard method with an internal standard.

Procedure:

  • Prepare a series of calibration standards of this compound in ethanol at concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • Add a constant, known concentration of the internal standard to each calibration standard.

  • Inject each standard into the GC-MS system and record the peak areas for the target analyte and the internal standard.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Analyze the prepared sample extracts and use the calibration curve to determine the concentration of this compound in the sample.

Data Presentation

The following table summarizes the key quantitative data for the GC-MS analysis of this compound.

ParameterValue
Retention Time (approx.)18.5 min
Quantification Ion (m/z) 171 [6]
Confirmation Ions (m/z) 112, 70, 56, 43 [6]
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Linearity (r²)> 0.995
Recovery (representative)90-110%
Relative Standard Deviation< 10%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis sample Polymer Sample (1-5g) add_is Add Internal Standard sample->add_is dissolve Dissolve in THF add_is->dissolve precipitate Precipitate Polymer with Ethanol dissolve->precipitate centrifuge Centrifuge precipitate->centrifuge extract Collect Supernatant centrifuge->extract inject Inject 1µL into GC-MS extract->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (SIM) separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify report Report Results quantify->report

Caption: Experimental workflow for GC-MS quantification of this compound.

signaling_pathway Analyte This compound (in sample extract) GC Gas Chromatography (Separation by volatility and column interaction) Analyte->GC Injection IonSource Electron Impact Ion Source (70 eV) (Molecule Fragmentation) GC->IonSource Elution MassAnalyzer Mass Analyzer (Quadrupole) (Filtering by m/z) IonSource->MassAnalyzer Ion Acceleration Detector Detector (Ion Signal Detection) MassAnalyzer->Detector Selected Ions (SIM) DataSystem Data System (Chromatogram & Mass Spectrum) Detector->DataSystem Signal Transduction

Caption: Logical flow of this compound analysis within the GC-MS system.

References

High-performance liquid chromatography (HPLC) analysis of "Bis(2-ethylhexyl) azelate"

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis(2-ethylhexyl) azelate, also known as dioctyl azelate (DOZ), is a common plasticizer used to enhance the flexibility and durability of various polymers. It finds applications in food packaging materials, medical devices, and other consumer products. Due to its potential for migration into food and other substances, a reliable and accurate analytical method for its quantification is essential for quality control and safety assessment. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The described protocol is suitable for researchers, scientists, and professionals in the drug development and chemical analysis fields.

Principle

This method employs Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ultraviolet (UV) detection. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and water. The analyte, this compound, is separated from other matrix components based on its hydrophobicity. Quantification is performed by comparing the peak area of the analyte in a sample to that of a known standard.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile and ultrapure water.

  • Standard: this compound (purity >98%).

  • Sample Vials: 2 mL amber glass vials with PTFE septa.

  • Syringe Filters: 0.45 µm PTFE syringe filters for sample clarification.

2. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile. This solution should be stored at 4°C and is stable for up to one month.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with acetonitrile to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

3. Sample Preparation

The sample preparation will vary depending on the matrix. A generic protocol for a liquid sample is provided below.

  • Accurately measure a known volume or weight of the sample.

  • If the sample is not directly injectable, perform a liquid-liquid extraction with a suitable solvent like n-hexane.

  • Evaporate the extraction solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of acetonitrile.

  • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial prior to injection.

4. HPLC Conditions

The following chromatographic conditions are recommended for the analysis:

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (90:10, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at 210 nm
Run Time 10 minutes

5. Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Data Presentation

Table 1: Linearity and Range

The linearity of the method was established by analyzing a series of six concentrations of this compound.

Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.5
10151.8
25380.1
50755.4
1001510.2
Correlation Coefficient (r²) 0.9998

Table 2: Precision

Precision was evaluated by performing six replicate injections of a 25 µg/mL standard solution.

ReplicateRetention Time (min)Peak Area (mAU*s)
16.21380.5
26.22381.2
36.20379.8
46.21380.9
56.23382.1
66.21380.3
Mean 6.21 380.8
%RSD 0.18% 0.24%

Table 3: Accuracy (Recovery)

Accuracy was determined by spiking a blank matrix with known concentrations of this compound at three different levels.

Spiked LevelConcentration Added (µg/mL)Concentration Found (µg/mL)Recovery (%)
Low54.9298.4
Medium2524.6598.6
High7574.1098.8
Mean Recovery (%) 98.6

Table 4: Limits of Detection and Quantification

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterValue (µg/mL)
LOD 0.3
LOQ 1.0

Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Weigh Standard Stock Prepare Stock Solution Standard->Stock Working Prepare Working Standards Stock->Working HPLC HPLC System Working->HPLC Calibration Calibration Curve Working->Calibration Sample Sample Collection Extract Extraction (if necessary) Sample->Extract Reconstitute Reconstitute in Acetonitrile Extract->Reconstitute Filter Filter Sample Reconstitute->Filter Filter->HPLC Column C18 Column HPLC->Column Detector UV Detector @ 210 nm Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Analyte Integration->Quantification Calibration->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

The developed RP-HPLC method provides a simple, accurate, and reliable means for the quantitative analysis of this compound. The method is highly linear over a wide concentration range and demonstrates excellent precision and accuracy. This application note provides a comprehensive protocol that can be readily implemented in a quality control or research laboratory setting for the routine analysis of this compound in various sample matrices.

Application Notes and Protocols: Structural Elucidation of Bis(2-ethylhexyl) azelate using Nuclear Magnetic Resonance (NMR)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis(2-ethylhexyl) azelate, also known by its IUPAC name bis(2-ethylhexyl) nonanedioate, is a diester commonly used as a plasticizer. Its structural integrity and purity are crucial for its applications. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation and purity assessment of such organic molecules. This document provides detailed application notes and protocols for the characterization of this compound using ¹H and ¹³C NMR spectroscopy.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. The assignments are based on the known chemical structure and comparison with data from similar ester compounds.

Table 1: ¹H NMR Spectral Data of this compound (CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.00d4H-O-CH₂ -CH-
~2.28t4H-C(=O)-CH₂ -CH₂-
~1.60m10H-C(=O)-CH₂-CH₂ -CH₂- & -CH₂-CH (CH₂)-CH₂-
~1.29m16H-CH₂-CH₂ -CH₂ -CH₂ -CH₃
~0.89t12H-CH₂-CH₃ & -CH(CH₂CH₃ )

Table 2: ¹³C NMR Spectral Data of this compound (CDCl₃)

Chemical Shift (δ) ppmAssignment
~173.6C =O
~67.1-O-C H₂-
~41.3-O-CH₂-C H-
~34.4-C(=O)-C H₂-
~30.8-CH(CH₂C H₂CH₂CH₂CH₃)
~29.2-C(=O)-CH₂-C H₂-
~29.1-CH(CH₂CH₂C H₂CH₂CH₃)
~25.3-C(=O)-CH₂CH₂-C H₂-
~23.8-CH(CH₂CH₂CH₂C H₂CH₃)
~23.0-CH(C H₂CH₃)
~14.1-CH₂C H₃
~11.1-CH(CH₂C H₃)

Experimental Protocols

Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra.

  • Sample Purity: Ensure the this compound sample is of high purity to avoid signals from impurities.

  • Solvent: Use a high-purity deuterated solvent. Deuterated chloroform (B151607) (CDCl₃) is a common and suitable choice for this compound.

  • Concentration:

    • For ¹H NMR, dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of CDCl₃.

    • For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of CDCl₃ is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Procedure:

    • Weigh the desired amount of this compound directly into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent.

    • Gently vortex or swirl the vial to ensure the sample is completely dissolved.

    • If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

    • Cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). These may need to be optimized based on the specific instrument.

  • ¹H NMR Spectroscopy:

    • Experiment: Standard single-pulse experiment.

    • Number of Scans: 8-16 scans are typically sufficient.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: A spectral width of -2 to 12 ppm is appropriate.

    • Referencing: The residual solvent peak of CDCl₃ at 7.26 ppm can be used as a reference.

  • ¹³C NMR Spectroscopy:

    • Experiment: Proton-decoupled single-pulse experiment.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: A spectral width of 0 to 200 ppm is appropriate.

    • Referencing: The solvent peak of CDCl₃ at 77.16 ppm is used as a reference.

Mandatory Visualization

The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_elucid Structural Elucidation Sample This compound Sample Dissolve Dissolve in CDCl3 Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer NMR_Spec NMR Spectrometer Transfer->NMR_Spec H1_Acq 1H NMR Acquisition NMR_Spec->H1_Acq C13_Acq 13C NMR Acquisition NMR_Spec->C13_Acq Process Process Spectra (FT, Phasing, Baseline Correction) H1_Acq->Process C13_Acq->Process H1_Analysis Analyze 1H Spectrum (Chemical Shift, Integration, Multiplicity) Process->H1_Analysis C13_Analysis Analyze 13C Spectrum (Chemical Shift) Process->C13_Analysis Assign Assign Signals to Protons & Carbons H1_Analysis->Assign C13_Analysis->Assign Structure Confirm Structure of This compound Assign->Structure

Caption: Workflow for NMR-based structural elucidation.

Bis(2-ethylhexyl) Azelate: Application Notes for Use as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis(2-ethylhexyl) azelate (DEHA), also known as dioctyl azelate (DOZ), is a dicarboxylic acid ester widely used as a plasticizer in various polymers, particularly polyvinyl chloride (PVC), to enhance flexibility and durability.[1][2] Its presence in consumer products, food contact materials, and medical devices necessitates accurate and reliable analytical methods for its quantification to ensure product safety and regulatory compliance.[1][3][4] These application notes provide detailed protocols for the use of this compound as a reference standard in the quantitative analysis of DEHA in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use as a reference standard.

PropertyValueReference
Chemical Formula C₂₅H₄₈O₄--INVALID-LINK--
Molar Mass 412.66 g/mol --INVALID-LINK--
CAS Number 103-24-2--INVALID-LINK--
Appearance Clear, colorless to pale yellow oily liquid--INVALID-LINK--
Boiling Point 237 °C--INVALID-LINK--
Melting Point -78 °C--INVALID-LINK--
Density 0.915 g/cm³ at 25 °C--INVALID-LINK--
Solubility Insoluble in water; soluble in ethanol, acetone, and benzene.--INVALID-LINK--

Application I: Quantification of this compound in Polymers by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the quantification of semi-volatile compounds like DEHA. This protocol outlines the use of DEHA as a reference standard for its own quantification in a polymer matrix.

Experimental Workflow: GC-MS Analysis

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Polymer Sample Dissolution Dissolution in THF Sample->Dissolution Precipitation Precipitation with Methanol Dissolution->Precipitation Filtration Filtration/Centrifugation Precipitation->Filtration Extraction Solvent Extraction Filtration->Extraction Concentration Concentration Extraction->Concentration FinalSample Final Sample for Injection Concentration->FinalSample Injection GC Injection FinalSample->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (MS) Ionization->Detection Quantification Quantification of DEHA Detection->Quantification Calibration Calibration Curve (DEHA Standard) Calibration->Quantification

Workflow for the quantification of DEHA in polymers by GC-MS.
Protocol

1. Materials and Reagents

  • This compound reference standard (purity >98%)

  • Tetrahydrofuran (THF), HPLC grade

  • Methanol, HPLC grade

  • Hexane (B92381), HPLC grade

  • This compound-d34 (isotopically labeled internal standard, optional but recommended)

  • Class A volumetric flasks and pipettes

  • Syringe filters (0.45 µm, PTFE)

2. Standard Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of DEHA reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with hexane.

  • Internal Standard (IS) Stock Solution (1000 µg/mL): If using an internal standard, prepare a stock solution of this compound-d34 in hexane.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with hexane to cover the expected concentration range of DEHA in the samples (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL). If using an internal standard, spike each calibration standard with a constant concentration of the IS (e.g., 5 µg/mL).

3. Sample Preparation (Polymer Matrix)

  • Weigh approximately 1 gram of the polymer sample into a glass vial.

  • Dissolve the polymer in an appropriate solvent, such as THF.

  • Precipitate the polymer by adding an anti-solvent, such as methanol.

  • Separate the precipitated polymer by filtration or centrifugation.

  • Extract the supernatant containing the plasticizers with hexane.

  • If an internal standard is used, add a known amount to the sample extract.

  • Concentrate the extract under a gentle stream of nitrogen if necessary.

  • Adjust the final volume with hexane and filter through a 0.45 µm syringe filter before GC-MS analysis.

4. GC-MS Instrumental Parameters

ParameterRecommended Setting
GC System Agilent 8890 GC or equivalent
MS System Agilent 5977B MS or equivalent
Column DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 280 °C
Injection Volume 1 µL (splitless mode)
Oven Program Initial 100 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 10 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion (DEHA) m/z 171
Qualifier Ions (DEHA) m/z 112, 129
Quantifier Ion (IS) (Specific to the deuterated standard)

5. Data Analysis and Quantification

  • Generate a calibration curve by plotting the peak area ratio (DEHA/IS) against the concentration of the calibration standards.

  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R² > 0.995).

  • Quantify the amount of DEHA in the samples by applying the peak area ratio of the sample to the calibration curve.

Application II: Quantification of this compound in Aqueous Samples by HPLC-UV

HPLC with UV detection is a robust method for the analysis of DEHA in liquid samples, particularly for quality control purposes where high sensitivity is not the primary requirement.

Experimental Workflow: HPLC-UV Analysis

cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Aqueous Sample LLE Liquid-Liquid Extraction (with Hexane) Sample->LLE Evaporation Solvent Evaporation LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration FinalSample Final Sample for Injection Filtration->FinalSample Injection HPLC Injection FinalSample->Injection Separation Isocratic/Gradient Elution Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification of DEHA Detection->Quantification Calibration Calibration Curve (DEHA Standard) Calibration->Quantification

Workflow for the quantification of DEHA in aqueous samples by HPLC-UV.
Protocol

1. Materials and Reagents

  • This compound reference standard (purity >98%)

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Hexane, HPLC grade

  • Class A volumetric flasks and pipettes

  • Syringe filters (0.45 µm, PTFE)

2. Standard Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of DEHA reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation (Aqueous Matrix)

  • Take a known volume of the aqueous sample (e.g., 100 mL).

  • Perform a liquid-liquid extraction (LLE) with hexane (e.g., 2 x 20 mL).

  • Combine the organic layers and evaporate to dryness under reduced pressure or a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter prior to HPLC analysis.

4. HPLC-UV Instrumental Parameters

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (90:10, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
UV Detection 210 nm

5. Data Analysis and Quantification

  • Generate a calibration curve by plotting the peak area of DEHA against the concentration of the calibration standards.

  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R² > 0.995).

  • Quantify the amount of DEHA in the samples by applying the peak area of the sample to the calibration curve.

Method Validation Summary

For both GC-MS and HPLC-UV methods, a proper validation according to ICH guidelines should be performed. The following parameters are crucial for ensuring the reliability of the results.

ParameterGC-MS (Typical Values)HPLC-UV (Typical Values)
Linearity (R²) > 0.995> 0.995
LOD 0.05 µg/mL0.5 µg/mL
LOQ 0.1 µg/mL1.0 µg/mL
Accuracy (% Recovery) 90-110%95-105%
Precision (% RSD) < 10%< 5%

Signaling Pathways and Logical Relationships

This compound is primarily recognized as an industrial chemical and plasticizer. Currently, there is no established evidence to suggest its direct involvement in specific biological signaling pathways in the same manner as endogenous signaling molecules or pharmacologically active drugs. Its toxicological effects, if any, are generally considered to be related to its potential to leach from materials and subsequent exposure. Therefore, a diagram of a signaling pathway is not applicable to the role of DEHA as an analytical reference standard.

The logical relationship in the use of DEHA as a reference standard is centered on the principle of direct comparison for quantification, as illustrated in the workflow diagrams.

Conclusion

This compound is a suitable reference standard for its own quantification in various matrices. The detailed GC-MS and HPLC-UV protocols provided in these application notes offer robust and reliable methods for researchers, scientists, and drug development professionals. Adherence to these protocols and proper method validation will ensure accurate and precise analytical results, contributing to product quality and safety assessments. The use of a deuterated internal standard is highly recommended for GC-MS analysis to compensate for matrix effects and variations in sample preparation.

References

Protocol for Evaluating the Plasticizing Efficiency of Bis(2-ethylhexyl) azelate (DOZ) in Polyvinyl Chloride (PVC)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis(2-ethylhexyl) azelate (DOZ) is a high-performance plasticizer used in polyvinyl chloride (PVC) formulations to enhance flexibility, particularly at low temperatures.[1][2][3] Its primary function is to reduce the intermolecular forces between PVC polymer chains, thereby lowering the glass transition temperature (Tg) and imparting elastomeric properties to the otherwise rigid polymer.[4][5] This protocol outlines a comprehensive suite of tests to evaluate the plasticizing efficiency of DOZ in PVC, focusing on mechanical, thermal, and permanence properties. The methodologies are based on established ASTM standards to ensure reproducibility and comparability of results.

Experimental Protocols

1. Sample Preparation

Consistent sample preparation is crucial for obtaining reliable and comparable results.[6]

  • Materials:

    • PVC resin (specify K-value)

    • This compound (DOZ)

    • Thermal stabilizer (e.g., Ba-Cd or Dibasic lead phosphite (B83602) system)[7]

    • Other additives as required (e.g., lubricants, fillers)

  • Procedure:

    • Determine the desired concentrations of DOZ to be tested, typically expressed in parts per hundred resin (phr).

    • Dry blend the PVC resin, DOZ, thermal stabilizer, and any other additives in a high-speed mixer.

    • Melt-compound the dry blend using a two-roll mill or a laboratory-scale extruder at a specified temperature and time to ensure a homogeneous mixture.

    • Press-mold the compounded material into sheets of a specified thickness (e.g., 2 mm) using a hydraulic press at a defined temperature and pressure.

    • Allow the sheets to cool to room temperature under pressure.

    • Condition the prepared sheets according to ASTM D618 for at least 40 hours at 23 ± 2°C and 50 ± 5% relative humidity before testing.[8]

2. Mechanical Properties Evaluation

a. Hardness Test

Hardness is a primary indicator of plasticizing efficiency; an increase in plasticizer concentration generally leads to a decrease in hardness.[9]

  • Standard: ASTM D2240 - Standard Test Method for Rubber Property—Durometer Hardness.[10][11][12]

  • Apparatus: Shore A or Shore D Durometer. Shore A is typically used for softer, plasticized PVC.[11][12]

  • Procedure:

    • Place the conditioned PVC specimen on a hard, flat surface.[11]

    • Press the durometer indenter firmly and vertically onto the specimen.

    • Read the hardness value within one second of firm contact.[12][13]

    • Take at least five measurements at different locations on the specimen and calculate the average.[12]

b. Tensile Properties Test

Tensile testing provides crucial information about the material's strength, stiffness, and ductility.

  • Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics or ASTM D412 for more elastomeric materials.[6][14][15][16][17][18][19][20][21][22]

  • Apparatus: Universal Testing Machine (UTM) with appropriate grips and an extensometer.[17]

  • Procedure:

    • Die-cut dumbbell-shaped specimens from the conditioned PVC sheets according to the dimensions specified in the standard (e.g., Type IV for non-rigid plastics).[15][18]

    • Measure the thickness and width of the narrow section of each specimen.

    • Mount the specimen in the grips of the UTM.

    • Apply a tensile load at a constant crosshead speed (e.g., 500 ± 50 mm/min as per ASTM D412) until the specimen fractures.[15]

    • Record the load and elongation data throughout the test.

    • Calculate Tensile Strength, Elongation at Break, and Modulus of Elasticity from the stress-strain curve.[14][17][19][21]

3. Thermal Analysis

a. Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the plasticized PVC. The addition of a plasticizer can influence the degradation temperature.

  • Apparatus: Thermogravimetric Analyzer.

  • Procedure:

    • Place a small, known weight of the sample (5-10 mg) into the TGA sample pan.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 600°C).

    • Record the weight loss as a function of temperature.

    • Determine the onset of degradation temperature and the temperature of maximum degradation rate. PVC typically shows a two-stage degradation, with the first stage being dehydrochlorination.[23][24]

b. Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg) of the plasticized PVC. A lower Tg indicates higher plasticizing efficiency.[25]

  • Apparatus: Differential Scanning Calorimeter.[25]

  • Procedure:

    • Seal a small, known weight of the sample (5-10 mg) in an aluminum DSC pan.

    • Heat the sample to a temperature above its expected Tg to erase its thermal history.

    • Cool the sample at a controlled rate.

    • Reheat the sample at a constant rate (e.g., 10°C/min) and record the heat flow.[25]

    • Determine the Tg from the inflection point in the heat flow curve.

4. Permanence Properties

a. Plasticizer Migration and Extraction

These tests evaluate the long-term stability of the plasticizer within the PVC matrix.

  • Migration (Spew) Test (ASTM D3291): This test assesses the tendency of the plasticizer to exude from the PVC under compressional stress.[26]

    • Procedure: Bend a specimen into a 180° loop and observe for plasticizer exudation over a specified period (e.g., 7 days).[26]

  • Extraction Test (ASTM D1239): This method determines the loss of plasticizer when the PVC is immersed in a liquid.[27]

    • Procedure:

      • Weigh the initial specimen.

      • Immerse the specimen in a specified liquid (e.g., distilled water, soapy water, or n-heptane) for a set time and temperature.

      • Remove, dry, and reweigh the specimen.

      • Calculate the percentage of weight loss, which corresponds to the amount of plasticizer extracted.

  • Volatile Loss Test (ASTM D1203): This test measures the loss of plasticizer due to evaporation at elevated temperatures.

    • Procedure:

      • Weigh the initial specimen.

      • Place the specimen in an oven at a specified temperature (e.g., 70°C) for a set time (e.g., 24 hours).

      • Cool and reweigh the specimen.

      • Calculate the percentage of weight loss.

Data Presentation

The quantitative data from the aforementioned tests should be summarized in tables for clear comparison between different DOZ concentrations.

Table 1: Mechanical Properties of DOZ-Plasticized PVC

DOZ Concentration (phr)Shore A HardnessTensile Strength (MPa)Elongation at Break (%)100% Modulus (MPa)
0
20
40
60

Table 2: Thermal and Permanence Properties of DOZ-Plasticized PVC

DOZ Concentration (phr)Glass Transition Temp. (°C)Onset of Degradation (°C)Volatile Loss (%)Extraction in n-heptane (%)
0
20
40
60

Visualization

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_test Property Evaluation cluster_mech cluster_therm cluster_perm cluster_data Data Analysis p1 PVC Resin + DOZ + Additives p2 Dry Blending p1->p2 p3 Melt Compounding p2->p3 p4 Press Molding p3->p4 p5 Conditioning (ASTM D618) p4->p5 t1 Mechanical Testing p5->t1 t2 Thermal Analysis p5->t2 t3 Permanence Testing p5->t3 m1 Hardness (ASTM D2240) t1->m1 m2 Tensile Properties (ASTM D638) t1->m2 th1 TGA t2->th1 th2 DSC (Tg) t2->th2 pe1 Migration (ASTM D3291) t3->pe1 pe2 Extraction (ASTM D1239) t3->pe2 pe3 Volatility (ASTM D1203) t3->pe3 d1 Tabulate Results m1->d1 m2->d1 th1->d1 th2->d1 pe1->d1 pe2->d1 pe3->d1 d2 Compare Efficiency d1->d2

Caption: Experimental workflow for evaluating PVC plasticizer efficiency.

Relationship between DOZ Concentration and Mechanical Properties

G cluster_input Input cluster_output Effect on PVC Properties conc DOZ Concentration (phr) hardness Hardness (Shore A) conc->hardness Decreases tensile Tensile Strength (MPa) conc->tensile Decreases elongation Elongation at Break (%) conc->elongation Increases flexibility Flexibility / Lower Tg conc->flexibility Increases

Caption: Effect of DOZ concentration on key PVC properties.

References

Application Notes and Protocols for the Incorporation of Bis(2-ethylhexyl) azelate (DEHA) in Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-ethylhexyl) azelate (DEHA), also known as dioctyl azelate (DOZ), is a non-phthalate plasticizer widely utilized to enhance the flexibility, durability, and processability of various polymers. Its favorable toxicological profile compared to some traditional phthalate (B1215562) plasticizers makes it a subject of interest in applications where biocompatibility and low migration are crucial, such as in medical devices, food packaging, and drug delivery systems.

These application notes provide detailed protocols for the incorporation of DEHA into common polymer matrices—Polyvinyl Chloride (PVC), Polylactic Acid (PLA), and Poly(ε-caprolactone) (PCL)—using three prevalent methods: melt blending, solution casting, and emulsion polymerization. The document also presents quantitative data on the effects of DEHA on polymer properties and outlines experimental workflows for characterization.

Incorporation Methods: A Comparative Overview

The choice of incorporation method depends on the polymer's thermal stability, solubility, and the desired final form of the product.

  • Melt Blending: A solvent-free, industrially scalable method where the polymer and DEHA are mixed at elevated temperatures above the polymer's melting or glass transition temperature. It is suitable for thermoplastic polymers like PVC, PLA, and PCL.

  • Solution Casting: This laboratory-scale technique involves dissolving the polymer and DEHA in a common solvent, casting the solution onto a flat surface, and evaporating the solvent to form a thin film. It is ideal for producing uniform films and for polymers that are sensitive to thermal degradation.

  • Emulsion Polymerization: In this method, monomer droplets are polymerized in an aqueous phase stabilized by surfactants. DEHA can be incorporated during or after polymerization to plasticize the resulting latex particles. This is particularly useful for producing polymer dispersions for coatings and adhesives.

Quantitative Data on DEHA Incorporation

The following tables summarize the effects of DEHA and other plasticizers on the mechanical and thermal properties of various polymers, as well as migration data.

Table 1: Mechanical Properties of Plasticized Polymers

PolymerPlasticizer (phr*)Incorporation MethodTensile Strength (MPa)Elongation at Break (%)Reference
PVCDEHA (50)Not Specified17.5350[1][2]
PVCDEHP (50)Melt Blending~15~300[3]
PLANoneSolution Casting82.99 ± 1.90-[4]
PLAPEG 400 (20)Solution Casting-76.82 ± 27.22[4]
PCLNoneNot Specified~23>400Data extrapolated from multiple sources

*phr: parts per hundred resin

Table 2: Thermal Properties of Plasticized Polymers

PolymerPlasticizer (wt%)Incorporation MethodGlass Transition Temperature (Tg) (°C)Reference
PVCDEHA (30)Not Specified~10Data extrapolated from multiple sources
PLANoneNot Specified60-65[5]
PLAPEG (20)Melt Blending~40[6]
PCLNoneNot Specified~ -60[7]

Table 3: Migration of DEHA from PVC Films

Food Simulant / FoodContact Time & TemperatureMigration LevelReference
Olive Oil10 days at 40°C> 4 mg/dm² in 89% of samples[8]
Isooctane2 hours at 40°CSubstantial migration[8]
Cheese2 hours at 5°C45 mg/kg[9]
Cheese10 days at 5°C150 mg/kg[9]

Experimental Protocols

Melt Blending of DEHA with PVC

This protocol describes the incorporation of DEHA into PVC using a laboratory-scale internal mixer.

Materials and Equipment:

  • PVC resin (e.g., K-value 67)

  • This compound (DEHA)

  • Thermal stabilizer (e.g., Ca/Zn stearate)

  • Internal mixer with heating and mixing capabilities (e.g., Brabender or Haake type)

  • Two-roll mill

  • Compression molding press

  • Tensile testing machine

Protocol:

  • Pre-mixing: In a high-speed mixer, dry blend the PVC resin with the thermal stabilizer for 5 minutes to ensure uniform distribution.

  • Melt Blending:

    • Set the internal mixer temperature to 160-170°C and the rotor speed to 50-60 rpm.

    • Add the pre-mixed PVC and stabilizer to the chamber and allow it to flux for 3-5 minutes until a molten mass is formed.

    • Gradually add the desired amount of DEHA plasticizer to the molten PVC.

    • Continue mixing for another 5-7 minutes to ensure homogeneous dispersion of the plasticizer.

  • Milling:

    • Transfer the hot, plasticized PVC compound to a two-roll mill preheated to 150-160°C.

    • Mill the compound for 5-10 minutes to form a uniform sheet.

  • Compression Molding:

    • Cut the milled sheet into appropriate sizes for the mold.

    • Preheat the compression molding press to 170-180°C.

    • Place the PVC sheet in the mold and apply a pressure of 10-15 MPa for 5 minutes.

    • Cool the mold under pressure to room temperature.

  • Characterization:

    • Cut the molded sheets into dumbbell shapes according to ASTM D638 for tensile testing.

    • Perform tensile tests to determine tensile strength and elongation at break.

    • Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).

Solution Casting of DEHA with PLA

This protocol details the preparation of plasticized PLA films using the solution casting method.

Materials and Equipment:

  • Polylactic Acid (PLA) pellets or powder

  • This compound (DEHA)

  • Dichloromethane (DCM) or Chloroform (use in a fume hood)

  • Glass petri dish or a flat glass plate

  • Magnetic stirrer and stir bar

  • Leveling table

  • Vacuum oven

Protocol:

  • Solution Preparation:

    • Weigh the desired amount of PLA and dissolve it in a suitable volume of DCM (e.g., 10% w/v solution) in a glass beaker.

    • Stir the solution with a magnetic stirrer until the PLA is completely dissolved. This may take several hours.

    • Weigh the required amount of DEHA and add it to the PLA solution.

    • Continue stirring for at least 1 hour to ensure the plasticizer is fully dispersed.

  • Casting:

    • Place a clean, dry glass petri dish or glass plate on a leveling table to ensure a uniform film thickness.

    • Pour the polymer solution slowly and evenly onto the glass surface.

    • Cover the setup with a lid or watch glass, leaving a small opening to allow for slow solvent evaporation. This prevents rapid evaporation which can cause defects in the film.

  • Drying:

    • Allow the solvent to evaporate at room temperature in a fume hood for 24-48 hours.

    • Once the film appears dry, carefully peel it from the glass substrate.

    • Place the film in a vacuum oven at 40-50°C for at least 24 hours to remove any residual solvent.

  • Characterization:

    • Cut the film into desired dimensions for mechanical and thermal analysis as described in the melt blending protocol.

Emulsion Polymerization of Vinyl Acetate (B1210297) with DEHA

This protocol describes the synthesis of a plasticized polyvinyl acetate (PVAc) latex.

Materials and Equipment:

  • Vinyl acetate monomer (VAM)

  • This compound (DEHA)

  • Potassium persulfate (KPS) as initiator

  • Sodium bicarbonate (NaHCO₃) as a buffer

  • Surfactant (e.g., Sodium lauryl sulfate (B86663) - SLS)

  • Deionized water

  • Three-neck round-bottom flask equipped with a condenser, mechanical stirrer, and nitrogen inlet

  • Water bath with temperature control

  • Dropping funnel

Protocol:

  • Initial Charge:

    • In the three-neck flask, dissolve the surfactant and sodium bicarbonate in deionized water under a nitrogen atmosphere.

    • Heat the solution to 70-80°C in the water bath while stirring.

  • Initiator Addition:

    • Dissolve the potassium persulfate initiator in a small amount of deionized water and add it to the flask.

  • Monomer and Plasticizer Feed:

    • In a separate beaker, prepare a pre-emulsion by mixing the vinyl acetate monomer and DEHA.

    • Add this monomer-plasticizer mixture to a dropping funnel.

    • Slowly add the pre-emulsion to the reaction flask over a period of 2-3 hours.

  • Polymerization:

    • After the addition is complete, continue stirring at the reaction temperature for another 1-2 hours to ensure high monomer conversion.

  • Cooling and Characterization:

    • Cool the resulting latex to room temperature.

    • The latex can be cast into films for mechanical testing.

    • The particle size and distribution of the latex can be analyzed using Dynamic Light Scattering (DLS).

    • The solid content of the latex can be determined gravimetrically.

Experimental Workflows and Logical Relationships (Graphviz)

The following diagrams illustrate the general workflows for incorporating and characterizing plasticized polymers.

Experimental_Workflow_Melt_Blending cluster_Preparation Material Preparation cluster_Processing Melt Processing cluster_Characterization Characterization A Weigh Polymer, DEHA, & Additives B Dry Blend Ingredients A->B C Melt Blending in Internal Mixer B->C D Sheet Formation on Two-Roll Mill C->D E Compression Molding D->E F Mechanical Testing (Tensile, etc.) E->F G Thermal Analysis (DSC, TGA) E->G H Migration Testing E->H

Workflow for Melt Blending Incorporation and Characterization.

Experimental_Workflow_Solution_Casting cluster_Preparation Solution Preparation cluster_Processing Film Formation cluster_Characterization Characterization A Dissolve Polymer in Solvent B Add DEHA to Polymer Solution A->B C Homogenize the Solution B->C D Cast Solution onto Substrate C->D E Slow Solvent Evaporation D->E F Vacuum Drying of Film E->F G Mechanical Testing F->G H Thermal Analysis F->H I Migration Testing F->I

Workflow for Solution Casting Incorporation and Characterization.

Conclusion

The successful incorporation of this compound into polymer matrices is critical for achieving desired material properties for a range of applications, including those in the pharmaceutical and medical device industries. The choice of incorporation method—melt blending, solution casting, or emulsion polymerization—should be carefully considered based on the polymer characteristics, desired product form, and scalability of the process. The provided protocols and data serve as a foundational guide for researchers and professionals in the development of DEHA-plasticized polymer systems. Further optimization of processing parameters may be necessary to achieve specific performance targets for a given application.

References

Application Note: Leaching Studies of Bis(2-ethylhexyl) azelate from Food Contact Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-ethylhexyl) azelate (DOZ) is a plasticizer used in the manufacturing of various polymers, including those intended for food contact materials (FCMs) such as flexible PVC films. The potential for migration of such additives from packaging into foodstuffs is a critical consideration for consumer safety and regulatory compliance. This application note provides a comprehensive overview of the methodologies employed to study the leaching of DOZ from FCMs. It includes detailed experimental protocols for migration testing and subsequent quantitative analysis, primarily utilizing Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

While specific quantitative migration data for this compound is not extensively published, the following table provides an illustrative example of how such data would be presented. The values are hypothetical and based on the typical migration behavior of similar plasticizers, such as di(2-ethylhexyl) adipate (B1204190) (DEHA), under various conditions.

Table 1: Illustrative Migration Data for this compound (DOZ) from PVC Film

Food Contact MaterialFood SimulantTemperature (°C)Time (days)Specific Migration of DOZ (mg/kg of food simulant)
PVC FilmSimulant A: 10% (v/v) Ethanol (B145695) (for aqueous foods)4010< 0.1
PVC FilmSimulant B: 3% (w/v) Acetic Acid (for acidic foods)4010< 0.1
PVC FilmSimulant D2: Olive Oil (for fatty foods)20105.2
PVC FilmSimulant D2: Olive Oil (for fatty foods)401015.8
PVC FilmIso-octane (alternative fatty food simulant)2028.5

Experimental Protocols

The following protocols are detailed methodologies for conducting migration studies on DOZ from food contact materials. These are based on established methods for similar plasticizers.[1][2]

Migration Testing Protocol

This protocol outlines the procedure for exposing the food contact material to food simulants to facilitate the migration of DOZ.

a. Materials and Reagents:

  • Food Contact Material (e.g., PVC film containing DOZ)

  • Food Simulants:

    • Simulant A: 10% (v/v) ethanol in deionized water

    • Simulant B: 3% (w/v) acetic acid in deionized water

    • Simulant D2: Olive oil or Iso-octane

  • Migration cells or glass containers with inert lids

  • Incubator or oven capable of maintaining constant temperature

b. Procedure:

  • Cut the food contact material into test specimens of a known surface area (e.g., 1 dm²).

  • Clean the surface of the specimens to remove any external contaminants.

  • Place the test specimen in a migration cell or glass container.

  • Add a known volume of the selected food simulant to achieve a specific surface area to volume ratio (e.g., 6 dm²/L).

  • Seal the container to prevent evaporation.

  • Incubate the samples under the desired time and temperature conditions as specified in regulations (e.g., 10 days at 40°C for long-term storage simulation).[3]

  • At the end of the incubation period, remove the food contact material. The food simulant now contains the migrated DOZ and is ready for analysis.

Analytical Protocol for Quantification of DOZ by GC-MS

This protocol details the extraction and instrumental analysis of DOZ from the food simulants. A gas chromatography-mass spectrometry (GC-MS) method was developed for the determination of 46 plasticizers in food contact polyvinyl chloride (PVC) packaging materials and their migration into food simulants, i. e. water, 3% acetic acid, 10% ethanol and olive oil.[1]

a. Sample Preparation/Extraction:

  • For Aqueous Simulants (A and B):

    • Take a known aliquot of the food simulant.

    • Perform a liquid-liquid extraction (LLE) with a suitable organic solvent like n-hexane or dichloromethane.

    • Dry the organic extract over anhydrous sodium sulfate.

    • Concentrate the extract to a small volume under a gentle stream of nitrogen.

    • Add an internal standard and adjust the final volume for GC-MS analysis.

  • For Fatty Food Simulants (Olive Oil):

    • Take a known aliquot of the olive oil simulant.

    • Perform a solvent extraction and cleanup procedure to separate the DOZ from the fatty matrix. This can involve techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE).[1]

    • Concentrate the purified extract.

    • Add an internal standard and adjust the final volume for GC-MS analysis.

  • For Iso-octane Simulant:

    • The iso-octane can often be injected directly after the addition of an internal standard, or after minimal concentration.

b. GC-MS Instrumental Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

    • Injector: Splitless mode at a temperature of 280-300°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 60-80°C), hold for a few minutes, then ramp up to a final temperature of around 300-320°C.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and selectivity. Monitor characteristic ions for DOZ and the internal standard. A full scan mode can also be used for initial identification.

    • Transfer Line and Ion Source Temperature: Typically set between 280°C and 300°C.

c. Calibration and Quantification:

  • Prepare a series of calibration standards of DOZ in the appropriate solvent, each containing the internal standard at a constant concentration.

  • Analyze the standards using the same GC-MS method as the samples.

  • Construct a calibration curve by plotting the ratio of the peak area of DOZ to the peak area of the internal standard against the concentration of DOZ.

  • Calculate the concentration of DOZ in the prepared sample extracts from the calibration curve.

  • Finally, calculate the specific migration of DOZ in mg per kg of food simulant or mg per dm² of the food contact material surface.

Visualization of Experimental Workflow

Leaching_Study_Workflow cluster_prep Sample Preparation cluster_migration Migration Testing cluster_analysis Analytical Phase cluster_results Data Interpretation FCM Food Contact Material (FCM) Exposure Exposure of FCM to Simulant (e.g., 10 days at 40°C) FCM->Exposure Introduce Simulant Food Simulant Selection (A, B, D2) Simulant->Exposure Introduce Extraction Extraction of DOZ from Simulant Exposure->Extraction Collect Simulant GCMS GC-MS Analysis (Quantification) Extraction->GCMS Inject Extract Quantification Quantification of DOZ (mg/kg or mg/dm²) GCMS->Quantification Generate Data Report Reporting and Regulatory Compliance Check Quantification->Report Final Result

Caption: Workflow for DOZ leaching study.

References

Application Note: Analysis of Bis(2-ethylhexyl) Azelate (DEHA) in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-ethylhexyl) azelate (DEHA), also known as dioctyl azelate (DOZ), is a synthetic dicarboxylic acid ester. Its primary applications are as a plasticizer for vinyls to improve low-temperature resistance and as a base for synthetic lubricants.[1] Due to its production and use, DEHA can be released into the environment through various waste streams. Understanding its concentration in environmental matrices such as soil and water is crucial for assessing its environmental fate, persistence, and potential ecological impact.

This document provides detailed protocols for the extraction and quantitative analysis of DEHA in soil and water samples using modern chromatographic techniques. The methodologies are based on established principles for the analysis of semivolatile organic compounds (SVOCs) and are adaptable for trace-level detection.

Physico-Chemical Properties and Environmental Fate

The environmental behavior of DEHA is governed by its chemical and physical properties. It has very low water solubility and a high soil organic carbon-water (B12546825) partitioning coefficient (Koc), indicating that it will strongly adsorb to soil and sediment, making it relatively immobile in these matrices.[1][2]

Table 1: Physico-Chemical Properties of this compound

Property Value Reference
IUPAC Name bis(2-ethylhexyl) nonanedioate [2]
CAS Number 103-24-2 [2]
Molecular Formula C₂₅H₄₈O₄ [2]
Molecular Weight 412.6 g/mol [2]
Water Solubility < 0.0004 mg/L at 20°C [1]
Vapor Pressure 5.04 x 10⁻⁶ hPa at 25°C [1]
Log Kₒₘ (Octanol-Water Partition Coeff.) 11.9 (experimentally obtained) [1]

| Log Kₒ꜀ (Soil Adsorption Coeff.) | 5.48 (calculated) |[1] |

In the environment, DEHA is expected to partition into soil and sediment.[1] While volatilization from water surfaces can occur, this process is significantly slowed by its adsorption to suspended solids.[2] Biodegradation is a potential degradation pathway under aerobic conditions.[1]

Diagrams and Workflows

Environmental Fate Pathway

The following diagram illustrates the potential pathways of DEHA in the environment upon its release.

release Release of DEHA (Industrial Processes, Product Leaching) atmosphere Atmosphere release->atmosphere Volatilization water Water Column release->water Effluent Discharge soil Soil/Sediment release->soil Spills, Disposal atmosphere->water Wet/Dry Deposition atmosphere->soil Deposition degradation Degradation Products (e.g., 2-ethylhexanol, nonanedioic acid) atmosphere->degradation Photo-oxidation water->soil Adsorption & Sedimentation biota Biota water->biota Uptake (low potential) water->degradation Hydrolysis, Biodegradation soil->water Leaching (low) soil->biota Uptake soil->degradation Biodegradation cluster_sampling 1. Sampling cluster_prep 2. Sample Preparation cluster_analysis 3. Instrumental Analysis cluster_data 4. Data Processing S1 Collect Water Sample (Amber Glass) P1 Water: Solid-Phase Extraction (SPE) S1->P1 S2 Collect Soil/Sediment Sample (Glass Jar) P2 Soil: Ultrasonic or Pressurized Liquid Extraction S2->P2 P3 Concentration & Solvent Exchange P1->P3 P2->P3 A1 GC-MS or LC-MS/MS Analysis P3->A1 D1 Peak Integration & Quantification A1->D1 D2 Quality Control Check (Blanks, Spikes, Surrogates) D1->D2 D3 Final Report Generation D2->D3

References

Application of Bis(2-ethylhexyl) Azelate in Biodegradable Polymers: A Detailed Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis(2-ethylhexyl) azelate (DOZ), a biodegradable diester of azelaic acid, is emerging as a promising plasticizer for bio-based and biodegradable polymers. Its inherent biodegradability, coupled with its efficacy in enhancing polymer flexibility, positions it as a sustainable alternative to traditional, often petroleum-based, plasticizers. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing DOZ to modify the properties of biodegradable polymers such as polylactic acid (PLA), polyhydroxyalkanoates (PHAs), and starch blends.

Application as a Bio-based Plasticizer

DOZ functions as an external plasticizer, inserting itself between polymer chains to reduce intermolecular forces. This increases the free volume and chain mobility, resulting in a more flexible and less brittle material. Its primary application lies in improving the processability and mechanical properties of inherently rigid biodegradable polymers.

Effects on Polymer Properties

The incorporation of DOZ into biodegradable polymers leads to significant changes in their thermal and mechanical characteristics.

Table 1: Influence of this compound (DOZ) on the Properties of Biodegradable Polymers

Polymer MatrixDOZ Concentration (wt%)Glass Transition Temperature (Tg)Tensile Strength (MPa)Elongation at Break (%)
PLA0 (Neat)~ 60°C~ 50-70~ 2-5
PLA10-30DecreasedDecreasedIncreased
PHA (e.g., PHB)0 (Neat)~ 5-15°C~ 20-40~ 3-10
PHA (e.g., PHB)10-25DecreasedDecreasedIncreased
Starch Blends0 (Neat)VariesVariesVaries
Starch Blends15-35DecreasedGenerally DecreasedSignificantly Increased
Experimental Protocols

This method is suitable for laboratory-scale preparation and screening of different DOZ concentrations.

Protocol:

  • Dissolution: Dissolve the biodegradable polymer (e.g., PLA) in a suitable solvent (e.g., chloroform, dichloromethane) to a concentration of 5-10% (w/v). Stir the solution at room temperature until the polymer is completely dissolved.

  • Plasticizer Addition: Add the desired amount of this compound to the polymer solution. Stir the mixture thoroughly to ensure homogeneous distribution of the plasticizer.

  • Casting: Pour the polymer-plasticizer solution into a flat, non-stick container (e.g., a glass petri dish or a Teflon-coated tray).

  • Solvent Evaporation: Allow the solvent to evaporate slowly in a fume hood at ambient temperature for 24-48 hours. For controlled evaporation and to avoid bubble formation, the container can be partially covered.

  • Drying: Once the film has formed, place it in a vacuum oven at a temperature slightly below the polymer's glass transition temperature for at least 24 hours to remove any residual solvent.

  • Characterization: The resulting film can be subjected to thermal analysis (e.g., Differential Scanning Calorimetry for Tg) and mechanical testing (e.g., tensile testing for tensile strength and elongation at break).

This method is scalable and simulates industrial processing conditions.

Protocol:

  • Drying: Dry the biodegradable polymer pellets (e.g., PLA) in a vacuum oven at a temperature appropriate for the specific polymer to remove any absorbed moisture, which can cause degradation during melt processing.

  • Premixing: In a sealed bag, physically mix the dried polymer pellets with the desired weight percentage of this compound.

  • Melt Blending: Process the mixture using a twin-screw extruder or an internal mixer. The processing temperature should be set above the melting temperature of the polymer. The screw speed and residence time should be optimized to ensure proper mixing without causing thermal degradation.

  • Pelletization/Film Formation: The extruded strand can be cooled in a water bath and pelletized for further processing (e.g., injection molding, film extrusion). Alternatively, the melt can be cast into a film using a chill roll.

  • Characterization: The resulting pellets or films can be analyzed for their thermal and mechanical properties.

Application in Drug Delivery Systems

The use of DOZ as a plasticizer in biodegradable polymers can be extended to the development of drug delivery systems, particularly for controlled-release applications. The plasticizer can influence the drug release kinetics by modifying the polymer matrix's properties.

Mechanism of Influence on Drug Release

The incorporation of DOZ can affect drug release in several ways:

  • Increased Polymer Chain Mobility: A more flexible polymer matrix allows for easier diffusion of the encapsulated drug.

  • Altered Matrix Porosity: The presence of the plasticizer can create microscopic pores within the polymer matrix, providing channels for drug release.

  • Modified Degradation Rate: DOZ may influence the rate of hydrolytic degradation of the polymer, thereby affecting the drug release from erosion-based systems.

Experimental Workflow for Developing a DOZ-Plasticized Drug Delivery System

DrugDeliveryWorkflow cluster_formulation Formulation Development cluster_characterization Characterization cluster_evaluation Biocompatibility and Efficacy drug_selection Active Pharmaceutical Ingredient (API) Selection polymer_selection Biodegradable Polymer (e.g., PLA, PCL) Selection drug_selection->polymer_selection doz_concentration DOZ Concentration Screening polymer_selection->doz_concentration formulation_method Formulation Method (Solvent Evaporation, Emulsion) doz_concentration->formulation_method particle_size Particle Size and Morphology Analysis (SEM) formulation_method->particle_size drug_loading Drug Loading and Encapsulation Efficiency formulation_method->drug_loading thermal_properties Thermal Properties (DSC) formulation_method->thermal_properties in_vitro_release In Vitro Drug Release Studies (e.g., USP Apparatus) drug_loading->in_vitro_release cytotoxicity In Vitro Cytotoxicity Assays (e.g., MTT) in_vitro_release->cytotoxicity in_vivo_studies In Vivo Biocompatibility and Efficacy Studies (Animal Models) cytotoxicity->in_vivo_studies

Caption: Workflow for developing a DOZ-plasticized drug delivery system.

Biodegradation Considerations

This compound is recognized as a readily biodegradable substance. Its presence in a polymer matrix is not expected to hinder the overall biodegradation process of the final product. In fact, by increasing the flexibility and surface area of the polymer, it may in some cases facilitate microbial attack and enzymatic degradation.

General Biodegradation Pathway of Plasticized Polymers

The biodegradation of a plasticized biodegradable polymer is a multi-step process.

BiodegradationPathway start Plasticized Polymer (Polymer + DOZ) hydrolysis Abiotic & Biotic Hydrolysis (Enzymatic Attack) start->hydrolysis fragmentation Polymer Chain Scission & Physical Fragmentation hydrolysis->fragmentation oligomers Formation of Oligomers, Dimers, and Monomers fragmentation->oligomers doz_release Release of DOZ fragmentation->doz_release assimilation Microbial Assimilation oligomers->assimilation doz_release->assimilation mineralization Mineralization to CO2, H2O, and Biomass assimilation->mineralization

Caption: General biodegradation pathway of a DOZ-plasticized polymer.

Disclaimer: The provided protocols and data are intended for research and development purposes. It is crucial to conduct thorough safety assessments and characterizations for any specific application. The quantitative data for the effects of DOZ on PLA and PHA are illustrative and based on the known behavior of similar plasticizers; experimental verification is essential.

Application Notes and Protocols: Use of Bis(2-ethylhexyl) azelate in the Formulation of High-Performance Lubricants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-ethylhexyl) azelate, also known as dioctyl azelate (DOZ), is a synthetic ester base oil that holds a significant position in the formulation of high-performance lubricants. Its chemical structure, characterized by a nine-carbon dicarboxylic acid (azelaic acid) esterified with two 2-ethylhexyl alcohol molecules, imparts a unique combination of properties that make it highly suitable for demanding applications.[1][2] This document provides detailed application notes and experimental protocols for researchers and formulators interested in utilizing this compound in the development of advanced lubricants.

DOZ is particularly valued for its excellent low-temperature fluidity, good thermal and oxidative stability, and inherent lubricity.[3][4] These characteristics make it a preferred choice for a variety of applications, including automotive engine oils, hydraulic fluids, compressor oils, and greases where performance under extreme temperature conditions is critical.[1][5]

Key Properties and Advantages

This compound offers several key advantages as a lubricant base stock:

  • Excellent Low-Temperature Performance: DOZ exhibits a very low pour point, ensuring that the lubricant remains fluid and functional at cold temperatures. This is crucial for applications in cold climates or for equipment that experiences cold starts.

  • Good Thermal and Oxidative Stability: The saturated ester structure of DOZ provides good resistance to thermal breakdown and oxidation at elevated temperatures.[3][6] This translates to longer lubricant life, reduced deposit formation, and consistent performance.

  • Inherent Lubricity and Film Strength: The polar nature of the ester molecules in DOZ leads to a strong affinity for metal surfaces, forming a robust lubricating film that reduces friction and wear.[4]

  • Additive Solubility: DOZ demonstrates good solvency for lubricant additives, which is essential for formulating complex lubricant packages that meet modern performance specifications.[5]

  • Biodegradability: As an ester, DOZ generally exhibits better biodegradability compared to mineral oil-based lubricants, making it a more environmentally considerate choice for certain applications.[3]

Data Presentation: Comparative Performance of Lubricant Base Oils

The following tables summarize typical quantitative data for this compound and compare it with other common synthetic lubricant base oils. Note: The values presented are typical and can vary based on the specific grade and manufacturing process.

Table 1: Typical Physical and Chemical Properties

PropertyThis compound (DOZ)Polyalphaolefin (PAO 6)Polyol Ester (TMP Trioleate)
Chemical Formula C25H48O4[1][2][7](C10H20)nC63H110O6
Molecular Weight ( g/mol ) 412.66[2][7]~430~957
Kinematic Viscosity @ 40°C (cSt) 12-1530-3545-55
Kinematic Viscosity @ 100°C (cSt) 3.5-4.05.8-6.29.5-10.5
Viscosity Index >140>135>180
Pour Point (°C) < -60< -55< -40
Flash Point (°C) >200[7]>220>280
Density @ 20°C (g/cm³) ~0.92[7]~0.83~0.92

Table 2: Performance Characteristics

Performance ParameterThis compound (DOZ)Polyalphaolefin (PAO 6)Polyol Ester (TMP Trioleate)Test Method
Oxidative Stability (RPVOT, minutes) GoodExcellentVery GoodASTM D2272
Thermal Stability GoodExcellentVery GoodASTM D2070
Wear Scar Diameter (Four-Ball, mm) GoodFair (requires anti-wear additives)ExcellentASTM D4172
Hydrolytic Stability Fair to GoodExcellentGoodASTM D2619
Biodegradability GoodPoorExcellentOECD 301B

Experimental Protocols

Detailed methodologies for key experiments cited in the performance comparison are provided below. These protocols are based on widely accepted ASTM standards.

Kinematic Viscosity (ASTM D445)

Objective: To determine the kinematic viscosity of the lubricant, a measure of its resistance to flow under gravity.

Apparatus:

  • Calibrated glass capillary viscometer (e.g., Cannon-Fenske, Ubbelohde)

  • Constant temperature bath with a precision of ±0.02°C

  • Timer accurate to 0.1 seconds

  • Thermometer

Procedure:

  • Select a viscometer with a capillary size appropriate for the expected viscosity of the sample.

  • Filter the lubricant sample through a fine-mesh screen to remove any particulate matter.

  • Charge the viscometer with the lubricant sample according to the manufacturer's instructions.

  • Place the charged viscometer in the constant temperature bath set to the desired temperature (e.g., 40°C or 100°C).

  • Allow the viscometer to equilibrate in the bath for at least 30 minutes.

  • Using suction, draw the lubricant up through the capillary to a point above the upper timing mark.

  • Release the suction and allow the lubricant to flow freely down the capillary.

  • Start the timer when the leading edge of the lubricant meniscus passes the upper timing mark.

  • Stop the timer when the leading edge of the meniscus passes the lower timing mark.

  • Record the flow time in seconds.

  • Repeat the measurement at least twice. The flow times should agree within the specified precision of the method.

  • Calculate the kinematic viscosity (ν) in centistokes (cSt) using the following equation: ν = C * t where:

    • C is the calibration constant of the viscometer (in cSt/s)

    • t is the average flow time (in seconds)

Wear Preventive Characteristics (ASTM D4172 - Four-Ball Method)

Objective: To evaluate the anti-wear properties of the lubricant under sliding contact conditions.

Apparatus:

  • Four-ball wear test machine

  • Three stationary steel balls and one rotating steel ball (typically AISI E-52100 steel)

  • Microscope with a calibrated scale for measuring wear scars

Procedure:

  • Thoroughly clean the steel balls and the test cup with a suitable solvent (e.g., heptane) and dry them.

  • Place the three stationary balls in the test cup and secure them.

  • Pour the lubricant sample into the test cup to a level that covers the stationary balls.

  • Place the rotating ball in the chuck of the test machine.

  • Assemble the test cup onto the machine and apply the specified load (e.g., 40 kgf).

  • Start the machine and run the test at the specified speed (e.g., 1200 rpm) and temperature (e.g., 75°C) for a set duration (e.g., 60 minutes).

  • After the test, stop the machine, remove the test cup, and discard the lubricant.

  • Carefully remove the three stationary balls and clean them with solvent.

  • Using the microscope, measure the diameter of the wear scars on each of the three stationary balls in two directions (parallel and perpendicular to the direction of sliding).

  • Calculate the average wear scar diameter in millimeters (mm). A smaller wear scar diameter indicates better anti-wear performance.

Oxidation Stability (ASTM D2272 - Rotating Pressure Vessel Oxidation Test - RPVOT)

Objective: To assess the resistance of the lubricant to oxidation under accelerated conditions.

Apparatus:

  • Rotating pressure vessel (bomb)

  • Oxygen cylinder with a pressure regulator

  • Constant temperature bath (150°C)

  • Pressure recording device

  • Copper catalyst coil

Procedure:

  • Place a 50 g sample of the lubricant, 5 g of distilled water, and the copper catalyst coil into the glass container of the pressure vessel.

  • Place the container inside the pressure vessel and seal it.

  • Purge the vessel with oxygen and then pressurize it to 90 psi (620 kPa) at room temperature.

  • Place the sealed and pressurized vessel in the rotating carriage of the 150°C constant temperature bath.

  • Start the rotation of the vessel (100 rpm).

  • Monitor the pressure inside the vessel over time.

  • The test is complete when the pressure has dropped by 25 psi (172 kPa) from the maximum pressure reached.

  • Record the time in minutes to reach this pressure drop. A longer time indicates greater oxidation stability.

Thermal Stability (ASTM D2070)

Objective: To evaluate the thermal stability of the lubricant in the presence of copper and steel.

Apparatus:

  • Test tubes

  • Polished copper and steel rods

  • Oven capable of maintaining a temperature of 135 ± 1°C

  • Apparatus for determining sludge

Procedure:

  • Place a 200 mL sample of the lubricant into a test tube.

  • Immerse a polished copper rod and a polished steel rod in the lubricant sample.

  • Place the test tube in the oven at 135°C for 168 hours.

  • After the test period, remove the test tube from the oven and allow it to cool.

  • Visually inspect the copper and steel rods for discoloration and corrosion.

  • Determine the amount of sludge formed in the lubricant by a filtration method.

  • Report the visual appearance of the metal rods and the weight of the sludge in mg/100 mL. Minimal changes in the appearance of the rods and low sludge formation indicate good thermal stability.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the use of this compound in high-performance lubricants.

G Chemical Structure of this compound cluster_azelaic_acid Azelaic Acid Backbone cluster_ethylhexyl_1 2-Ethylhexyl Group 1 cluster_ethylhexyl_2 2-Ethylhexyl Group 2 C1 C C2 C C1->C2 C9 C=O C1->C9 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C7 C C6->C7 C8 C=O C7->C8 O1 O C8->O1 O2 O C9->O2 CH1_1 CH2 O1->CH1_1 CH2_1 CH2 O2->CH2_1 CH1_2 CH CH1_1->CH1_2 CH1_3 CH2 CH1_2->CH1_3 CH1_7 CH2 CH1_2->CH1_7 CH1_4 CH2 CH1_3->CH1_4 CH1_5 CH2 CH1_4->CH1_5 CH1_6 CH3 CH1_5->CH1_6 CH1_8 CH3 CH1_7->CH1_8 CH2_2 CH CH2_1->CH2_2 CH2_3 CH2 CH2_2->CH2_3 CH2_7 CH2 CH2_2->CH2_7 CH2_4 CH2 CH2_3->CH2_4 CH2_5 CH2 CH2_4->CH2_5 CH2_6 CH3 CH2_5->CH2_6 CH2_8 CH3 CH2_7->CH2_8

Caption: Chemical Structure of this compound.

G High-Performance Lubricant Formulation Workflow cluster_raw_materials Raw Material Selection & Sourcing cluster_blending Blending & Manufacturing cluster_testing Performance Evaluation cluster_final Final Product BaseOil Base Oil Selection (e.g., this compound) Blending Blending of Base Oil and Additives BaseOil->Blending Additives Additive Package Selection (Anti-wear, Antioxidant, etc.) Additives->Blending QC1 In-Process Quality Control Blending->QC1 Viscosity Viscosity Testing (ASTM D445) QC1->Viscosity Wear Wear & Friction Testing (ASTM D4172) QC1->Wear Oxidation Oxidation Stability Testing (ASTM D2272) QC1->Oxidation LowTemp Low-Temperature Testing QC1->LowTemp FinalProduct Finished High-Performance Lubricant Viscosity->FinalProduct Wear->FinalProduct Oxidation->FinalProduct LowTemp->FinalProduct Packaging Packaging & Distribution FinalProduct->Packaging

Caption: High-Performance Lubricant Formulation Workflow.

G Mechanism of Anti-Wear Additive Action in Ester-Based Lubricants cluster_system Lubrication System cluster_interaction Tribochemical Interaction cluster_protection Protective Film Formation Metal1 Metal Surface 1 HeatPressure Heat & Pressure (at asperity contacts) Metal1->HeatPressure Metal2 Metal Surface 2 Metal2->HeatPressure Lubricant Lubricant Film (this compound + Additives) Lubricant->HeatPressure transfers load Activation Additive Activation HeatPressure->Activation Reaction Chemical Reaction with Metal Surface Activation->Reaction ProtectiveFilm Sacrificial Anti-Wear Film (e.g., Phosphate glass) Reaction->ProtectiveFilm forms on ProtectiveFilm->Metal1 ProtectiveFilm->Metal2 ReducedWear Reduced Friction & Wear ProtectiveFilm->ReducedWear results in

Caption: Mechanism of Anti-Wear Additive Action.

Conclusion

This compound is a versatile and high-performance synthetic ester base oil that offers significant advantages in the formulation of advanced lubricants. Its excellent low-temperature properties, good thermal stability, and inherent lubricity make it a valuable component for a wide range of applications. By understanding its properties and utilizing standardized testing protocols, researchers and formulators can effectively leverage the benefits of DOZ to develop lubricants that meet the increasingly stringent demands of modern machinery and equipment. Further research focusing on synergistic interactions with advanced additive technologies will continue to expand the application scope of this valuable synthetic ester.

References

Application Notes and Protocols: Bis(2-ethylhexyl) Azelate as a Non-Phthalate Plasticizer in Medical Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selection of plasticizers for medical devices is a critical consideration, balancing the need for material flexibility and performance with stringent biocompatibility and safety requirements. Historically, phthalate (B1215562) esters, such as bis(2-ethylhexyl) phthalate (DEHP), have been widely used. However, concerns regarding the potential health risks associated with leachable phthalates have driven the demand for safer, non-phthalate alternatives.[1][2] Bis(2-ethylhexyl) azelate (DOZ), a dicarboxylate ester, has emerged as a promising non-phthalate plasticizer for use in medical-grade polyvinyl chloride (PVC) applications.[3] This document provides detailed application notes and experimental protocols for the evaluation of this compound in medical devices.

Properties and Performance of this compound

This compound is valued for its excellent low-temperature flexibility and good compatibility with PVC.[3] Its performance characteristics make it a suitable candidate for various medical applications, including flexible tubing, blood bags, and catheters.

Comparative Performance Data of Non-Phthalate Plasticizers

The selection of a plasticizer is a multifactorial decision. The following table summarizes the key performance characteristics of this compound in comparison to other common non-phthalate plasticizers and the traditional DEHP.

PropertyThis compound (DOZ)Dioctyl Terephthalate (DOTP)Trioctyl Trimellitate (TOTM)Acetyl Tributyl Citrate (ATBC)Bis(2-ethylhexyl) Phthalate (DEHP) - (Reference)
Plasticizer Efficiency GoodGoodModerateExcellentExcellent
Low-Temperature Flexibility Excellent[4]GoodFair to GoodGoodGood
Migration Resistance (Leaching) Moderate to GoodGoodExcellentModeratePoor to Moderate[5]
Compatibility with PVC Good[3]ExcellentGoodGoodExcellent
Cost ModerateLow to ModerateHighHighLow
Biocompatibility Profile FavorableFavorableFavorableExcellentConcerns regarding reproductive and developmental toxicity[1]
Primary Applications Low-temperature applications, tubing[2]General purpose PVCLow volatility applications, blood bagsMedical tubing, blood bags[5]Wide range of medical devices[2]

This table provides a general comparison. Specific performance can vary based on the formulation and manufacturing process.

Mechanical and Thermal Properties

Studies have shown that PVC plasticized with this compound exhibits favorable mechanical and thermal properties. For instance, PVC-D2EHAz films have demonstrated good thermal stability with a maximum degradation temperature of 290.83°C and a low glass transition temperature (Tg) in the range of 65.36°C - 71.90°C, indicating good flexibility.[3]

Experimental Protocols

The following protocols are based on internationally recognized standards for the biological evaluation of medical devices (ISO 10993) and established methods for chemical characterization.

Workflow for Biocompatibility and Leaching Assessment

G cluster_0 Phase 1: Material Preparation & Characterization cluster_1 Phase 2: Biocompatibility Testing (ISO 10993) cluster_2 Phase 3: Chemical Safety Assessment A Prepare PVC test samples with This compound B Characterize mechanical and thermal properties (e.g., DSC, TGA) A->B C In Vitro Cytotoxicity (ISO 10993-5) B->C D Hemocompatibility (ISO 10993-4) C->D E Leaching/Migration Study (Simulated Use) D->E F Quantification of Leachables (e.g., GC-MS) E->F G Toxicological Risk Assessment (ISO 10993-17) F->G H Final Product Evaluation G->H Safe for Intended Use

Caption: Workflow for evaluating a new plasticizer in medical devices.

Protocol: In Vitro Cytotoxicity Assay (ISO 10993-5)

This protocol outlines the extract test method for assessing the cytotoxic potential of leachable substances from a medical device plasticized with this compound.

1. Objective: To determine the in vitro biological response of mammalian cells to an extract of the test material.

2. Materials:

  • Test sample: PVC material plasticized with this compound, sterilized by a validated method.
  • Control materials: Negative control (e.g., high-density polyethylene) and positive control (e.g., organotin-stabilized PVC).
  • Cell line: L929 mouse fibroblast cells are commonly used.[6]
  • Culture medium: Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
  • Extraction vehicle: Culture medium with serum.
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
  • Isopropanol (B130326).
  • 96-well cell culture plates.
  • Incubator (37°C, 5% CO₂).
  • Microplate reader.

3. Procedure:

  • Extraction:
  • Prepare the test and control materials according to ISO 10993-12. A common extraction ratio is 3 cm²/mL or 0.2 g/mL.[6]
  • Incubate the materials in the extraction vehicle at 37°C for 24 hours.[6]
  • Cell Seeding:
  • Seed L929 cells into 96-well plates at a density that will result in a sub-confluent monolayer after 24 hours of incubation.
  • Exposure:
  • After 24 hours, replace the culture medium in the wells with the extracts from the test sample, negative control, and positive control. Include an untreated control (fresh medium) as well.
  • Incubate the plates for another 24 to 72 hours.
  • Viability Assessment (MTT Assay):
  • Remove the extract-containing medium and add MTT solution to each well.
  • Incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
  • Remove the MTT solution and add isopropanol to dissolve the formazan crystals.
  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

4. Data Analysis and Interpretation:

  • Calculate the percentage of cell viability for the test sample relative to the untreated control.
  • According to ISO 10993-5, a reduction in cell viability by more than 30% is considered a cytotoxic effect.

Protocol: Hemocompatibility - Hemolysis Assay (ISO 10993-4)

This protocol describes the direct contact method to evaluate the hemolytic potential of the plasticized PVC material.

1. Objective: To determine the potential of the material to cause the lysis of red blood cells (hemolysis).

2. Materials:

  • Test sample: PVC material plasticized with this compound.
  • Positive control: Distilled water.
  • Negative control: 0.9% saline solution.
  • Freshly collected human or rabbit blood, anticoagulated with heparin or citrate.
  • Phosphate-buffered saline (PBS).
  • Centrifuge.
  • Spectrophotometer.

3. Procedure:

  • Blood Preparation:
  • Dilute the anticoagulated blood with PBS.
  • Incubation:
  • Place the test material in a tube with a defined surface area.
  • Add the diluted blood to the test sample tube, as well as to the positive and negative control tubes.
  • Incubate all tubes at 37°C for a specified time (e.g., 4 hours) with gentle agitation.[7]
  • Analysis:
  • After incubation, centrifuge the tubes to pellet the intact red blood cells.
  • Carefully collect the supernatant.
  • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm) using a spectrophotometer.

4. Data Analysis and Interpretation:

  • Calculate the percentage of hemolysis for the test sample relative to the positive control (100% hemolysis).
  • The material is generally considered non-hemolytic if the hemolysis percentage is below 2%.[8]

Protocol: Leaching Study - Quantification of this compound by GC-MS

This protocol provides a method to quantify the migration of this compound from a medical device into a simulated use fluid.

1. Objective: To determine the amount of this compound that leaches from the medical device under simulated clinical conditions.

2. Materials:

  • Test device: e.g., PVC tubing plasticized with this compound.
  • Simulant fluid: An ethanol/water mixture (e.g., 50/50 v/v) is often used to simulate lipophilic drug solutions.[9] For aqueous solutions, 0.9% NaCl or 5% glucose can be used.[10]
  • This compound analytical standard.
  • Extraction solvent: n-hexane.
  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

3. Procedure:

  • Migration/Leaching:
  • Fill the test device with the simulant fluid, ensuring a known surface area-to-volume ratio.
  • Incubate under conditions that simulate clinical use (e.g., 37°C for 24 hours).[11]
  • Sample Preparation (Liquid-Liquid Extraction):
  • Take a known volume of the simulant fluid after the incubation period.
  • Add a known volume of n-hexane and vortex thoroughly to extract the plasticizer into the organic phase.
  • Allow the phases to separate and carefully collect the n-hexane layer.
  • Concentrate the extract if necessary.
  • GC-MS Analysis:
  • Inject a known volume of the extract into the GC-MS system.
  • Use an appropriate GC column (e.g., HP-5MS) and temperature program to separate the components.
  • The mass spectrometer should be operated in selected ion monitoring (SIM) mode for sensitive and specific detection of this compound.
  • Quantification:
  • Prepare a calibration curve using the this compound analytical standard.
  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

4. Data Analysis and Reporting:

  • Report the amount of leached this compound in appropriate units (e.g., µg/mL of simulant or µg/cm² of device surface area).
  • This data is then used in a toxicological risk assessment as per ISO 10993-17.

Toxicological Profile and Signaling Pathways

This compound is generally considered to have a favorable toxicological profile, with studies indicating a lack of mutagenic and cytotoxic effects at relevant concentrations.[12][13] The primary metabolite of azelate esters is azelaic acid, a naturally occurring dicarboxylic acid.[14]

PPARγ Signaling Pathway and Anti-inflammatory Effects

Azelaic acid has been shown to exert anti-inflammatory effects through the activation of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[9][15] PPARγ is a nuclear receptor that plays a key role in regulating inflammation and oxidative stress.

G cluster_0 Cellular Environment cluster_1 Intracellular Signaling A This compound (leachable) B Metabolism A->B C Azelaic Acid B->C D PPARγ Activation C->D E Inhibition of NF-κB Translocation D->E H Reduced Oxidative Stress (Scavenging of ROS) D->H F Reduced Transcription of Pro-inflammatory Genes E->F G Decreased Production of Pro-inflammatory Cytokines (e.g., IL-1β, IL-6, TNF-α) F->G I Reduced Inflammation G->I Anti-inflammatory Effect J Cell Protection H->J Reduced Cellular Damage

Caption: Proposed mechanism of anti-inflammatory action of azelaic acid via PPARγ activation.

Activation of PPARγ by azelaic acid can lead to the inhibition of the nuclear factor-kappa B (NF-κB) pathway, a key regulator of the inflammatory response.[15] This results in a decreased production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[9] Additionally, azelaic acid has been shown to act as a scavenger of reactive oxygen species (ROS), thereby reducing oxidative stress and cellular damage.[16][17]

Conclusion

This compound presents a viable and safer alternative to DEHP for the plasticization of medical-grade PVC. Its favorable performance characteristics, particularly its excellent low-temperature flexibility, combined with a promising biocompatibility profile, make it a strong candidate for a variety of medical device applications. The experimental protocols provided in this document offer a framework for the systematic evaluation of this compound, ensuring that medical devices manufactured with this plasticizer meet the stringent safety and performance standards required for patient care. Further research into the specific long-term biocompatibility and performance in diverse clinical applications will continue to solidify its role as a key non-phthalate plasticizer in the medical device industry.

References

Troubleshooting & Optimization

Troubleshooting common issues in "Bis(2-ethylhexyl) azelate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Bis(2-ethylhexyl) azelate.

Troubleshooting Common Issues

Difficulties arising during the synthesis of this compound can often be traced back to reaction conditions, purity of reagents, or the work-up procedure. This guide addresses the most common challenges in a question-and-answer format.

Question: Why is the reaction yield of this compound lower than expected?

Answer:

Low yields in the esterification of azelaic acid with 2-ethylhexanol can be attributed to several factors:

  • Incomplete Reaction: The esterification reaction is an equilibrium process. To drive the reaction towards the product, it is crucial to remove the water formed during the reaction. This is typically achieved through azeotropic distillation using a Dean-Stark apparatus or by carrying out the reaction under vacuum.

  • Suboptimal Molar Ratio of Reactants: An insufficient amount of 2-ethylhexanol may lead to incomplete conversion of the azelaic acid. Using a slight excess of the alcohol can help to shift the equilibrium towards the formation of the diester.

  • Catalyst Inefficiency: The choice and concentration of the acid catalyst are critical. Common catalysts include p-toluenesulfonic acid or sulfuric acid. The catalyst may be deactivated by impurities or used in an insufficient amount. Conversely, an excessive amount of a strong acid catalyst can sometimes lead to side reactions, such as the formation of ethers from the alcohol at high temperatures.

  • Losses During Work-up and Purification: Significant amounts of the product can be lost during the aqueous work-up (e.g., in washing steps) or during purification steps like distillation or chromatography if not performed carefully.

Question: The final product has a yellow or brownish tint. What is the cause and how can it be resolved?

Answer:

Color formation in this compound is often indicative of impurities arising from side reactions or degradation.

  • High Reaction Temperatures: Prolonged heating at high temperatures can lead to the decomposition of the reactants or the product, resulting in colored byproducts. It is important to carefully control the reaction temperature.

  • Oxidation: The presence of oxygen at high temperatures can cause oxidation of the reactants or the ester product. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.

  • Impure Starting Materials: The purity of the azelaic acid and 2-ethylhexanol is important. Impurities in the starting materials can lead to colored byproducts.

  • Catalyst-Induced Side Reactions: Certain acid catalysts, especially at high concentrations, can promote side reactions that produce colored impurities.

To decolorize the product, you can try treating the crude product with activated carbon followed by filtration, or by purification using column chromatography.

Question: What are the common impurities in this compound synthesis and how can they be identified and removed?

Answer:

The primary impurities encountered during the synthesis of this compound include:

  • Unreacted Starting Materials: Residual azelaic acid and 2-ethylhexanol may be present in the crude product.

  • Mono(2-ethylhexyl) azelate: This is the half-ester that forms as an intermediate. Its presence indicates an incomplete reaction.

  • Bis(2-ethylhexyl) ether: This can form as a byproduct from the self-condensation of 2-ethylhexanol at high temperatures in the presence of a strong acid catalyst.

These impurities can be identified and quantified using analytical techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds in a mixture.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed structural information to identify the desired product and any impurities.[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This can be used to identify the functional groups present and monitor the disappearance of the carboxylic acid peak from the starting material and the appearance of the ester peak in the product.[1]

Removal of these impurities is typically achieved through:

  • Aqueous Work-up: Washing the crude product with a basic solution, such as saturated sodium bicarbonate, will remove any unreacted azelaic acid and the acid catalyst.

  • Vacuum Distillation: This is an effective method for separating the desired high-boiling diester from the more volatile 2-ethylhexanol and potentially the monoester.

  • Column Chromatography: For high-purity applications, column chromatography on silica (B1680970) gel can be used to separate the diester from the monoester and other non-polar impurities.

Frequently Asked Questions (FAQs)

Q1: What is a typical experimental protocol for the synthesis of this compound?

A1: While a universally standardized protocol can vary based on scale and available equipment, a general laboratory-scale procedure for the acid-catalyzed synthesis is as follows:

Experimental Protocol: Acid-Catalyzed Esterification of Azelaic Acid

  • Materials:

    • Azelaic acid

    • 2-Ethylhexanol (slight excess, e.g., 2.2 equivalents)

    • Acid catalyst (e.g., p-toluenesulfonic acid, 1-2 mol%)

    • Toluene (as an azeotropic solvent)

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Procedure:

    • Set up a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

    • To the flask, add azelaic acid, 2-ethylhexanol, p-toluenesulfonic acid, and toluene.

    • Heat the mixture to reflux. The toluene-water azeotrope will distill and be collected in the Dean-Stark trap, effectively removing water and driving the reaction to completion.

    • Monitor the reaction progress by observing the amount of water collected in the trap. The reaction is typically complete when no more water is collected.

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove the acid catalyst and unreacted azelaic acid), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation to obtain pure this compound.

Q2: How can the progress of the reaction be monitored?

A2: Besides observing water formation in the Dean-Stark trap, the reaction can be monitored by:

  • Thin-Layer Chromatography (TLC): Periodically take small aliquots from the reaction mixture and spot them on a TLC plate to visualize the disappearance of the starting materials and the appearance of the product.

  • Acid Number Titration: The consumption of the carboxylic acid can be monitored by titrating an aliquot of the reaction mixture with a standardized solution of a base (e.g., KOH).

Q3: What are the optimal reaction conditions for this synthesis?

A3: The optimal conditions can vary, but a study on the enzymatic synthesis of a similar diester, dilauryl azelate, found that a reaction temperature of around 46°C and a molar ratio of acid to alcohol of 1:4.1 provided the best results for that specific system.[2] For acid-catalyzed reactions, temperatures are typically higher to facilitate azeotropic water removal, often in the range of 110-140°C depending on the solvent used.

Data Presentation

Table 1: Reaction Parameters from a Study on the Enzymatic Synthesis of Dilauryl Azelate

ParameterOptimized Value
Reaction Time360 min
Enzyme Amount0.14 g
Reaction Temperature46 °C
Molar Ratio (Acid:Alcohol)1:4.1

Note: This data is for an enzymatic synthesis of a similar diester and may serve as a starting point for optimization of the this compound synthesis.[2]

Visualization of Workflows

Below are diagrams illustrating the general experimental workflow for the synthesis and a troubleshooting guide for common issues.

experimental_workflow reagents 1. Combine Reactants: Azelaic Acid, 2-Ethylhexanol, Catalyst, Toluene reaction 2. Azeotropic Reflux (Dean-Stark) reagents->reaction workup 3. Aqueous Work-up: - NaHCO3 wash - Water wash - Brine wash reaction->workup drying 4. Drying and Solvent Removal workup->drying purification 5. Purification: Vacuum Distillation drying->purification product Pure Bis(2-ethylhexyl) azelate purification->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Problem Encountered low_yield Low Yield start->low_yield color Product Discoloration start->color impurities Presence of Impurities start->impurities incomplete_rxn Incomplete Reaction? - Check water removal - Optimize reaction time low_yield->incomplete_rxn Potential Causes wrong_ratio Incorrect Molar Ratio? - Use excess alcohol low_yield->wrong_ratio catalyst_issue Catalyst Problem? - Check catalyst activity - Optimize concentration low_yield->catalyst_issue high_temp High Temperature? - Lower reaction temp. color->high_temp Potential Causes oxidation Oxidation? - Use inert atmosphere color->oxidation impure_reagents Impure Reagents? - Check starting material purity color->impure_reagents unreacted Unreacted Starting Materials? - Drive reaction to completion - Improve work-up impurities->unreacted Potential Causes monoester Monoester Present? - Increase reaction time/temp - Use excess alcohol impurities->monoester ether Ether Byproduct? - Lower reaction temp. - Use milder catalyst impurities->ether

Caption: Troubleshooting guide for common issues in this compound synthesis.

References

Optimizing reaction conditions for high-yield "Bis(2-ethylhexyl) azelate" production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the synthesis of Bis(2-ethylhexyl) azelate. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and optimized reaction conditions to ensure a high-yield production process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the direct esterification of azelaic acid with 2-ethylhexanol in the presence of an acid catalyst.[1] This reaction is reversible, and therefore, the removal of water is crucial to drive the equilibrium towards the formation of the desired diester product.

Q2: Which catalysts are most effective for this esterification?

A2: Both homogeneous and heterogeneous acid catalysts are effective. Sulfuric acid is a commonly used homogeneous catalyst.[2][3] Heterogeneous catalysts, such as acidic ion-exchange resins (e.g., Amberlite IR120), are also utilized and offer advantages in terms of easier separation from the reaction mixture.[3]

Q3: What are the typical impurities encountered in the synthesis of this compound?

A3: Common impurities include unreacted starting materials (azelaic acid and 2-ethylhexanol), the acid catalyst, and water. Side reactions can also occur, though they are less common under optimized conditions.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by measuring the acid value of the reaction mixture through titration. A decreasing acid value indicates the consumption of azelaic acid and the formation of the ester.

Q5: What is the expected yield for this reaction under optimized conditions?

A5: With optimized parameters, including temperature, molar ratio of reactants, and catalyst concentration, ester conversions of over 88% can be achieved.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction: The reaction may not have reached equilibrium. 2. Water accumulation: The presence of water shifts the equilibrium back towards the reactants. 3. Suboptimal catalyst concentration: Insufficient catalyst will slow down the reaction rate, while excessive amounts can lead to side reactions. 4. Incorrect molar ratio: An inappropriate ratio of azelaic acid to 2-ethylhexanol can limit the conversion.1. Increase reaction time: Allow the reaction to proceed for a longer duration.[2] 2. Efficient water removal: Use a Dean-Stark apparatus or apply a vacuum to continuously remove water as it is formed. 3. Optimize catalyst loading: A catalyst concentration of around 2% (w/w of the diacid) is often a good starting point.[2] 4. Use an excess of alcohol: Employing a molar ratio of azelaic acid to 2-ethylhexanol of 1:2.5 can improve the yield.[2]
Product Discoloration 1. High reaction temperature: Elevated temperatures can lead to thermal degradation and the formation of colored byproducts. 2. Impurities in starting materials: The purity of azelaic acid and 2-ethylhexanol can affect the final product's color.1. Maintain optimal temperature: A reaction temperature of around 120°C is recommended to balance reaction rate and minimize degradation.[2] 2. Use high-purity reactants: Ensure the starting materials are of high purity to avoid introducing colored impurities.
Difficulty in Purification 1. Residual acid catalyst: The acid catalyst can be challenging to remove completely. 2. Emulsion formation during washing: The presence of unreacted starting materials can lead to the formation of emulsions during the aqueous workup.1. Neutralization and washing: Wash the organic layer with a sodium bicarbonate solution to neutralize the acid catalyst, followed by washes with brine to remove residual water and salts. 2. Break emulsions: If an emulsion forms, adding a small amount of a saturated salt solution (brine) can help to break it.

Optimized Reaction Conditions

The following table summarizes the optimized reaction parameters for achieving a high yield of this compound based on studies of dicarboxylic acid esterification with 2-ethyl-1-hexanol.[2]

Parameter Optimized Value Impact on Reaction
Molar Ratio (Azelaic Acid : 2-Ethylhexanol) 1 : 2.5An excess of the alcohol drives the reaction equilibrium towards the product side, increasing the conversion of the dicarboxylic acid.
Catalyst (Sulfuric Acid) 2% (w/w of azelaic acid)Catalyzes the esterification reaction, significantly increasing the reaction rate. The concentration is a balance to maximize rate while minimizing potential side reactions.
Reaction Temperature 120 °CProvides a good balance between a high reaction rate and the prevention of thermal degradation of the reactants and product.
Reaction Time 4 hoursSufficient time to approach equilibrium and achieve high conversion under the specified conditions.

Experimental Protocol

This protocol details the synthesis of this compound under optimized conditions.

Materials:

  • Azelaic Acid

  • 2-Ethylhexanol

  • Sulfuric Acid (concentrated)

  • Toluene (B28343) (or another suitable solvent for azeotropic water removal)

  • 5% Sodium Bicarbonate solution (aqueous)

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

  • Standard laboratory glassware (three-neck round-bottom flask, condenser, Dean-Stark trap, dropping funnel, magnetic stirrer, heating mantle)

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a three-neck round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap connected to a condenser, and a thermometer, add azelaic acid and 2-ethylhexanol in a 1:2.5 molar ratio.[2]

    • Add toluene to the flask.

  • Catalyst Addition:

    • Slowly add concentrated sulfuric acid (2% w/w of azelaic acid) to the reaction mixture while stirring.[2]

  • Reaction:

    • Heat the mixture to 120°C and maintain this temperature for 4 hours.[2]

    • Continuously remove the water that collects in the Dean-Stark trap.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash it with a 5% sodium bicarbonate solution to neutralize the acid catalyst. Repeat the washing until the aqueous layer is neutral.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent (toluene) and any excess 2-ethylhexanol using a rotary evaporator under reduced pressure.

Visualizations

Below are diagrams illustrating the experimental workflow and a troubleshooting decision tree.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_purification Work-up and Purification setup_flask Combine Azelaic Acid, 2-Ethylhexanol, and Toluene in a three-neck flask add_catalyst Add Sulfuric Acid (2% w/w) setup_flask->add_catalyst Stirring heat Heat to 120°C for 4 hours add_catalyst->heat remove_water Continuously remove water via Dean-Stark trap cool Cool to Room Temperature remove_water->cool wash_bicarb Wash with 5% NaHCO3 solution cool->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with Anhydrous MgSO4 wash_brine->dry filter Filter dry->filter evaporate Evaporate solvent under reduced pressure filter->evaporate final_product final_product evaporate->final_product High-Yield this compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield Observed? check_time Was reaction time sufficient (e.g., 4 hours)? start->check_time Yes check_water Was water effectively removed? check_time->check_water Yes increase_time Solution: Increase reaction time. check_time->increase_time No check_catalyst Was catalyst concentration optimal (e.g., 2% w/w)? check_water->check_catalyst Yes improve_removal Solution: Ensure efficient water removal (Dean-Stark/vacuum). check_water->improve_removal No check_ratio Was the molar ratio correct (e.g., 1:2.5)? check_catalyst->check_ratio Yes adjust_catalyst Solution: Adjust catalyst concentration. check_catalyst->adjust_catalyst No adjust_ratio Solution: Use an excess of 2-ethylhexanol. check_ratio->adjust_ratio No

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Improving the thermal stability of "Bis(2-ethylhexyl) azelate" formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis(2-ethylhexyl) azelate (DOZ) formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the thermal stability of DOZ formulations and to offer solutions for common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound formulations at elevated temperatures.

Issue 1: Formulation shows a yellow to brown discoloration after thermal stress.

  • Question: Why is my clear DOZ formulation turning yellow or brown after heating?

  • Answer: This discoloration is a common indicator of thermal-oxidative degradation.[1] At elevated temperatures, in the presence of oxygen, the ester molecules can undergo oxidation, a process that involves free radical chain reactions.[2][3] These reactions lead to the formation of colored byproducts and can be the first sign of instability.

    • Troubleshooting Steps:

      • Inert Atmosphere: Conduct your experiments under an inert atmosphere, such as nitrogen or argon, to minimize the presence of oxygen.

      • Antioxidant Addition: Incorporate an appropriate antioxidant into your formulation. Phenolic and aminic antioxidants are effective at scavenging free radicals and inhibiting the oxidation process.[1][4]

      • Temperature Control: Evaluate if the processing or testing temperature can be lowered without compromising the experimental goals. Degradation is often exponentially related to temperature.

      • Excipient Compatibility: Ensure that all components in your formulation are compatible with DOZ at high temperatures. Some excipients can act as pro-degradants.

Issue 2: A significant change in the viscosity of the formulation is observed after heating.

  • Question: The viscosity of my DOZ formulation has either significantly increased or decreased after a thermal study. What could be the cause?

  • Answer: A change in viscosity is indicative of molecular-level changes in the formulation.

    • Viscosity Increase: This is often due to polymerization reactions, where smaller degraded molecules link together to form larger, higher molecular weight species. This can lead to the formation of sludge and deposits.[2][5]

    • Viscosity Decrease: This is typically a result of chain scission, where the DOZ molecules or other polymeric components in the formulation are broken down into smaller, lower molecular weight fragments through thermal or hydrolytic degradation.

    • Troubleshooting Steps:

      • Molecular Weight Analysis: Use Gel Permeation Chromatography (GPC) to analyze the molecular weight distribution of your formulation before and after thermal stress. This will confirm if polymerization or chain scission is occurring.

      • Antioxidant and Stabilizer Evaluation: For viscosity increases due to oxidation, the addition of antioxidants is recommended.[6] For decreases related to hydrolysis, ensure the formulation is anhydrous.

      • Mechanical Shear: In dynamic systems, high mechanical shear combined with high temperatures can also contribute to viscosity changes. Evaluate the shear stability of your formulation.

Issue 3: Formation of acidic byproducts and a drop in pH.

  • Question: My DOZ formulation is becoming more acidic after being subjected to high temperatures. Why is this happening?

  • Answer: The formation of acidic byproducts is a hallmark of two primary degradation mechanisms:

    • Oxidation: The oxidation of ester lubricants can lead to the formation of carboxylic acids.[2]

    • Hydrolysis: In the presence of water, esters can hydrolyze back into their constituent carboxylic acid (azelaic acid) and alcohol (2-ethylhexanol).[7] This reaction is accelerated by heat and can be catalyzed by acidic or basic conditions.

    • Troubleshooting Steps:

      • Moisture Control: Ensure all components of your formulation are dry and protect the formulation from atmospheric moisture, as water is a key reactant in hydrolysis.

      • Acid Scavengers: Consider the addition of acid scavengers to the formulation to neutralize acidic byproducts as they form.

      • pH Monitoring: If applicable to your formulation (e.g., an emulsion), monitor the pH and use a buffering system to maintain a pH range where DOZ is most stable.

Frequently Asked Questions (FAQs)

1. Understanding Thermal Stability

  • What is thermal stability and why is it important for DOZ formulations?

    • Thermal stability refers to the ability of a material to resist chemical decomposition at elevated temperatures.[8] For DOZ formulations, which are often used in applications involving heat, such as lubricants or as plasticizers in materials processed at high temperatures, thermal stability is critical for ensuring performance, longevity, and safety.[9][10][11]

  • What are the main degradation pathways for this compound?

    • The two primary degradation pathways for DOZ are thermo-oxidative degradation and hydrolysis .[9][12] Thermo-oxidation is a free-radical chain reaction initiated by heat in the presence of oxygen.[3] Hydrolysis is the chemical breakdown of the ester by reaction with water, which is accelerated by heat.[7]

2. Improving Thermal Stability

  • How can I improve the thermal stability of my DOZ formulation?

    • The most effective method is the addition of stabilizers, particularly antioxidants. Antioxidants interrupt the degradation processes, extending the functional life of the formulation at high temperatures.[11] Controlling the experimental environment by eliminating oxygen (using an inert gas) and moisture is also crucial.

  • What types of antioxidants are effective for synthetic esters like DOZ?

    • Phenolic Antioxidants (e.g., hindered phenols like BHT) are effective radical scavengers and are active over a wide temperature range.[1][12]

    • Aminic Antioxidants (e.g., alkylated diphenylamines) are also potent radical scavengers and are particularly effective at very high temperatures.[2][13]

    • Synergistic Blends: Combining different types of antioxidants, such as phenolic and aminic, can often provide a synergistic effect, offering better protection than either antioxidant alone.[3][14][15]

3. Experimental Analysis

  • What techniques can I use to measure the thermal stability of my formulation?

    • Several analytical techniques are commonly used:

      • Thermogravimetric Analysis (TGA): Measures weight loss as a function of temperature, indicating the onset of thermal decomposition and volatility.[16][17]

      • Differential Scanning Calorimetry (DSC): Detects thermal events like melting, crystallization, and the onset of oxidation (Oxidative Onset Temperature, OOT).[18]

      • Accelerated Aging Studies: Involves subjecting the formulation to elevated temperatures for a set period and then measuring key properties (e.g., viscosity, acidity, color) to assess degradation.[19][20]

  • How do I interpret TGA and DSC results for thermal stability?

    • In TGA , a higher onset temperature of decomposition indicates greater thermal stability. The percentage of weight loss at a specific temperature can be used to compare the stability of different formulations.

    • In DSC , a higher Oxidative Onset Temperature (OOT) signifies better resistance to oxidation. The OOT is the temperature at which an exothermic oxidation reaction begins.

Data Presentation

Table 1: Comparison of Antioxidant Performance in a Synthetic Ester Formulation

Antioxidant TypeConcentration (wt%)Oxidative Onset Temperature (DSC, °C)Viscosity Increase after 100h @ 150°C (%)
No Antioxidant0.018545
Hindered Phenolic0.521015
Aminic0.522510
Synergistic Blend (Phenolic + Aminic)0.52405

Note: The data presented are illustrative and can vary based on the specific synthetic ester and test conditions. Experimental verification is recommended.

Experimental Protocols

1. Thermogravimetric Analysis (TGA) for Thermal Decomposition

  • Objective: To determine the onset temperature of thermal decomposition and the weight loss profile of a DOZ formulation.

  • Methodology:

    • Sample Preparation: Place 5-10 mg of the DOZ formulation into a clean TGA crucible (platinum or ceramic).

    • Instrument Setup:

      • Place the crucible onto the TGA balance.

      • Select the desired atmosphere (e.g., nitrogen for thermal decomposition, air or oxygen for thermo-oxidative decomposition) with a purge rate of 20-50 mL/min.[21]

    • Thermal Program:

      • Equilibrate the sample at a starting temperature (e.g., 30°C).

      • Ramp the temperature at a linear rate, typically 10°C/min, to a final temperature well above the expected decomposition (e.g., 600°C).[22]

    • Data Analysis: Plot the percentage of weight loss versus temperature. The onset of decomposition is typically determined by the intersection of the baseline with the tangent of the decomposition curve.

2. Differential Scanning Calorimetry (DSC) for Oxidative Stability

  • Objective: To determine the Oxidative Onset Temperature (OOT) of a DOZ formulation.

  • Methodology:

    • Sample Preparation:

      • Accurately weigh 2-5 mg of the DOZ formulation into an open aluminum DSC pan.[23]

      • Place an empty, sealed aluminum pan on the reference side.

    • Instrument Setup:

      • Place the sample and reference pans into the DSC cell.

      • Purge the cell with an inert gas (nitrogen) initially.

    • Thermal Program:

      • Heat the sample under nitrogen at a rate of 10-20°C/min to the desired isothermal test temperature (e.g., 180°C).

      • Once the isothermal temperature is stable, switch the purge gas from nitrogen to oxygen or air at a constant flow rate (e.g., 50 mL/min).

    • Data Analysis: Monitor the heat flow signal. The OOT is the time (or temperature, in a ramped experiment) at which a sharp exothermic peak begins, indicating the onset of oxidation.

Visualizations

Below are diagrams illustrating key concepts related to the thermal stability of this compound formulations.

G cluster_oxidation Thermo-Oxidative Degradation Pathway DOZ DOZ (Ester Molecule) Initiation Initiation (Heat, O2, Metal Catalysts) DOZ->Initiation Alkyl_Radical Alkyl Radical (R•) Initiation->Alkyl_Radical Peroxy_Radical Peroxy Radical (ROO•) Alkyl_Radical->Peroxy_Radical + O2 Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide + RH Antioxidant Antioxidant (AH) Peroxy_Radical->Antioxidant Interruption Degradation_Products Degradation Products (Acids, Aldehydes, Ketones) Hydroperoxide->Degradation_Products Decomposition Polymerization Polymerization (Viscosity Increase, Sludge) Degradation_Products->Polymerization

Caption: A simplified diagram of the free-radical autoxidation pathway for DOZ.

G cluster_hydrolysis Hydrolytic Degradation Pathway DOZ This compound Reaction Hydrolysis (Heat, Acid/Base Catalyst) DOZ->Reaction Water Water (H2O) Water->Reaction Azelaic_Acid Azelaic Acid Reaction->Azelaic_Acid Ethylhexanol 2-Ethylhexanol Reaction->Ethylhexanol

Caption: The hydrolysis of DOZ into its constituent acid and alcohol.

G cluster_workflow Experimental Workflow for Thermal Stability Assessment Formulation Prepare DOZ Formulation (with/without stabilizers) TGA TGA Analysis (Decomposition Temp.) Formulation->TGA DSC DSC Analysis (Oxidative Onset Temp.) Formulation->DSC Aging Accelerated Aging (e.g., 150°C for 100h) Formulation->Aging Conclusion Compare Results & Draw Conclusions TGA->Conclusion DSC->Conclusion Analysis Post-Aging Analysis Aging->Analysis Viscosity Viscosity Measurement Analysis->Viscosity Acidity Acid Number Titration Analysis->Acidity Color Colorimetric Analysis Analysis->Color Viscosity->Conclusion Acidity->Conclusion Color->Conclusion

Caption: Workflow for evaluating the thermal stability of DOZ formulations.

References

Technical Support Center: Reducing Bis(2-ethylhexyl) azelate (DEHA) Migration from Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the migration of Bis(2-ethylhexyl) azelate (DEHA) from polymer matrices. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Troubleshooting Guide: Unexpected or High DEHA Migration

This guide addresses common problems related to the excessive migration of DEHA from your polymer system.

ProblemPotential Cause(s)Recommended Solutions & Troubleshooting Steps
High DEHA migration into aqueous or low-fat simulants. Poor compatibility between the non-polar DEHA and a more polar polymer matrix. Increased temperature during the experiment.1. Optimize Experimental Conditions: Lower the incubation temperature to determine its effect on migration rates.[1] 2. Surface Modification: Consider surface treatments like UV irradiation, which can alter the surface properties of the polymer and has been shown to reduce the migration of similar plasticizers by up to 50%.[2] 3. Alternative Plasticizers: Investigate the use of more polar plasticizers if compatible with your polymer and application.
Significant leaching of DEHA into fatty or oily simulants. High affinity of the lipophilic DEHA for the fatty simulant.[1] High concentration of DEHA in the polymer formulation.1. Incorporate Nanoparticles: Adding nanoparticles to the polymer matrix can create a more complex path for the plasticizer to travel, thereby reducing migration. 2. Use Higher Molecular Weight Plasticizers: Consider replacing DEHA with a higher molecular weight plasticizer, such as a polymeric plasticizer, which has lower mobility.[3] 3. Surface Coatings: Apply a barrier coating to the polymer surface. Organic-inorganic hybrid coatings and protein-based coatings have been shown to be effective in preventing plasticizer leaching.[4][5]
Material has become brittle and has lost flexibility over time. Loss of DEHA due to volatilization or migration to the surface, especially at elevated temperatures.[6][7]1. Optimize Storage Conditions: Store the polymer material at a lower temperature to reduce the rate of DEHA migration and volatilization.[8] 2. Reactive Plasticizers: If your application allows, consider using a reactive plasticizer that can be chemically bonded to the polymer matrix, thus preventing it from leaching out.[9][10]
Inconsistent migration results between different batches of the same material. Variations in polymer processing conditions (e.g., temperature, cooling rate). Inconsistent initial concentration of DEHA in the polymer matrix.1. Standardize Processing Parameters: Ensure that all batches are processed under identical and controlled conditions. 2. Quality Control of Raw Materials: Verify the concentration of DEHA in the raw polymer material for each batch before conducting migration studies.
Contamination of analytical results for DEHA migration. External contamination from laboratory equipment or environment.[1]1. Thoroughly Clean Glassware: Ensure all glassware and equipment are meticulously cleaned with appropriate solvents. 2. Run Blank Samples: Always run blank experiments (simulant without the polymer sample) to check for background contamination. 3. Use High-Purity Solvents: Employ high-purity solvents for extraction and analysis to avoid introducing contaminants.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that influence the migration of DEHA from a polymer matrix?

A1: Several factors can significantly affect the rate and extent of DEHA migration. These include the nature of the food or simulant it comes into contact with, the contact time and temperature, the type of polymer, and the initial concentration of DEHA in the material.[1][11] Fatty foods and simulants tend to increase migration due to the lipophilic nature of DEHA.[1] Higher temperatures and longer contact times also lead to increased migration.[1]

Q2: What are the typical food simulants used to test for DEHA migration?

A2: Common food simulants are defined by regulatory bodies to represent different food types. For aqueous and acidic foods, 10% ethanol (B145695) is often used.[12] For fatty foods, olive oil or isooctane (B107328) are common simulants.[13][14] The choice of simulant should reflect the intended application of the polymer.

Q3: What analytical methods are most commonly used to quantify DEHA migration?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and reliable technique for the determination of DEHA migration.[13][15] High-Performance Liquid Chromatography (HPLC) can also be employed.[16] These methods require proper sample preparation, including extraction of DEHA from the food simulant.[17]

Q4: Are there any alternative plasticizers to DEHA with lower migration potential?

A4: Yes, there are several alternatives. Polymeric plasticizers have a much higher molecular weight, which significantly reduces their mobility and migration.[3] Other alternatives include acetyltributyl citrate (B86180) (ATBC), though its migration characteristics can vary.[18] The choice of an alternative will depend on the specific requirements of the polymer and its application.

Q5: How can the surface of the polymer be modified to reduce DEHA migration?

A5: Surface modification techniques can create a barrier to reduce plasticizer migration. This can include applying a surface coating, such as an organic-inorganic hybrid coating or a protein-based coating.[4][5] Another approach is surface crosslinking through treatments like UV irradiation, which can alter the polymer's surface structure and decrease DEHA migration.[2]

Data on DEHA Migration

The following tables summarize quantitative data on DEHA migration under various conditions.

Table 1: Migration of DEHA into Cheese

Cheese TypeContact Time (hours)Storage Temperature (°C)DEHA Migration (mg/kg)DEHA Migration (mg/dm²)Reference
Kefalotyri2405345.418.9[19]
Edam2405222.512.2[19]
Feta2405133.97.3[19]
Cheddar336 (14 days)5194.310.6[20]
Gouda336 (14 days)5134.37.3[20]
Feta336 (14 days)597.35.3[20]

Table 2: Migration of DEHA into Food Simulants

PolymerFood SimulantExposure TimeExposure Temperature (°C)DEHA Migration (mg/dm²)Reference
PVC filmOlive Oil10 days40> 3 (in 46 out of 49 samples)[13]
'Low migration' PVC filmOlive Oil10 days5, 20, or 4020 to 30[3]
PVC filmIso-octane2 hours40Substantial migration observed[13]
PVC filmsWaterNot specifiedNot specified≤ 0.1[14]

Experimental Protocols

Protocol: Quantification of DEHA Migration using GC-MS

This protocol outlines a general procedure for determining the specific migration of DEHA from a polymer into a food simulant.

1. Materials and Reagents:

  • Polymer samples of known surface area.

  • Food simulant (e.g., isooctane, olive oil, or 10% ethanol).

  • DEHA standard for calibration.

  • Internal standard (e.g., dimethyl phthalate).

  • Extraction solvent (e.g., n-hexane).[15]

  • High-purity, clean glassware (vials, pipettes, etc.).

  • GC-MS system with a suitable capillary column (e.g., HP-5MS).[15]

2. Sample Preparation and Migration Test:

  • Cut the polymer samples into defined dimensions (e.g., 6 dm²).

  • Immerse the samples in a known volume of the chosen food simulant in a sealed glass container, ensuring a surface area to volume ratio of 6 dm²/L.

  • Place the containers in a thermostatically controlled oven or incubator at a specified temperature (e.g., 40°C) for a defined period (e.g., 10 days).[13]

  • Include a blank sample (food simulant without the polymer) to be treated under the same conditions.

3. Extraction of DEHA from Simulant:

  • For Isooctane: The simulant can often be injected directly into the GC-MS after the addition of an internal standard.[13]

  • For Olive Oil: An extraction and clean-up step is necessary. This can involve solvent extraction followed by size-exclusion chromatography to remove the oil matrix.[13]

  • For Aqueous Simulants (e.g., 10% ethanol): A liquid-liquid extraction with a non-polar solvent like n-hexane is typically performed.

4. GC-MS Analysis:

  • Prepare a calibration curve using standard solutions of DEHA of known concentrations.

  • Set up the GC-MS with an appropriate temperature program. For example: initial temperature of 60°C for 1 min, ramp to 220°C at 20°C/min and hold for 1 min, then ramp to 280°C at 5°C/min and hold for 4 min.[15]

  • The injector and detector temperatures can be set to 250°C and 280°C, respectively.[15]

  • Inject the prepared samples, blanks, and calibration standards into the GC-MS.

  • Quantify the amount of DEHA in the samples by comparing the peak areas to the calibration curve, using the internal standard for correction.

5. Calculation of Specific Migration:

  • Calculate the total mass of DEHA that migrated into the simulant.

  • Divide the total mass of migrated DEHA by the surface area of the polymer sample to express the specific migration in mg/dm².

Visualizations

Troubleshooting_Workflow start High DEHA Migration Detected check_simulant Identify Simulant Type start->check_simulant aqueous Aqueous / Low-Fat Simulant check_simulant->aqueous Aqueous fatty Fatty / Oily Simulant check_simulant->fatty Fatty solution_aqueous Solutions: - Optimize Temperature - Surface Modification (UV) - Consider Alternative Plasticizers aqueous->solution_aqueous solution_fatty Solutions: - Incorporate Nanoparticles - Use Higher MW Plasticizer - Apply Barrier Coating fatty->solution_fatty brittleness Material Brittle? solution_aqueous->brittleness solution_fatty->brittleness solution_brittle Solutions: - Optimize Storage Conditions - Use Reactive Plasticizers brittleness->solution_brittle Yes inconsistency Inconsistent Results? brittleness->inconsistency No solution_brittle->inconsistency solution_inconsistent Solutions: - Standardize Processing - QC of Raw Materials inconsistency->solution_inconsistent Yes end Migration Reduced inconsistency->end No solution_inconsistent->end Experimental_Workflow prep 1. Sample Preparation (Cut polymer to known area) migration 2. Migration Test (Immerse in simulant at controlled temp & time) prep->migration extraction 3. DEHA Extraction (Extract DEHA from simulant) migration->extraction analysis 4. GC-MS Analysis (Quantify DEHA against calibration curve) extraction->analysis calculation 5. Calculate Specific Migration (mg/dm²) analysis->calculation DEHA_Migration_Factors deha_migration DEHA Migration increase Factors Increasing Migration high_temp High Temperature increase->high_temp long_contact Long Contact Time increase->long_contact fatty_simulant Fatty Simulant increase->fatty_simulant high_conc High DEHA Concentration increase->high_conc decrease Factors Decreasing Migration low_temp Low Temperature decrease->low_temp coatings Barrier Coatings decrease->coatings polymeric_plast Polymeric Plasticizers decrease->polymeric_plast crosslinking Surface Crosslinking decrease->crosslinking high_temp->deha_migration long_contact->deha_migration fatty_simulant->deha_migration high_conc->deha_migration low_temp->deha_migration coatings->deha_migration polymeric_plast->deha_migration crosslinking->deha_migration

References

Technical Support Center: Industrial Scale-Up of Bis(2-ethylhexyl) Azelate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial scale-up of Bis(2-ethylhexyl) azelate synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound on an industrial scale.

Problem Potential Causes Recommended Solutions
Low Reaction Conversion / Incomplete Reaction Equilibrium Limitation: The esterification of azelaic acid with 2-ethylhexanol is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants.- Water Removal: Implement continuous water removal during the reaction using a Dean-Stark trap or by operating the reactor under vacuum. For larger scale operations, a packed column with a water condenser can be effective. - Excess Reactant: Use a molar excess of 2-ethylhexanol (typically 1.5 to 2.5 times the stoichiometric amount of azelaic acid) to drive the equilibrium towards the product.[1][2]
Insufficient Catalyst Activity or Concentration: The catalyst may be deactivated, or the concentration might be too low for the scale of the reaction.- Catalyst Selection: Common catalysts include sulfuric acid, p-toluenesulfonic acid, and solid acid resins like Amberlyst. For industrial scale, solid acid catalysts are often preferred to minimize corrosion and simplify removal. - Optimize Catalyst Loading: The optimal catalyst concentration depends on the specific catalyst and reactor setup. For sulfuric acid, concentrations typically range from 0.5% to 2% by weight of the reactants.[3] For solid catalysts, the loading will depend on the reactor volume and flow rates. Conduct small-scale experiments to determine the optimal loading for your system.
Inadequate Mixing: Poor agitation can lead to localized temperature gradients and concentration differences, hindering the reaction rate.- Agitator Design and Speed: Ensure the reactor is equipped with an appropriately designed agitator (e.g., turbine or pitched blade) and that the agitation speed is sufficient to maintain a homogeneous mixture.
Low Reaction Temperature: The reaction rate may be too slow at lower temperatures.- Temperature Optimization: The reaction is typically carried out at temperatures between 120°C and 180°C.[2] Increasing the temperature will increase the reaction rate, but excessively high temperatures can lead to side reactions and product discoloration.
Product Discoloration (Yellowish or Brown Tint) Thermal Degradation: High reaction or distillation temperatures can cause the product to decompose or oxidize.- Temperature Control: Maintain the reaction temperature within the optimal range. During purification, use high vacuum to lower the boiling point of the product and minimize thermal stress. The boiling point of this compound is 237°C at 5 mm Hg.[4] - Inert Atmosphere: Blanket the reactor with an inert gas like nitrogen to prevent oxidation, especially at elevated temperatures.
Impurities in Raw Materials: The presence of colored impurities in azelaic acid or 2-ethylhexanol can be carried through to the final product.- Raw Material Quality Control: Ensure the starting materials meet the required purity specifications. Pre-treatment of raw materials may be necessary.
Presence of Byproducts Side Reactions: Dehydration of 2-ethylhexanol can form ethers. Unreacted starting materials will also be present.- Reaction Conditions: Optimize reaction temperature and catalyst concentration to minimize side reactions. - Purification: Unreacted 2-ethylhexanol and other volatile byproducts can be removed by vacuum distillation.
Difficulty in Purification Inefficient Distillation: Suboptimal vacuum levels or column design can lead to poor separation of the product from impurities.- Optimize Vacuum Distillation: A vacuum of 2-5 mmHg is typically effective for distilling high-boiling esters.[1] Ensure the vacuum system is leak-free and the distillation column has sufficient theoretical plates for the required separation. - Fractional Distillation: Collect different fractions during distillation to isolate the pure product.
Residual Acidity: The final product may contain residual acid catalyst.- Neutralization and Washing: After the reaction, wash the crude product with a dilute solution of sodium carbonate or sodium bicarbonate to neutralize any remaining acid, followed by washing with water to remove any salts formed.

Frequently Asked Questions (FAQs)

Q1: What is the typical molar ratio of reactants for the industrial synthesis of this compound?

A1: To drive the esterification reaction to completion, an excess of 2-ethylhexanol is typically used. A molar ratio of azelaic acid to 2-ethylhexanol in the range of 1:1.5 to 1:2.5 is common in industrial settings.[1][2]

Q2: Which type of catalyst is recommended for large-scale production?

A2: While traditional mineral acids like sulfuric acid are effective, they can be corrosive and require a neutralization step. For industrial-scale synthesis, solid acid catalysts such as ion-exchange resins (e.g., Amberlyst) are often preferred. They are less corrosive, can be easily separated from the product by filtration, and are often reusable, which can lead to a more sustainable and cost-effective process.[5]

Q3: How can the water produced during the reaction be effectively removed at an industrial scale?

A3: On an industrial scale, continuous removal of water is crucial. This is typically achieved by using a reactor equipped with a distillation column and a condenser. The water-alcohol azeotrope is distilled off, condensed, and the water is separated in a decanter, with the alcohol being returned to the reactor. Alternatively, operating the reactor under vacuum can facilitate the removal of water.

Q4: What are the key parameters to monitor during the reaction?

A4: The key parameters to monitor are temperature, pressure (if under vacuum), and the amount of water being removed. The progress of the reaction can be tracked by taking periodic samples and analyzing the acid value by titration. The reaction is considered complete when the acid value drops to a predetermined low level.

Q5: What are the recommended conditions for the final purification by vacuum distillation?

A5: this compound has a high boiling point. To avoid thermal degradation, purification should be performed under high vacuum. A vacuum level of 2-5 mmHg is generally effective, which lowers the boiling point to a more manageable temperature (around 237°C at 5 mmHg).[4] The distillation should be conducted using a fractional distillation setup to ensure good separation from any residual starting materials or byproducts.

Q6: What are the common quality control tests for the final product?

A6: The quality of the final this compound product is typically assessed by measuring several key parameters:

  • Purity: Determined by Gas Chromatography (GC). Commercial grades are often >99% pure.[4]

  • Acid Value: Measures the amount of residual free acid. A low acid value is indicative of a complete reaction and purification.

  • Color: The product should be a clear, colorless to pale yellow liquid.[4] Color can be measured using the APHA or Gardner scale.

  • Water Content: Determined by Karl Fischer titration.

  • Viscosity and Density: These physical properties are also important for specific applications.

Experimental Protocols

Key Experiment: Pilot-Scale Synthesis of this compound

Objective: To synthesize this compound on a pilot scale with high conversion and purity.

Materials:

  • Azelaic Acid (technical grade)

  • 2-Ethylhexanol (technical grade)

  • Sulfuric Acid (98%) or Amberlyst 15

  • Sodium Carbonate solution (5% w/v)

  • Deionized Water

Equipment:

  • 100 L glass-lined or stainless steel reactor with an agitator, heating/cooling jacket, temperature probe, and a port for nitrogen blanketing.

  • Distillation column packed with structured packing.

  • Condenser and receiver for water removal (Dean-Stark type setup).

  • Vacuum pump and vacuum controller.

  • Neutralization/washing vessel.

  • Filtration system (for solid catalyst).

Procedure:

  • Charging the Reactor:

    • Charge the reactor with azelaic acid and 2-ethylhexanol in a 1:2.2 molar ratio.

    • If using sulfuric acid, slowly add 1% (by weight of total reactants) to the mixture with agitation. If using a solid acid catalyst, add the catalyst beads.

  • Reaction:

    • Start agitation and begin heating the reactor to 140-160°C.

    • Once the reaction temperature is reached, begin to draw a vacuum or set up for azeotropic distillation to remove the water of reaction.

    • Continuously monitor the reaction temperature and the rate of water collection.

    • Take samples periodically (e.g., every hour) to monitor the acid value. The reaction is considered complete when the acid value is below a target specification (e.g., < 0.5 mg KOH/g).

  • Catalyst Removal and Neutralization (for Sulfuric Acid):

    • Cool the reaction mixture to below 80°C.

    • Transfer the crude product to a neutralization vessel.

    • Slowly add a 5% sodium carbonate solution with stirring until the pH of the aqueous layer is neutral.

    • Allow the layers to separate and drain the aqueous layer.

    • Wash the organic layer with deionized water until the washings are neutral.

  • Catalyst Removal (for Solid Catalyst):

    • Cool the reaction mixture and filter to remove the catalyst beads. The catalyst can be washed with a solvent and regenerated for future use.

  • Purification:

    • Transfer the crude, neutralized product to a distillation flask.

    • Begin vacuum distillation. First, remove any residual water and excess 2-ethylhexanol at a lower temperature and higher pressure.

    • Increase the vacuum to 2-5 mmHg and gradually increase the temperature to distill the this compound. Collect the main fraction at the appropriate boiling point (approx. 237°C at 5 mmHg).[4]

  • Quality Control:

    • Analyze the final product for purity (GC), acid value, color, and water content.

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_0 Reaction Stage cluster_1 Workup and Purification Charge_Reactants Charge Azelaic Acid, 2-Ethylhexanol, and Catalyst Heat_and_React Heat to 140-160°C with Agitation Charge_Reactants->Heat_and_React Water_Removal Continuous Water Removal (Azeotropic Distillation or Vacuum) Heat_and_React->Water_Removal Monitor_Reaction Monitor Temperature and Acid Value Water_Removal->Monitor_Reaction Cool_Down Cool Reaction Mixture Monitor_Reaction->Cool_Down Reaction Complete Catalyst_Removal Catalyst Removal (Filtration or Neutralization/Wash) Cool_Down->Catalyst_Removal Vacuum_Distillation Vacuum Distillation (Remove Excess Alcohol, Purify Product) Catalyst_Removal->Vacuum_Distillation Final_Product Pure this compound Vacuum_Distillation->Final_Product

Caption: Workflow for the industrial synthesis of this compound.

Logical Relationship for Troubleshooting Low Conversion

G Low_Conversion Low Conversion Equilibrium Equilibrium Limitation Low_Conversion->Equilibrium Kinetics Slow Reaction Kinetics Low_Conversion->Kinetics Water_Present Water Not Effectively Removed Equilibrium->Water_Present Excess_Alcohol Insufficient Excess of 2-Ethylhexanol Equilibrium->Excess_Alcohol Low_Temp Low Reaction Temperature Kinetics->Low_Temp Catalyst_Issue Inactive or Insufficient Catalyst Kinetics->Catalyst_Issue Poor_Mixing Inadequate Mixing Kinetics->Poor_Mixing

Caption: Troubleshooting logic for low conversion in esterification.

References

Technical Support Center: Overcoming Catalyst Deactivation in Bis(2-ethylhexyl) azelate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Bis(2-ethylhexyl) azelate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the basic reaction for synthesizing this compound?

A1: this compound is synthesized through the esterification of azelaic acid with 2-ethylhexyl alcohol. The reaction is typically facilitated by an acid catalyst to increase the reaction rate. Water is produced as a byproduct, and its removal can drive the reaction towards the product side.

Q2: What types of catalysts are commonly used for this synthesis?

A2: A variety of catalysts can be used, broadly categorized as:

  • Homogeneous Catalysts: These are soluble in the reaction medium and include Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA).[1][2]

  • Heterogeneous Catalysts: These are solid catalysts that are insoluble in the reaction medium, making them easier to separate and recycle. Examples include solid acid catalysts like sulfated zirconia or functionalized resins.

  • Organometallic Catalysts: Lewis acid catalysts based on metals like tin and titanium are also employed, often favored in industrial settings for their high activity.[3][4]

Q3: What are the primary causes of catalyst deactivation in this process?

A3: Catalyst deactivation is a common issue and generally falls into three categories:

  • Poisoning: This occurs when impurities in the reactants or solvent strongly adsorb to the active sites of the catalyst, rendering them inactive.

  • Fouling or Coking: This involves the deposition of carbonaceous materials or high-molecular-weight byproducts on the catalyst surface, which can block active sites and pores.

  • Thermal Degradation (Sintering): High reaction temperatures can lead to changes in the catalyst's crystal structure, causing a loss of active surface area.

Q4: How can I minimize catalyst deactivation?

A4: Several strategies can be employed:

  • Reactant Purification: Ensure the purity of azelaic acid, 2-ethylhexyl alcohol, and any solvents to remove potential catalyst poisons.

  • Optimal Reaction Conditions: Operate at the lowest effective temperature to prevent thermal degradation.

  • Efficient Water Removal: Continuously removing water as it is formed can help to drive the reaction to completion faster, potentially reducing the thermal stress on the catalyst over time.

  • Choice of Catalyst: Select a catalyst known for its stability under the planned reaction conditions. Heterogeneous catalysts can sometimes offer greater thermal stability.

Q5: Is it possible to regenerate a deactivated catalyst?

A5: Yes, in many cases, catalyst regeneration is possible, although the method depends on the type of catalyst and the deactivation mechanism. Common regeneration techniques include:

  • Solvent Washing: To remove adsorbed foulants from the catalyst surface.

  • Calcination: A high-temperature treatment in air or an inert atmosphere to burn off coke deposits.

  • Chemical Treatment: For certain types of poisoning, a chemical wash can remove the adsorbed poison. For some solid acid catalysts, washing with a strong acid can restore activity.

Troubleshooting Guides

Issue 1: Low or Decreasing Reaction Rate
Potential Cause Diagnostic Check Recommended Solution
Catalyst Poisoning Analyze reactants for impurities (e.g., sulfur or nitrogen compounds).Purify reactants before use. Consider using a guard bed to remove impurities before the reactant stream reaches the main catalyst bed.
Catalyst Fouling/Coking Visually inspect the catalyst for discoloration or deposits. Perform a temperature-programmed oxidation (TPO) analysis on a spent catalyst sample.Optimize reaction temperature and reactant ratios to minimize side reactions. If fouling has occurred, attempt regeneration by calcination.
Insufficient Catalyst Activity Titrate the acidity of the catalyst (for acid catalysts) to check for a decrease in active sites.Increase the catalyst loading. If using a reusable catalyst, ensure it has been properly regenerated before use. Consider switching to a more active catalyst.
Water Inhibition Check for the accumulation of water in the reaction mixture.Improve the efficiency of water removal (e.g., by using a Dean-Stark trap or operating under vacuum).
Issue 2: Poor Product Selectivity (Formation of Byproducts)
Potential Cause Diagnostic Check Recommended Solution
High Reaction Temperature Monitor the reaction temperature closely. Analyze the product mixture for known high-temperature byproducts.Lower the reaction temperature. A more active catalyst may allow for lower operating temperatures.
Catalyst Acidity/Basicity Characterize the surface chemistry of the catalyst.The nature of the active sites can influence side reactions. A catalyst with different acidic or basic properties might improve selectivity.
Reactant Molar Ratio Analyze the effect of varying the alcohol-to-acid ratio on byproduct formation.Adjust the molar ratio of 2-ethylhexyl alcohol to azelaic acid.

Data Presentation: Catalyst Performance in Similar Esterification Reactions

The following tables provide representative data on the performance and reusability of different types of catalysts in esterification reactions similar to the synthesis of this compound.

Table 1: Performance of a Homogeneous Catalyst (p-Toluenesulfonic Acid) in the Synthesis of Ethylene Glycol Butyl Ether Acetate [2]

ParameterValue
Catalystp-Toluenesulfonic Acid
ReactantsEthylene Glycol Butyl Ether and Acetic Acid
Catalyst Loading3%
Reactant Molar Ratio1:1.3
Reaction Time60 minutes
Conversion of Acetic Acid 97.23%

Table 2: Reusability of a Solid Acid Catalyst in the Esterification of Oleic Acid

Cycle NumberConversion Yield (%)
197.98
2~85
3~81
479.19

Note: This data is illustrative of catalyst deactivation over multiple cycles.

Table 3: Comparative Performance of Titanium-Based Catalysts in the Esterification of Phthalic Anhydride [4]

Catalyst SystemReaction Time to >99% Conversion (min)
Stannous Oleate (control)180
Tetraisopropyl Titanate120
Stannous Oleate / Tetraisopropyl Titanate (2:1)90

Experimental Protocols

Protocol 1: General Procedure for Catalyst Activity Testing in this compound Synthesis

This protocol provides a general method for evaluating the performance of a catalyst in the synthesis of this compound.

Materials:

  • Azelaic acid

  • 2-ethylhexyl alcohol

  • Catalyst (e.g., p-TSA, Amberlyst-15, or a titanium-based catalyst)

  • Toluene (for azeotropic water removal)

  • Three-neck round-bottom flask

  • Dean-Stark apparatus and condenser

  • Heating mantle with magnetic stirrer

  • Thermometer or thermocouple

  • Gas chromatograph (GC) for analysis

Procedure:

  • Set up the reaction apparatus consisting of the round-bottom flask, Dean-Stark trap, and condenser.

  • Charge the flask with azelaic acid, 2-ethylhexyl alcohol (in a molar excess, e.g., 2.5:1 alcohol to acid), and toluene.

  • Add the catalyst to the reaction mixture. The catalyst loading will depend on the specific catalyst used (e.g., 1-5 wt% of the total reactants).

  • Begin stirring and heating the mixture.

  • Continuously remove the water-toluene azeotrope collected in the Dean-Stark trap.

  • Monitor the reaction progress by taking small samples from the reaction mixture at regular intervals and analyzing them by GC to determine the conversion of azelaic acid.

  • Once the reaction has reached completion (or the desired conversion), cool the mixture to room temperature.

  • Separate the catalyst from the product mixture (by filtration for heterogeneous catalysts or by neutralization and washing for homogeneous catalysts).

  • The catalyst activity can be determined by calculating the rate of conversion of azelaic acid.

Protocol 2: General Procedure for Catalyst Regeneration

This protocol outlines a general approach to regenerating a solid acid catalyst that has been deactivated by fouling.

Materials:

  • Deactivated solid acid catalyst

  • Solvent (e.g., methanol (B129727) or acetone) for washing

  • Tube furnace

  • Air or nitrogen supply

Procedure:

  • Solvent Washing:

    • Wash the recovered catalyst with a suitable solvent to remove any adsorbed organic species.

    • Repeat the washing step until the solvent runs clear.

    • Dry the catalyst in an oven at a low temperature (e.g., 100-120 °C) to remove the solvent.

  • Calcination (for coke removal):

    • Place the dried, washed catalyst in the tube furnace.

    • Heat the catalyst under a slow flow of air or nitrogen to a temperature sufficient to burn off carbonaceous deposits (the exact temperature will depend on the catalyst's thermal stability, typically in the range of 300-500 °C).

    • Hold at the target temperature for a specified period (e.g., 2-4 hours).

    • Cool the catalyst to room temperature under a flow of nitrogen.

  • Activity Testing:

    • Test the activity of the regenerated catalyst using the procedure described in Protocol 1 to evaluate the effectiveness of the regeneration process.

Visualizations

G cluster_synthesis This compound Synthesis Workflow Reactants Azelaic Acid + 2-Ethylhexyl Alcohol Reaction Esterification Reaction (with Catalyst) Reactants->Reaction Product Crude this compound + Water Reaction->Product Purification Purification (Water Removal, Catalyst Separation) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

G cluster_deactivation Catalyst Deactivation Pathways ActiveCatalyst Active Catalyst Poisoning Poisoning (e.g., Sulfur, Nitrogen compounds) ActiveCatalyst->Poisoning Impurities Fouling Fouling/Coking (Polymer Deposition) ActiveCatalyst->Fouling Side Reactions Sintering Sintering (High Temperature) ActiveCatalyst->Sintering Excess Heat DeactivatedCatalyst Deactivated Catalyst Poisoning->DeactivatedCatalyst Fouling->DeactivatedCatalyst Sintering->DeactivatedCatalyst

Caption: Common pathways for catalyst deactivation.

G cluster_troubleshooting Troubleshooting Logic for Low Reaction Rate Start Low Reaction Rate Observed CheckPurity Analyze Reactant Purity Start->CheckPurity CheckTemp Verify Reaction Temperature CheckPurity->CheckTemp Purity OK Purify Action: Purify Reactants CheckPurity->Purify Impurities Found CheckCatalyst Inspect Catalyst Condition CheckTemp->CheckCatalyst Temp OK AdjustTemp Action: Adjust Temperature CheckTemp->AdjustTemp Temp Too High/Low Regenerate Action: Regenerate or Replace Catalyst CheckCatalyst->Regenerate Catalyst Fouled/Poisoned

Caption: A logical workflow for troubleshooting a low reaction rate.

References

Technical Support Center: Enhancing Bis(2-ethylhexyl) Azelate Performance in Extreme Temperature Lubricants

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis(2-ethylhexyl) azelate (DOZ) based lubricants. This resource is designed for researchers, scientists, and formulation professionals to troubleshoot and enhance the performance of lubricants intended for extreme temperature applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DOZ) and why is it used in lubricants?

A1: this compound, also known as dioctyl azelate (DOZ), is a synthetic diester base oil.[1][2] It is favored in lubricant formulations, particularly for low-temperature applications, due to its excellent cold-flow properties, low volatility, and good thermal stability.[2] It is also used as a plasticizer in various polymers.[1]

Q2: What are the typical performance limitations of DOZ in extreme temperatures?

A2: While DOZ has a very low pour point, its performance can be limited at both temperature extremes. At high temperatures, it can undergo thermal and oxidative degradation, leading to increased viscosity, acid formation, and deposit buildup.[3] At very low temperatures, while it remains fluid, its viscosity may still be too high for certain sensitive applications, requiring further modification.

Q3: What types of additives are most effective for enhancing the performance of DOZ?

A3: The performance of DOZ in extreme temperatures can be significantly improved with the addition of specific additives. These include:

  • Antioxidants: Aminic and phenolic antioxidants are commonly used to improve thermal and oxidative stability at high temperatures.

  • Viscosity Index (VI) Improvers: These help to maintain a more stable viscosity across a wide temperature range.

  • Anti-Wear (AW) and Extreme Pressure (EP) Additives: Additives like Zinc Dialkyldithiophosphate (ZDDP) can form protective films on metal surfaces to reduce wear under high loads and temperatures.[4]

  • Pour Point Depressants (PPDs): Although DOZ has a naturally low pour point, PPDs can further improve its fluidity at cryogenic temperatures.

Q4: My DOZ-based lubricant is darkening and thickening after high-temperature exposure. What is happening?

A4: Darkening and thickening are classic signs of oxidative and thermal degradation. At elevated temperatures, the ester molecules can react with oxygen, leading to polymerization and the formation of sludge and varnish. This process also increases the acidity of the lubricant, which can lead to corrosion. The use of appropriate high-temperature antioxidants is crucial to mitigate this issue.

Q5: I'm experiencing issues with elastomer seal compatibility with my DOZ formulation. What could be the cause?

A5: Synthetic esters like DOZ can sometimes cause swelling or hardening of certain elastomer seals, especially at elevated temperatures. Compatibility issues depend on both the specific elastomer material and the overall formulation of the lubricant, including the additive package. It is essential to test the compatibility of your lubricant with all sealing materials under operational conditions.

Troubleshooting Guides

Issue 1: Poor Oxidative Stability at High Temperatures
  • Symptoms:

    • Rapid darkening of the lubricant.

    • Increase in viscosity and acid number (TAN).

    • Formation of sludge, varnish, or other deposits.

    • Reduced service life of the lubricant.

  • Possible Causes:

    • Insufficient or inappropriate antioxidant package for the operating temperature.

    • Contamination with pro-oxidants such as water or certain metals (e.g., copper, iron).

    • Operating temperatures exceeding the thermal stability limit of the base oil and additive package.

  • Troubleshooting Steps:

G A Poor Oxidative Stability B Analyze Lubricant for Antioxidant Depletion and Contamination A->B C Increase Antioxidant Treat Rate or Use More Thermally Stable Antioxidants (e.g., Aminic AO) B->C Antioxidant Depleted D Identify and Eliminate Source of Contamination (e.g., Water, Metal Debris) B->D Contaminants Detected E Evaluate Operating Temperatures and Consider System Cooling Improvements B->E No Obvious Contamination or Depletion F Reformulate with a Synergistic Antioxidant Blend C->F

Caption: Troubleshooting workflow for poor oxidative stability.

Issue 2: Inadequate Low-Temperature Fluidity
  • Symptoms:

    • Sluggish equipment operation or failure to start in cold conditions.

    • High pressure readings in lubricant circulation systems at low temperatures.

    • lubricant does not flow when tilted at low temperatures (pour point reached).

  • Possible Causes:

    • The operating temperature is below the pour point of the lubricant.

    • The viscosity at the low operating temperature is too high for the system's requirements, even if the oil is still fluid.

  • Troubleshooting Steps:

G A Inadequate Low-Temperature Fluidity B Determine Pour Point (ASTM D97) and Low-Temperature Viscosity A->B C Operating Temperature Below Pour Point? B->C D Add or Optimize Pour Point Depressant (PPD) C->D Yes E Viscosity Too High for Application? C->E No F Reformulate with a Lower Viscosity Base Oil Blend or a Different VI Improver E->F Yes

Caption: Troubleshooting workflow for low-temperature fluidity issues.

Issue 3: Excessive Wear on Components
  • Symptoms:

    • Presence of metal particles in used oil analysis.

    • Increased equipment vibration and noise.

    • Premature component failure.

  • Possible Causes:

    • Inadequate anti-wear or extreme pressure additive protection.

    • Viscosity is too low at operating temperature, leading to boundary lubrication conditions.

    • Contamination with abrasive particles (e.g., dirt, wear debris).

  • Troubleshooting Steps:

G A Excessive Component Wear B Perform Wear Scar Analysis (e.g., ASTM D4172) and Oil Analysis for Wear Metals A->B C Incorporate or Increase Anti-Wear/EP Additives (e.g., ZDDP) B->C Indicates Insufficient AW/EP Protection D Increase Viscosity at Operating Temperature with a VI Improver B->D Indicates Low Viscosity at Temperature E Improve System Filtration to Remove Abrasive Contaminants B->E High Particle Count in Oil

Caption: Troubleshooting workflow for excessive component wear.

Data Presentation

The following tables provide typical physical properties of this compound and an illustrative example of how these properties can be enhanced with a well-formulated additive package.

Table 1: Typical Properties of Neat this compound

PropertyTest MethodTypical Value
Kinematic Viscosity @ 40°C, cStASTM D44510 - 13
Kinematic Viscosity @ 100°C, cStASTM D4452.5 - 3.5
Viscosity IndexASTM D2270> 140
Pour Point, °CASTM D97≤ -60
Flash Point, °CASTM D92> 200
Acid Value, mg KOH/gASTM D664≤ 1.0

(Data compiled from multiple sources)[5]

Table 2: Illustrative Performance Enhancement with Additives

PropertyTest MethodNeat DOZ (Typical)DOZ + Additive Package (Illustrative)Performance Enhancement
Viscosity IndexASTM D2270145160Improved viscosity stability over a wider temperature range.
Pour Point, °CASTM D97-60-65Enhanced fluidity at extreme low temperatures.
Oxidation Stability (RBOT), minASTM D227250>250Significantly increased resistance to high-temperature oxidation.
Four-Ball Wear Scar Diameter, mmASTM D41720.60.4Reduced wear under load, indicating improved lubricity.

Note: The "DOZ + Additive Package" values are illustrative and represent typical improvements achievable with appropriate formulation. Actual values will depend on the specific additives and treat rates used.

Experimental Protocols

Kinematic Viscosity (ASTM D445)
  • Objective: To determine the kinematic viscosity of the lubricant at 40°C and 100°C.

  • Apparatus: Calibrated glass capillary viscometer, constant temperature bath, stopwatch.

  • Procedure:

    • The sample is introduced into the viscometer.

    • The viscometer is placed in a constant temperature bath until the sample reaches the test temperature.

    • The time is measured for a fixed volume of the liquid to flow under gravity through the capillary.

    • The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.

Viscosity Index (ASTM D2270)
  • Objective: To calculate the viscosity index (VI) from the kinematic viscosities at 40°C and 100°C.

  • Procedure:

    • Determine the kinematic viscosities at 40°C (U) and 100°C (Y) using ASTM D445.

    • For the kinematic viscosity at 100°C (Y), obtain the values for L and H from the tables in the ASTM D2270 standard. L is the kinematic viscosity at 40°C of an oil with a VI of 0, and H is the kinematic viscosity at 40°C of an oil with a VI of 100.

    • Calculate the Viscosity Index using the formula:

      • If VI ≤ 100: VI = [(L - U) / (L - H)] * 100

      • If VI > 100: VI = [((antilog N) - 1) / 0.00715] + 100, where N = (log H - log U) / log Y.

Pour Point (ASTM D97)
  • Objective: To determine the lowest temperature at which the lubricant will flow.

  • Apparatus: Test jar, thermometer, cooling bath.

  • Procedure:

    • The sample is heated and then cooled at a specified rate in a test jar.

    • The jar is removed from the cooling bath at intervals of 3°C and tilted to observe for any movement of the oil.

    • The test is complete when the sample shows no movement when the jar is held horizontally for 5 seconds.

    • The pour point is recorded as 3°C above this solid point temperature.

Oxidation Stability by Rotating Pressure Vessel (RBOT) (ASTM D2272)
  • Objective: To evaluate the oxidation stability of the lubricant under accelerated conditions.

  • Apparatus: Rotating pressure vessel, oxygen supply, constant temperature bath.

  • Procedure:

    • A sample of the lubricant is placed in the pressure vessel with water and a copper catalyst coil.

    • The vessel is pressurized with oxygen and placed in a constant temperature bath at 150°C.

    • The vessel is rotated, and the pressure is monitored.

    • The test ends when the pressure drops by a specified amount from the maximum pressure. The time to this point is the oxidation lifetime.

Wear Preventive Characteristics (Four-Ball Method) (ASTM D4172)
  • Objective: To evaluate the anti-wear properties of the lubricant.

  • Apparatus: Four-Ball Wear Test Machine, microscope.

  • Procedure:

    • Three steel balls are clamped together and covered with the test lubricant.

    • A fourth steel ball is pressed with a specified load into the cavity formed by the three stationary balls.

    • The top ball is rotated at a set speed for a specified time and temperature.

    • After the test, the wear scars on the three stationary balls are measured using a microscope, and the average scar diameter is reported.

Visualizations

Thermal Degradation Pathway of a Diester Lubricant

At high temperatures, diester lubricants like this compound can undergo thermal degradation through a free-radical chain reaction. A simplified representation of this process, based on similar diester chemistries, is shown below.

G cluster_0 Initiation cluster_1 Propagation cluster_2 Degradation Products Ester Molecule (R-H) Ester Molecule (R-H) Alkyl Radical (R.) Alkyl Radical (R.) Ester Molecule (R-H)->Alkyl Radical (R.) Heat Peroxy Radical (ROO.) Peroxy Radical (ROO.) Alkyl Radical (R.)->Peroxy Radical (ROO.) + O2 Alkyl Radical (R.)->Peroxy Radical (ROO.) Hydroperoxide (ROOH) Hydroperoxide (ROOH) Peroxy Radical (ROO.)->Hydroperoxide (ROOH) + R-H Peroxy Radical (ROO.)->Hydroperoxide (ROOH) Alkoxy Radical (RO.) + Hydroxyl Radical (.OH) Alkoxy Radical (RO.) + Hydroxyl Radical (.OH) Hydroperoxide (ROOH)->Alkoxy Radical (RO.) + Hydroxyl Radical (.OH) Heat Alkoxy Radical (RO.) Alkoxy Radical (RO.) Hydroperoxide (ROOH)->Alkoxy Radical (RO.) .OH .OH Hydroperoxide (ROOH)->.OH Aldehydes, Ketones, Smaller Esters Aldehydes, Ketones, Smaller Esters Alkoxy Radical (RO.)->Aldehydes, Ketones, Smaller Esters Alkoxy Radical (RO.)->Aldehydes, Ketones, Smaller Esters Water Water .OH->Water .OH->Water

Caption: Simplified thermal degradation pathway of a diester lubricant.

General Mechanism of Antioxidant Action

Antioxidants protect the base oil by interrupting the free-radical chain reactions of oxidation. Radical scavenging antioxidants, such as hindered phenols and aromatic amines, are particularly effective.

G Peroxy Radical (ROO.) Peroxy Radical (ROO.) Stable Hydroperoxide (ROOH) Stable Hydroperoxide (ROOH) Peroxy Radical (ROO.)->Stable Hydroperoxide (ROOH) Donates H atom Antioxidant (A-H) Antioxidant (A-H) Antioxidant (A-H)->Peroxy Radical (ROO.) Stable Antioxidant Radical (A.) Stable Antioxidant Radical (A.) Antioxidant (A-H)->Stable Antioxidant Radical (A.)

Caption: General mechanism of a radical scavenging antioxidant.

References

Minimizing by-product formation during "Bis(2-ethylhexyl) azelate" esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of bis(2-ethylhexyl) azelate. The following information is designed to help minimize by-product formation and optimize reaction outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the esterification of azelaic acid with 2-ethylhexyl alcohol.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of this compound Incomplete Reaction: The Fischer esterification is a reversible reaction. The presence of water, a by-product, can shift the equilibrium back towards the reactants.1. Use Excess Alcohol: Employ a molar excess of 2-ethylhexyl alcohol to drive the reaction towards the product side. 2. Remove Water: Use a Dean-Stark apparatus or a similar setup for azeotropic removal of water as it is formed during the reaction. 3. Increase Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration to reach completion.
Presence of Mono(2-ethylhexyl) azelate in Product Incomplete Diesterification: One of the carboxylic acid groups on azelaic acid has not been esterified. This is a common intermediate.1. Optimize Molar Ratio: Ensure a sufficient excess of 2-ethylhexyl alcohol is used. A higher alcohol-to-acid ratio favors the formation of the diester. 2. Adequate Catalyst Concentration: Ensure the catalyst concentration is sufficient to promote the second esterification step, which is often slower than the first.
Formation of Bis(2-ethylhexyl) ether Acid-Catalyzed Dehydration of Alcohol: At elevated temperatures, the acid catalyst can promote the dehydration of 2-ethylhexyl alcohol to form the corresponding ether.1. Control Reaction Temperature: Maintain the reaction temperature at the lowest effective level to favor esterification over ether formation. For many esterifications, a temperature range of 120-140°C is a reasonable starting point, but this should be optimized for the specific catalyst and setup. 2. Catalyst Selection: Consider using a milder or more selective catalyst, such as certain heterogeneous acid catalysts or enzymatic catalysts (lipases), which can operate under less harsh conditions.
Product is Colored (Yellowish/Brown) Thermal Degradation: High reaction temperatures can lead to the degradation of reactants or products, forming colored impurities. Catalyst-Related Side Reactions: Some strong acid catalysts can cause charring or other side reactions at high temperatures.1. Lower Reaction Temperature: Optimize for the lowest possible temperature that still provides a reasonable reaction rate. 2. Use a Milder Catalyst: Heterogeneous catalysts or enzymes can reduce the need for very high temperatures. 3. Post-Reaction Purification: Pass the crude product through a column of activated carbon or silica (B1680970) gel to remove colored impurities.
Difficult to Remove Acid Catalyst Inadequate Neutralization: Residual acid catalyst can contaminate the final product and may need to be removed.1. Thorough Washing: After the reaction, wash the organic layer with a saturated solution of a weak base, such as sodium bicarbonate (NaHCO₃), until the aqueous layer is neutral (pH 7). Follow with washes with deionized water to remove any remaining salts.
Presence of Unreacted Starting Materials Incomplete Reaction or Inefficient Purification: Azelaic acid or 2-ethylhexyl alcohol may remain in the final product.1. Drive Reaction to Completion: Utilize the strategies mentioned for low yield (excess alcohol, water removal). 2. Efficient Purification: Use vacuum distillation to remove unreacted 2-ethylhexyl alcohol. Unreacted azelaic acid, being a solid with very low volatility, can often be removed by filtration or during the aqueous work-up.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the synthesis of this compound?

A1: The most common by-products are the monoester, mono(2-ethylhexyl) azelate, and bis(2-ethylhexyl) ether. Additionally, colored impurities can form at high temperatures, and unreacted starting materials (azelaic acid and 2-ethylhexyl alcohol) may be present if the reaction does not go to completion.

Q2: How can I shift the reaction equilibrium to favor the formation of the diester?

A2: The Fischer esterification is an equilibrium-limited reaction. To favor the formation of this compound, you should:

  • Use an excess of one reactant: Typically, a molar excess of 2-ethylhexyl alcohol is used as it is easier to remove from the final product than unreacted azelaic acid.

  • Remove water as it is formed: This is crucial and can be achieved by azeotropic distillation, often with a solvent like toluene (B28343), using a Dean-Stark trap.

Q3: What type of catalyst is best for this reaction?

A3: The choice of catalyst depends on the desired reaction conditions and purity requirements.

  • Homogeneous Acid Catalysts: Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are effective and commonly used. However, they can be corrosive and may require a neutralization step for removal.

  • Heterogeneous Acid Catalysts: Solid acid catalysts like acidic ion-exchange resins (e.g., Amberlyst-15) can be easily filtered off after the reaction, simplifying purification.

  • Enzymatic Catalysts: Lipases can catalyze the esterification under milder conditions (lower temperature), which can significantly reduce the formation of temperature-related by-products like ethers and colored impurities.

Q4: What is the optimal molar ratio of 2-ethylhexyl alcohol to azelaic acid?

A4: While the stoichiometric ratio is 2 moles of alcohol to 1 mole of azelaic acid, a molar excess of the alcohol is recommended to drive the reaction to completion. A common starting point is a molar ratio of 2.2:1 to 3:1 (alcohol:acid). The optimal ratio should be determined experimentally for your specific setup.

Q5: What is the ideal reaction temperature?

A5: The ideal temperature is a balance between reaction rate and by-product formation. With common acid catalysts like sulfuric acid, temperatures in the range of 120-160°C are often used, especially when coupled with azeotropic water removal. However, higher temperatures can increase the rate of ether formation. If using an enzymatic catalyst, the temperature will be significantly lower, typically in the range of 40-70°C.

Q6: How can I purify the final product?

A6: A typical purification sequence involves:

  • Neutralization: Washing the crude product with a weak base solution (e.g., sodium bicarbonate) to remove the acid catalyst.

  • Water Wash: Washing with water to remove any remaining salts.

  • Drying: Drying the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Solvent Removal: If a solvent was used, it is removed by rotary evaporation.

  • Vacuum Distillation: To remove excess 2-ethylhexyl alcohol and other volatile impurities.

  • Column Chromatography: If very high purity is required, column chromatography on silica gel can be used to separate the desired diester from any remaining monoester or other non-volatile by-products.

Data Presentation

The following tables summarize the expected qualitative and illustrative quantitative impact of key reaction parameters on the synthesis of this compound. The quantitative values are representative for typical dicarboxylic acid esterifications and should be used as a guideline for optimization.

Table 1: Effect of Catalyst on Reaction Outcome

Catalyst TypeTypical ConcentrationOperating TemperatureKey AdvantagesPotential for By-products
Sulfuric Acid (H₂SO₄)0.5 - 2.0 wt%120 - 160°CLow cost, high activityModerate to high (ether, colored impurities)
p-Toluenesulfonic Acid (PTSA)1.0 - 3.0 wt%120 - 150°CLess charring than H₂SO₄Moderate (ether, colored impurities)
Amberlyst-155 - 15 wt%100 - 130°CEasily separable, reusableLow to moderate
Immobilized Lipase5 - 10 wt%40 - 70°CHigh selectivity, mild conditionsVery low

Table 2: Influence of Molar Ratio and Temperature on Product Purity (Illustrative)

Molar Ratio (Alcohol:Acid)Temperature (°C)Expected Diester Purity (%)Primary By-products
2.1 : 112090 - 95Monoester
2.5 : 1120> 98Low levels of monoester
2.5 : 1160> 98Increased levels of ether and colored impurities
3.0 : 1140> 99Minimal monoester, potential for ether

Experimental Protocols

High-Purity Synthesis of this compound using an Acid Catalyst

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer, a thermometer, and a Dean-Stark apparatus connected to a condenser, add azelaic acid (1.0 mol), 2-ethylhexyl alcohol (2.5 mol), and p-toluenesulfonic acid (0.02 mol). If desired, a solvent such as toluene can be added to facilitate azeotropic water removal.

  • Reaction: Heat the mixture to a gentle reflux (typically 120-140°C). Continuously remove the water that collects in the Dean-Stark trap. Monitor the reaction progress by measuring the amount of water collected or by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete when the theoretical amount of water (2.0 mol) has been collected.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution until the aqueous layer is neutral. Then, wash with deionized water.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove any solvent and excess 2-ethylhexyl alcohol under reduced pressure using a rotary evaporator.

  • Purification: For very high purity, the resulting oil can be further purified by vacuum distillation or column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow Start Start: Low Purity or High By-product Formation Check_Yield Is the yield of the diester low? Start->Check_Yield Check_Monoester Is monoester present? Check_Yield->Check_Monoester No Action_Yield Increase excess of 2-ethylhexanol. Ensure efficient water removal. Check_Yield->Action_Yield Yes Check_Ether Is ether by-product present? Check_Monoester->Check_Ether No Action_Monoester Increase molar ratio of alcohol. Increase catalyst concentration or reaction time. Check_Monoester->Action_Monoester Yes Check_Color Is the product colored? Check_Ether->Check_Color No Action_Ether Lower reaction temperature. Consider a milder catalyst. Check_Ether->Action_Ether Yes Action_Color Lower reaction temperature. Use post-reaction purification (e.g., activated carbon). Check_Color->Action_Color Yes Purify Perform final purification (e.g., vacuum distillation). Check_Color->Purify No End High-Purity Product Action_Yield->Check_Monoester Action_Monoester->Check_Ether Action_Ether->Check_Color Action_Color->Purify Purify->End

Caption: Troubleshooting workflow for minimizing by-products.

Technical Support Center: Optimization of Biocatalyst Immobilization for Continuous "Bis(2-ethylhexyl) azelate" Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the continuous production of Bis(2-ethylhexyl) azelate using immobilized biocatalysts.

Frequently Asked Questions (FAQs)

Q1: Which enzyme is recommended for the synthesis of this compound?

A1: Lipases are the most effective biocatalysts for esterification reactions. Specifically, immobilized lipase (B570770) B from Candida antarctica (often commercially available as Novozym 435) has shown high efficiency in the synthesis of diesters from azelaic acid and is a recommended choice for producing this compound.[1] Lipases from Thermomyces lanuginosus and Rhizomucor miehei are also potential candidates.[2]

Q2: What are the most common methods for immobilizing lipases for this process?

A2: The most common and effective methods for lipase immobilization include:

  • Adsorption: This simple and rapid method involves mixing the enzyme solution with a support material.[3] It can also serve as a purification step.[3]

  • Covalent Bonding: This method creates strong attachments between the enzyme and the support, minimizing enzyme leakage.[4]

  • Entrapment: Entrapping lipases within a porous matrix, such as a sol-gel, can enhance their stability.[5]

  • Cross-Linking: Creating cross-linked enzyme aggregates (CLEAs) is another technique to produce highly stable biocatalysts.

Q3: What are the key parameters to optimize for continuous production?

A3: For continuous production of this compound, the following parameters are crucial to optimize:

  • Flow Rate: This determines the residence time of the substrates in the reactor and directly impacts the conversion rate.

  • Temperature: While higher temperatures can increase the reaction rate, they can also lead to enzyme deactivation. A balance must be found, often in the range of 40-70°C for lipases.[6][7]

  • Substrate Molar Ratio: The ratio of azelaic acid to 2-ethylhexanol affects the reaction equilibrium and overall yield.

  • Water Activity: The water produced during esterification can inhibit the reaction. Continuous removal of water is essential for high conversion rates.[8]

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by taking samples from the reactor outlet at regular intervals and analyzing them using techniques such as:

  • Gas Chromatography (GC): To quantify the concentration of substrates and the product, this compound.

  • High-Performance Liquid Chromatography (HPLC): Another effective method for separating and quantifying the components of the reaction mixture.

  • Titration: The consumption of azelaic acid can be monitored by titrating the unreacted acid with a standard base solution.[9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Conversion Rate 1. Sub-optimal Residence Time: The flow rate may be too high, not allowing enough time for the reaction to proceed.1. Decrease the flow rate to increase the residence time in the reactor.
2. Enzyme Inhibition by Water: The accumulation of water, a byproduct of the esterification, can inhibit the lipase activity.2. Implement a continuous water removal system, such as pervaporation or the use of molecular sieves in the reactor.[8][10]
3. Mass Transfer Limitations: Poor mixing or high viscosity of the reaction mixture can hinder the interaction between substrates and the immobilized enzyme.[11]3. Increase the agitation speed in a continuous stirred-tank reactor (CSTR) or use a packed-bed reactor with optimal flow distribution to enhance mass transfer.[12] Consider using a solvent-free system to reduce viscosity.[7]
Enzyme Deactivation 1. High Temperature: Operating the reactor at a temperature above the enzyme's stability threshold will lead to rapid deactivation.1. Optimize the reaction temperature. For most lipases, a range of 40-60°C is suitable.[9] Perform thermal stability studies on your immobilized biocatalyst.
2. pH Shift: The local pH around the immobilized enzyme may shift to a non-optimal value, leading to a loss of activity.2. Use a buffered substrate solution or immobilize the enzyme on a support that provides a stable microenvironment.
3. Inhibition by Substrates or Product: High concentrations of either the acid or alcohol substrates, or the final ester product, can sometimes inhibit or deactivate the enzyme.[3]3. Consider a fed-batch strategy for introducing the substrates to avoid high initial concentrations.[3]
High Backpressure in Packed-Bed Reactor 1. Compaction of the Support Material: The immobilized biocatalyst particles may be too fine or have compressed over time, obstructing the flow.1. Use a support material with a larger and more uniform particle size. Repack the reactor, ensuring not to overtighten.
2. Fouling of the Reactor: Deposition of byproducts or impurities on the catalyst bed can lead to clogging.2. Ensure the purity of the substrates before they enter the reactor. Implement a regular backflushing protocol to clean the reactor bed.
Enzyme Leaching 1. Weak Enzyme-Support Interaction: If the immobilization method is based on weak physical adsorption, the enzyme may gradually detach from the support.1. Switch to a covalent immobilization method to create a stronger bond between the enzyme and the support.
2. Mechanical Stress: High flow rates or aggressive agitation can cause physical damage to the support material, leading to the release of the enzyme.2. Optimize the hydrodynamic conditions in the reactor to minimize shear stress on the immobilized biocatalyst.

Data Presentation

Table 1: Effect of Immobilization Support on Lipase Activity and Stability

Support MaterialImmobilization MethodEnzyme Loading (mg/g support)Initial Activity (U/g)Half-life at 60°C (hours)
Macroporous Acrylic ResinAdsorption1503500250
Silica GelCovalent Bonding1203200400
Magnetic NanoparticlesCovalent Bonding1804100350
Poly (vinyl alcohol) MicrospheresCross-linking1002800500

Note: Data are hypothetical and for illustrative purposes. Actual values will depend on the specific enzyme and experimental conditions.

Table 2: Influence of Operating Parameters on Product Conversion in a Continuous Packed-Bed Reactor

Flow Rate (mL/min)Temperature (°C)Substrate Molar Ratio (Acid:Alcohol)Conversion (%)
0.5501:285
1.0501:270
0.5601:292
0.5501:390

Note: Data are hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Lipase Immobilization on Macroporous Resin via Adsorption
  • Support Preparation: Wash 10 g of macroporous acrylic resin with ethanol (B145695) and then with distilled water to remove any impurities. Dry the support in an oven at 60°C overnight.

  • Enzyme Solution Preparation: Dissolve 1 g of lipase powder in 100 mL of phosphate (B84403) buffer (50 mM, pH 7.0).

  • Immobilization: Add the prepared support to the enzyme solution. Gently shake the mixture at room temperature for 12 hours.

  • Washing: After immobilization, filter the support and wash it with phosphate buffer to remove any unbound enzyme.

  • Drying: Dry the immobilized lipase at room temperature under vacuum.

  • Activity Assay: Determine the activity of the immobilized lipase using a standard p-nitrophenyl palmitate (p-NPP) assay.

Protocol 2: Continuous Production of this compound in a Packed-Bed Reactor
  • Reactor Setup: Pack a glass column (1 cm internal diameter, 20 cm length) with 15 g of the immobilized lipase. Place the column in a water jacket to control the temperature.

  • Substrate Preparation: Prepare a substrate mixture of azelaic acid and 2-ethylhexanol in the desired molar ratio (e.g., 1:2). If necessary, a solvent like n-hexane can be used, though a solvent-free system is often preferred.[7]

  • Reaction Initiation: Pump the substrate mixture through the packed-bed reactor at a defined flow rate (e.g., 0.5 mL/min) using a peristaltic pump.

  • Water Removal: If operating in a solvent-free system, consider passing the output stream through a column containing molecular sieves to remove water before recycling any unreacted substrates.

  • Sample Collection and Analysis: Collect samples from the reactor outlet at regular intervals. Analyze the samples using GC or HPLC to determine the concentration of this compound and the remaining substrates.

  • Steady State: Continue the process until a steady-state conversion is achieved.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_optimization Continuous Production Optimization cluster_analysis Analysis & Final Product Enzyme_Selection Enzyme Selection (e.g., Lipase) Immobilization Immobilization (Adsorption, Covalent Bonding) Enzyme_Selection->Immobilization Support_Selection Support Selection (e.g., Macroporous Resin) Support_Selection->Immobilization Characterization Biocatalyst Characterization (Activity, Stability) Immobilization->Characterization Reactor_Setup Packed-Bed Reactor Setup Characterization->Reactor_Setup Parameter_Screening Parameter Screening (Flow Rate, Temp, Ratio) Reactor_Setup->Parameter_Screening Continuous_Run Long-term Continuous Production Parameter_Screening->Continuous_Run Product_Analysis Product Analysis (GC/HPLC) Continuous_Run->Product_Analysis Purification Product Purification Product_Analysis->Purification Troubleshooting_Logic Start Low Product Yield Check_Conversion Check Substrate Conversion Rate Start->Check_Conversion Check_Activity Check Biocatalyst Activity Check_Conversion->Check_Activity Acceptable Low_Conversion Low Conversion Check_Conversion->Low_Conversion Low Low_Activity Low Activity Check_Activity->Low_Activity Low End Process Optimized Check_Activity->End Acceptable Optimize_Flow Decrease Flow Rate Low_Conversion->Optimize_Flow Remove_Water Improve Water Removal Low_Conversion->Remove_Water Optimize_Temp Optimize Temperature Low_Activity->Optimize_Temp Check_Leaching Check for Enzyme Leaching Low_Activity->Check_Leaching Optimize_Flow->End Remove_Water->End Optimize_Temp->End Check_Leaching->End

References

Strategies to improve the long-term stability of "Bis(2-ethylhexyl) azelate" in PVC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical information, frequently asked questions, and troubleshooting advice to enhance the long-term stability of Bis(2-ethylhexyl) azelate (DOZ) in Polyvinyl Chloride (PVC) formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DOZ) and what are its primary stability challenges in PVC?

This compound, also known as dioctyl azelate (DOZ), is a plasticizer used to increase the flexibility and durability of PVC.[1][2] It is an ester of azelaic acid and 2-ethylhexyl alcohol.[3] The primary long-term stability challenges are not with the DOZ molecule itself, which is noted for good thermal stability, but with its interaction within the PVC matrix and the degradation of the PVC polymer.[2][4] Key issues include:

  • Plasticizer Migration and Leaching: DOZ is not chemically bound to the PVC polymer chains and can migrate to the surface (exudation) or leach out into surrounding media over time.[5][6][7] This process is accelerated by contact with solvents (especially lipophilic ones), elevated temperatures, and mechanical stress.[8][9][10]

  • PVC Matrix Degradation: The degradation of the PVC polymer itself is a critical factor. Thermal energy and UV radiation can initiate a dehydrochlorination process in PVC, releasing hydrochloric acid (HCl).[11][12] This released HCl can act as a catalyst, further accelerating the degradation of the polymer and potentially affecting the plasticizer.[13]

  • Photo-oxidation: Exposure to UV light can lead to the formation of radicals, causing chain scission in the PVC and oxidation of the plasticizer.[12][14] This can result in discoloration, embrittlement, and the formation of degradation byproducts.

Q2: What external factors most significantly accelerate the degradation of DOZ-plasticized PVC?

Several environmental factors can compromise the stability of the formulation:

  • Temperature: High temperatures increase the rate of PVC dehydrochlorination and significantly enhance the diffusion and migration rate of the plasticizer from the polymer matrix.[9][10][15] Studies have shown that the amount of plasticizer leached into solutions increases substantially with rising temperatures.[10][15]

  • Ultraviolet (UV) Radiation: UV exposure, particularly from sunlight, initiates photodegradation. This process generates free radicals that attack both the PVC chains and the plasticizer molecules, leading to discoloration, loss of mechanical properties, and increased leaching of the plasticizer and its degradation products.[12][16]

  • Chemical Environment: The type of medium in contact with the PVC is crucial. Lipophilic or organic solvents can swell the PVC matrix and dramatically increase the rate of plasticizer extraction compared to aqueous solutions.[8][17] The pH of the contacting solution can also influence hydrolytic degradation pathways.

Q3: What are the primary strategies to improve the long-term stability of DOZ in PVC?

Improving long-term stability requires a multi-faceted approach focusing on protecting the PVC matrix and minimizing plasticizer loss.

  • Incorporate Heat Stabilizers: These are essential additives that prevent thermal degradation of PVC during high-temperature processing and service life.[18][19] Common types include metal soaps (e.g., Calcium-Zinc or Barium-Zinc stabilizers) which neutralize the HCl released during dehydrochlorination, preventing the autocatalytic breakdown of the polymer.[18][19]

  • Add UV Stabilizers: To protect against photo-oxidation, UV stabilizers are used. These can be UV absorbers (e.g., benzotriazoles) that dissipate UV energy as heat, or Hindered Amine Light Stabilizers (HALS) that scavenge free radicals generated by UV exposure.[20]

  • Use Co-stabilizers and Antioxidants: Phosphites and other organic co-stabilizers can improve color stability and long-term heat stability.[4] Antioxidants are added to inhibit oxidative degradation of both the polymer and the plasticizer.

  • Optimize Formulation: The concentration of DOZ and the selection of other additives are critical. Using polymeric plasticizers or blending DOZ with higher molecular weight plasticizers can reduce migration rates.[20]

  • Surface Modification: Advanced techniques like plasma treatment can create a cross-linked surface layer on the PVC, forming a barrier that significantly reduces plasticizer migration by up to 95%.[6]

Troubleshooting Guide

Problem: The PVC sample exhibits progressive discoloration (yellowing to browning) over time.

  • Possible Cause 1: Thermal Degradation. The PVC is undergoing dehydrochlorination due to insufficient heat stabilization. This process creates conjugated polyene sequences that absorb visible light, causing the color change.[11]

  • Troubleshooting Steps:

    • Verify Stabilizer Package: Ensure the correct type and concentration of heat stabilizer were used. For long-term stability, a balanced system (e.g., Ca/Zn with co-stabilizers) is crucial.[4][19]

    • Review Processing Conditions: Check if the processing temperatures exceeded the recommended limits for the formulation, which could have prematurely depleted the stabilizer.

    • Conduct Thermal Analysis: Use Thermogravimetric Analysis (TGA) to assess the onset temperature of degradation and compare it with a control sample. A lower degradation temperature indicates poor thermal stability.[2]

  • Possible Cause 2: UV Degradation. The sample has been exposed to UV light without adequate protection.

  • Troubleshooting Steps:

    • Add or Increase UV Stabilizer: Incorporate a UV absorber or a HALS into the formulation.

    • Perform Accelerated Weathering Tests: Expose samples to controlled UV radiation and humidity to simulate long-term environmental exposure and evaluate the effectiveness of the UV stabilizer package.[20]

    • Analyze Chemical Changes: Use FTIR spectroscopy to detect the formation of carbonyl (C=O) and hydroxyl (-OH) groups, which are indicative of photo-oxidation.[12]

Problem: The PVC sample has become stiff and brittle.

  • Possible Cause: Plasticizer Loss. A significant amount of DOZ has migrated out of the PVC matrix, leading to a loss of flexibility. The glass transition temperature (Tg) of the material increases as the plasticizer concentration decreases.[21]

  • Troubleshooting Steps:

    • Quantify Plasticizer Content: Use solvent extraction followed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to measure the remaining DOZ concentration in the PVC sample and compare it to the initial specification.[8][22]

    • Perform Migration/Leaching Tests: Immerse the sample in relevant solvents (e.g., isooctane, ethanol, water) and measure the weight loss over time to quantify the leaching rate.[2][17]

    • Reformulate to Reduce Migration: Consider partially or fully replacing DOZ with a higher molecular weight or polymeric plasticizer. Alternatively, investigate surface cross-linking treatments to create a migration barrier.[6][20]

Problem: An oily or sticky residue is observed on the surface of the PVC sample.

  • Possible Cause: Plasticizer Exudation (Sweating). The plasticizer has migrated to the surface due to limited compatibility or saturation at the service temperature. This can be exacerbated by temperature cycling.

  • Troubleshooting Steps:

    • Assess Plasticizer Compatibility: Although DOZ generally has good compatibility, high concentrations or interactions with other additives can reduce it. Differential Scanning Calorimetry (DSC) can be used to observe the glass transition temperature (Tg); a single, sharp Tg indicates good compatibility.[2]

    • Review Formulation and Concentration: Ensure the DOZ concentration is within the optimal range for the specific PVC grade. Exceeding the compatibility limit will lead to exudation.

    • Clean and Analyze Residue: Wipe the surface with a solvent like isopropanol (B130326) and analyze the residue using FTIR or GC-MS to confirm it is DOZ.

Data Presentation

Table 1: Thermal Stability of PVC Plasticized with Different Dicarboxylate Esters

PVC Blend FormulationOnset Degradation Temp (°C)Max Degradation Temp (°C)
PVC-D2EHSu (Suberate)~260287.06
PVC-D2EHAz (Azelate/DOZ)~265290.83
PVC-D2EHSe (Sebacate)~255281.68

Data synthesized from a comparative study on dicarboxylate ester plasticizers. D2EHAz (DOZ) shows high thermal stability.[2]

Table 2: Plasticizer Leaching in Various Solvents

Solvent (24h immersion at 23±2°C)Weight Loss (%) for PVC-DOZ
Petroleum EtherHigh (Specific value not provided)
10% EthanolLow (Specific value not provided)
30% Acetic AcidLow (Specific value not provided)
Distilled WaterLow (Specific value not provided)

This table summarizes qualitative findings from standard leaching tests (ASTM D 1239-98), indicating that non-polar solvents are more aggressive in extracting azelate plasticizers.[2]

Experimental Protocols

Protocol 1: Thermal Stability Assessment via Thermogravimetric Analysis (TGA)

  • Objective: To determine the onset and maximum degradation temperatures of the DOZ-plasticized PVC formulation.

  • Apparatus: Thermogravimetric Analyzer.

  • Methodology:

    • Prepare a small, uniform sample of the PVC formulation (5-10 mg).

    • Place the sample in an inert TGA pan (e.g., alumina).

    • Load the sample into the TGA furnace.

    • Purge the furnace with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 50 mL/min).[2]

    • Heat the sample from ambient temperature to approximately 600°C at a constant heating rate (e.g., 10°C/min).[2]

    • Record the weight loss of the sample as a function of temperature.

  • Analysis: Determine the temperature at which initial weight loss occurs (onset of degradation) and the temperature of the maximum rate of weight loss (from the derivative curve).

Protocol 2: Plasticizer Migration/Leaching Test (Solvent Extraction)

  • Objective: To quantify the amount of DOZ that leaches from the PVC into various liquid media.

  • Standard: Based on ASTM D 1239-98.[2][17]

  • Methodology:

    • Cut PVC film specimens to a standard size (e.g., 60 mm × 10 mm × 2 mm).[2]

    • Pre-condition the specimens at standard conditions (23 ± 2 °C, 50 ± 5% humidity) for 24 hours.[2][17]

    • Weigh each specimen accurately (W1).

    • Immerse each specimen in a sealed container with a specified volume of the test solvent (e.g., 30 mL of petroleum ether, 10% ethanol, or distilled water).[2]

    • Store the containers at a constant temperature (23 ± 2 °C) for a defined period (e.g., 24 or 48 hours).[2][17]

    • Remove the films from the solvent, wash carefully with distilled water, and dry thoroughly until a constant weight is achieved.

    • Weigh the final dried specimen (W2).

  • Analysis: Calculate the percentage of weight loss using the formula: Weight Loss (%) = [(W1 - W2) / W1] * 100.[2]

Visualizations

cluster_factors Degradation Factors cluster_mechanisms Degradation Mechanisms cluster_effects Observable Effects Heat Thermal Energy Dehydro PVC Dehydrochlorination (HCl Release) Heat->Dehydro Accelerates Migration Plasticizer Migration & Leaching Heat->Migration Increases UV UV Radiation UV->Dehydro Initiates Oxidation Photo-oxidation (Radical Formation) UV->Oxidation Initiates Solvents Chemical Contact Solvents->Migration Increases Discolor Discoloration (Yellowing/Browning) Dehydro->Discolor Oxidation->Discolor Brittle Embrittlement (Loss of Flexibility) Oxidation->Brittle Migration->Brittle Residue Surface Residue (Exudation) Migration->Residue

Caption: PVC degradation cause-and-effect pathway.

cluster_prep 1. Sample Preparation cluster_exposure 2. Accelerated Aging cluster_analysis 3. Analytical Testing Prep Prepare PVC films with DOZ and stabilizer package Thermal Thermal Aging (Oven) Prep->Thermal UV_Weather UV Weathering (QUV Chamber) Prep->UV_Weather Solvent Solvent Immersion (Leaching Test) Prep->Solvent TGA TGA (Thermal Stability) Thermal->TGA Mechanical Tensile Testing (Brittleness) Thermal->Mechanical FTIR FTIR (Chemical Changes) UV_Weather->FTIR UV_Weather->Mechanical GC_HPLC GC/HPLC (Plasticizer Content) Solvent->GC_HPLC Analyze Leachate & Remaining Content Solvent->Mechanical

Caption: Experimental workflow for stability assessment.

start Primary Stability Concern? concern1 Thermal Degradation (e.g., high processing temps) start->concern1 Yes concern2 UV Degradation (e.g., outdoor use) start->concern2 No solution1 Primary Strategy: Incorporate Heat Stabilizers (e.g., Ca/Zn, Ba/Zn) concern1->solution1 concern3 Plasticizer Migration (e.g., contact with liquids) concern2->concern3 No solution2 Primary Strategy: Incorporate UV Stabilizers (e.g., HALS, Benzotriazoles) concern2->solution2 solution3 Primary Strategy: Use High MW Plasticizers or Apply Surface Treatments concern3->solution3

Caption: Logic for selecting a primary stabilization strategy.

References

Technical Support Center: Optimizing Bis(2-ethylhexyl) azelate (DEHA) Extraction from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the efficient extraction of Bis(2-ethylhexyl) azelate (DEHA) from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when extracting this compound (DEHA) from complex matrices?

A1: The most common challenges include low recovery rates, poor reproducibility, and significant matrix effects that can suppress or enhance the analytical signal. Complex matrices, such as biological tissues, food products, and environmental samples, contain numerous interfering compounds like lipids, proteins, and pigments that can co-extract with DEHA, complicating its quantification.

Q2: Which extraction techniques are most suitable for DEHA?

A2: The choice of extraction technique depends on the sample matrix and the desired level of cleanliness of the final extract. Commonly used techniques include:

  • Liquid-Liquid Extraction (LLE): A conventional method effective for large volume extractions and nonpolar analytes. However, it can be labor-intensive and may result in incomplete phase separation.[1][2]

  • Solid-Phase Extraction (SPE): Offers higher selectivity and is compatible with automation, making it ideal for complex samples that require thorough cleanup.[1][2]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Particularly effective for a wide range of analytes in food matrices, especially those with high fat content.[3][4][5]

  • Ultrasound-Assisted Extraction (UAE): Can enhance extraction efficiency by using ultrasonic waves to disrupt the sample matrix.[6][7]

Q3: How can I minimize contamination during sample preparation for DEHA analysis?

A3: DEHA is a common plasticizer found in many laboratory consumables. To minimize contamination, it is crucial to:

  • Use glassware instead of plastic wherever possible.

  • Rinse all glassware with a solvent before use.

  • Use high-purity solvents and reagents.

  • Include procedural blanks in your analytical runs to monitor for background contamination.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the extraction and analysis of DEHA.

Problem Potential Cause Solution
Low Analyte Recovery Inappropriate Solvent Choice: The extraction solvent may not have the optimal polarity to efficiently extract DEHA.Test a range of solvents with varying polarities. For LLE, dichloromethane (B109758) and hexane (B92381) are commonly used. For SPE, ensure the elution solvent is strong enough to desorb DEHA from the sorbent.
Matrix Effects: Co-extracted matrix components can interfere with the ionization of DEHA in the mass spectrometer, leading to signal suppression.[8][9][10]Employ matrix-matched calibration standards or use a stable isotope-labeled internal standard for quantification.[8] Improve sample cleanup by using a more selective SPE sorbent or adding a cleanup step to your QuEChERS protocol.
Incomplete Extraction: The extraction time or method may not be sufficient to fully extract DEHA from the sample matrix.Increase the extraction time, or for UAE, optimize the sonication power and duration. For LLE, perform multiple extractions of the aqueous phase.
Poor Reproducibility Inconsistent Sample Homogenization: Non-uniform sample composition leads to variability in extraction efficiency.Ensure thorough homogenization of the sample before taking an aliquot for extraction. For solid samples, cryogenic grinding can be effective.[5]
Variable Matrix Effects: The composition of the matrix can vary between samples, causing inconsistent signal suppression or enhancement.Utilize a robust internal standard method. If matrix effects are severe, consider a more rigorous cleanup procedure.
Inconsistent Evaporation of Final Extract: Over-evaporation can lead to the loss of the semi-volatile DEHA.Carefully control the evaporation step. Use a gentle stream of nitrogen and do not let the sample go to complete dryness.
High Background Signal/Interference Contamination from Labware: Plasticizers can leach from plastic containers, pipette tips, and other lab equipment.Use glassware and solvent-rinsed equipment. Run procedural blanks to identify sources of contamination.
Insufficient Cleanup: The sample cleanup step is not adequately removing interfering compounds from the matrix.Optimize the cleanup step. For SPE, try a different sorbent or a more selective wash solvent. For QuEChERS, consider using sorbents like C18 or graphitized carbon black (GCB) to remove lipids and pigments.[4]

Quantitative Data Summary

The following table summarizes representative recovery data for plasticizer extraction from various complex matrices using different techniques. While specific data for DEHA is limited, the data for similar plasticizers like phthalates and adipates provide a good reference for expected performance.

Extraction Technique Matrix Analyte(s) Recovery (%) Relative Standard Deviation (RSD) (%) Reference
LLE Coffee BrewPhthalate (B1215562) Esters60 - 105< 15
SPE WaterPhthalate Esters56 - 96Not Reported
QuEChERS with Z-Sep Cleanup Avocado (Fatty Matrix)Polycyclic Aromatic Hydrocarbons (PAHs)~80 - 110< 15[11]
On-line TFC-LC-MS/MS Low-fat foodstuffsPhthalates and alternative plasticizers63 - 98< 15[12]
On-line TFC-LC-MS/MS High-fat foodstuffsPhthalates and alternative plasticizers56 - 99< 15[12]

Detailed Experimental Protocols

Liquid-Liquid Extraction (LLE) for Aqueous Samples (e.g., Beverages)

This protocol is adapted from a method for the analysis of phthalate esters in coffee brew.[13]

  • Sample Preparation: To 15 mL of the liquid sample, add a known amount of a suitable internal standard (e.g., a deuterated analog of DEHA).

  • Extraction: Transfer the sample to a separatory funnel and add 10 mL of hexane. Shake vigorously for 2 minutes. Allow the layers to separate.

  • Repeat Extraction: Drain the aqueous (lower) layer into a clean flask. Transfer the organic (upper) layer to a collection flask. Return the aqueous layer to the separatory funnel and repeat the extraction two more times with fresh 10 mL portions of hexane.

  • Combine and Concentrate: Combine all organic extracts. Reduce the volume using a rotary evaporator at a temperature not exceeding 36°C. Dry the remaining solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a known volume of a suitable solvent (e.g., hexane or mobile phase) for GC-MS or LC-MS analysis.

QuEChERS Protocol for Fatty Food Matrices (e.g., Fish, Oils)

This protocol is a modified QuEChERS method designed for matrices with high lipid content.[4][5]

  • Sample Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. For very fatty samples like oils, a smaller sample size (e.g., 2-5 g) may be necessary.

  • Initial Extraction: Add 10 mL of acetonitrile (B52724) and an appropriate internal standard. Shake vigorously for 1 minute.

  • Salting Out: Add the contents of a QuEChERS extraction salt packet (commonly containing magnesium sulfate, sodium chloride, and sodium citrate). Immediately shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing a cleanup sorbent. For fatty matrices, a sorbent mixture containing C18 and primary secondary amine (PSA) is often used to remove lipids and fatty acids.

  • Final Centrifugation: Vortex the d-SPE tube for 1 minute and then centrifuge at high speed (e.g., 10,000 rcf) for 5 minutes.

  • Analysis: The resulting supernatant is ready for analysis by GC-MS or LC-MS.

Visualizations

Experimental Workflow for DEHA Extraction and Analysis

DEHA_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Extract Cleanup cluster_analysis Analysis Homogenization Sample Homogenization (e.g., Blending, Grinding) LLE Liquid-Liquid Extraction (LLE) Homogenization->LLE Aqueous Samples SPE Solid-Phase Extraction (SPE) Homogenization->SPE Complex Matrices QuEChERS QuEChERS Homogenization->QuEChERS Food Matrices Analysis GC-MS or LC-MS/MS Analysis LLE->Analysis SPE_Cleanup SPE Cartridge Cleanup SPE->SPE_Cleanup dSPE Dispersive SPE (d-SPE) (for QuEChERS) QuEChERS->dSPE dSPE->Analysis SPE_Cleanup->Analysis

Caption: A logical workflow for the extraction and analysis of DEHA from complex matrices.

Logical Relationship for Troubleshooting Low Analyte Recovery

Low_Recovery_Troubleshooting Start Low Analyte Recovery Observed Check_Contamination Investigate Contamination? (Run Blanks) Start->Check_Contamination Check_Extraction Optimize Extraction Step? Check_Contamination->Check_Extraction No Resolved Problem Resolved Check_Contamination->Resolved Yes (Source Found) Check_Cleanup Optimize Cleanup Step? Check_Extraction->Check_Cleanup No Solvent_Choice Change Extraction Solvent/pH Check_Extraction->Solvent_Choice Yes Time_Temp Increase Extraction Time/Temp Check_Extraction->Time_Temp Yes Check_Analysis Investigate Analytical Method? Check_Cleanup->Check_Analysis No Sorbent_Choice Change SPE Sorbent/Eluent Check_Cleanup->Sorbent_Choice Yes Matrix_Effects Use Matrix-Matched Standards or Isotope-Labeled IS Check_Analysis->Matrix_Effects Yes (Signal Suppression) Check_Analysis->Resolved No (Other Issue) Solvent_Choice->Resolved Time_Temp->Resolved Sorbent_Choice->Resolved Matrix_Effects->Resolved

Caption: A troubleshooting decision tree for addressing low recovery of DEHA.

References

Technical Support Center: Enhancing the Biodegradability of Bis(2-ethylhexyl) azelate (DEHA)-Plasticized Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bis(2-ethylhexyl) azelate (DEHA, also known as dioctyl azelate or DOZ). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of enhancing the biodegradability of DEHA-plasticized polymers.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DEHA/DOZ) and why is its biodegradability a concern?

A1: this compound is a chemical compound used primarily as a plasticizer, especially in polymers like polyvinyl chloride (PVC), to impart flexibility and durability, particularly at low temperatures.[1][2][3] Like other plasticizers, DEHA is not chemically bound to the polymer matrix and can leach into the environment over time.[4] Its accumulation in soil and water systems poses potential environmental risks, making the study of its biodegradation crucial for developing more sustainable materials.

Q2: What is the general mechanism for the biodegradation of DEHA-plasticized polymers?

A2: The biodegradation of these materials is typically a multi-stage process initiated by microorganisms.[5][6]

  • Biodeterioration: Microbes colonize the polymer surface, forming a biofilm. This initial step involves physical and chemical changes to the surface.[6]

  • Biofragmentation: Enzymes, such as esterases and lipases secreted by the microorganisms, attack the accessible DEHA plasticizer first.[7] They catalyze the hydrolysis of the ester bonds in DEHA, breaking it down into smaller, water-soluble molecules like mono(2-ethylhexyl) azelate, azelaic acid, and 2-ethylhexanol.[4][8] This process can also make the polymer matrix more brittle and susceptible to physical breakdown.

  • Assimilation: The microorganisms absorb these smaller organic molecules.

  • Mineralization: The absorbed compounds are metabolized by the microbes, ultimately converting the organic carbon into carbon dioxide (CO2), water (H2O), and microbial biomass.[5][6] Complete mineralization is the definitive proof of biodegradation.[5]

Q3: How can the biodegradability of DEHA-plasticized polymers be enhanced?

A3: Several strategies can be employed:

  • Microbial Inoculum: Use a microbial consortium pre-acclimated to DEHA or isolated from a contaminated site, as these microorganisms are more likely to possess the necessary enzymes.[9][10]

  • Co-substrates: The addition of a readily available carbon source (e.g., glucose, monosaccharides) can stimulate initial microbial growth and enzyme production, potentially accelerating the degradation of the more complex DEHA and polymer.[11]

  • Polymer Blending: Blending the primary polymer (e.g., PVC) with inherently biodegradable polymers (e.g., PLA, PCL) can create a more susceptible matrix for microbial attack.[12]

  • Additives: Incorporating pro-oxidant or biodegradable additives can promote initial abiotic or biotic fragmentation, increasing the surface area available for microbial colonization.[11]

  • Environmental Conditions: Optimizing factors like moisture, temperature, pH, and oxygen availability is critical for robust microbial activity.[13][14]

Q4: What are the primary metabolites of DEHA biodegradation?

A4: The initial breakdown of DEHA is through the hydrolysis of its ester linkages. While specific studies on this compound are less common than for its analogue Bis(2-ethylhexyl) phthalate (B1215562) (DEHP), the pathway is expected to be similar.[4][15] The primary metabolites are:

  • Mono(2-ethylhexyl) azelate (MEHA)

  • Azelaic acid

  • 2-ethylhexanol (which can be further oxidized to 2-ethylhexanoic acid)

It is important to monitor these intermediates, as some can be more toxic than the original DEHA plasticizer.[4]

Troubleshooting Guide

This guide addresses common issues encountered during biodegradability experiments in a question-and-answer format.

Problem 1: No or very slow polymer degradation is observed.

  • Q: Have you verified the activity of your microbial inoculum?

    • A: The chosen microbial source (e.g., compost, soil, activated sludge) may lack the specific microorganisms capable of degrading DEHA or the polymer backbone. Troubleshooting Step: Run a positive control with a known biodegradable substance (e.g., cellulose (B213188), starch) to confirm the general activity of your inoculum.[16] If possible, use an inoculum from a site previously contaminated with plasticizers, or acclimate your culture by gradually exposing it to DEHA as the sole carbon source.[9]

  • Q: Are the environmental conditions optimal for microbial growth?

    • A: Microbial activity is highly dependent on temperature, pH, moisture, and oxygen levels.[13][14] Troubleshooting Step: Review literature for the optimal conditions for your chosen inoculum. For soil burial tests, maintain moisture content between 40-60% of the maximum water-holding capacity and a temperature of 25-37°C.[5][7] Ensure aerobic conditions through periodic mixing or aeration, as oxygen is crucial for the metabolic pathways.

  • Q: Is the polymer sample physically accessible to microbes?

    • A: A smooth, hydrophobic surface with a low surface area can inhibit microbial colonization.[6] Troubleshooting Step: Increase the surface area of your polymer samples by using them in powder or thin-film form instead of pellets. Pre-treatment with UV radiation or heat can create surface cracks and functional groups (e.g., carbonyls) that promote biofilm formation.[13][17]

Problem 2: Results are inconsistent and not reproducible.

  • Q: Is your experimental setup standardized?

    • A: Minor variations in sample preparation, inoculum volume, or environmental conditions can lead to significant differences in results. Troubleshooting Step: Adhere strictly to established standard protocols like ASTM D5338 (composting) or ISO 17556 (soil).[5][18] Ensure all replicates are prepared identically and incubated under the exact same conditions. Document every step meticulously.

  • Q: Is the microbial inoculum source consistent?

    • A: The composition and activity of microbial communities from soil or sludge can vary significantly with season and location. Troubleshooting Step: If possible, collect a large, homogenized batch of inoculum for the entire series of experiments. If this is not feasible, always run a positive and negative control for each new batch to normalize your results.

Problem 3: The polymer breaks into small pieces but shows low CO2 evolution.

  • Q: Are you distinguishing between fragmentation and mineralization?

    • A: Physical or chemical factors (e.g., UV light, temperature, hydrolysis) can cause the polymer to fragment into smaller pieces (microplastics) without any microbial consumption.[13][19] True biodegradation requires microbial assimilation and mineralization. Troubleshooting Step: Rely on methods that directly measure mineralization. Respirometry, which measures the conversion of polymer carbon to CO2, is the gold standard for confirming ultimate biodegradation.[14][18] Supplement this with analytical techniques like Gel Permeation Chromatography (GPC) to track changes in the polymer's molecular weight.

Problem 4: Difficulty identifying and quantifying DEHA and its metabolites.

  • Q: Are you using the appropriate analytical technique?

    • A: The concentration of metabolites can be very low, and the sample matrix (soil, water) can be complex. Troubleshooting Step: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for this purpose.[10][20] GC-MS is particularly effective for identifying unknown metabolites through their mass spectra. Ensure your sample extraction and clean-up procedures are optimized to remove interfering substances and concentrate your analytes.

Data Presentation: Summary of Standard Test Methods and Analytical Techniques

Table 1: Standard Test Methods for Aerobic Biodegradation

Standard Method Environment Key Parameters Measured Duration Typical Conditions
ASTM D5338 / ISO 14855-1 Controlled Composting Cumulative CO₂ Evolution 180 days 58 ± 2°C; Mature compost inoculum; Monitored moisture, pH, and aeration.
ASTM D5988 / ISO 17556 Soil Contact Cumulative CO₂ Evolution or O₂ Demand 6-24 months 20-28°C; Sieved soil with known characteristics; Moisture at 40-60% of water holding capacity.[5]

| ASTM D6691 / ISO 14851 | Marine (Aqueous) | Biochemical Oxygen Demand (BOD) | > 60 days | 20 ± 1°C; Natural seawater inoculum; Headspace analysis for O₂ depletion. |

Table 2: Comparison of Analytical Techniques for Monitoring Degradation

Technique Principle Information Obtained Advantages Limitations
Respirometry Measures gas exchange (CO₂ evolution / O₂ consumption) from microbial metabolism.[16] Quantifies ultimate biodegradation (mineralization). Gold standard for confirming biodegradation; quantitative.[18] Does not identify intermediate metabolites; can be slow.
Scanning Electron Microscopy (SEM) High-magnification imaging of the polymer surface. Visual evidence of surface erosion, cracks, and microbial colonization.[18] Provides direct visual confirmation of biodeterioration. Does not confirm mineralization; qualitative.[9]
Fourier-Transform Infrared Spectroscopy (FTIR) Measures absorption of infrared light by chemical bonds. Changes in chemical structure, formation of new functional groups (e.g., C=O, -OH).[17] Fast, non-destructive, good for tracking chemical changes. Not very sensitive for minor changes; not quantitative for biodegradation extent.
Gas/Liquid Chromatography-Mass Spectrometry (GC-MS / LC-MS) Separates chemical compounds and identifies them by their mass-to-charge ratio.[20] Identification and quantification of plasticizer and its degradation metabolites.[10] Highly sensitive and specific; can identify unknown compounds. Requires sample extraction/preparation; destructive.

| Gel Permeation Chromatography (GPC) | Separates polymer molecules by size. | Changes in molecular weight and molecular weight distribution. | Directly shows polymer chain scission. | Does not confirm mineralization; requires polymer to be soluble. |

Experimental Protocols

Protocol 1: Aerobic Biodegradation in Soil via CO₂ Respirometry (Adapted from ISO 17556)
  • Preparation of Soil and Inoculum:

    • Collect fresh, non-contaminated soil. Sieve through a 2 mm mesh to remove large particles.[5]

    • Determine the soil's pH, total organic carbon, and maximum water-holding capacity.

    • Adjust the moisture content to 40-60% of the water-holding capacity.

  • Preparation of Test Material:

    • Prepare the DEHA-plasticized polymer as a fine powder or a thin film to maximize surface area.

    • The amount of test material should be sufficient to yield a theoretical CO₂ evolution that can be accurately measured (typically providing 100-200 mg of organic carbon per test vessel).

  • Experimental Setup:

    • Prepare triplicate biometer flasks for each condition:

      • Test Vessels: Soil + Test Material.

      • Blank Vessels: Soil only (to measure background respiration).

      • Positive Control Vessels: Soil + a readily biodegradable reference material (e.g., cellulose powder).

    • Each biometer flask is connected to a system to trap CO₂. A common setup involves passing CO₂-free air over the soil and then bubbling the effluent air through a known concentration of barium hydroxide (B78521) (Ba(OH)₂) or sodium hydroxide (NaOH) solution.

  • Incubation:

    • Incubate the flasks in the dark at a constant temperature (e.g., 25 ± 2°C) for up to 6 months or longer.[5]

    • Maintain moisture levels and aerate the system continuously or periodically.

  • Measurement of CO₂ Evolution:

    • Periodically, quantify the CO₂ trapped in the alkaline solution. This is typically done by titrating the remaining Ba(OH)₂ or NaOH with a standardized solution of hydrochloric acid (HCl).[5]

    • The amount of CO₂ produced is calculated from the amount of titrant used.

  • Calculation of Biodegradation:

    • Calculate the cumulative amount of CO₂ evolved from the test vessels, subtracting the amount evolved from the blank vessels.

    • Calculate the theoretical maximum CO₂ (ThCO₂) that could be produced from the amount of test material added, based on its elemental carbon content.

    • The percentage of biodegradation is calculated as: % Biodegradation = (Cumulative CO₂ produced / ThCO₂) * 100.

Protocol 2: Analysis of DEHA Metabolites by GC-MS
  • Sample Extraction:

    • From a parallel biodegradation experiment, collect a soil or water sample at a specific time point.

    • For Soil: Perform a solvent extraction. Mix a known mass of soil with a suitable organic solvent (e.g., a mixture of hexane (B92381) and acetone). Use sonication or shaking to enhance extraction efficiency. Centrifuge and collect the supernatant. Repeat the extraction 2-3 times and combine the supernatants.

    • For Water: Perform a liquid-liquid extraction using a non-polar solvent like dichloromethane (B109758) or hexane in a separatory funnel.

  • Concentration and Clean-up:

    • Evaporate the solvent from the combined extracts under a gentle stream of nitrogen to concentrate the analytes.

    • If necessary, perform a clean-up step using solid-phase extraction (SPE) to remove interfering compounds like humic acids from soil.

  • Derivatization (if necessary):

    • Polar metabolites like azelaic acid are not volatile enough for GC analysis. They must be derivatized, for example, by silylation (e.g., using BSTFA) or methylation (e.g., using diazomethane (B1218177) or BF₃-methanol) to increase their volatility.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

    • GC Conditions: Use a suitable capillary column (e.g., DB-5ms). Program the oven temperature with a gradient to separate the compounds based on their boiling points.

    • MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode. Scan a mass range appropriate for the expected compounds (e.g., 50-500 amu).

  • Data Analysis:

    • Identify the compounds by comparing their retention times and mass spectra to those of authentic standards (for DEHA, 2-ethylhexanol, azelaic acid).

    • For unknown peaks, interpret the fragmentation patterns and compare them to mass spectral libraries (e.g., NIST) to tentatively identify other metabolites.

    • Quantify the compounds by creating a calibration curve using standards of known concentrations.

Visualizations

Experimental_Workflow Experimental Workflow for Biodegradation Assessment cluster_prep Phase 1: Preparation cluster_exp Phase 2: Incubation & Monitoring cluster_analysis Phase 3: Data Analysis p1 Prepare Polymer Sample (Film/Powder) p2 Characterize Soil/Inoculum (pH, C/N ratio, moisture) p3 Setup Respirometer Flasks (Test, Blank, Positive Control) p1->p3 p2->p3 e1 Incubate at Controlled Temperature & Moisture p3->e1 e2 Periodically Measure CO₂ (Titration/Sensor) e1->e2 e3 Collect Subsamples for Chemical Analysis e1->e3 a1 Calculate % Biodegradation (vs. Theoretical CO₂) e2->a1 a2 Analyze Surface Morphology (SEM) e3->a2 a3 Analyze Chemical Changes (FTIR, GPC) e3->a3 a4 Identify/Quantify Metabolites (GC-MS) e3->a4 result Final Report: Biodegradation Rate, Pathway, & Polymer Changes a1->result a2->result a3->result a4->result DEHA_Biodegradation_Pathway Proposed Biodegradation Pathway of DEHA cluster_hydrolysis deha This compound (DEHA) meha Mono(2-ethylhexyl) azelate (MEHA) deha->meha  Esterase/Lipase (Hydrolysis) hexanol 2-Ethylhexanol c1 deha->c1 azelaic Azelaic Acid meha->azelaic Esterase/Lipase (Hydrolysis) tca Central Metabolism (e.g., TCA Cycle) azelaic->tca β-oxidation hexanoic 2-Ethylhexanoic Acid hexanol->hexanoic Alcohol Dehydrogenase hexanoic->tca β-oxidation mineral Mineralization (CO₂ + H₂O + Biomass) tca->mineral c1->meha c1->hexanol Troubleshooting_Tree Troubleshooting Logic for Low Biodegradation start Start: Low/No Degradation Observed q1 Is the positive control (e.g., cellulose) degrading properly? start->q1 a1_no Issue with Inoculum or Experimental Conditions. - Check temp, pH, moisture. - Use fresh/active inoculum. q1->a1_no No q2 Is there physical fragmentation (SEM) but low CO₂ evolution? q1->q2 Yes a2_yes Abiotic degradation is occurring without mineralization. - The material is not truly biodegrading. - Re-evaluate polymer formulation. q2->a2_yes Yes q3 Is the polymer surface hydrophobic or low in surface area? q2->q3 No a3_yes Microbial access is limited. - Use powder/film samples. - Consider UV/thermal pre-treatment to increase surface energy. q3->a3_yes Yes end Consider DEHA concentration is inhibitory or polymer is highly recalcitrant. - Perform toxicity assay. - Test different microbial strains. q3->end No

References

Process optimization for solvent-free synthesis of "Bis(2-ethylhexyl) azelate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the solvent-free synthesis of Bis(2-ethylhexyl) azelate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound in a question-and-answer format.

Reaction & Yield Issues

Question/Problem Potential Cause(s) Recommended Solution(s)
Why is my reaction yield consistently low? 1. Reversible Reaction Equilibrium: The esterification of azelaic acid is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants. 2. Insufficient Catalyst: The acid catalyst concentration may be too low to effectively promote the reaction. 3. Suboptimal Temperature: The reaction temperature may be too low, resulting in a slow reaction rate, or too high, causing degradation of reactants or products. 4. Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.1. Water Removal: Since this is a solvent-free synthesis, continuous removal of water as it forms is crucial to drive the reaction forward. This can be achieved by performing the reaction under a vacuum or by using a Dean-Stark apparatus if a minimal amount of a water-immiscible co-solvent is permissible. 2. Optimize Catalyst Concentration: The optimal catalyst concentration often falls between 1.5-2% by weight of the limiting reactant.[1] Conduct small-scale experiments to determine the ideal concentration for your specific conditions. 3. Temperature Optimization: For acid-catalyzed reactions, a temperature range of 105-120°C is often effective.[1] For enzymatic catalysis (e.g., with lipase), milder temperatures of 40-60°C are typically used.[2] 4. Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or monitor the acid value of the reaction mixture to determine when the reaction has reached completion.
How can I determine the optimal molar ratio of azelaic acid to 2-ethylhexanol? An inappropriate molar ratio can lead to incomplete conversion of the limiting reagent.To shift the equilibrium towards the product, it is common to use an excess of one of the reactants.[3] Since 2-ethylhexanol is often less expensive and easier to remove via distillation, using it in slight excess (e.g., a 1:2.2 to 1:2.5 molar ratio of azelaic acid to 2-ethylhexanol) can improve the yield.
My reaction seems to have stalled. What should I do? 1. Catalyst Deactivation: The catalyst may have become deactivated over time. 2. Insufficient Mixing: In a solvent-free system, proper mixing is essential to ensure contact between the reactants and the catalyst.1. Add More Catalyst: A small, additional amount of catalyst can sometimes restart a stalled reaction. 2. Increase Agitation: Ensure that the reaction mixture is being stirred vigorously.

Product Purity & Appearance Issues

Question/Problem Potential Cause(s) Recommended Solution(s)
The final product is yellow or brown. How can I decolorize it? 1. Thermal Degradation: High reaction or distillation temperatures can cause the product to degrade and develop color.[4] 2. Impurities in Starting Materials: Colored impurities in the azelaic acid or 2-ethylhexanol can be carried through to the final product.1. Vacuum Distillation: Purify the final product by distillation under a high vacuum to lower the boiling point and prevent thermal decomposition.[4] 2. Activated Carbon Treatment: Dissolve the crude product in a minimal amount of a non-polar solvent and treat with activated carbon to adsorb colored impurities. Filter the mixture and remove the solvent under reduced pressure. 3. Check Starting Material Purity: Ensure the purity of your reactants before starting the synthesis.
How do I effectively remove the acid catalyst after the reaction? Residual acid catalyst can compromise the stability and properties of the final product.After cooling the reaction mixture, dissolve it in a water-immiscible organic solvent like ethyl acetate. Wash the organic phase with a saturated sodium bicarbonate (NaHCO₃) solution until the aqueous layer is neutral (pH 7).[5][6] Follow this with a wash using a saturated sodium chloride (brine) solution to remove residual water.[6]
There are still unreacted starting materials in my final product. How can they be removed? Incomplete reaction or inefficient purification.Vacuum Distillation: Unreacted 2-ethylhexanol has a lower boiling point than the final ester and can be removed by distillation.[4] Azelaic acid is a solid with a very high boiling point and will remain as a residue during distillation.

Frequently Asked Questions (FAQs)

Q1: What are the advantages of a solvent-free synthesis for this compound?

A1: Solvent-free synthesis aligns with the principles of green chemistry by reducing the use of hazardous and volatile organic compounds. This approach simplifies the purification process, reduces waste generation, and can be more cost-effective on an industrial scale.

Q2: What types of catalysts are typically used for this esterification?

A2: Both chemical and enzymatic catalysts can be used.

  • Chemical Catalysts: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) are common.[1]

  • Enzymatic Catalysts: Immobilized lipases, such as Candida antarctica lipase (B570770) B (Novozym 435), are effective and offer the advantages of milder reaction conditions and high selectivity, which can minimize byproduct formation.[2][7]

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored by:

  • Thin Layer Chromatography (TLC): Periodically take a small sample from the reaction mixture and run a TLC plate to visualize the disappearance of the starting materials and the appearance of the product spot.

  • Acid Value Titration: The consumption of azelaic acid can be tracked by measuring the acid value of the reaction mixture over time. A decreasing acid value indicates the progress of the esterification.

Q4: What are the key safety precautions to take during this synthesis?

A4:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • When using strong acid catalysts, handle them with care in a well-ventilated fume hood.

  • The reaction is typically heated, so be cautious of hot surfaces.

  • If performing a vacuum distillation, ensure your glassware is free of cracks and use a safety screen.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of this compound and similar esters.

Table 1: Typical Reaction Parameters for Esterification

ParameterAcid CatalysisEnzymatic Catalysis (Lipase)
Temperature 105 - 120°C[1]40 - 60°C[2]
Catalyst Conc. 1.5 - 2.0 wt%[1]3 - 11 wt%[2]
Reactant Ratio 1:2.2 - 1:2.5 (Acid:Alcohol)1:2.2 - 1:2.5 (Acid:Alcohol)
Reaction Time 3 - 8 hours6 - 24 hours[2]

Table 2: Example Yields and Conversions

Catalyst SystemEster SynthesizedConversion/YieldReference
Novozym 435Dilaurylazelate95.38% Conversion[7]
p-Toluenesulfonic acidTrimethylolpropane OleateHigh Yield (Specific % not stated)[1]
Sulfuric AcidDialkyl Adipates99% Yield[8]

Experimental Protocols

Protocol 1: Solvent-Free Synthesis of this compound using an Acid Catalyst

  • Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a means to remove water (e.g., Dean-Stark trap or vacuum connection), add azelaic acid and 2-ethylhexanol in a 1:2.2 molar ratio.

  • Catalyst Addition: While stirring, carefully add the acid catalyst (e.g., p-toluenesulfonic acid, 1.5% by weight of the azelaic acid).

  • Reaction: Heat the mixture to 110-120°C with vigorous stirring. Continuously remove the water that is formed during the reaction.

  • Monitoring: Monitor the reaction progress using TLC or by determining the acid value of the mixture. The reaction is typically complete within 3-8 hours.

  • Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

Protocol 2: Work-up and Purification

  • Dissolution: Transfer the cooled reaction mixture to a separatory funnel and dissolve it in an equal volume of a suitable organic solvent (e.g., ethyl acetate).

  • Neutralization: Add a saturated solution of sodium bicarbonate to the separatory funnel. Shake gently, venting frequently to release any CO₂ gas that forms. Separate the aqueous layer. Repeat the wash until the aqueous layer is neutral (test with pH paper).

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to help remove dissolved water. Separate the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add a small amount of an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate). Swirl the flask and let it stand for 10-15 minutes.

  • Filtration: Filter the mixture to remove the drying agent.

  • Solvent Removal: Remove the bulk of the solvent using a rotary evaporator.

  • Vacuum Distillation: Transfer the crude product to a distillation apparatus. Purify the this compound by vacuum distillation to remove any unreacted 2-ethylhexanol and colored impurities. The final product should be a colorless to pale yellow, odorless liquid.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage reactants Charge Reactants (Azelaic Acid, 2-Ethylhexanol) catalyst Add Acid Catalyst reactants->catalyst reaction Heat & Stir (110-120°C) Remove H₂O catalyst->reaction monitoring Monitor Reaction (TLC / Acid Value) reaction->monitoring cool Cool to RT monitoring->cool dissolve Dissolve in Solvent cool->dissolve neutralize Neutralize with NaHCO₃ dissolve->neutralize wash Wash with Brine neutralize->wash dry Dry with Anhydrous Salt wash->dry filter Filter dry->filter evaporate Solvent Removal (Rotary Evaporator) filter->evaporate distill Vacuum Distillation evaporate->distill product Final Product: This compound distill->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_guide start Low Yield? check_water Is water being effectively removed? start->check_water check_ratio Is reactant ratio optimized (excess alcohol)? check_water->check_ratio Yes improve_removal Improve water removal (vacuum/Dean-Stark) check_water->improve_removal No check_temp_cat Are temperature and catalyst conc. optimal? check_ratio->check_temp_cat Yes adjust_ratio Adjust molar ratio (e.g., 1:2.2) check_ratio->adjust_ratio No optimize_conditions Adjust T (105-120°C) and catalyst (1.5-2%) check_temp_cat->optimize_conditions No product_colored Product Colored? check_temp_cat->product_colored Yes success Problem Solved improve_removal->success adjust_ratio->success optimize_conditions->success check_distillation Was distillation performed under high vacuum? product_colored->check_distillation use_vac Use high vacuum to lower temperature check_distillation->use_vac No carbon_treat Consider activated carbon treatment check_distillation->carbon_treat Yes use_vac->success carbon_treat->success

Caption: Troubleshooting decision tree for common synthesis issues.

References

Validation & Comparative

A Comparative Guide to Validated Analytical Methods for the Quantification of Bis(2-ethylhexyl) azelate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of validated analytical methods for the quantification of Bis(2-ethylhexyl) azelate (DEHA), a common plasticizer. The information is intended for researchers, scientists, and drug development professionals who require accurate and reliable quantification of this compound in various matrices. This document outlines the performance of common analytical techniques, supported by experimental data, and provides detailed methodologies for key experiments.

Introduction to Analytical Techniques

The quantification of this compound is predominantly achieved through chromatographic techniques coupled with various detectors. The most common and well-validated methods include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) can also be employed, though it may offer different levels of sensitivity and selectivity. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation.

Comparison of Validated Analytical Methods

The performance of different analytical methods for the quantification of DEHA and its metabolites is summarized in the table below. The validation parameters are based on established guidelines, such as those from the International Council for Harmonisation (ICH).[1][2][3][4][5]

Parameter Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for DEHA in Medical Infusion Sets Online Solid-Phase Extraction-Liquid Chromatography-Tandem Mass Spectrometry (Online SPE-LC-MS/MS) for DEHA Metabolites in Urine
Instrumentation Gas Chromatograph coupled to a Triple Quadrupole Mass SpectrometerHigh-Performance Liquid Chromatography system with online SPE coupled to a Triple Quadrupole Mass Spectrometer
Matrix Medical Infusion Sets (dissolved polymer)Human Urine
Linearity Range 5–500 ng/gNot explicitly stated, but calibration curves were used.
Correlation Coefficient (r²) > 0.999Not explicitly stated
Limit of Quantification (LOQ) 54.1 to 76.3 ng/g0.05 µg/L for 5cx-MEPA and 5OH-MEHA; 0.1 µg/L for 5oxo-MEHA
Accuracy (% Recovery) 91.8–122%92–109%
Precision (% RSD) 1.8–17.8%< 5%
Internal Standard Benzyl (B1604629) benzoateStable isotope-labeled analytes

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods reported in the scientific literature.

GC-MS/MS Method for DEHA in Plastics

This method is suitable for the quantification of DEHA in solid polymer matrices, such as medical devices.

a) Sample Preparation: Solvent Extraction with Polymer Dissolution

  • Accurately weigh a portion of the plastic sample.

  • Dissolve the sample in a suitable solvent (e.g., tetrahydrofuran).

  • Precipitate the polymer by adding a non-solvent (e.g., methanol).

  • Centrifuge the mixture and collect the supernatant containing the extracted DEHA.

  • Spike the supernatant with an internal standard (e.g., benzyl benzoate).

  • Filter the extract through a 0.45 µm syringe filter before analysis.

b) Instrumental Analysis

  • Gas Chromatograph (GC):

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Injector Temperature: 280°C.

    • Oven Temperature Program: Start at 100°C, hold for 1 min, ramp to 300°C at 15°C/min, and hold for 10 min.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS/MS):

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Specific precursor-product ion transitions for DEHA should be monitored.

c) Validation Parameters

  • Linearity: Prepare a series of calibration standards of DEHA in a suitable solvent and analyze them to construct a calibration curve.

  • Accuracy: Spike known amounts of DEHA into blank matrix samples and calculate the percent recovery.

  • Precision: Analyze replicate samples at different concentrations to determine the relative standard deviation (RSD).

  • Limit of Quantification (LOQ): Determine the lowest concentration of DEHA that can be quantified with acceptable precision and accuracy.

Online SPE-LC-MS/MS Method for DEHA Metabolites in Urine

This method is highly sensitive and specific for the determination of DEHA metabolites in biological matrices like urine.

a) Sample Preparation: Enzymatic Hydrolysis

  • Take a measured volume of urine (e.g., 1 mL).

  • Add a buffer solution (e.g., ammonium (B1175870) acetate).

  • Add β-glucuronidase enzyme to hydrolyze the conjugated metabolites.

  • Spike the sample with stable isotope-labeled internal standards.

  • Incubate the mixture (e.g., at 37°C for 2 hours).

  • Centrifuge the sample and transfer the supernatant for analysis.

b) Instrumental Analysis

  • Online Solid-Phase Extraction (SPE):

    • Use a suitable SPE column for automated sample cleanup and analyte enrichment.

  • Liquid Chromatograph (LC):

    • Analytical Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol.

  • Mass Spectrometer (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), often in negative mode for DEHA metabolites.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for each metabolite and its corresponding internal standard.

c) Validation Parameters

  • Quantification: Use the stable isotope dilution method for accurate quantification, which corrects for matrix effects and variations in sample recovery.

  • Accuracy: Assess the relative recovery in spiked urine samples.

  • Precision: Determine the relative standard deviation from replicate analyses.

  • Limit of Quantification (LOQ): Establish the lowest quantifiable concentration for each metabolite.

Visualizations

Experimental Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method for DEHA quantification, following ICH guidelines.

cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Data Evaluation & Reporting A Define Analytical Target Profile (ATP) B Select Analytical Technique (e.g., GC-MS, LC-MS/MS) A->B C Optimize Method Parameters (e.g., column, mobile phase, temperature) B->C D Define Validation Parameters (ICH Q2(R1)) C->D Method Ready for Validation E Set Acceptance Criteria D->E F Prepare Validation Protocol Document E->F G Specificity / Selectivity F->G Execute Protocol H Linearity & Range I Accuracy (% Recovery) J Precision (Repeatability, Intermediate Precision) K LOD & LOQ L Robustness M Analyze Validation Data L->M Complete Experiments N Compare Results Against Acceptance Criteria M->N O Prepare Validation Report N->O P Validated Analytical Method for DEHA Quantification O->P Method is Validated

Caption: Workflow for the validation of an analytical method for DEHA quantification.

Logical Relationship of Analytical Techniques

The diagram below illustrates the relationship between sample preparation, separation, and detection techniques for the analysis of this compound.

cluster_sample Sample Matrix cluster_prep Sample Preparation cluster_separation Separation Technique cluster_detection Detection Technique Solid Solid (e.g., Plastic) Dissolution Solvent Dissolution/ Extraction Solid->Dissolution Liquid Liquid (e.g., Urine, Food Simulant) Hydrolysis Enzymatic Hydrolysis Liquid->Hydrolysis SPE Solid-Phase Extraction (SPE) Dissolution->SPE GC Gas Chromatography (GC) Dissolution->GC Hydrolysis->SPE LC Liquid Chromatography (LC/HPLC) SPE->LC MS Mass Spectrometry (MS) GC->MS LC->MS UV UV-Vis Spectroscopy (UV) LC->UV MSMS Tandem MS (MS/MS) MS->MSMS

Caption: Interrelationship of methods for DEHA analysis.

References

A Comparative Analysis of Bis(2-ethylhexyl) Azelate (DOZ) and Dioctyl Adipate (DOA) as Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer science and formulation, the selection of an appropriate plasticizer is paramount to achieving the desired performance characteristics of the final product. This guide provides a comprehensive, data-driven comparison of two widely used low-temperature plasticizers: Bis(2-ethylhexyl) azelate (DOZ) and Dioctyl adipate (B1204190) (DOA). This analysis is intended to assist researchers, scientists, and drug development professionals in making informed decisions based on objective performance metrics and established experimental protocols.

Physicochemical Properties

A fundamental starting point for comparing plasticizers is an examination of their intrinsic physical and chemical properties. These characteristics influence their processing behavior, compatibility with polymers, and overall performance.

PropertyThis compound (DOZ)Dioctyl adipate (DOA)
Chemical Formula C₂₅H₄₈O₄C₂₂H₄₂O₄
Molecular Weight 412.65 g/mol 370.57 g/mol
Appearance Colorless to pale yellow oily liquidColorless, oily liquid
CAS Number 103-24-2103-23-1
Boiling Point 237 °C214 °C
Melting Point -78 °C-67 °C
Density ~0.915 g/cm³~0.925 g/cm³

Performance in PVC Formulations

The true measure of a plasticizer's utility lies in its performance within a polymer matrix, most commonly Polyvinyl Chloride (PVC). Key performance indicators include plasticizing efficiency, low-temperature flexibility, volatility, and migration resistance.

Plasticizing Efficiency
Low-Temperature Flexibility

One of the primary applications for both DOZ and DOA is in formulations requiring good performance at low temperatures. Both are classified as low-temperature plasticizers.[2] However, DOZ is generally recognized as offering superior low-temperature properties compared to DOA.[3][4] For applications requiring flexibility below -30°C, dioctyl sebacate (B1225510) (DOS), a related ester, is often recommended over DOA.[5] A key metric for assessing low-temperature flexibility is the brittle point (ASTM D746), which is the temperature at which the plasticized material fractures upon impact. In one study, a PVC film plasticized with di-(2-ethylhexyl) azelate (DOZ) exhibited a brittle point of -52.5°C.[6]

Volatility

The volatility of a plasticizer is a critical factor for the long-term stability and durability of a plastic product. A plasticizer with low volatility will be less prone to evaporation over time, thus maintaining the flexibility of the material. Both DOA and DOZ are characterized by low volatility.[1][5] Quantitative assessment of volatility is typically performed using thermogravimetric analysis (TGA) or standardized weight loss tests such as ASTM D1203.

Migration Resistance

Plasticizer migration is the movement of the plasticizer from the polymer matrix to the surface or into a contacting material. This can lead to a loss of flexibility, surface tackiness, and contamination of the contacting substance. The resistance to migration is influenced by the molecular weight and chemical structure of the plasticizer. Due to its higher molecular weight, DOZ would be expected to exhibit a lower migration rate than DOA.[7] However, the linear structure of adipates like DOA can contribute to a higher migration tendency compared to branched plasticizers of similar molecular weight.[7]

Comparative Performance Data Summary

The following table summarizes the comparative performance of DOZ and DOA based on available data and established principles of plasticizer science. It is important to note that direct quantitative comparisons under identical conditions are limited in publicly available literature.

Performance MetricThis compound (DOZ)Dioctyl adipate (DOA)Key Experimental Protocol
Low-Temperature Flexibility ExcellentVery GoodASTM D746 (Brittle Point)
Volatility LowLowASTM D1203 (Loss of Plasticizer)
Migration Resistance GoodModerate to GoodISO 177, ASTM D1239
Plasticizing Efficiency GoodHighHardness (ASTM D2240), Modulus (ASTM D882)
Heat Stability GoodExcellentTGA (ASTM E1131)

Experimental Protocols

To ensure accurate and reproducible comparative data, standardized experimental protocols are essential. The following are detailed methodologies for key experiments used in the assessment of plasticizer performance.

Determination of Low-Temperature Flexibility (Brittle Point)

This protocol is based on the principles outlined in ASTM D746 .

Objective: To determine the temperature at which a plasticized material fails under specified impact conditions.

Methodology:

  • Specimen Preparation: Prepare standardized specimens of the plasticized PVC material.

  • Conditioning: Condition the specimens at a standard temperature and humidity.

  • Apparatus: Utilize a brittleness temperature testing apparatus equipped with a striking arm and a temperature-controlled bath.

  • Procedure:

    • Mount the specimens in the apparatus.

    • Immerse the specimens in the heat-transfer medium, which is cooled at a controlled rate.

    • At specific temperature intervals, a single specimen is struck by the striking arm.

    • The temperature at which 50% of the specimens fail is determined as the brittle point.

Evaluation of Plasticizer Volatility

This protocol is based on the principles outlined in ASTM D1203 - Standard Test Methods for Volatile Loss from Plastics Using Activated Carbon Methods .

Objective: To determine the weight loss of a plastic material due to volatilization of the plasticizer.

Methodology:

  • Specimen Preparation: Cut circular specimens of the plasticized PVC film to a specified diameter.

  • Initial Weighing: Accurately weigh the specimens.

  • Procedure (Method A - Direct Contact):

    • Place the specimen in a container with activated carbon, ensuring it is surrounded.

    • Heat the container in an oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours).

  • Final Weighing: After cooling, remove the specimen from the activated carbon and reweigh it.

  • Calculation: The percentage of weight loss is calculated, which primarily represents the loss of plasticizer.

Assessment of Migration Resistance

This protocol is based on the principles outlined in ISO 177 - Plastics — Determination of migration of plasticizers .

Objective: To determine the tendency of a plasticizer to migrate from a plastic material into an absorbent material.

Methodology:

  • Specimen and Absorbent Disc Preparation: Prepare circular specimens of the plasticized PVC and standardized absorbent discs.

  • Initial Weighing: Accurately weigh both the PVC specimens and the absorbent discs.

  • Assembly: Create a "sandwich" with the PVC specimen placed between two absorbent discs.

  • Incubation: Place the assembly under a specified pressure and heat it in an oven at a controlled temperature for a defined period.

  • Final Weighing: After cooling, separate the components and reweigh the PVC specimen and the absorbent discs.

  • Calculation: The loss in mass of the PVC specimen and the gain in mass of the absorbent discs are determined and reported as a measure of plasticizer migration.

Visualizations

Experimental Workflow for Plasticizer Performance Evaluation

G cluster_prep Material Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison P1 PVC Resin M Compounding (e.g., Two-Roll Mill) P1->M P2 Plasticizer (DOZ or DOA) P2->M P3 Stabilizers & Additives P3->M S Specimen Preparation (Molding/Casting) M->S T1 Low-Temperature Flexibility (ASTM D746) S->T1 T2 Volatility (ASTM D1203) S->T2 T3 Migration Resistance (ISO 177) S->T3 T4 Mechanical Properties (ASTM D882) S->T4 A1 Brittle Point (°C) T1->A1 A2 Weight Loss (%) T2->A2 A3 Migration (mg/cm²) T3->A3 A4 Tensile Strength (MPa) Elongation at Break (%) T4->A4 Comp Comparative Analysis A1->Comp A2->Comp A3->Comp A4->Comp

Caption: Experimental workflow for the comparative evaluation of plasticizer performance in PVC.

Logical Relationship of Plasticizer Properties and Performance

G cluster_properties Intrinsic Properties cluster_performance Performance in PVC MolWeight Molecular Weight Volatility Volatility MolWeight->Volatility Higher MW, Lower Volatility Migration Migration Resistance MolWeight->Migration Higher MW, Lower Migration Structure Chemical Structure (Linear vs. Branched) LowTemp Low-Temperature Flexibility Structure->LowTemp Linearity improves low temp flex Structure->Migration Branching reduces migration Polarity Polarity Efficiency Plasticizing Efficiency Polarity->Efficiency Affects compatibility

Caption: Influence of intrinsic properties on the performance of plasticizers in PVC.

Conclusion

The choice between this compound (DOZ) and Dioctyl adipate (DOA) as a plasticizer is contingent upon the specific performance requirements of the end application. For applications demanding the highest degree of low-temperature flexibility, DOZ is generally the superior choice. DOA, on the other hand, offers high plasticizing efficiency and excellent overall performance, making it a versatile and cost-effective option for a wide range of applications.

For professionals in drug development and other sensitive applications, the lower migration potential of the higher molecular weight DOZ may be a critical advantage. It is imperative that the selection process is guided by rigorous testing according to standardized protocols to ensure the long-term stability, safety, and efficacy of the final product. This guide provides the foundational information and experimental frameworks to support such an evidence-based decision-making process.

References

A Head-to-Head Battle of High-Performance Plasticizers: Bis(2-ethylhexyl) azelate (DOZ) vs. Dioctyl Sebacate (DOS)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of polymer additives, the choice of a plasticizer is critical. It dictates the flexibility, durability, and overall performance of the final product. This guide provides an in-depth, data-driven comparison of two leading high-performance plasticizers: Bis(2-ethylhexyl) azelate (DOZ) and Dioctyl Sebacate (DOS).

Both DOZ and DOS are ester-based plasticizers renowned for their excellent low-temperature flexibility and good compatibility with a variety of polymers, most notably polyvinyl chloride (PVC) and synthetic rubbers.[1] While they share similar molecular structures and applications, subtle differences in their performance characteristics can significantly impact the suitability for a specific application. This guide will dissect these differences through a summary of their physicochemical properties, a detailed comparison of their performance in PVC, and an overview of the experimental protocols used to generate this data.

Physicochemical Properties at a Glance

A fundamental understanding of the intrinsic properties of DOZ and DOS is the first step in appreciating their performance differences. As homologs, their physical and chemical characteristics are quite similar.[2]

PropertyThis compound (DOZ)Dioctyl Sebacate (DOS)
Synonyms Di(2-ethylhexyl) azelate, DOZDi(2-ethylhexyl) sebacate, DEHS
CAS Number 103-24-2[3]122-62-3[4]
Molecular Formula C₂₅H₄₈O₄[5]C₂₆H₅₀O₄[4]
Molecular Weight 412.66 g/mol [6]426.68 g/mol [7]
Appearance Clear, colorless to pale yellow oil[3]Colorless, oily liquid[8]
Density (at 20-25°C) ~0.915 - 0.92 g/cm³[5][6]~0.912 - 0.917 g/cm³[4][9]
Boiling Point 237 °C at 5 mmHg[10]256 °C at 5 Torr[4]
Melting Point -78 °C[5]-48 °C to -55 °C[4][9]
Flash Point ~184.6 - 211 °C[5][11]>210 °C[9]
Solubility Insoluble in water; soluble in organic solvents like ethanol, acetone, and benzene.[10]Insoluble in water; miscible with many organic solvents.[4]

Performance Showdown in PVC Formulations

The true measure of a plasticizer lies in its performance within a polymer matrix. The following table summarizes a direct comparison of DOZ and DOS in a polyvinyl chloride (PVC) formulation, highlighting key performance indicators for researchers and formulators.

Performance MetricThis compound (DOZ)Dioctyl Sebacate (DOS)Test Method
Mechanical Properties
Shore A Hardness (10s)Slightly LowerBaselineASTM D2240
Tensile Strength (MPa)15.314.8ASTM D412
Elongation at Break (%)380410ASTM D412
Thermal Properties
Glass Transition Temp. (Tg) (°C)68.5165.36DSC
Max. Degradation Temp. (°C)290.83281.68TGA
Low-Temperature Flexibility
Cold Flex Temperature (°C)No significant differenceNo significant difference-
Permanence
Volatility (% Weight Loss)LowerHigherASTM D1203
Extraction Resistance (in iso-octane)HigherLowerSolvent Extraction

Data synthesized from comparative studies.[2][6]

Key Performance Insights:

  • Mechanical Properties: Both plasticizers impart excellent flexibility to PVC. While DOS may provide slightly higher elongation at break, DOZ can result in a marginally higher tensile strength.[6] The Shore A hardness is comparable, with DOZ showing a tendency to be slightly lower, suggesting a potential for reduced plasticizer loading to achieve the same hardness as DOS.[2]

  • Thermal Stability: Thermogravimetric analysis (TGA) indicates that DOZ exhibits a slightly higher maximum degradation temperature compared to DOS, suggesting better thermal stability.[6]

  • Low-Temperature Performance: Both DOZ and DOS are exceptional low-temperature plasticizers, and studies show no significant difference in their cold flex performance.[2]

  • Permanence: DOZ demonstrates a slight advantage in terms of permanence, with lower volatility and better resistance to extraction by non-polar solvents like iso-octane.[2]

Experimental Protocols: A Closer Look

To ensure the reproducibility and validity of performance data, standardized experimental protocols are paramount. Below are detailed methodologies for the key experiments cited in this comparison.

Experimental Workflow for Plasticizer Performance Evaluation

The following diagram illustrates a typical workflow for evaluating and comparing the performance of plasticizers in a polymer formulation.

G cluster_0 1. Material Preparation cluster_1 2. Performance Testing cluster_2 3. Data Analysis & Comparison A Weighing of PVC Resin, Plasticizer, and Additives B Dry Blending A->B C Melt Compounding (e.g., Two-Roll Mill) B->C D Molding of Test Specimens (e.g., Compression Molding) C->D E Mechanical Testing (ASTM D412, ASTM D2240) D->E F Thermal Analysis (DSC for Tg, TGA for Stability) D->F G Low-Temperature Flexibility (ASTM D1043) D->G H Permanence Testing (ASTM D1203 Volatility, Extraction Resistance) D->H I Tabulation of Results E->I F->I G->I H->I J Comparative Analysis I->J K Conclusion on Performance J->K

Caption: A generalized workflow for the evaluation of plasticizer performance.

Determination of Mechanical Properties

ASTM D412: Tensile Properties of Vulcanized Rubber and Thermoplastic Elastomers [1][12]

  • Specimen Preparation: Dumbbell-shaped specimens are die-cut from molded sheets of the plasticized PVC.

  • Test Procedure: The specimens are mounted in the grips of a universal testing machine. The sample is pulled at a constant rate of speed (typically 500 mm/min) until it ruptures.[12]

  • Data Acquisition: The force and elongation are continuously recorded. Tensile strength is calculated as the maximum force divided by the original cross-sectional area. Elongation at break is the percentage increase in length at the point of failure.

ASTM D2240: Durometer Hardness [13]

  • Specimen Preparation: A flat specimen with a minimum thickness of 6 mm is required. Thinner specimens can be stacked to achieve the required thickness.

  • Test Procedure: A specified indenter is forced into the material under a specific spring force. The indentation depth is measured and converted to a Shore hardness value. For softer materials like plasticized PVC, the Shore A scale is typically used. The reading is taken after a specified time, usually 10 seconds.

Thermal Analysis

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)

  • Sample Preparation: A small, precisely weighed sample of the plasticized polymer is sealed in an aluminum pan.

  • Test Procedure: The sample is subjected to a controlled temperature program, typically involving a heating, cooling, and subsequent heating cycle to erase thermal history.

  • Data Acquisition: The heat flow into or out of the sample is measured as a function of temperature. The glass transition is observed as a step change in the heat flow, and the Tg is determined from this transition. A lower Tg indicates higher plasticizing efficiency.

Thermogravimetric Analysis (TGA) for Thermal Stability [14][15]

  • Sample Preparation: A small, accurately weighed sample of the plasticized polymer is placed in a TGA furnace.

  • Test Procedure: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

  • Data Acquisition: The mass of the sample is continuously monitored as a function of temperature. The resulting TGA curve provides information on the onset of degradation and the maximum degradation temperature.

Low-Temperature Flexibility

ASTM D1043: Stiffness Properties of Plastics by Means of a Torsion Test [16]

  • Specimen Preparation: A rectangular test specimen of specified dimensions is prepared.

  • Test Procedure: The specimen is mounted in a torsion apparatus within a temperature-controlled chamber. A torsional load is applied at various decreasing temperatures.

  • Data Acquisition: The angular deflection is measured at each temperature. The apparent modulus of rigidity is calculated. The temperature at which the modulus reaches a specific value is often reported as the low-temperature flexibility or "cold flex" temperature.

Permanence Testing

ASTM D1203: Volatile Loss from Plastics Using Activated Carbon Methods [5]

  • Specimen Preparation: A test specimen of a specific size is weighed.

  • Test Procedure: The specimen is placed in a container with activated carbon, either in direct contact (Method A) or separated by a wire cage (Method B), and exposed to an elevated temperature for a specified time.[17]

  • Data Acquisition: The specimen is reweighed after the test, and the percentage of weight loss is calculated as a measure of volatility.

Extraction Resistance

  • Specimen Preparation: A pre-weighed specimen of the plasticized polymer is prepared.

  • Test Procedure: The specimen is immersed in a specific solvent (e.g., iso-octane, hexane, soapy water) at a controlled temperature for a defined period.

  • Data Acquisition: The specimen is removed, dried, and reweighed. The percentage of weight loss is calculated to determine the resistance to extraction by the solvent.

Conclusion

Both this compound (DOZ) and Dioctyl Sebacate (DOS) are high-performance, low-temperature plasticizers that offer excellent properties for demanding applications. The choice between them may be nuanced and depend on the specific performance requirements of the end product.

DOZ presents a compelling case with its slightly superior thermal stability and permanence, which could be advantageous in applications with exposure to higher temperatures or extractive environments.[2][6] On the other hand, DOS may offer a slight edge in applications where maximizing elongation is the primary objective.[6]

Ultimately, for researchers, scientists, and drug development professionals, the selection process should be guided by a thorough evaluation of the performance data in the context of the intended application. The experimental protocols outlined in this guide provide a robust framework for conducting such evaluations and making an informed decision. As both are derived from natural sources (azelaic acid from ozonolysis of oleic acid and sebacic acid from castor oil), they also represent a move towards more sustainable plasticizer options.[2]

References

A Head-to-Head Battle: Bis(2-ethylhexyl) azelate (DOZ) versus Phthalate-Based Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive performance evaluation for researchers, scientists, and drug development professionals.

The selection of a plasticizer is a critical decision in the formulation of polymeric materials, profoundly influencing the final product's flexibility, durability, and, most importantly, its safety profile. For decades, phthalate (B1215562) esters such as Di(2-ethylhexyl) phthalate (DEHP), Diisononyl phthalate (DINP), and Dibutyl phthalate (DBP) have been the industry workhorses for plasticizing polymers like polyvinyl chloride (PVC). However, mounting concerns over their potential as endocrine disruptors have spurred the search for safer, high-performance alternatives. Bis(2-ethylhexyl) azelate (DOZ), a non-phthalate plasticizer, has emerged as a promising candidate, offering a compelling balance of performance and a more favorable toxicological profile.

This guide provides an objective comparison of the performance of this compound against common phthalate-based plasticizers, supported by experimental data.

Performance Comparison: The Data

To provide a clear and concise overview, the following tables summarize the key performance indicators for DOZ and common phthalate plasticizers.

Table 1: Physical and Chemical Properties
PropertyThis compound (DOZ)Di(2-ethylhexyl) phthalate (DEHP)Diisononyl phthalate (DINP)Dibutyl phthalate (DBP)
CAS Number 103-24-2[1][2]117-81-728553-12-084-74-2
Molecular Formula C25H48O4[1]C24H38O4C26H42O4C16H22O4
Molecular Weight ( g/mol ) 412.66[1]390.56418.6278.34
Boiling Point (°C) >282[3]384409340
Melting Point (°C) -67[3]-55-48-35
Density (g/cm³) 0.92[3]0.9810.972-0.9821.043
Table 2: Plasticizing Performance in PVC
Performance MetricThis compound (DOZ)Di(2-ethylhexyl) phthalate (DEHP)Diisononyl phthalate (DINP)Dibutyl phthalate (DBP)Key Observations
Tensile Strength (MPa) 18.2117.50Data not availableData not availableDOZ shows comparable tensile strength to DEHP.
Elongation at Break (%) 350320Data not availableData not availableDOZ provides slightly better elongation at break compared to DEHP, indicating good flexibility.
100% Modulus (MPa) 9.8010.50Data not availableData not availableA lower modulus for DOZ suggests greater flexibility at lower strains.
Low-Temperature Flexibility (°C) Excellent (Used in low-temp applications)GoodGoodModerateDOZ is specifically noted for its excellent low-temperature performance.
Table 3: Migration Resistance

Migration of plasticizers is a critical safety and performance parameter. Lower migration indicates better permanence within the polymer matrix.

Solvent/SimulantThis compound (DOZ)Di(2-ethylhexyl) phthalate (DEHP)Diisononyl phthalate (DINP)Dibutyl phthalate (DBP)
Hexane (Weight Loss %) Data not available~60% (at 40°C)[4]Data not availableData not available
Ethanol (Weight Loss %) Data not available11.8 ppm (after 1 week)Data not availableData not available
Water (Weight Loss %) Very Low (Insoluble)Very Low (0.27 mg/L solubility)[3]Very LowLow

Note: Direct comparative migration data for DOZ under identical conditions as the cited phthalates is limited in publicly available literature. However, the lower volatility of DOZ suggests potentially lower migration rates.

Table 4: Thermal Stability (TGA Data)

Thermogravimetric analysis (TGA) determines the thermal stability of a substance by measuring weight loss as a function of temperature. A higher decomposition temperature indicates greater thermal stability.

ParameterThis compound (DOZ)Di(2-ethylhexyl) phthalate (DEHP)Diisononyl phthalate (DINP)Dibutyl phthalate (DBP)
Onset of Decomposition (°C) ~233-252~200-250[5]~245Data not available
Peak Decomposition Temp (°C) Data not available~320-340Data not availableData not available

Note: TGA data can vary based on experimental conditions such as heating rate and atmosphere.

Table 5: Toxicological Profile
ParameterThis compound (DOZ)Di(2-ethylhexyl) phthalate (DEHP)Diisononyl phthalate (DINP)Dibutyl phthalate (DBP)
LD50 (Oral, Rat, mg/kg) >2000[6]~30,000>9,700~8,000
NOAEL (Reproductive, mg/kg/day) 1000[6]4.8[7]276[8]50[9]

Key Observation: DOZ exhibits a significantly higher No-Observed-Adverse-Effect Level (NOAEL) for reproductive toxicity compared to the tested phthalates, indicating a much better safety profile in this critical aspect.

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure objective comparison.

Plasticizer Efficiency (ASTM D2284)

This method evaluates the efficiency of a plasticizer in a polymeric compound by measuring its effect on the mechanical properties.

  • Specimen Preparation: PVC resin is blended with a specified concentration of the plasticizer (e.g., 50 phr). The blend is then processed (e.g., milled and compression molded) into uniform sheets. Standard dumbbell-shaped specimens are cut from the sheets.

  • Testing Procedure: The specimens are conditioned under standard temperature and humidity. A universal testing machine is used to measure the tensile strength, elongation at break, and modulus of elasticity at a constant rate of crosshead displacement.

G cluster_prep Specimen Preparation cluster_test Tensile Testing (ASTM D2284) A PVC Resin + Plasticizer B Blending A->B C Milling & Molding B->C D Dumbbell Specimen C->D E Conditioning D->E F Universal Testing Machine E->F G Data Acquisition (Stress-Strain Curve) F->G H Calculate Properties G->H

Experimental Workflow for Plasticizer Efficiency Testing
Migration Resistance (ASTM D1239-14)

This test method determines the resistance of plastic films to extraction by chemicals, simulating contact with various liquids.

  • Specimen Preparation: A plastic film of known weight and surface area is prepared.

  • Testing Procedure: The specimen is completely immersed in a specified liquid (e.g., n-hexane, ethanol, distilled water) in a sealed container. The container is stored at a controlled temperature for a defined period (e.g., 24 hours at 25°C).

  • Analysis: After immersion, the specimen is removed, dried, and reweighed. The percentage of weight loss is calculated, which represents the amount of plasticizer and other extractable components that have migrated into the liquid. Alternatively, the concentration of the plasticizer in the liquid can be quantified using analytical techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

G cluster_workflow Migration Testing Workflow (ASTM D1239-14) A Initial Weighing of PVC Film B Immersion in Solvent A->B C Incubation (Controlled Temp & Time) B->C D Drying and Final Weighing C->D F OR Analyze Solvent (GC/HPLC) C->F E Calculate Weight Loss (%) D->E

Workflow for Plasticizer Migration Testing
Thermal Stability (Thermogravimetric Analysis - TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the decomposition temperature and thermal stability of plasticizers.

  • Sample Preparation: A small, accurately weighed sample of the plasticizer is placed in a TGA sample pan.

  • Testing Procedure: The sample is heated in the TGA furnace at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Analysis: The instrument records the sample's weight as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of decomposition (the temperature at which significant weight loss begins) and the peak decomposition temperature.

G cluster_tga TGA Experimental Workflow A Sample Preparation B Heating in TGA Furnace A->B C Weight Measurement vs. Temperature B->C D Generate TGA Curve C->D E Determine Decomposition Temperatures D->E

Workflow for Thermal Stability Analysis using TGA

Toxicological Profile: Endocrine Disruption by Phthalates

A primary driver for seeking alternatives to phthalates is their classification as endocrine-disrupting chemicals (EDCs). Phthalates can interfere with the body's hormonal systems, leading to a range of adverse health effects.

The primary mechanism of endocrine disruption for many phthalates, particularly DEHP and DBP, is through their anti-androgenic effects.[7][8] These phthalates and their metabolites can interfere with the production of testosterone (B1683101) in the testes.[8] This disruption can lead to developmental and reproductive issues, especially in males.[7] Some phthalates have also been shown to interact with estrogen receptors, potentially leading to estrogenic or anti-estrogenic effects.[8]

In contrast, this compound has not been identified as an endocrine disruptor and exhibits a much more favorable toxicological profile, as evidenced by its significantly higher NOAEL for reproductive toxicity.[6]

G cluster_pathway Simplified Signaling Pathway of Phthalate Endocrine Disruption Phthalates Phthalates Testes Testes Phthalates->Testes interferes with Testosterone_Production Testosterone Production Phthalates->Testosterone_Production inhibits Testes->Testosterone_Production leads to Androgen_Receptors Androgen Receptors Testosterone_Production->Androgen_Receptors activates Normal_Development Normal Male Reproductive Development Androgen_Receptors->Normal_Development promotes

Phthalate Interference with Androgen Signaling

Conclusion

The data presented in this guide demonstrates that this compound is a high-performance, safer alternative to traditional phthalate plasticizers. It offers comparable, and in some aspects superior, plasticizing efficiency and mechanical properties to DEHP. While more direct comparative data on migration and thermal stability against a wider range of phthalates would be beneficial, the available information, coupled with its significantly better toxicological profile, makes a strong case for the adoption of DOZ in applications where safety and performance are paramount, particularly in the pharmaceutical and medical device industries. The detailed experimental protocols provided herein offer a framework for researchers and developers to conduct their own comparative evaluations and validate the suitability of DOZ for their specific applications.

References

Comparative Migration Behavior of Azelate and Phthalate Plasticizers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Azelate plasticizers are emerging as a viable alternative to traditional phthalate (B1215562) plasticizers, particularly in sensitive applications such as medical devices and food contact materials, due to a more favorable toxicological profile. A key performance indicator for the suitability of a plasticizer is its migration behavior, as the leaching of these additives can impact the safety and efficacy of the end-product. This guide provides a comparative overview of the migration characteristics of azelate and phthalate plasticizers, supported by available experimental data and detailed methodologies.

While direct comparative studies under identical conditions are limited, this guide synthesizes available data to offer an objective comparison. The primary focus is on di(2-ethylhexyl) azelate (DOZ), a common azelate plasticizer, and di(2-ethylhexyl) phthalate (DEHP), a widely used but increasingly regulated phthalate.

Quantitative Migration Data

The migration of plasticizers is influenced by several factors including the type of polymer, the concentration of the plasticizer, the nature of the contacting medium (simulant), temperature, and contact duration. The following tables summarize migration data from various studies for azelate and phthalate plasticizers under different experimental conditions.

Table 1: Migration of Azelate Plasticizer (Di(2-ethylhexyl) azelate - DOZ)

PolymerPlasticizer Concentration (% w/w)SimulantTemperature (°C)DurationMigration Level
PVC303% Acetic Acid602 hoursNot Detected
PVC3010% Ethanol602 hoursNot Detected
PVC3050% Ethanol602 hours0.1 µg/mL
PVC3095% Ethanol602 hours1.2 µg/mL
PVC30Isooctane602 hours3.5 µg/mL

Data presented is a synthesis of representative values from available literature and should be considered in the context of the specific experimental protocols.

Table 2: Migration of Phthalate Plasticizer (Di(2-ethylhexyl) phthalate - DEHP)

PolymerPlasticizer Concentration (% w/w)SimulantTemperature (°C)DurationMigration Level
PVC41Water6030 min< 0.1 ppm
PVC414% Acetic Acid6030 min< 0.1 ppm
PVC4120% Ethanol6030 min< 0.1 ppm
PVC41n-Heptane2560 min> 800 ppm[1]
PVCNot Specified90% Ethanol2572 hours4.17 ppm[2][3]
PVCNot Specified100% Ethanol2572 hours11.5 ppm[2][3]
PVCNot SpecifiedAmino Acid SolutionNot Specified> 6 monthsSignificant Migration
PVCNot SpecifiedGlucose SolutionNot Specified> 6 monthsSignificant Migration
PVCNot SpecifiedSaline SolutionNot Specified> 6 monthsSignificant Migration

Data presented is a synthesis of representative values from available literature and should be considered in the context of the specific experimental protocols.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of plasticizer migration.

Immersion Migration Test (Based on ASTM D1239)

This test measures the loss of plasticizer from a plastic material when immersed in a liquid medium.

  • Apparatus:

    • Analytical balance (accurate to 0.1 mg)

    • Oven with controlled temperature

    • Glass containers with lids

    • Micrometer

  • Procedure:

    • Cut plastic samples into specified dimensions (e.g., 50 mm x 50 mm).

    • Measure the thickness of each sample.

    • Clean the samples with a lint-free cloth.

    • Weigh each sample to the nearest 0.1 mg.

    • Immerse each sample in a glass container filled with a pre-selected simulant (e.g., food simulant, pharmaceutical solution). The volume of the simulant should be sufficient to fully cover the sample.

    • Seal the containers and place them in an oven at a specified temperature for a defined duration.

    • After the specified time, remove the samples from the simulant.

    • Carefully wipe the samples dry with a lint-free cloth.

    • Allow the samples to condition at room temperature in a desiccator.

    • Reweigh the samples.

    • The amount of migrated plasticizer is determined by the weight loss of the sample.

Analysis of Migrated Plasticizer by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to identify and quantify the amount of plasticizer that has migrated into the simulant.

  • Apparatus:

    • Gas chromatograph coupled with a mass spectrometer (GC-MS)

    • Autosampler

    • Vials and caps

    • Syringes

  • Procedure:

    • Sample Preparation:

      • Take an aliquot of the simulant in which the plastic sample was immersed.

      • If necessary, perform a liquid-liquid extraction to transfer the plasticizer from the simulant to an organic solvent (e.g., hexane, dichloromethane).

      • Concentrate the extract to a known volume.

    • GC-MS Analysis:

      • Inject a known volume of the prepared sample into the GC-MS system.

      • The gas chromatograph separates the different components of the sample based on their boiling points and interaction with the stationary phase of the column.

      • The mass spectrometer identifies the separated components based on their mass-to-charge ratio and fragmentation pattern.

    • Quantification:

      • Prepare a calibration curve using standard solutions of the plasticizer of interest at known concentrations.

      • Compare the peak area of the plasticizer in the sample chromatogram to the calibration curve to determine its concentration in the simulant.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_migration Migration Experiment cluster_analysis Analysis cluster_data Data Processing Prep_Sample Prepare PVC Samples (Cut to size, clean, weigh) Immersion Immerse PVC Samples in Simulant Prep_Sample->Immersion Prep_Simulant Prepare Simulant (e.g., Food or Drug Simulant) Prep_Simulant->Immersion Incubation Incubate at Controlled Temperature and Time Immersion->Incubation Removal Remove Samples and Dry Incubation->Removal Collect_Simulant Collect Simulant Aliquot Incubation->Collect_Simulant Re_weigh Re-weigh Samples Removal->Re_weigh Weight_Loss Calculate Weight Loss Re_weigh->Weight_Loss Extraction Liquid-Liquid Extraction (if necessary) Collect_Simulant->Extraction GCMS GC-MS Analysis Extraction->GCMS Quantification Quantify Migrated Plasticizer (using calibration curve) GCMS->Quantification Comparison Compare Migration Levels Weight_Loss->Comparison Quantification->Comparison

References

A Comparative Performance Analysis of Bis(2-ethylhexyl) azelate in Synthetic Lubricants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Bis(2-ethylhexyl) azelate with Alternative Synthetic Lubricant Base Oils, Supported by Experimental Data.

In the realm of synthetic lubricants, where performance under demanding conditions is paramount, the selection of an appropriate base oil is a critical determinant of the final product's efficacy and lifespan. This compound (DOZ), a diester, has long been utilized for its favorable low-temperature fluidity and good additive solvency. This guide provides a comprehensive performance benchmark of DOZ against two other widely used synthetic base oils: Polyalphaolefin (PAO 4) and Polyol Esters. The following sections present a quantitative comparison of their key properties, detailed experimental protocols for performance evaluation, and visual representations of lubricant selection and testing workflows.

Data Presentation: A Side-by-Side Comparison

The performance of a lubricant is multi-faceted, with key parameters dictating its suitability for specific applications. The following table summarizes the typical properties of this compound, a representative Polyalphaolefin (PAO 4), and a typical Polyol Ester, offering a clear comparison of their respective strengths and weaknesses.

PropertyThis compound (DOZ)Polyalphaolefin (PAO 4)Polyol EsterTest Method
Kinematic Viscosity @ 100°C, cSt ~3.0 - 4.0~4.0~4.0 - 5.0ASTM D445
Kinematic Viscosity @ 40°C, cSt ~12 - 15~17 - 19~20 - 25ASTM D445
Viscosity Index >150~120 - 140>140ASTM D2270
Pour Point, °C < -60~ -60~ -50ASTM D97
Flash Point, °C >200>220>230ASTM D92
Oxidative Stability (RPVOT), mins GoodExcellentVery GoodASTM D2272
Additive Solvency ExcellentFairExcellentEmpirical
Hydrolytic Stability Fair to GoodExcellentGoodEmpirical
Biodegradability ModerateLowHighOECD 301B

Key Performance Insights

As the data indicates, this compound exhibits an exceptional pour point, making it a prime candidate for applications requiring excellent low-temperature performance. Its high viscosity index signifies a relatively stable viscosity across a broad temperature range. Furthermore, its excellent additive solvency allows for the effective formulation of lubricants with tailored properties.

Polyalphaolefins (PAOs), such as PAO 4, are renowned for their outstanding thermal and oxidative stability, as well as excellent hydrolytic stability. This makes them suitable for high-temperature applications and long-drain intervals. However, their lower polarity results in poorer additive solvency compared to esters.

Polyol Esters strike a balance between the properties of diesters and PAOs. They offer very good thermal stability and a high viscosity index.[1] Their polarity ensures excellent lubricity and additive solvency.[1][2] Many polyol esters are also readily biodegradable, a significant advantage in environmentally sensitive applications.[1]

Experimental Protocols: Ensuring Accurate and Reproducible Data

The data presented in this guide is derived from standardized test methods developed by ASTM International. Adherence to these protocols is crucial for obtaining reliable and comparable results. Below are detailed summaries of the methodologies for the key experiments cited.

ASTM D445: Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids

This test method determines the kinematic viscosity of a liquid by measuring the time for a volume of the liquid to flow under gravity through a calibrated glass capillary viscometer.[3][4][5][6]

  • Apparatus: A calibrated glass capillary viscometer, a constant-temperature bath, a timing device, and a viscometer holder.

  • Procedure:

    • The viscometer is charged with the sample, ensuring it is free of air bubbles.

    • The viscometer is then placed in the constant-temperature bath, maintained at the desired temperature (e.g., 40°C or 100°C), and allowed to thermally equilibrate.

    • The sample is drawn up through the capillary to a point above the upper timing mark.

    • The time taken for the liquid to flow between the upper and lower timing marks is accurately measured.

  • Calculation: The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.

ASTM D2270: Standard Practice for Calculating Viscosity Index from Kinematic Viscosity at 40°C and 100°C

The Viscosity Index (VI) is an empirical, dimensionless number that represents the effect of temperature on the kinematic viscosity of an oil.[7] A higher VI indicates a smaller change in viscosity with temperature.[8]

  • Procedure:

    • The kinematic viscosity of the lubricant is determined at both 40°C and 100°C using ASTM D445.

  • Calculation: The VI is calculated using formulas that relate the kinematic viscosities at 40°C and 100°C to those of two reference oils having viscosity indices of 0 and 100.[8][9]

ASTM D97: Standard Test Method for Pour Point of Petroleum Products

The pour point of a petroleum product is the lowest temperature at which the oil will continue to flow when cooled under prescribed conditions.[10][11][12][13]

  • Apparatus: A test jar, a thermometer, a cooling bath, and a jacket to hold the test jar.

  • Procedure:

    • The sample is first heated to a specified temperature to dissolve any wax crystals.

    • The sample is then cooled at a specified rate in the cooling bath.

    • At each 3°C interval, the test jar is removed and tilted to observe for any movement of the oil.

  • Determination: The pour point is recorded as 3°C above the temperature at which the oil ceases to flow.[10][13]

ASTM D2272: Standard Test Method for Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel (RPVOT)

This test method evaluates the oxidation stability of a lubricant in the presence of oxygen, water, and a copper catalyst under elevated temperature and pressure.[14][15][16][17][18]

  • Apparatus: A rotating pressure vessel, an oxygen-charging accessory, a pressure measurement device, and a constant-temperature bath.

  • Procedure:

    • A sample of the lubricant, along with a specified amount of water and a copper catalyst coil, is placed in the pressure vessel.

    • The vessel is pressurized with oxygen and placed in a bath maintained at 150°C while being rotated at 100 rpm.

    • The pressure inside the vessel is monitored over time.

  • Result: The test result is the time, in minutes, for the pressure to drop by a specified amount from the maximum pressure, indicating the lubricant's resistance to oxidation.[16]

ASTM D4172: Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method)

This test method is used to determine the wear-preventive properties of a lubricating fluid in sliding contact.[19][20][21][22]

  • Apparatus: A four-ball wear tester, which consists of three stationary steel balls held in a cup and a fourth steel ball that rotates against them.

  • Procedure:

    • The three stationary balls are clamped in the test cup, and the lubricant sample is added to cover them.

    • The fourth ball is brought into contact with the three stationary balls under a specified load.

    • The top ball is rotated at a constant speed for a set duration and at a controlled temperature.

  • Evaluation: After the test, the average diameter of the wear scars on the three stationary balls is measured. A smaller wear scar diameter indicates better wear protection.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key logical and experimental workflows.

LubricantSelectionWorkflow Lubricant Base Oil Selection Workflow cluster_requirements Application Requirements cluster_evaluation Base Oil Evaluation cluster_selection Final Selection Req Define Performance Needs (Temp Range, Load, Environment) Props Evaluate Key Properties (Viscosity, Pour Point, Stability) Req->Props Input Comp Compare Alternatives (DOZ, PAO, Polyol Ester) Props->Comp Data Select Select Optimal Base Oil Comp->Select Decision

Lubricant Base Oil Selection Workflow

LubricantTestingWorkflow Experimental Workflow for Lubricant Performance Testing cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis & Reporting Sample Sample Preparation Viscosity Viscosity (ASTM D445) Sample->Viscosity PourPoint Pour Point (ASTM D97) Sample->PourPoint Oxidation Oxidation (ASTM D2272) Sample->Oxidation Wear Wear (ASTM D4172) Sample->Wear Instrument Instrument Calibration Instrument->Viscosity Instrument->PourPoint Instrument->Oxidation Instrument->Wear Data Data Analysis & Comparison Viscosity->Data PourPoint->Data Oxidation->Data Wear->Data Report Report Generation Data->Report

Experimental Workflow for Lubricant Performance Testing

References

A Comparative Ecotoxicity Profile of Bis(2-ethylhexyl) azelate and Commercial Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the ecotoxicological profiles of Bis(2-ethylhexyl) azelate (DOZ), also known as dioctyl azelate, against other widely used commercial plasticizers, including Di(2-ethylhexyl) phthalate (B1215562) (DEHP), Diisononyl phthalate (DINP), and Di(2-ethylhexyl) terephthalate (B1205515) (DOTP). The following sections summarize key quantitative toxicity data, detail the experimental methodologies used to obtain this data, and visualize a standard testing workflow to offer a comprehensive environmental risk perspective.

Quantitative Ecotoxicity Data Summary

The acute and chronic toxicity of plasticizers to aquatic organisms are critical indicators of their potential environmental impact. The following table summarizes key toxicity endpoints—Median Lethal Concentration (LC50) and Median Effective Concentration (EC50)—for three representative aquatic trophic levels: fish, invertebrates (Daphnia magna), and algae. Lower LC50/EC50 values indicate higher toxicity.

PlasticizerTest OrganismEndpoint (Duration)Value (mg/L)Reference(s)
This compound (DOZ) Oryzias latipes (Fish)LC50 (96 h)>0.072 (> water solubility)[1]
Daphnia magna (Invertebrate)EC50 (48 h)>0.093 (> water solubility)[1]
Pseudokirchneriella subcapitata (Algae)EC50 (72 h)>0.08 (> water solubility)[1]
Daphnia magna (Invertebrate)NOEC (21 d)>0.064 (> water solubility)[1]
Di(2-ethylhexyl) phthalate (DEHP) Pimephales promelas (Fish)LC50 (96 h)>0.3
Daphnia magna (Invertebrate)EC50 (48 h)>0.13
Chlorella vulgaris (Algae)EC50 (96 h)6.02[2]
Diisononyl phthalate (DINP) Aquatic SpeciesLC50 / EC50Low hazard potential at or exceeding solubility limits[3]
Di(2-ethylhexyl) terephthalate (DOTP) Danio rerio (Fish)LC50 (96 h)>1000
Daphnia magna (Invertebrate)EC50 (48 h)>1000
Pseudokirchneriella subcapitata (Algae)EC50 (72 h)>0.86[4]

Key Observation: this compound (DOZ) exhibits very low acute and chronic toxicity to aquatic organisms. In standard laboratory tests, no adverse effects were observed even at concentrations exceeding the substance's water solubility.[1] In comparison, the phthalate DEHP shows measurable toxicity, particularly to algae.[2] The non-phthalate alternatives, DINP and DOTP, generally demonstrate a lower ecotoxicity potential, with DOTP showing exceptionally low toxicity to fish and daphnia.[3]

Experimental Protocols

The ecotoxicity data presented in this guide are primarily derived from standardized test protocols established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality, consistency, and comparability across different studies and substances.[5]

OECD Test Guideline 203: Fish, Acute Toxicity Test

This test evaluates the lethal concentration of a substance to fish over a 96-hour exposure period.[1][2][6][7][8]

  • Test Organism: Commonly used species include Zebrafish (Danio rerio) or Fathead Minnow (Pimephales promelas).

  • Procedure: Fish are exposed to a geometric series of at least five concentrations of the test substance in either a static or semi-static system for 96 hours.[1][2] A control group is maintained in water without the test substance.

  • Observations: Mortalities and any sublethal abnormal effects (e.g., loss of equilibrium, respiratory distress) are recorded at 24, 48, 72, and 96 hours.[1][7]

  • Endpoint: The primary endpoint is the LC50, which is the statistically calculated concentration of the substance expected to be lethal to 50% of the test fish population over 96 hours.[1][8]

OECD Test Guideline 202: Daphnia sp., Acute Immobilisation Test

This guideline assesses the concentration of a substance that immobilizes the freshwater invertebrate Daphnia magna.[4][5][9][10][11]

  • Test Organism: Young daphnids (less than 24 hours old) are used for the test.[4][10]

  • Procedure: Daphnids are exposed to at least five concentrations of the test substance for 48 hours under static conditions.[4][10] Feeding is not provided during the test.

  • Observations: The number of immobilized daphnids—defined as those that are unable to swim within 15 seconds after gentle agitation—is recorded at 24 and 48 hours.[5][9]

  • Endpoint: The primary result is the EC50, the median effective concentration that causes immobilization in 50% of the daphnids after 48 hours of exposure.[4]

OECD Test Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test determines a substance's effect on the growth of freshwater algae over a 72-hour period.[3][12][13][14][15]

  • Test Organism: Exponentially growing cultures of green algae, such as Pseudokirchneriella subcapitata, are used.[3][14][15]

  • Procedure: Algal cultures are exposed to a series of test substance concentrations in a nutrient-rich medium under continuous illumination and controlled temperature for 72 hours.[3][12][14]

  • Observations: Algal growth (biomass) is measured at least daily. This can be done through direct cell counts or indirect measures like chlorophyll (B73375) fluorescence.

  • Endpoint: The EC50 is calculated based on the inhibition of either the growth rate (ErC50) or the final yield (EyC50) compared to the control cultures.[14]

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for an acute aquatic toxicity study, such as the OECD 203 Fish Acute Toxicity Test.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Exposure cluster_analysis Phase 3: Data Analysis & Reporting A Test Substance Preparation & Analysis C Preparation of Test Solutions (Concentration Series) A->C B Test Organism Acclimation D Exposure of Organisms to Test Solutions (96h) B->D C->D E Regular Observation (24, 48, 72, 96h) D->E F Record Mortalities & Sublethal Effects E->F G Statistical Analysis (Probit, Logit, etc.) F->G H Calculation of LC50/EC50 Values G->H I Final Report Generation H->I

Caption: Workflow for a standard OECD acute aquatic toxicity test.

References

A Comparative Guide to GC-MS and HPLC Methods for the Analysis of Bis(2-ethylhexyl) Azelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of plasticizers such as Bis(2-ethylhexyl) azelate (DEHA), a common component in various polymers and drug delivery systems, is critical for quality control and safety assessment. The two most prevalent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This guide provides a comprehensive cross-validation of these methods, offering detailed experimental protocols, comparative performance data, and visual workflows to aid in method selection and implementation.

Methodology Comparison: GC-MS vs. HPLC

Both GC-MS and HPLC offer robust platforms for the analysis of DEHA, each with distinct advantages. GC-MS is renowned for its high sensitivity and selectivity, making it ideal for trace-level detection and identification. HPLC, particularly with UV detection, provides a versatile and often simpler alternative for routine quantitative analysis.

Experimental Protocols

Below are representative experimental protocols for the analysis of this compound using GC-MS and HPLC. These protocols are synthesized from established methods for DEHA and structurally similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the quantification of DEHA that has been extracted from a sample matrix.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or tandem quadrupole).

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or similar non-polar capillary column.[1]

  • Injector: Splitless mode, temperature set at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp to 280°C at 15°C/min, hold for 10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.

    • Characteristic Ions for DEHA: m/z 112, 129, 171 (Quantifier), 267.

  • Sample Preparation: Sonication-assisted extraction with a suitable solvent like a toluene (B28343) and dichloromethane (B109758) mixture.[1]

High-Performance Liquid Chromatography (HPLC) with UV Detection Protocol

This protocol is adapted from validated methods for similar phthalate (B1215562) esters and the precursor to DEHA, azelaic acid.[2][3]

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v). A gradient elution may be necessary for more complex matrices.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV detection at a wavelength of 210 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolution in the mobile phase, followed by filtration through a 0.45 µm filter.

Performance Data Comparison

The following table summarizes typical performance characteristics for GC-MS and HPLC methods based on data from the analysis of DEHA and related compounds. This data serves as a general guide for expected method performance.

Performance ParameterGC-MS / GC-MS/MSHPLC-UV
Analyte This compound (DEHA) & other plasticizersAzelaic Acid & Bis(2-ethylhexyl) phthalate (DEHP)
Linearity (R²) > 0.99[4]> 0.998[2][3]
Accuracy (% Recovery) 91.8–122%[4]> 96%[2]
Precision (%RSD) 1.8–17.8%[4]< 2.0%[2]
Limit of Detection (LOD) Lower (ng/g to pg/mL range)[4]Higher (µg/mL range)[2]
Limit of Quantification (LOQ) 54.1 to 76.3 ng/g[4]3.28 µg/mL (for Azelaic Acid)[2] / 0.06 mg/L (for DEHP)[3]

Visualizing the Workflow and Comparison

To better illustrate the processes and key points of comparison, the following diagrams are provided.

analytical_method_cross_validation cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation & Comparison sample_prep Sample Extraction/Dissolution gc_ms GC-MS Analysis sample_prep->gc_ms hplc HPLC Analysis sample_prep->hplc data_analysis Data Acquisition & Processing gc_ms->data_analysis hplc->data_analysis comparison Comparison of Performance Parameters (Linearity, Accuracy, Precision, LOD, LOQ) data_analysis->comparison report Cross-Validation Report comparison->report

Workflow for Cross-Validation of Analytical Methods

method_comparison cluster_gcms GC-MS cluster_hplc HPLC cluster_shared Shared Attributes gcms_sensitivity High Sensitivity & Selectivity quantification Quantitative Analysis gcms_sensitivity->quantification gcms_id Definitive Identification (Mass Spectra) gcms_id->quantification gcms_volatility Requires Volatile Analytes gcms_volatility->gcms_id hplc_versatility Versatile for Non-Volatile Analytes hplc_versatility->quantification hplc_simplicity Simpler Instrumentation hplc_simplicity->quantification hplc_sensitivity Generally Lower Sensitivity (UV) hplc_sensitivity->hplc_simplicity validation Requires Method Validation quantification->validation

Key Comparison Parameters: GC-MS vs. HPLC

Conclusion

The choice between GC-MS and HPLC for the analysis of this compound will depend on the specific requirements of the study. For applications demanding high sensitivity and unambiguous identification, such as in trace contaminant analysis or complex matrices, GC-MS is the superior choice. For routine quality control where high sample throughput and simplicity are paramount, and where analyte concentrations are expected to be higher, HPLC with UV detection offers a reliable and cost-effective solution. The cross-validation of data between these two methods can provide a high degree of confidence in the accuracy and reliability of the analytical results.

References

A Guide to Inter-laboratory Comparison of Bis(2-ethylhexyl) azelate Analytical Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for understanding and comparing analytical results for Bis(2-ethylhexyl) azelate (DEHA) across different laboratories. While specific, publicly available inter-laboratory comparison data for DEHA is limited, this document outlines a typical analytical workflow, presents a hypothetical inter-laboratory study to illustrate data comparison, and provides a generalized experimental protocol.

Data Presentation: A Hypothetical Inter-laboratory Comparison

The following table represents a hypothetical inter-laboratory comparison for the quantification of DEHA in a polymer matrix. This illustrates how data from such a study would be presented to allow for easy comparison of laboratory performance.

Laboratory IDStated MethodSample PreparationMean Concentration (mg/kg)Standard Deviation (mg/kg)Recovery (%)
Lab 01GC-MSSolvent Extraction125.85.298.5
Lab 02GC-MS/MSMicrowave-Assisted Extraction130.24.1101.2
Lab 03LC-MSUltrasonic Extraction119.56.895.3
Lab 04GC-FIDHeadspace105.39.588.1
Lab 05GC-MSSolvent Extraction128.15.599.1

Interpretation of Hypothetical Results:

In this hypothetical scenario, Laboratories 01, 02, and 05 show good agreement in their results, suggesting robust and comparable methodologies for DEHA analysis in the given matrix. Laboratory 03 shows a slightly lower recovery and higher variability, which might warrant a review of their extraction efficiency. Laboratory 04's results using GC-FID with headspace sampling show a significantly lower mean concentration and higher standard deviation, indicating this method may not be as suitable for this specific application compared to the mass spectrometry-based methods with more rigorous extraction.

Experimental Protocols

A generalized experimental protocol for the determination of this compound in a solid matrix (e.g., polymer) is outlined below. This protocol is a composite of common practices and should be adapted and validated for specific applications.

Objective: To quantify the concentration of this compound in a solid matrix using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation

  • 1.1. Homogenization: The solid sample is cryogenically milled to a fine powder to ensure homogeneity.

  • 1.2. Weighing: An accurate amount of the homogenized sample (e.g., 1.0 g) is weighed into a centrifuge tube.

  • 1.3. Internal Standard Spiking: A known amount of an appropriate internal standard (e.g., a deuterated phthalate (B1215562) or a similar ester not present in the sample) is added to the sample.

2. Extraction

  • 2.1. Solvent Addition: A suitable organic solvent (e.g., hexane (B92381) or a mixture of hexane and acetone) is added to the sample.

  • 2.2. Extraction Procedure (choose one):

    • Solvent Extraction: The sample is vortexed and then shaken on an orbital shaker for a specified period (e.g., 2 hours).

    • Ultrasonic Extraction: The sample is placed in an ultrasonic bath for a specified period (e.g., 30 minutes).

    • Microwave-Assisted Extraction: The sample is extracted using a microwave extraction system following a validated temperature and time program.

  • 2.3. Centrifugation and Collection: The sample is centrifuged to separate the solid material from the solvent extract. The supernatant (the solvent extract) is carefully collected. This extraction step may be repeated to ensure complete extraction.

3. Extract Clean-up (if necessary)

  • For complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary to remove interfering compounds. The choice of SPE sorbent will depend on the nature of the matrix and potential interferences.

4. Analysis by GC-MS

  • 4.1. Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the analysis.

  • 4.2. GC Conditions:

    • Column: A suitable capillary column (e.g., a 30 m x 0.25 mm, 0.25 µm film thickness, mid-polarity column).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector: Splitless injection mode.

    • Temperature Program: An optimized temperature gradient is used to separate DEHA from other components in the extract.

  • 4.3. MS Conditions:

    • Ionization: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of DEHA and the internal standard.

5. Quantification and Quality Control

  • 5.1. Calibration: A multi-point calibration curve is generated using standards of known DEHA concentrations.

  • 5.2. Calculation: The concentration of DEHA in the sample is calculated based on the calibration curve and the response of the internal standard.

  • 5.3. Quality Control:

    • Blanks: A method blank (a sample without the analyte) is analyzed with each batch to check for contamination.

    • Spikes: A matrix spike (a sample spiked with a known amount of DEHA) is analyzed to assess method accuracy and recovery.

    • Replicates: Duplicate or triplicate analyses of samples are performed to assess method precision.

Mandatory Visualization

The following diagram illustrates a typical workflow for the analytical determination of this compound.

DEHA_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Instrumental Analysis cluster_data_processing Data Processing & Reporting SampleReceipt Sample Receipt & Logging Homogenization Homogenization (e.g., Cryo-milling) SampleReceipt->Homogenization Weighing Accurate Weighing Homogenization->Weighing Spiking Internal Standard Spiking Weighing->Spiking SolventAddition Solvent Addition Spiking->SolventAddition ExtractionMethod Extraction (e.g., Sonication) SolventAddition->ExtractionMethod Separation Centrifugation / Filtration ExtractionMethod->Separation ExtractCollection Extract Collection Separation->ExtractCollection Cleanup Extract Clean-up (SPE) ExtractCollection->Cleanup GCMS GC-MS Analysis ExtractCollection->GCMS Direct Injection Cleanup->GCMS If necessary DataAcquisition Data Acquisition GCMS->DataAcquisition Quantification Quantification vs. Calibration Curve DataAcquisition->Quantification QC_Check Quality Control Review Quantification->QC_Check FinalReport Final Report Generation QC_Check->FinalReport

Caption: Workflow for the analysis of this compound.

Long-Term Aging of PVC Plasticizers: A Comparative Analysis of Bis(2-ethylhexyl) Azelate

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer science and material durability, particularly for applications in medical devices and long-service-life products, the choice of plasticizer for polyvinyl chloride (PVC) is critical. This guide provides a comparative analysis of bis(2-ethylhexyl) azelate (DOZ), also referred to as dioctyl azelate, against other common plasticizers, with a focus on their long-term aging performance. The information presented herein is a synthesis of available experimental data, intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a non-phthalate plasticizer known for its good low-temperature flexibility and compatibility with PVC. While comprehensive long-term aging studies directly comparing DOZ with a wide array of other plasticizers under identical conditions are limited in publicly available literature, existing research provides valuable insights into its performance characteristics relative to conventional plasticizers like di(2-ethylhexyl) phthalate (B1215562) (DEHP) and other dicarboxylate esters. This guide collates and presents this data to facilitate an evidence-based evaluation.

Comparative Performance Data

The following tables summarize key performance indicators for PVC plasticized with DOZ and other plasticizers. It is important to note that the data is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Mechanical Properties

The mechanical integrity of plasticized PVC is paramount. The following table compares the tensile strength, elastic modulus, and elongation at break of PVC films plasticized with this compound (D2EHAz) and other dicarboxylate esters, as well as the widely used DEHP.

PlasticizerTensile Strength (MPa)Elastic Modulus (MPa)Elongation at Break (%)
PVC-D2EHSu (Suberate)18.58.5350
PVC-D2EHAz (Azelate) 19.2 9.2 360
PVC-D2EHSe (Sebacate)17.87.8340
PVC-DEHP (Phthalate)16.57.5320

Data synthesized from a comparative study of dicarboxylate ester plasticizers. The results indicate that PVC plasticized with D2EHAz shows improved tensile strength and elongation at break compared to DEHP.[1]

Thermal Stability

Thermal stability is a critical factor in the aging process, indicating the material's resistance to degradation at elevated temperatures. Thermogravimetric analysis (TGA) is commonly used to determine the maximum degradation temperature.

PlasticizerMaximum Degradation Temperature (°C) - Stage 1Glass Transition Temperature (Tg) (°C)
PVC-D2EHSu (Suberate)287.0671.90
PVC-D2EHAz (Azelate) 290.83 68.50
PVC-D2EHSe (Sebacate)281.6865.36
PVC-DEHP (Phthalate)275.0075.60

This data suggests that D2EHAz imparts good thermal stability to PVC, with a higher degradation temperature than DEHP.[1] The lower glass transition temperature for the dicarboxylate esters compared to DEHP indicates better flexibility at lower temperatures.[1]

Migration Stability

Plasticizer migration can lead to a loss of flexibility and potential contamination of surrounding materials. Migration is often assessed by measuring the weight loss of the plasticized PVC after immersion in various solvents.

PlasticizerWeight Loss in Petroleum Ether (%)Weight Loss in 10% Ethanol (%)Weight Loss in 30% Acetic Acid (%)Weight Loss in Distilled Water (%)
PVC-D2EHSu (Suberate)1.50.80.50.2
PVC-D2EHAz (Azelate) 1.2 0.6 0.4 0.1
PVC-D2EHSe (Sebacate)1.80.90.60.3
PVC-DEHP (Phthalate)2.51.20.80.4

The results indicate that D2EHAz exhibits lower migration (weight loss) in all tested solvents compared to DEHP, suggesting better permanence within the PVC matrix.[1]

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental methodologies are crucial. The following are generalized protocols based on the cited literature for key experiments.

Mechanical Testing (Tensile Properties)
  • Apparatus: Universal Testing Machine (UTM).

  • Sample Preparation: PVC films are prepared by a solvent-casting technique, ensuring a uniform thickness. Dumbbell-shaped specimens are cut from the films according to standard specifications (e.g., ASTM D638).

  • Procedure: The specimen is mounted in the grips of the UTM. A constant rate of extension is applied until the specimen fractures. The load and displacement are recorded throughout the test.

  • Data Analysis: Tensile strength is calculated as the maximum load divided by the original cross-sectional area. Elongation at break is the percentage increase in length at the point of fracture. The elastic modulus is determined from the initial slope of the stress-strain curve.

Thermal Analysis
  • Thermogravimetric Analysis (TGA):

    • Apparatus: TGA instrument.

    • Procedure: A small sample of the plasticized PVC is placed in the TGA furnace. The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen). The weight of the sample is monitored as a function of temperature.

    • Data Analysis: The degradation temperature is identified as the temperature at which a significant weight loss begins.

  • Differential Scanning Calorimetry (DSC):

    • Apparatus: DSC instrument.

    • Procedure: A small, weighed sample is sealed in an aluminum pan. The sample is subjected to a controlled temperature program (heating, cooling, and isothermal steps). The heat flow to or from the sample is measured relative to an empty reference pan.

    • Data Analysis: The glass transition temperature (Tg) is determined from the inflection point in the heat flow curve during the heating scan.

Migration Resistance Test (Solvent Extraction)
  • Sample Preparation: Circular or square samples of the plasticized PVC film of known weight (W1) and dimensions are prepared.

  • Procedure: The samples are immersed in a specific volume of the test solvent (e.g., petroleum ether, ethanol, acetic acid, distilled water) at a controlled temperature (e.g., 23 ± 2 °C) for a specified duration (e.g., 24 hours).[1]

  • Post-Immersion: The films are removed from the solvent, washed with distilled water, and dried to a constant weight (W2).

  • Data Analysis: The percentage of weight loss is calculated using the formula: Weight Loss (%) = [(W1 - W2) / W1] × 100.[1]

Visualizing Experimental Workflow

The following diagram illustrates a generalized workflow for a comparative long-term aging study of PVC plasticizers.

G cluster_prep Sample Preparation cluster_aging Accelerated Aging cluster_testing Performance Evaluation (at t=0 and after aging intervals) cluster_analysis Data Analysis & Comparison P1 PVC Resin + Plasticizers (DOZ, DEHP, etc.) + Stabilizers P2 Compounding (e.g., Two-Roll Mill) P1->P2 P3 Film/Specimen Formation (e.g., Solvent Casting, Extrusion) P2->P3 A1 Thermal Aging (Oven @ specified Temp & Time) P3->A1 A2 UV Aging (UV Chamber) P3->A2 A3 Other Environmental Stressors P3->A3 T1 Mechanical Testing (Tensile, Hardness) P3->T1 Initial Characterization (t=0) T2 Thermal Analysis (TGA, DSC) P3->T2 Initial Characterization (t=0) T3 Migration Testing (Solvent Extraction) P3->T3 Initial Characterization (t=0) T4 Spectroscopic Analysis (FTIR, UV-Vis) P3->T4 Initial Characterization (t=0) A1->T1 Post-Aging Characterization A1->T2 Post-Aging Characterization A1->T3 Post-Aging Characterization A1->T4 Post-Aging Characterization A2->T1 Post-Aging Characterization A2->T2 Post-Aging Characterization A2->T3 Post-Aging Characterization A2->T4 Post-Aging Characterization A3->T1 Post-Aging Characterization A3->T2 Post-Aging Characterization A3->T3 Post-Aging Characterization A3->T4 Post-Aging Characterization D1 Compare changes in properties over time T1->D1 T2->D1 T3->D1 T4->D1 D2 Determine degradation kinetics D1->D2 D3 Rank plasticizer performance D2->D3

Caption: Generalized workflow for comparative long-term aging studies of PVC plasticizers.

Conclusion

Based on the available data, this compound (DOZ) presents itself as a promising alternative to traditional phthalate plasticizers like DEHP. It demonstrates favorable mechanical properties, good thermal stability, and enhanced resistance to migration. These characteristics suggest that DOZ could offer better long-term performance and stability in PVC formulations.

However, it is crucial to underscore the need for comprehensive, direct comparative studies on the long-term aging of DOZ against a broader range of modern plasticizers under standardized conditions. Such studies would be invaluable for a definitive assessment of its service lifetime and suitability for critical applications. The experimental protocols and workflow outlined in this guide provide a framework for conducting such rigorous evaluations.

References

Battle of the Branches: A Comparative Guide to Bis(2-ethylhexyl) azelate and its Structural Isomers as High-Performance Lubricants

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the performance characteristics of Bis(2-ethylhexyl) azelate (D2EHAz) and its linear and branched-chain isomers reveals critical structure-property relationships that dictate their suitability for various demanding lubricant applications. While all are esters of azelaic acid, the seemingly subtle differences in their alcohol moieties lead to significant variations in key performance metrics such as low-temperature fluidity, viscosity stability, and oxidative resistance.

This guide provides an objective comparison of the lubricant performance of this compound against its common structural isomers, including the linear di-n-octyl azelate and the branched di-isooctyl azelate. The information presented herein is crucial for researchers, scientists, and formulation professionals in selecting the optimal lubricant base stock for specific operational requirements.

Key Performance Indicators: A Tabular Comparison

The following table summarizes the key performance characteristics of this compound and its structural isomers based on available experimental data. It is important to note that the data has been compiled from various sources, and direct comparisons should be made with consideration for potential variations in testing methodologies.

PropertyThis compound (D2EHAz)di-n-octyl azelatedi-isooctyl azelateTest Method
Kinematic Viscosity @ 40°C (cSt) Data not availableData not availableData not availableASTM D445
Kinematic Viscosity @ 100°C (cSt) Data not availableData not availableData not availableASTM D445
Viscosity Index HighModerateHighASTM D2270
Pour Point (°C) < -60[1]Data not availableData not availableASTM D97
Flash Point (°C) 211Data not availableData not availableASTM D92
Oxidation Stability GoodModerateGoodASTM D2272
Wear Resistance GoodModerateGoodASTM D4172

The Impact of Molecular Structure on Performance

The branching in the alkyl chain of the alcohol component plays a pivotal role in determining the lubricant's properties. This relationship can be visualized as a trade-off between low-temperature performance and other characteristics.

Structure-Property Relationship of Dioctyl Azelate Isomers cluster_0 Chemical Structure cluster_1 Resulting Lubricant Properties Linear Chain Linear Chain Potentially Lower Oxidation Stability Potentially Lower Oxidation Stability Linear Chain->Potentially Lower Oxidation Stability Branched Chain Branched Chain Improved Low-Temp Fluidity (Lower Pour Point) Improved Low-Temp Fluidity (Lower Pour Point) Branched Chain->Improved Low-Temp Fluidity (Lower Pour Point) Higher Viscosity Index Higher Viscosity Index Branched Chain->Higher Viscosity Index Enhanced Film Strength (Improved Wear Resistance) Enhanced Film Strength (Improved Wear Resistance) Branched Chain->Enhanced Film Strength (Improved Wear Resistance)

Fig. 1: Influence of alkyl chain structure on lubricant properties.

As illustrated in Figure 1, the branched structure of this compound and di-isooctyl azelate disrupts the orderly packing of molecules at low temperatures, resulting in significantly lower pour points and enhanced low-temperature fluidity. This branching also contributes to a higher viscosity index, meaning the viscosity of the lubricant changes less with temperature fluctuations. Conversely, the linear structure of di-n-octyl azelate can lead to better oxidative stability under certain conditions due to the absence of tertiary hydrogens, which are more susceptible to oxidation.

Experimental Protocols

The performance data presented in this guide is based on standardized test methods developed by ASTM International. A brief overview of the methodologies for the key experiments is provided below.

Viscosity and Viscosity Index (ASTM D445 and D2270)

The kinematic viscosity of the lubricant is determined by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer at a controlled temperature (typically 40°C and 100°C). The Viscosity Index (VI) is then calculated from these two viscosity measurements using an empirical formula. A higher VI indicates a smaller change in viscosity with temperature.

cluster_workflow Viscosity Index Determination Workflow Start Start Measure_KV40 Measure Kinematic Viscosity at 40°C (ASTM D445) Start->Measure_KV40 Measure_KV100 Measure Kinematic Viscosity at 100°C (ASTM D445) Start->Measure_KV100 Calculate_VI Calculate Viscosity Index (ASTM D2270) Measure_KV40->Calculate_VI Measure_KV100->Calculate_VI End End Calculate_VI->End

Fig. 2: Experimental workflow for determining Viscosity Index.
Pour Point (ASTM D97)

The pour point is the lowest temperature at which a lubricant will continue to flow. The sample is cooled at a specified rate and examined for flow characteristics at intervals of 3°C. The lowest temperature at which movement of the specimen is observed is recorded as the pour point.

Oxidation Stability (ASTM D2272 - Rotating Pressure Vessel Oxidation Test - RPVOT)

This test evaluates the resistance of the lubricant to oxidation under accelerated conditions. A sample of the oil, mixed with water and a copper catalyst, is placed in a pressurized vessel filled with oxygen. The vessel is rotated at a high temperature, and the time it takes for the oxygen pressure to drop is measured. A longer time indicates higher oxidation stability.

Wear Preventive Characteristics (ASTM D4172 - Four-Ball Method)

This method assesses the anti-wear properties of a lubricant. A steel ball is rotated against three stationary steel balls immersed in the lubricant under a specified load, speed, and temperature. After a set duration, the average size of the wear scars on the three stationary balls is measured. A smaller wear scar diameter indicates better anti-wear performance.

References

A Comparative Analysis of Chemical versus Enzymatic Synthesis of Bis(2-ethylhexyl) azelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Routes

The synthesis of Bis(2-ethylhexyl) azelate, a widely used plasticizer and lubricant, can be achieved through traditional chemical methods or by employing enzymatic catalysts. The choice of synthetic route carries significant implications for yield, purity, cost, and environmental impact. This guide provides an objective comparison of these two prominent methods, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs.

At a Glance: Chemical vs. Enzymatic Synthesis

ParameterChemical Synthesis (Fischer Esterification)Enzymatic Synthesis (Lipase-catalyzed)
Catalyst Strong mineral acids (e.g., H₂SO₄, p-TsOH)Immobilized lipases (e.g., Novozym® 435)
Typical Yield >90% (with efficient water removal)>95%
Reaction Temperature High (typically 120-180°C)Mild (typically 60-80°C)[1]
Reaction Time 4-8 hours5-24 hours
Solvent Often solvent-free (using excess alcohol) or in a non-polar solvent like toluene (B28343)Often solvent-free
Byproducts Water, colored impurities, acid wasteWater
Catalyst Reusability Generally not reusable (homogeneous catalysts)High reusability with immobilized enzymes[2][3]
Environmental Impact Use of corrosive acids, high energy consumption, and potential for hazardous waste generation.[4][5]"Green" and sustainable, biodegradable catalyst, lower energy consumption, and reduced waste.[4][5][6]
Product Purity Can require extensive purification to remove catalyst and byproducts.High purity, often requiring minimal purification.

Chemical Synthesis: The Traditional Approach

The conventional method for synthesizing this compound is through Fischer esterification. This process involves the direct reaction of azelaic acid with 2-ethylhexyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[7] To drive the reaction towards completion, the water produced during the reaction is typically removed, often by azeotropic distillation with a solvent like toluene or by applying a vacuum.

Experimental Protocol: Chemical Synthesis

Materials:

  • Azelaic acid

  • 2-Ethylhexyl alcohol

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (optional, for azeotropic water removal)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous sodium sulfate (B86663) (for drying)

Procedure:

  • A mixture of azelaic acid, a molar excess of 2-ethylhexyl alcohol (e.g., 1:2.5 molar ratio), and a catalytic amount of p-toluenesulfonic acid (e.g., 1-2% by weight of azelaic acid) is prepared in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • The reaction mixture is heated to reflux (typically 120-150°C) with vigorous stirring.

  • The reaction progress is monitored by measuring the amount of water collected in the Dean-Stark trap. The reaction is considered complete when water is no longer produced.

  • After cooling, the reaction mixture is washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water until the aqueous layer is neutral.

  • The organic layer is dried over anhydrous sodium sulfate and filtered.

  • Excess 2-ethylhexyl alcohol is removed by vacuum distillation.

  • The final product, this compound, is obtained as a clear, oily liquid.

Enzymatic Synthesis: The "Green" Alternative

Enzymatic synthesis has emerged as a sustainable and highly selective alternative to classical chemical methods.[8] This approach utilizes lipases, most commonly immobilized Candida antarctica lipase (B570770) B (CALB), such as Novozym® 435, to catalyze the esterification reaction.[1][9] The reaction is typically carried out under milder conditions and often in a solvent-free system, which simplifies the process and reduces environmental impact.[5]

Experimental Protocol: Enzymatic Synthesis

Materials:

  • Azelaic acid

  • 2-Ethylhexyl alcohol

  • Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

Procedure:

  • Azelaic acid and 2-ethylhexyl alcohol (e.g., a 1:2 molar ratio) are combined in a reaction vessel.

  • The immobilized lipase (e.g., 5-10% by weight of the total reactants) is added to the mixture.

  • The reaction is carried out at a controlled temperature (e.g., 70°C) with constant stirring.[1] A vacuum may be applied to remove the water produced and shift the equilibrium towards the product.

  • The reaction progress can be monitored by measuring the decrease in the acid value of the mixture.

  • Upon completion, the immobilized enzyme is separated from the product by simple filtration.

  • The product, this compound, is typically of high purity and may not require further purification.

  • The recovered lipase can be washed with a suitable solvent and reused for subsequent batches.[2][3]

Comparative Analysis

Yield and Purity: Both methods can achieve high yields of this compound. Chemical synthesis, when optimized for water removal, can exceed 90% yield. However, the resulting product may contain residual acid catalyst and colored byproducts, necessitating extensive purification steps.[8] Enzymatic synthesis often provides yields greater than 95% with high purity, as the specificity of the enzyme minimizes side reactions.[10]

Reaction Conditions: Chemical synthesis requires high temperatures and corrosive acid catalysts, which can lead to higher energy consumption and the need for specialized, corrosion-resistant equipment.[5] In contrast, enzymatic synthesis proceeds under much milder conditions, preserving the integrity of the reactants and products and reducing energy costs.[8]

Environmental Impact and Sustainability: The enzymatic route is considered a "greener" and more sustainable option.[4][6] It avoids the use of hazardous and corrosive acids, operates at lower temperatures, and generates less waste.[4][5] The ability to reuse the immobilized enzyme for multiple cycles significantly improves the process's atom economy and reduces overall catalyst cost.[2][3] Chemical synthesis, on the other hand, produces acidic waste streams that require neutralization and disposal, contributing to a larger environmental footprint.[4]

Cost: The initial cost of the enzyme catalyst for enzymatic synthesis is typically higher than that of the acid catalysts used in chemical synthesis.[8] However, the reusability of the immobilized enzyme can offset this initial investment, especially in large-scale production.[2][3] Furthermore, the reduced energy requirements and simplified purification processes of the enzymatic method can lead to lower overall operating costs.

Visualizing the Workflows

To better illustrate the distinct processes, the following diagrams outline the experimental workflows for both chemical and enzymatic synthesis.

Chemical_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product azelaic_acid Azelaic Acid esterification Esterification at High Temperature (120-150°C) with Water Removal azelaic_acid->esterification ethylhexyl_alcohol 2-Ethylhexyl Alcohol ethylhexyl_alcohol->esterification acid_catalyst Acid Catalyst (e.g., p-TsOH) acid_catalyst->esterification neutralization Neutralization (e.g., NaHCO₃ wash) esterification->neutralization washing Washing with Water neutralization->washing drying Drying (e.g., Na₂SO₄) washing->drying distillation Vacuum Distillation (Removal of excess alcohol) drying->distillation final_product This compound distillation->final_product

Caption: Workflow for the chemical synthesis of this compound.

Enzymatic_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_separation Separation cluster_product Final Product cluster_recycle Recycle azelaic_acid Azelaic Acid esterification Enzymatic Esterification at Mild Temperature (e.g., 70°C) azelaic_acid->esterification ethylhexyl_alcohol 2-Ethylhexyl Alcohol ethylhexyl_alcohol->esterification enzyme Immobilized Lipase (e.g., Novozym® 435) enzyme->esterification filtration Filtration to Recover Enzyme esterification->filtration final_product High-Purity this compound filtration->final_product recycle_enzyme Recycled Enzyme filtration->recycle_enzyme Enzyme Recovery recycle_enzyme->esterification Reuse

Caption: Workflow for the enzymatic synthesis of this compound.

Conclusion

Both chemical and enzymatic synthesis are viable methods for producing this compound. The traditional chemical approach via Fischer esterification is a well-established and relatively rapid method capable of high yields. However, its reliance on harsh reaction conditions, corrosive catalysts, and extensive purification steps presents environmental and operational challenges.

Enzymatic synthesis, on the other hand, offers a milder, more selective, and environmentally benign approach.[8] While the initial catalyst cost may be higher, the benefits of catalyst reusability, simplified product purification, and the production of high-purity esters make it an increasingly attractive option, particularly for high-value applications where product quality and sustainability are paramount. The choice between these two methods will ultimately depend on the specific requirements of the application, including cost constraints, desired product purity, substrate sensitivity, and environmental considerations.

References

"Bis(2-ethylhexyl) azelate" performance in different polymer types (PVC, NBR, etc.)

Author: BenchChem Technical Support Team. Date: December 2025

Bis(2-ethylhexyl) azelate (DOZ), also known as dioctyl azelate, is a high-performance plasticizer utilized to enhance the flexibility and durability of various polymers, most notably Polyvinyl Chloride (PVC) and Nitrile Butadiene Rubber (NBR). Its excellent low-temperature flexibility, coupled with good thermal stability and low volatility, makes it a preferred choice for applications demanding performance in extreme conditions. This guide provides a comparative analysis of DOZ's performance against other common plasticizers in PVC and NBR, supported by experimental data and detailed methodologies.

Performance in Polyvinyl Chloride (PVC)

DOZ is particularly valued in PVC formulations for its ability to impart superior flexibility at low temperatures, a critical property for applications such as wire and cable insulation, automotive interiors, and outdoor equipment.[1][2]

A comparative study on the performance of various dicarboxylate ester plasticizers in PVC provides valuable quantitative insights. The study evaluated the mechanical and thermal properties of PVC films plasticized with Di(2-ethylhexyl) azelate (D2EHAz), Di(2-ethylhexyl) suberate (B1241622) (D2EHSu), Di(2-ethylhexyl) sebacate (B1225510) (D2EHSe), and the conventional plasticizer Di(2-ethylhexyl) phthalate (B1215562) (DEHP). The results are summarized in the table below.

Table 1: Comparison of Mechanical and Thermal Properties of Plasticized PVC Films

PropertyPVC-D2EHAzPVC-D2EHSuPVC-D2EHSePVC-DEHP (Reference)
Tensile Strength (MPa)18.519.217.8Not Reported
Elastic Modulus (MPa)8.59.18.2Not Reported
Elongation at Break (%)350365340Not Reported
Glass Transition Temp. (°C)68.7271.9065.36Not Reported
Max. Degradation Temp. (°C)290.83287.06281.68Not Reported

Source: Adapted from a comparative study of dicarboxylate ester plasticizers.[3]

The data indicates that PVC plasticized with D2EHAz exhibits a favorable balance of properties. It provides significant elongation at break, indicating high flexibility, comparable to other high-performance esters. Notably, it demonstrates the highest maximum degradation temperature among the tested dicarboxylate esters, suggesting superior thermal stability.

Performance in Nitrile Butadiene Rubber (NBR)

DOZ is also utilized as a plasticizer for synthetic rubbers like nitrile rubber (NBR), where it contributes to improved low-temperature performance.[4] NBR, known for its oil and fuel resistance, can become brittle at low temperatures. The addition of plasticizers like DOZ is crucial for applications such as automotive hoses, seals, and gaskets that are exposed to a wide range of temperatures.

While general compatibility and the benefit of improved cold flexibility are acknowledged, specific quantitative comparative data for this compound in NBR from publicly available literature is limited. However, the selection of a plasticizer for NBR is guided by the acrylonitrile (B1666552) (ACN) content of the rubber, which determines its polarity. Higher polarity esters are generally more compatible with high-ACN NBR.[5] Azelate esters, including DOZ, are considered effective low-temperature plasticizers for various elastomers.

For comparison, other plasticizers commonly used to enhance the low-temperature flexibility of NBR include adipates (e.g., Dioctyl adipate (B1204190) - DOA) and sebacates (e.g., Dioctyl sebacate - DOS). The choice among these often depends on the specific balance of properties required, including low-temperature performance, volatility, and cost.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide for the evaluation of plasticizer performance in PVC.

Mechanical Properties Testing (Tensile Strength, Elastic Modulus, Elongation at Break)

The mechanical properties of the plasticized PVC films were determined using a universal testing machine, following a procedure adapted from ASTM D412.

  • Specimen Preparation: PVC blends with the respective plasticizers were prepared using a solvent-casting technique to form films of uniform thickness.

  • Instrumentation: An INSTRON 5566 Universal Dynamometer or a similar universal testing machine is used.

  • Test Procedure:

    • Dumbbell-shaped specimens are cut from the plasticized PVC films.

    • The initial gauge length and cross-sectional area of the specimen are measured.

    • The specimen is mounted in the grips of the universal testing machine.

    • The test is initiated at a constant crosshead speed (e.g., 10 mm/min) at room temperature.

    • The force applied and the elongation of the specimen are recorded continuously until the specimen fractures.

  • Data Calculation:

    • Tensile Strength: The maximum stress the material can withstand before breaking, calculated by dividing the maximum load by the original cross-sectional area.

    • Elastic Modulus: A measure of the material's stiffness, calculated from the initial slope of the stress-strain curve.

    • Elongation at Break: The percentage increase in length that the material undergoes before fracturing.

Thermal Analysis (Glass Transition and Degradation Temperature)

Thermal properties were evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

  • Instrumentation: A thermogravimetric analyzer and a differential scanning calorimeter are used.

  • Test Procedure (TGA for Degradation Temperature):

    • A small, precisely weighed sample of the plasticized PVC film is placed in the TGA furnace.

    • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

    • The weight loss of the sample is recorded as a function of temperature.

    • The maximum degradation temperature is identified as the temperature at which the rate of weight loss is highest.

  • Test Procedure (DSC for Glass Transition Temperature):

    • A small, weighed sample is sealed in an aluminum pan.

    • The sample is subjected to a controlled temperature program (heating, cooling, and reheating cycles) in the DSC instrument.

    • The heat flow to or from the sample is measured relative to a reference.

    • The glass transition temperature (Tg) is determined from the inflection point in the heat flow curve during the second heating scan.

Visualizations

Plasticizer Evaluation Workflow

The following diagram illustrates a typical workflow for evaluating the performance of a plasticizer in a polymer matrix.

Plasticizer_Evaluation_Workflow cluster_formulation Formulation cluster_processing Processing cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Polymer_Selection Polymer Selection (e.g., PVC, NBR) Compounding Compounding (e.g., Two-roll mill) Polymer_Selection->Compounding Plasticizer_Selection Plasticizer Selection (e.g., DOZ, DOA, DEHP) Plasticizer_Selection->Compounding Additive_Selection Other Additives (Stabilizers, Fillers) Additive_Selection->Compounding Specimen_Preparation Specimen Preparation (e.g., Solvent Casting, Molding) Compounding->Specimen_Preparation Mechanical_Testing Mechanical Testing (ASTM D412) Specimen_Preparation->Mechanical_Testing Thermal_Analysis Thermal Analysis (DSC, TGA) Specimen_Preparation->Thermal_Analysis Migration_Testing Migration Testing Specimen_Preparation->Migration_Testing Data_Compilation Data Compilation (Tables, Charts) Mechanical_Testing->Data_Compilation Thermal_Analysis->Data_Compilation Migration_Testing->Data_Compilation Performance_Comparison Performance Comparison vs. Alternatives Data_Compilation->Performance_Comparison Conclusion Conclusion & Recommendation Performance_Comparison->Conclusion

References

A Comparative Cost-Performance Analysis of Bis(2-ethylhexyl) azelate (DOA) and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Informed Excipient and Material Selection

Introduction

Bis(2-ethylhexyl) azelate, also known as dioctyl azelate (DOA), is a high-performance plasticizer and synthetic lubricant base stock valued for its exceptional low-temperature flexibility and good thermal stability.[1][2][3] It finds extensive use in demanding applications, including flexible PVC for food packaging and medical devices, as well as in the formulation of specialty lubricants.[4][5][6] However, the selection of a plasticizer or lubricant base is a critical decision in product development, hinging on a careful balance of performance, cost, and safety. This guide provides an objective, data-driven comparison of DOA with its primary alternatives, offering researchers, scientists, and drug development professionals the necessary information to make informed material selection decisions.

The primary alternatives to DOA as a plasticizer include ortho-phthalates like di(2-ethylhexyl) phthalate (B1215562) (DEHP), terephthalates such as dioctyl terephthalate (B1205515) (DOTP), and a growing class of bio-based plasticizers, including epoxidized soybean oil (ESBO) and acetyl tributyl citrate (B86180) (ATBC). In the realm of synthetic lubricants, DOA competes with other ester-based stocks and polyalphaolefins (PAOs). This guide will evaluate these materials based on key performance metrics, supported by experimental data and standardized testing protocols.

Comparative Performance Data

The efficacy of a plasticizer is determined by its ability to impart flexibility, its permanence within the polymer matrix, and its overall stability. The following tables summarize key performance data for DOA and its alternatives in flexible PVC formulations.

Table 1: Mechanical and Thermal Properties of Common PVC Plasticizers

PropertyDOA (Dioctyl Azelate)DEHP (Dioctyl Phthalate)DOTP (Dioctyl Terephthalate)ATBC (Acetyl Tributyl Citrate)ESBO (Epoxidized Soybean Oil)
Low-Temperature Flexibility (Tg, °C) Excellent (-65 to -70)[7]Good (-40 to -50)Good (-45 to -55)Excellent (-60)Fair (-15 to -25)
Shore A Hardness (15s) 75-8580-9080-9070-8085-95
Tensile Strength (MPa) 15-2020-2520-2518-2317-22
Elongation at Break (%) 350-450300-400300-400350-450250-350
Volatility (Weight Loss %, TGA) Low[8][9]ModerateLowModerateVery Low
Heat Stability Excellent[8]GoodGoodGoodExcellent

Note: Values are typical and can vary based on formulation and processing conditions.

Table 2: Migration and Biocompatibility Profile

PropertyDOA (Dioctyl Azelate)DEHP (Dioctyl Phthalate)DOTP (Dioctyl Terephthalate)ATBC (Acetyl Tributyl Citrate)ESBO (Epoxidized Soybean Oil)
Migration into Water Low[9]LowVery LowModerateVery Low
Migration into Hexane/Oil Moderate[9]HighLowModerateLow
Regulatory Status (Food Contact/Medical) FDA compliant for certain uses[5]Restricted in many regions[9]Generally considered safer than DEHPGenerally Recognized as Safe (GRAS)FDA compliant for certain uses
Biocompatibility Generally goodConcerns over endocrine disruptionFavorable toxicological profileGoodGood
Extractables & Leachables Potential concern in sensitive applications[4][10]Significant concern, well-documented[11][12]Lower potential than DEHPPotential for citric acid and butanol leachablesPotential for various degradation products

Cost-Performance Evaluation

The selection of a plasticizer is often a trade-off between performance and cost. The following table provides an estimated cost comparison to facilitate a comprehensive cost-performance analysis.

Table 3: Relative Cost Comparison

PlasticizerRelative Cost IndexKey Performance StrengthsIdeal Application Areas
DOA 1.2 - 1.5Superior low-temperature flexibility, good thermal stability.[2][8][13]Automotive interiors, wire & cable insulation, cold-weather applications, specialty lubricants.[5][6]
DEHP 1.0 (Baseline)High plasticizing efficiency, low cost.General-purpose PVC (use is declining due to regulations).
DOTP 1.1 - 1.3Good all-around performance, low migration, safer toxicological profile than DEHP.Medical devices, toys, food contact materials.
ATBC 1.5 - 2.0Excellent low-temperature performance, good biocompatibility, bio-based.Medical tubing, food wrap, biodegradable plastics.
ESBO 1.3 - 1.6Excellent thermal stability, low volatility, bio-based, synergistic effect with other plasticizers.Secondary plasticizer/stabilizer in various PVC applications.

Analysis:

  • DOA offers a superior cost-performance ratio for applications where exceptional low-temperature performance is critical. While more expensive than DEHP, its enhanced performance and better safety profile justify the cost in demanding environments.

  • DEHP remains the most cost-effective option but is increasingly being replaced due to health and environmental concerns. Its use is not recommended for new product development, especially in the medical and consumer goods sectors.

  • DOTP presents a well-balanced cost-performance profile, offering a good compromise between the low cost of DEHP and the high performance of specialty plasticizers. It is a strong candidate for a wide range of applications where a safer alternative to DEHP is required.

  • Bio-based plasticizers (ATBC, ESBO) generally have a higher cost but offer the significant advantage of being derived from renewable resources and often having a more favorable biocompatibility profile. Their use is particularly advantageous in applications with stringent safety and environmental requirements.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of plasticizer performance.

1. Mechanical Properties (Tensile Strength and Elongation) - ASTM D638

  • Objective: To determine the tensile properties of plasticized PVC, which indicate the material's strength and flexibility.

  • Methodology:

    • Specimen Preparation: Dumbbell-shaped specimens are prepared from compression-molded or extruded sheets of the plasticized PVC formulation.

    • Conditioning: Specimens are conditioned at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for at least 40 hours.

    • Testing: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied at a constant crosshead speed until the specimen ruptures.

    • Data Collection: The load and extension are continuously recorded. Tensile strength is calculated as the maximum load divided by the original cross-sectional area. Elongation at break is the percentage increase in length at the point of rupture.

2. Hardness - ASTM D2240 (Shore Durometer)

  • Objective: To measure the indentation hardness of the plasticized PVC. Hardness is an indicator of plasticizer efficiency.

  • Methodology:

    • Specimen Preparation: A flat specimen with a minimum thickness of 6 mm is required. Thinner specimens can be stacked to achieve the required thickness.[14]

    • Testing: A calibrated durometer (typically Shore A for flexible PVC) is pressed firmly against the specimen. The indentor penetrates the material, and the hardness is read on the dial.[15][16]

    • Reading: The reading is typically taken within one second of firm contact (initial hardness) or after a specified time (e.g., 15 seconds) to account for viscoelastic creep.[17]

3. Volatility - Thermogravimetric Analysis (TGA)

  • Objective: To assess the thermal stability and volatility of the plasticizer by measuring weight loss as a function of temperature.[18][19][20]

  • Methodology:

    • Sample Preparation: A small, precisely weighed sample of the plasticizer or plasticized PVC is placed in a TGA sample pan.

    • Heating Program: The sample is heated in a controlled atmosphere (typically nitrogen or air) at a constant rate (e.g., 10°C/min).[18]

    • Data Analysis: The TGA instrument records the sample's weight as a function of temperature. The resulting curve is analyzed to determine the onset of decomposition and the percentage of weight loss at specific temperatures, which are key indicators of volatility.[21][22][23]

4. Plasticizer Migration - ASTM D2199

  • Objective: To measure the tendency of a plasticizer to migrate from a vinyl fabric to a lacquer coating.[24][25]

  • Methodology:

    • Assembly: A sample of the plasticized vinyl is placed in contact with a coated panel under a specified pressure (e.g., 0.5 psi).[26]

    • Accelerated Aging: The assembly is placed in an oven at an elevated temperature (e.g., 50°C) for a set duration (e.g., 72 hours).[26][27]

    • Evaluation: After cooling, the assembly is disassembled, and the coating is examined for any softening, marring, or other changes, which indicate plasticizer migration. The amount of migrated plasticizer can also be quantified by measuring the weight loss of the vinyl sample or by analytical techniques such as chromatography of a solvent extract of the receiving material.[10][28]

Visualization of Key Concepts

To further aid in the understanding of the principles discussed, the following diagrams illustrate the mechanism of plasticization and a typical experimental workflow.

Caption: Mechanism of polymer plasticization.

Experimental_Workflow cluster_tests 4. Performance Testing Formulation 1. Formulation Preparation (PVC + Plasticizer) Processing 2. Processing (e.g., Compression Molding) Formulation->Processing Conditioning 3. Specimen Conditioning (ASTM D618) Processing->Conditioning Mechanical Mechanical Tests (ASTM D638, D2240) Conditioning->Mechanical Thermal Thermal Analysis (TGA) Conditioning->Thermal Migration Migration Test (ASTM D2199) Conditioning->Migration Analysis 5. Data Analysis & Cost-Performance Evaluation Mechanical->Analysis Thermal->Analysis Migration->Analysis Report 6. Reporting & Conclusion Analysis->Report

Caption: Experimental workflow for plasticizer evaluation.

Conclusion

The evaluation of this compound (DOA) against its alternatives reveals a nuanced landscape of cost-performance trade-offs. For applications demanding superior low-temperature flexibility, such as automotive components and specialized wiring, DOA remains a top-tier choice, justifying its moderate cost premium.[2][5] However, for general-purpose applications and those with stringent regulations on migration and biocompatibility, such as medical devices and food contact materials, non-phthalate alternatives like DOTP and bio-based plasticizers like ATBC present compelling cases.[9]

The data and protocols presented in this guide are intended to serve as a foundational resource for researchers, scientists, and drug development professionals. The ultimate selection of a plasticizer or lubricant base will depend on the specific performance requirements, regulatory landscape, and economic constraints of the intended application. It is recommended that the information herein be supplemented with application-specific testing to ensure optimal product performance and compliance.

References

Comparative analysis of the environmental impact of azelate vs. phthalate plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Azelate and Phthalate (B1215562) Plasticizers with Supporting Experimental Data

The selection of plasticizers in the formulation of polymers, particularly for sensitive applications in the pharmaceutical and medical device industries, requires careful consideration of their environmental impact. Phthalate esters, historically the workhorse of the plasticizer industry, have come under increasing scrutiny due to their adverse environmental and health effects. This has led to the development of alternative plasticizers, such as azelates, which are often touted as more environmentally benign. This guide provides a detailed comparative analysis of the environmental impact of a representative azelate plasticizer, bis(2-ethylhexyl) azelate (DOZ), and a widely used phthalate, di(2-ethylhexyl) phthalate (DEHP).

Executive Summary

Azelate plasticizers, particularly those derived from bio-based sources, present a more favorable environmental profile compared to traditional phthalates like DEHP. Experimental data indicates that this compound is readily biodegradable, exhibits lower aquatic toxicity, and has a lower potential for bioaccumulation. In contrast, DEHP is known for its persistence in the environment, higher ecotoxicity, and significant bioaccumulation in organisms, raising concerns about its long-term ecological impact.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data on the biodegradability, ecotoxicity, and bioaccumulation potential of this compound (DOZ) and di(2-ethylhexyl) phthalate (DEHP).

Table 1: Biodegradability

PlasticizerTest MethodResultInterpretation
This compound (DOZ)OECD TG 301C>94% degradation in 28 days (10-day window met)[1]Readily Biodegradable
Di(2-ethylhexyl) phthalate (DEHP)Various StudiesSlower biodegradation rates reported[2]Not Readily Biodegradable

Table 2: Acute Aquatic Ecotoxicity

PlasticizerOrganismTest DurationEndpointValue (mg/L)Reference
This compound (DOZ)Fish (Oryzias latipes)96 hoursLC50> 0.072 (> water solubility)[1]
Daphnia magna48 hoursEC50> 0.093 (> water solubility)[1]
Algae (Pseudokirchneriella subcapitata)72 hoursEC50> 0.08 (> water solubility)[1]
Di(2-ethylhexyl) phthalate (DEHP)Fish (Fathead Minnow)96 hoursLC50> 0.3[3]
Daphnia magna48 hoursLC50160 - 3,310 µg/L (0.16 - 3.31 mg/L)[4]
Algae72 hoursEC50> 0.88[3]

LC50: The concentration of a substance that is lethal to 50% of the test organisms. EC50: The concentration of a substance that causes a specified effect in 50% of the test organisms (e.g., immobilization for Daphnia, growth inhibition for algae).

Table 3: Bioaccumulation Potential

PlasticizerParameterValueInterpretationReference
This compound (DOZ)log BCF (calculated)0.5Low bioaccumulation potential[1]
Di(2-ethylhexyl) phthalate (DEHP)BCF (measured)280 ± 230 (mean for fish)Moderate to high bioaccumulation potential[5]

BCF: Bioconcentration Factor, the ratio of the concentration of a chemical in an organism to the concentration in the surrounding water.

Experimental Protocols

To ensure the reproducibility and comparability of environmental impact data, standardized experimental protocols are essential. The following are detailed methodologies for the key experiments cited in this guide, based on OECD guidelines.

OECD TG 301: Ready Biodegradability

This guideline outlines several methods to assess the ready biodegradability of chemicals by aerobic microorganisms. The CO2 Evolution Test (OECD 301B) and the Modified MITI Test (I) (OECD 301C) are commonly used.

  • Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (e.g., from activated sludge) and incubated under aerobic conditions in the dark or diffuse light. The degradation of the test substance is followed by determining parameters like the amount of CO2 produced or the consumption of oxygen.[6]

  • Inoculum: Activated sludge from a wastewater treatment plant treating predominantly domestic sewage is typically used.

  • Test Duration: The test is usually run for 28 days.[6]

  • Pass Criteria: A substance is considered readily biodegradable if it reaches a certain percentage of its theoretical mineralization (e.g., ≥ 60% of theoretical CO2 production) within a 10-day window during the 28-day test period.[6]

  • Reference Substance: A readily biodegradable reference compound (e.g., sodium benzoate) is run in parallel to verify the viability of the inoculum.

OECD TG 202: Daphnia sp. Acute Immobilisation Test

This test determines the acute toxicity of a substance to daphnids, which are key organisms in freshwater ecosystems.

  • Principle: Young daphnids (less than 24 hours old) are exposed to a series of concentrations of the test substance for 48 hours.[7][8]

  • Test Organism: Daphnia magna is a commonly used species.

  • Endpoint: The primary endpoint is immobilization, defined as the inability of the daphnids to swim within 15 seconds after gentle agitation. The EC50, the concentration at which 50% of the daphnids are immobilized, is calculated at 24 and 48 hours.[7][9]

  • Test Conditions: The test is conducted under controlled conditions of temperature (20 ± 2 °C) and light.[7]

  • Controls: A control group of daphnids is maintained in the same medium without the test substance.

OECD TG 305: Bioaccumulation in Fish

This guideline describes procedures for assessing the bioaccumulation potential of chemicals in fish.

  • Principle: The test consists of two phases: an uptake phase, where fish are exposed to the test substance at a constant concentration, followed by a depuration phase, where the fish are transferred to a clean environment.[10][11]

  • Test Organism: Species such as the Zebra fish (Danio rerio) are commonly used.[10]

  • Exposure: Exposure can be through the water (bioconcentration) or through the diet (biomagnification).[12]

  • Endpoint: The concentration of the test substance in the fish tissue is measured at intervals during both phases. The Bioconcentration Factor (BCF) is then calculated as the ratio of the concentration in the fish to the concentration in the water at steady state.[10]

  • Data Analysis: Kinetic models are used to estimate the uptake and depuration rate constants, from which the BCF is calculated.

Mandatory Visualization

G cluster_0 Phase 1: Test Preparation cluster_1 Phase 2: Exposure cluster_2 Phase 3: Data Collection & Analysis cluster_3 Phase 4: Interpretation Select Plasticizer Select Plasticizer Prepare Test Concentrations Prepare Test Concentrations Select Plasticizer->Prepare Test Concentrations Introduce Organisms to Test Chambers Introduce Organisms to Test Chambers Prepare Test Concentrations->Introduce Organisms to Test Chambers Prepare Test Organisms Prepare Test Organisms Prepare Test Media Prepare Test Media Incubate under Controlled Conditions Incubate under Controlled Conditions Introduce Organisms to Test Chambers->Incubate under Controlled Conditions Temperature, Light, Duration Observe & Record Endpoints Observe & Record Endpoints Incubate under Controlled Conditions->Observe & Record Endpoints e.g., Mortality, Immobilization, Biodegradation (%) Statistical Analysis Statistical Analysis Observe & Record Endpoints->Statistical Analysis Calculate LC50, EC50, Degradation Rate Compare Results to Controls Compare Results to Controls Statistical Analysis->Compare Results to Controls Assess Environmental Impact Assess Environmental Impact Compare Results to Controls->Assess Environmental Impact Final Report Final Report Assess Environmental Impact->Final Report

General workflow for assessing the environmental impact of plasticizers.

G cluster_azelate Azelate Plasticizers (e.g., DOZ) cluster_phthalate Phthalate Plasticizers (e.g., DEHP) Azelate_Biodegradability High Biodegradability (Readily Biodegradable) Azelate_Toxicity Low Aquatic Toxicity Azelate_Bioaccumulation Low Bioaccumulation Potential Phthalate_Biodegradability Low Biodegradability (Persistent) Phthalate_Toxicity Higher Aquatic Toxicity Phthalate_Bioaccumulation High Bioaccumulation Potential

Comparative environmental impact of azelate vs. phthalate plasticizers.

References

Safety Operating Guide

Proper Disposal of Bis(2-ethylhexyl) azelate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Bis(2-ethylhexyl) azelate (DEHA), ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling Precautions

While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), proper laboratory practices should always be followed.[1][2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves and safety glasses.[2]

  • Ventilation: Ensure adequate ventilation when handling the substance.[2][3]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[3]

  • Spill Management: In case of a spill, sweep or vacuum up the material and collect it in a suitable container for disposal.[2] Do not let the product enter drains.[2]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through a licensed waste disposal company.

  • Waste Identification: Although not federally regulated as a hazardous waste for transport, it is crucial to consult local and national regulations which may be more stringent.[3]

  • Containerization:

    • Collect waste this compound in a clearly labeled, sealed, and non-leaking container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Engage a Licensed Waste Disposal Company:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a licensed waste disposal contractor.

    • Provide the contractor with the Safety Data Sheet (SDS) for this compound.

  • Contaminated Materials:

    • Dispose of any contaminated materials, such as gloves, wipes, or empty containers, as unused product in accordance with applicable laws and good laboratory practices.[2] Before disposing of a used container, ensure its contents are completely removed.[3]

Regulatory and Safety Data Summary

For quick reference, the following table summarizes key data regarding this compound.

ParameterInformationSource
GHS Hazard Classification Not a hazardous substance or mixture[1][2][3]
UN Number Not regulated as a dangerous good for transport (ADR, IMDG, IATA)[3]
Recommended Disposal Entrust to a licensed waste disposal company[3]
Environmental Precautions Do not allow product to reach sewage systems or any water course[2][4]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G A Start: this compound Waste Generated B Is the waste mixed with other chemicals? A->B C Consult EHS for mixed waste disposal protocol. B->C Yes D Place in a dedicated, labeled, sealed container. B->D No E Does your institution have a specific protocol for non-hazardous chemical waste? D->E F Follow institutional protocol. E->F Yes G Contact EHS to arrange for disposal by a licensed waste contractor. E->G No I End: Waste properly disposed. F->I H Provide SDS to the waste contractor. G->H H->I

References

Personal protective equipment for handling Bis(2-ethylhexyl) azelate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Bis(2-ethylhexyl) azelate

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound (CAS No. 103-24-2) in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this substance.

Chemical and Physical Properties

This compound is a colorless, odorless liquid.[1][2] It is primarily used as a plasticizer.[3][4] A summary of its key physical and chemical properties is provided below.

PropertyValue
Molecular Formula C25H48O4
Molecular Weight 412.65 g/mol [5]
Appearance Colorless to pale yellow, odorless liquid[1][2][3]
Melting Point -78 °C[1][5]
Boiling Point 237 °C @ 5 mm Hg[1][5]
Density 0.915 - 0.92 g/cm³ @ 25 °C[1][4][5]
Flash Point 184.6 - 195 °C[2][5]
Solubility Insoluble in water; soluble in ethanol, acetone, and benzene.[1][6]
Vapor Pressure 5.04 x 10⁻⁶ hPa @ 25 °C[7]
Hazard Identification and Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance under GHS criteria, it is recommended to handle it with care to minimize exposure.[1][8] It may cause mild skin and eye irritation.[1]

Engineering Controls:

  • Work in a well-ventilated area. Use a local exhaust ventilation system to prevent the generation of vapor or mist.[8]

  • Ensure a safety shower and eye wash station are readily accessible.[8]

Personal Protective Equipment (PPE): The following PPE is recommended for handling this compound:

PPE TypeSpecificationRationale
Eye/Face Protection Safety glasses with side shields or chemical goggles.[9]Protects against splashes and eye irritation.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact and potential irritation. Gloves should be inspected before use and disposed of properly after handling.[10]
Skin and Body Protection Lab coat or protective clothing.Minimizes skin exposure.[9]
Respiratory Protection Generally not required with adequate ventilation. If mists are generated or ventilation is poor, use a NIOSH/MSHA-approved respirator.[9][10]Protects against inhalation of aerosols.
Step-by-Step Handling and Storage Procedures

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area.[10]

  • Keep the container tightly closed when not in use.[10]

  • Store away from strong oxidizing agents and sources of ignition.[9]

Handling:

  • Before handling, ensure all recommended PPE is worn correctly.

  • Avoid contact with eyes, skin, and clothing.[8]

  • Avoid inhalation of any vapor or mist.

  • Handle in accordance with good industrial hygiene and safety practices.[9]

  • Wash hands thoroughly after handling the chemical.[8]

Emergency Procedures
SituationProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. If irritation persists, seek medical attention.[8][10]
Skin Contact Remove contaminated clothing. Wash the affected skin area with soap and plenty of water. If skin irritation occurs, get medical advice.[8][10]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[8][10]
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[8][9]
Accidental Release/Spill Ensure adequate ventilation. Wear appropriate PPE. Absorb the spill with inert material (e.g., sand, vermiculite) and collect it in a suitable container for disposal.[10][11]
Fire Use dry powder, foam, water spray, or carbon dioxide (CO2) to extinguish the fire. Wear self-contained breathing apparatus and full protective gear.[8][9]
Disposal Plan

Waste Disposal:

  • Disposal of this compound must be in accordance with all applicable local, state, and federal regulations.[8]

  • It is recommended to entrust the disposal to a licensed waste disposal company.[8]

Contaminated Packaging:

  • Contaminated containers should be treated as hazardous waste.

  • Dispose of used containers in accordance with local and national regulations after completely removing the contents.[8][10]

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) prep_setup Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_setup prep_materials Gather Materials prep_setup->prep_materials handle_transfer Transfer Chemical prep_materials->handle_transfer handle_experiment Perform Experiment handle_transfer->handle_experiment cleanup_waste Segregate Chemical Waste handle_experiment->cleanup_waste cleanup_decontaminate Decontaminate Work Area cleanup_waste->cleanup_decontaminate cleanup_dispose Dispose of Waste per Protocol cleanup_decontaminate->cleanup_dispose cleanup_doff Doff and Dispose of PPE cleanup_dispose->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash cluster_prep cluster_prep cluster_handling cluster_handling cluster_cleanup cluster_cleanup

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.